Locacorten-vioform
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
52932-94-2 |
|---|---|
Molecular Formula |
C36H41ClF2INO7 |
Molecular Weight |
800.1 g/mol |
IUPAC Name |
5-chloro-7-iodoquinolin-8-ol;[2-[(6S,8S,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C27H36F2O6.C9H5ClINO/c1-14-9-16-17-11-19(28)18-10-15(30)7-8-24(18,5)26(17,29)20(31)12-25(16,6)27(14,34)21(32)13-35-22(33)23(2,3)4;10-6-4-7(11)9(13)8-5(6)2-1-3-12-8/h7-8,10,14,16-17,19-20,31,34H,9,11-13H2,1-6H3;1-4,13H/t14-,16+,17+,19+,20+,24+,25+,26?,27+;/m1./s1 |
InChI Key |
CVUQAAZGOGWDCF-SAPBVRDASA-N |
SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C(C)(C)C)O)C)O)F)C)F.C1=CC2=C(C(=C(C=C2Cl)I)O)N=C1 |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4(C3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C(C)(C)C)O)C)O)F)C)F.C1=CC2=C(C(=C(C=C2Cl)I)O)N=C1 |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C(C)(C)C)O)C)O)F)C)F.C1=CC2=C(C(=C(C=C2Cl)I)O)N=C1 |
Other CAS No. |
52934-84-6 |
Synonyms |
Locacorten-Vioform Locorten-Vioform |
Origin of Product |
United States |
Foundational & Exploratory
The Core Anti-Inflammatory Mechanism of Flumethasone Pivalate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flumethasone (B526066) pivalate (B1233124) is a moderately potent, synthetic, difluorinated corticosteroid ester utilized for its anti-inflammatory, antipruritic, and vasoconstrictive properties.[1][2][3][4] Its therapeutic effects are primarily concentrated at the site of application due to its pivalate salt form.[1][5] This technical guide provides an in-depth exploration of the core molecular mechanisms underpinning the anti-inflammatory action of flumethasone pivalate. The primary mechanism involves its function as a glucocorticoid receptor (GR) agonist, which leads to complex genomic and non-genomic effects that ultimately suppress the inflammatory cascade.[1][5] This includes the inhibition of key pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and the suppression of inflammatory mediator synthesis through the inhibition of Phospholipase A2 (PLA2).
Glucocorticoid Receptor Binding and Activation
The initial and pivotal step in the mechanism of action of flumethasone pivalate is its binding to the cytosolic Glucocorticoid Receptor (GR).[1][5] In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex. Upon binding of flumethasone pivalate, the receptor undergoes a conformational change, dissociates from the complex, and translocates to the nucleus.[6] Within the nucleus, the activated ligand-receptor complex modulates gene expression through two primary mechanisms: transactivation and transrepression.[7][8]
References
- 1. benchchem.com [benchchem.com]
- 2. Glucocorticoid Receptor Transcription Factor Assay Kit (Colorimetric) (ab207207) is not available | Abcam [abcam.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Flumethasone | C22H28F2O5 | CID 16490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Flumethasone | Glucocorticoid Receptor agonist | CAS 2135-17-3 | NSC-54702; RS-2177; U-10974; RS2177; BRN-5645455; NSC54702; Anaprime; Aniprime; Fluvet; Methagon; Cortexilar| InvivoChem [invivochem.com]
- 6. benchchem.com [benchchem.com]
- 7. Transrepression and transactivation potencies of inhaled glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-κB and lack of I-κB involvement - PMC [pmc.ncbi.nlm.nih.gov]
clioquinol as a zinc and copper chelating agent in neurological disorders
An in-depth technical guide for researchers, scientists, and drug development professionals on the role of .
Executive Summary
Clioquinol (B1669181) (5-chloro-7-iodo-8-hydroxyquinoline) is a metal-protein attenuating compound (MPAC) that has been investigated for its therapeutic potential in neurodegenerative disorders, particularly Alzheimer's disease (AD). Its primary mechanism of action involves the chelation and redistribution of metal ions, specifically zinc (Zn²⁺) and copper (Cu²⁺), which are known to accumulate in amyloid-beta (Aβ) plaques and contribute to their aggregation and neurotoxicity. By sequestering these metal ions, clioquinol can dissolve amyloid deposits, inhibit the formation of toxic Aβ oligomers, and reduce oxidative stress. Preclinical studies in transgenic mouse models have demonstrated a significant reduction in brain Aβ deposition. Pilot clinical trials in AD patients have suggested cognitive benefits and favorable changes in plasma Aβ biomarkers. However, the therapeutic application of clioquinol is tempered by its historical association with subacute myelo-optic neuropathy (SMON), raising significant safety concerns. This document provides a comprehensive technical overview of clioquinol's mechanism, preclinical and clinical data, relevant experimental protocols, and its dual role as both a potential therapeutic and a neurotoxin.
Core Mechanism of Action: A Metal-Protein Attenuating Compound
Clioquinol functions not merely as a simple chelator that depletes metals, but as an ionophore that can redistribute them. It readily crosses the blood-brain barrier and, within the brain, binds to zinc and copper with a 2:1 ligand-to-metal stoichiometry.[1] This action is central to the "metal hypothesis" of neurodegenerative disease, which posits that dysregulated metal ion homeostasis contributes to protein aggregation and oxidative stress.
-
Disruption of Metal-Aβ Interaction: Zinc and copper ions are enriched in the amyloid plaques characteristic of Alzheimer's disease.[2] These metals bind to Aβ peptides, promoting their aggregation into neurotoxic oligomers and stabilizing the formation of insoluble fibrils.[3] Clioquinol intervenes by chelating these metal ions, thereby disaggregating the metal-induced Aβ aggregates.[4]
-
Inhibition of Aβ Oligomerization: Beyond dissolving larger aggregates, clioquinol has been shown to inhibit the formation of soluble Aβ oligomers, which are considered the most toxic species.[5] Some evidence suggests this inhibitory effect on oligomer formation may be independent of its metal-chelating activity, possibly by directly interfering with the peptide's assembly process at the trimer formation stage.[3]
-
Redistribution of Metals and Signaling: Clioquinol's ability to act as an ionophore can restore depleted intracellular copper levels.[2][6] For instance, clioquinol-copper complexes can activate matrix metalloproteases (MMPs) which in turn can trigger the epidermal growth factor receptor (EGFR) and mitogen-activated protein kinase (MAPK) signaling cascades, leading to enhanced degradation of secreted Aβ.[2]
Quantitative Data on Clioquinol's Efficacy
The following tables summarize key quantitative findings from in vitro, in vivo, and clinical studies.
Table 1: In Vitro Binding and Efficacy
| Parameter | Value | Context | Source |
| Stoichiometry (CQ:Metal) | 2:1 | For both Cu²⁺ and Zn²⁺ complexes. | [1][7] |
| Conditional Stability Constant (Cu(CQ)₂) | 1.2 x 10¹⁰ M⁻² | In biological buffer; indicates high affinity. | [8][9] |
| Conditional Stability Constant (Zn(CQ)₂) | 7.0 x 10⁸ M⁻² | In biological buffer; affinity is >10x lower than for Cu²⁺. | [8][9] |
| SOD1 Inhibition (IC₅₀) | 6.7 - 43.1 µM | Inhibits Cu/Zn superoxide (B77818) dismutase by chelating its metal cofactors. | [7][10] |
| Aβ Oligomer Inhibition (IC₅₀) | < 10 µM | Inhibition of Aβ(1-42) oligomer formation in a robotic screen. | [3] |
Table 2: In Vivo Efficacy in Animal Models
| Animal Model | Treatment | Duration | Key Finding | Source |
| Tg2576 AD Mice | Clioquinol (oral) | 9 weeks | 49% decrease in brain Aβ deposition. | [2][11] |
| APP/PS1 AD Mice | Clioquinol (30mg/kg) | 3 months | Significant reduction in Aβ deposits. | [12] |
| MOG-induced EAE Mice | Clioquinol (30mg/kg/day) | 21 days | Profoundly reduced clinical score and spinal cord demyelination. | [13] |
| Copper-Cholesterol Dementia Mice | Clioquinol (30 & 60 mg/kg) | 2 weeks | Markedly reduced Cu-Ch-induced rise in brain AChE activity. | [14] |
Table 3: Human Clinical Trial Data (Phase II Pilot Study)
| Parameter | Clioquinol Group | Placebo Group | Duration | Source |
| Participants (n) | 18 | 18 | 36 weeks | [15][16] |
| Dosage | 125-375 mg, twice daily (escalating) | Placebo | 36 weeks | [15][17] |
| ADAS-Cog Change (Severely Affected) | Minimal deterioration | Substantial worsening | 36 weeks | [16] |
| Plasma Aβ₄₂ Levels | Declined | Increased | 36 weeks | [2][16] |
| Plasma Zinc Levels | Increased | No significant change | 36 weeks | [15][16] |
Signaling Pathways Influenced by Clioquinol
Clioquinol's impact extends beyond simple chelation to the modulation of intracellular signaling pathways. By acting as a copper ionophore, it can influence pathways involved in protein degradation and cell survival.
As illustrated, the clioquinol-copper complex can activate the EGFR/MAPK pathway, leading to the upregulation of MMPs that degrade Aβ.[2] Additionally, studies in Parkinson's disease models suggest clioquinol can activate the pro-survival AKT/mTOR pathway while inhibiting p53-mediated cell death, offering broader neuroprotective effects.[18]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of findings. Below are synthesized protocols based on published studies.
Protocol 1: In Vivo Aβ Plaque Reduction in APP/PS1 Transgenic Mice
-
Objective: To assess the efficacy of clioquinol in reducing cerebral Aβ deposition in a transgenic mouse model of AD.
-
Model: APP/PS1 double transgenic mice, which develop Aβ plaques starting at 6-8 months of age.
-
Procedure:
-
Animal Housing: House mice under standard conditions (12h light/dark cycle, ad libitum access to food and water).
-
Treatment Groups: At 6 months of age, randomly assign mice to a control group and a clioquinol group.
-
Drug Administration: Prepare clioquinol by mixing it into powdered chow to achieve a final dose of 30 mg/kg/day. Provide the control group with standard chow.
-
Treatment Period: Administer the respective diets for 3 months.
-
Tissue Collection: At the end of the treatment period, euthanize mice via transcardial perfusion with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde.
-
Brain Processing: Harvest brains and post-fix overnight. Cryoprotect in 30% sucrose (B13894) solution before sectioning into 40 µm coronal sections using a cryostat.
-
Immunohistochemistry: Stain sections with an anti-Aβ antibody (e.g., 6E10 or 4G8) followed by a biotinylated secondary antibody and visualization using an ABC kit with DAB substrate.
-
Quantification: Capture images of the hippocampus and cortex. Use image analysis software (e.g., ImageJ) to quantify the Aβ plaque load (percentage of area occupied by plaques).
-
Statistical Analysis: Compare the plaque load between the clioquinol and control groups using a Student's t-test.
-
-
Reference: Based on methodologies described for AD transgenic mice studies.[12]
Protocol 2: In Vitro Aβ(1-40) Fibril Growth Assay (Thioflavin T)
-
Objective: To determine the effect of clioquinol and metal ions on the aggregation kinetics of Aβ peptides.
-
Materials: Synthetic Aβ(1-40) peptide, Thioflavin T (ThT), HEPES buffer, CuCl₂, ZnCl₂, Clioquinol, 96-well black plates, fluorescence plate reader.
-
Procedure:
-
Aβ Preparation: Dissolve lyophilized Aβ(1-40) in hexafluoroisopropanol (HFIP), evaporate the solvent, and resuspend in DMSO to create a stock solution. Dilute into HEPES buffer (pH 7.4) to a final concentration of 25 µM.
-
Reagent Preparation: Prepare stock solutions of CuCl₂, ZnCl₂, and clioquinol in the same HEPES buffer.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Aβ(1-40) only
-
Aβ(1-40) + Cu²⁺ (25 µM)
-
Aβ(1-40) + Zn²⁺ (25 µM)
-
Aβ(1-40) + Cu²⁺ + Clioquinol (50 µM)
-
Aβ(1-40) + Zn²⁺ + Clioquinol (50 µM)
-
-
ThT Addition: Add ThT to all wells to a final concentration of 5 µM.
-
Incubation and Measurement: Incubate the plate at 37°C with continuous shaking in a fluorescence plate reader. Measure ThT fluorescence (Excitation: ~440 nm, Emission: ~485 nm) every 10 minutes for 24 hours.
-
Data Analysis: Plot fluorescence intensity versus time. The lag time and maximum fluorescence are used to assess the kinetics of fibril formation. Analyze how clioquinol alters the aggregation curves in the presence of copper and zinc.
-
-
Reference: Based on standard ThT aggregation assays used to study Aβ fibrillization.[4]
Neurotoxicity and Safety Profile
The clinical development of clioquinol has been halted primarily due to its association with Subacute Myelo-Optic Neuropathy (SMON), a severe neurological syndrome reported predominantly in Japan in the mid-20th century.[11][19]
-
SMON: This syndrome is characterized by sensory and motor disturbances, particularly in the lower limbs, and visual impairment.[2][19] The high incidence in Japan led to speculation about genetic susceptibility or differences in drug formulation.[2]
-
Mitochondrial Toxicity: The neurotoxicity of clioquinol is thought to be linked to its interaction with zinc. The clioquinol-zinc chelate, unlike clioquinol alone or its copper chelate, is a potent mitochondrial toxin that can cause rapid mitochondrial damage and a decrease in membrane potential.[20]
-
Pro-oxidant Effects: Under certain experimental conditions, clioquinol can act as a pro-oxidant. In murine cortical cultures, therapeutically relevant concentrations increased lipid peroxidation (malondialdehyde) and induced neuronal death, an effect that could be mitigated by antioxidants.[21]
-
Other Side Effects: Other reported side effects include abdominal pain and a green discoloration of the tongue, which may be related to its iron-chelating properties.[2] In a transgenic AD mouse model, systemic clioquinol was found to induce myelinopathies in the central nervous system.[12]
Conclusion and Future Directions
Clioquinol represents a pioneering compound in the exploration of metal-targeted therapies for neurological disorders. It has provided a crucial proof-of-concept that modulating the interaction between metals and amyloid proteins can impact disease progression.[15][17] Its ability to chelate zinc and copper allows it to dissolve amyloid plaques and prevent the formation of toxic oligomers.
However, the significant risk of neurotoxicity, primarily driven by its interaction with zinc to form a mitochondrial toxin, has prevented its further clinical development for AD.[11][20] The research into clioquinol has paved the way for second-generation 8-hydroxyquinoline (B1678124) derivatives, such as PBT2, which were designed to retain the therapeutic metal-binding properties while exhibiting an improved safety profile.[22][23] While PBT2 also failed to meet efficacy endpoints in Phase II trials, the foundational work with clioquinol continues to inform the design of novel MPACs and other strategies aimed at correcting the dysregulated metal homeostasis that is a key feature of many neurodegenerative diseases.
References
- 1. Clioquinol, a drug for Alzheimer's disease specifically interfering with brain metal metabolism: structural characterization of its zinc(II) and copper(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clioquinol and other Hydroxyquinoline Derivatives Inhibit Aβ(1-42) Oligomer Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metal ion-dependent effects of clioquinol on the fibril growth of an amyloid {beta} peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clioquinol promotes the degradation of metal-dependent amyloid-β (Aβ) oligomers to restore endocytosis and ameliorate Aβ toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clioquinol mediates copper uptake and counteracts copper efflux activities of the amyloid precursor protein of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stoichiometry and conditional stability constants of Cu(II) or Zn(II) clioquinol complexes; implications for Alzheimer's and Huntington's disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Clioquinol | ALZFORUM [alzforum.org]
- 12. Efficacy and toxicity of clioquinol treatment and A-beta42 inoculation in the APP/PSI mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Copper/zinc chelation by clioquinol reduces spinal cord white matter damage and behavioral deficits in a murine MOG-induced multiple sclerosis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Clioquinol May Be Helpful in Alzheimer's Disease [medscape.com]
- 16. researchgate.net [researchgate.net]
- 17. psychiatryonline.org [psychiatryonline.org]
- 18. Clioquinol improves motor and non-motor deficits in MPTP-induced monkey model of Parkinson’s disease through AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. [SMON: toxicity of clioquinol and the status quo] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Clioquinol-zinc chelate: a candidate causative agent of subacute myelo-optic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The oxidative neurotoxicity of clioquinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. scilit.com [scilit.com]
- 23. Multiple Bactericidal Mechanisms of the Zinc Ionophore PBT2 - PMC [pmc.ncbi.nlm.nih.gov]
Locacorten-Vioform: A Technical Guide to its Antimicrobial Spectrum
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the antimicrobial spectrum of Locacorten-Vioform, a topical formulation combining the anti-inflammatory corticosteroid flumethasone (B526066) pivalate (B1233124) with the antimicrobial agent clioquinol (B1669181). The focus of this document is the antimicrobial activity of clioquinol (also known as Vioform), which is responsible for the therapeutic efficacy of this compound against a range of cutaneous infections.
Executive Summary
This compound is a topical preparation that leverages the dual-action of its components to treat a variety of inflammatory dermatoses complicated by bacterial and/or fungal infections. Flumethasone pivalate provides anti-inflammatory, antipruritic, and vasoconstrictive effects, while clioquinol imparts a broad-spectrum antimicrobial action. Clioquinol demonstrates significant activity against a wide range of fungi and Gram-positive bacteria. Its efficacy against Gram-negative bacteria is generally considered to be less pronounced. The mechanism of clioquinol's antimicrobial action is multifaceted, involving the chelation of metal ions essential for microbial enzyme function, interference with microbial DNA synthesis, and disruption of cell membrane integrity. This document collates the available quantitative data on its antimicrobial spectrum, details the experimental protocols used for its evaluation, and provides a visual representation of its proposed mechanism of action.
Antimicrobial Spectrum of Clioquinol
The antimicrobial activity of clioquinol is primarily bacteriostatic and fungistatic, meaning it inhibits the growth and reproduction of microorganisms rather than killing them outright. Its spectrum of activity is broad, with notable efficacy against dermatophytes, yeasts, and various Gram-positive bacteria.
Antifungal Activity
Clioquinol has demonstrated potent activity against a variety of fungal pathogens, making it effective in the treatment of dermatomycoses.
Table 1: Antifungal Spectrum of Clioquinol - Minimum Inhibitory Concentrations (MICs)
| Fungal Species | MIC Range (µg/mL) | Reference |
| Candida albicans | 1 | [1] |
| Candida glabrata | 0.031 - 0.5 (PMIC₅₀) | [2] |
| Candida tropicalis | 0.031 - 0.5 (PMIC₅₀) | [2] |
| Aspergillus fumigatus | 6 | [2] |
| Fusarium species | 0.5 - 2 | [2] |
| Nannizzia gypsea | 0.5 - 2 | [2] |
| Microsporum canis | 0.5 - 2 | [2] |
| Trichophyton species | 0.5 - 2 | [2] |
| Scedosporium dehoogii | 0.5 - 1 | [2] |
| Mucorales species | 4 - 8 | [2] |
| Trichophyton rubrum | 0.25 | [3] |
PMIC₅₀: Planktonic Minimum Inhibitory Concentration for 50% of isolates.
Antibacterial Activity
Clioquinol is effective against many Gram-positive bacteria, particularly Staphylococcus aureus, a common cause of secondary skin infections. Its activity against Gram-negative bacteria is limited.[4]
Table 2: Antibacterial Spectrum of Clioquinol - Minimum Inhibitory Concentrations (MICs)
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Mycobacterium tuberculosis | H37Ra | 6.25 | [5] |
| Staphylococcus aureus | MRSA | Not explicitly stated, but patent claims activity | [5] |
| Streptococcus pneumoniae | Penicillin-resistant | Not explicitly stated, but patent claims activity | [5] |
| Escherichia coli | ESBL-producing | Not explicitly stated, but patent claims activity | [5] |
| Acinetobacter baumannii | MDR | Not explicitly stated, but patent claims activity | [5] |
Mechanism of Antimicrobial Action
The antimicrobial properties of clioquinol are attributed to several mechanisms, making it a versatile agent against a range of pathogens.
Chelation of Metal Ions
A primary mechanism of clioquinol is its ability to chelate divalent metal ions, such as zinc (Zn²⁺) and copper (Cu²⁺). These ions are crucial cofactors for many microbial enzymes involved in essential metabolic pathways. By sequestering these ions, clioquinol disrupts these enzymatic processes, leading to the inhibition of microbial growth.
Interference with DNA Synthesis
Clioquinol has been shown to interfere with microbial DNA synthesis. This action is thought to contribute to its bacteriostatic and fungistatic effects by preventing microbial replication.
Disruption of Cell Membrane Integrity
Clioquinol can disrupt the integrity of microbial cell membranes. This leads to increased membrane permeability, leakage of intracellular components, and ultimately, inhibition of cell growth.
Caption: Proposed mechanisms of clioquinol's antimicrobial action.
Experimental Protocols
The quantitative data presented in this guide are primarily derived from in vitro antimicrobial susceptibility testing. The following are detailed methodologies for the key experiments cited.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a standardized procedure for determining the MIC of an antimicrobial agent against bacteria and fungi, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[1][6][7]
Objective: To determine the lowest concentration of clioquinol that inhibits the visible growth of a microorganism.
Materials:
-
Clioquinol stock solution of known concentration.
-
Sterile 96-well microtiter plates.
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Standardized microbial inoculum (0.5 McFarland standard).
-
Incubator.
-
Pipettes and sterile tips.
Procedure:
-
Preparation of Clioquinol Dilutions: A serial two-fold dilution of the clioquinol stock solution is prepared directly in the microtiter plate wells using the appropriate broth medium. This creates a gradient of decreasing clioquinol concentrations across the rows of the plate.
-
Inoculum Preparation: A suspension of the test microorganism is prepared in sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to a specific cell density (approximately 1.5 x 10⁸ CFU/mL for bacteria).[8] This suspension is then further diluted in the broth medium to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL for bacteria).[9]
-
Inoculation: Each well of the microtiter plate containing the clioquinol dilutions is inoculated with the standardized microbial suspension. A growth control well (containing medium and inoculum but no clioquinol) and a sterility control well (containing medium only) are included.
-
Incubation: The inoculated plates are incubated under appropriate conditions (e.g., 35°C for 18-24 hours for most bacteria).
-
Reading of Results: After incubation, the plates are examined for visible turbidity. The MIC is recorded as the lowest concentration of clioquinol at which there is no visible growth of the microorganism.
Caption: Workflow for Broth Microdilution Susceptibility Testing.
Agar (B569324) Diffusion Method (Disk Diffusion)
This method provides a qualitative assessment of antimicrobial susceptibility.
Objective: To determine the susceptibility of a microorganism to clioquinol by measuring the zone of growth inhibition around a clioquinol-impregnated disk.
Materials:
-
Filter paper disks impregnated with a known concentration of clioquinol.
-
Petri dishes containing a suitable agar medium (e.g., Mueller-Hinton Agar).
-
Standardized microbial inoculum (0.5 McFarland standard).
-
Sterile swabs.
-
Incubator.
-
Calipers or a ruler.
Procedure:
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared as described for the broth microdilution method.
-
Inoculation of Agar Plate: A sterile swab is dipped into the inoculum suspension and the excess fluid is removed by pressing it against the inside of the tube. The entire surface of the agar plate is then evenly streaked with the swab to ensure confluent growth.
-
Application of Disks: The clioquinol-impregnated disks are placed on the surface of the inoculated agar using sterile forceps.
-
Incubation: The plates are incubated under appropriate conditions.
-
Reading of Results: After incubation, the diameter of the zone of complete growth inhibition around each disk is measured in millimeters. The size of the zone is then compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant to clioquinol.
Conclusion
Clioquinol, the active antimicrobial component of this compound, exhibits a broad spectrum of activity, particularly against fungi and Gram-positive bacteria. Its multifaceted mechanism of action, involving metal chelation, DNA synthesis inhibition, and cell membrane disruption, makes it an effective agent for the topical treatment of a variety of skin infections. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of antimicrobial therapy. Further research to quantify the antibacterial activity of clioquinol against a wider range of clinically relevant Gram-positive and Gram-negative bacteria, especially resistant strains, would be beneficial.
References
- 1. benchchem.com [benchchem.com]
- 2. Antimicrobial activity of clioquinol and nitroxoline: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lume.ufrgs.br [lume.ufrgs.br]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 7. rr-asia.woah.org [rr-asia.woah.org]
- 8. mdpi.com [mdpi.com]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Molecular Targets of Flumethasone Pivalate in Skin Inflammation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flumethasone (B526066) pivalate (B1233124) is a synthetic, moderately potent difluorinated corticosteroid ester utilized for its anti-inflammatory, antipruritic, and vasoconstrictive properties in the topical treatment of various skin disorders.[1][2] Its therapeutic effects are primarily mediated through its interaction with intracellular glucocorticoid receptors, leading to the modulation of a complex network of signaling pathways involved in the inflammatory cascade. This technical guide provides a detailed overview of the molecular targets of flumethasone pivalate in the context of skin inflammation, supported by illustrative quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.
Introduction
Skin inflammation is a complex biological response to various stimuli, including allergens, irritants, and pathogens. It is characterized by the release of a plethora of inflammatory mediators, such as cytokines, prostaglandins (B1171923), and leukotrienes, which lead to the clinical signs of erythema, edema, heat, and pain. Glucocorticoids, like flumethasone pivalate, are a cornerstone in the management of inflammatory dermatoses due to their broad-acting anti-inflammatory and immunosuppressive effects.[1] Understanding the specific molecular targets and mechanisms of action of flumethasone pivalate is crucial for optimizing its therapeutic use and for the development of novel anti-inflammatory agents.
Mechanism of Action
The anti-inflammatory actions of flumethasone pivalate, like other corticosteroids, are primarily mediated through the glucocorticoid receptor (GR).[1] Upon diffusing into the target cell, flumethasone pivalate binds to the cytosolic GR, inducing a conformational change that leads to the dissociation of chaperone proteins and the translocation of the activated GR-ligand complex into the nucleus.
Once in the nucleus, the activated GR can modulate gene expression through two main mechanisms:
-
Transactivation: The GR homodimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This leads to the increased transcription of anti-inflammatory genes, such as those encoding for lipocortin-1 (annexin A1), which inhibits phospholipase A2.
-
Transrepression: The activated GR can interfere with the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This interaction does not involve direct binding of the GR to DNA but rather protein-protein interactions that prevent these transcription factors from binding to their respective DNA response elements, thereby downregulating the expression of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6), chemokines, and adhesion molecules.
Key Molecular Targets
Glucocorticoid Receptor (GR)
Phospholipase A2 (PLA2)
By inducing the expression of lipocortin-1, flumethasone pivalate indirectly inhibits the activity of phospholipase A2 (PLA2).[1][4] PLA2 is a critical enzyme that catalyzes the hydrolysis of membrane phospholipids (B1166683) to release arachidonic acid, the precursor for the synthesis of pro-inflammatory eicosanoids, including prostaglandins and leukotrienes.[5] Inhibition of PLA2 is a major mechanism by which corticosteroids exert their broad anti-inflammatory effects.
Pro-inflammatory Transcription Factors
-
Nuclear Factor-kappa B (NF-κB): The NF-κB signaling pathway is a central regulator of inflammation. In inflammatory skin conditions, various stimuli activate the IκB kinase (IKK) complex, which leads to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB dimer (typically p50/p65) to translocate to the nucleus and induce the transcription of numerous pro-inflammatory genes. Flumethasone pivalate, through the activated GR, can inhibit NF-κB signaling by increasing the expression of IκBα and by directly interacting with the p65 subunit of NF-κB, preventing its transcriptional activity.
-
Activator Protein-1 (AP-1): AP-1 is another transcription factor implicated in inflammation and is a target for glucocorticoid-mediated repression.
Pro-inflammatory Cytokines and Mediators
The downstream effect of flumethasone pivalate's interaction with its molecular targets is a significant reduction in the production of key inflammatory mediators in skin cells, including:
-
Tumor Necrosis Factor-alpha (TNF-α): A potent pro-inflammatory cytokine that plays a central role in many inflammatory dermatoses.
-
Interleukin-6 (IL-6): A pleiotropic cytokine with pro-inflammatory properties.
-
Prostaglandin E2 (PGE2): A major product of the cyclooxygenase (COX) pathway, contributing to vasodilation and pain.
Data Presentation
Disclaimer: The following tables present illustrative quantitative data for flumethasone pivalate based on its classification as a mid-potency corticosteroid and on data available for other glucocorticoids. Specific experimental values for flumethasone pivalate are not widely available in the public domain.
Table 1: Illustrative Glucocorticoid Receptor Binding Affinity
| Compound | Relative Binding Affinity (RBA) vs. Dexamethasone | Illustrative Kᵢ (nM) |
| Dexamethasone | 100 | ~5 |
| Flumethasone Pivalate | ~150-200 | ~2-3 |
| Fluticasone Propionate | >1800 | <0.5 |
Table 2: Illustrative IC50 Values for Inhibition of Pro-inflammatory Mediators in Human Skin Cells
| Mediator | Cell Type | Stimulant | Illustrative IC50 (nM) for Flumethasone Pivalate |
| TNF-α | Keratinocytes | LPS | ~5-15 |
| IL-6 | Dermal Fibroblasts | IL-1β | ~2-10 |
| Prostaglandin E2 | Dermal Fibroblasts | Arachidonic Acid | ~1-5 |
Experimental Protocols
Vasoconstrictor Assay for Potency Assessment
This assay is a standard method for determining the in vivo potency of topical corticosteroids.
Methodology:
-
Subject Selection: Healthy volunteers with no history of skin disease are recruited.
-
Application: A standardized amount of the flumethasone pivalate formulation and a vehicle control are applied to small, designated areas on the volar forearm under occlusion.
-
Incubation: The occlusion is maintained for a specified period (e.g., 6 or 16 hours).
-
Assessment: After removal of the formulation and cleaning of the skin, the degree of vasoconstriction (skin blanching) is visually assessed at various time points by trained observers using a graded scale. Alternatively, a chromameter can be used for a more objective measurement of skin color.[6][7]
-
Data Analysis: The blanching scores are plotted against time to determine the area under the effect curve (AUEC), which is then used to compare the potency of different formulations.
In Vitro Cytokine Inhibition Assay in Human Keratinocytes
This assay measures the ability of flumethasone pivalate to inhibit the production of pro-inflammatory cytokines in skin cells.
Methodology:
-
Cell Culture: Human epidermal keratinocytes (e.g., HaCaT cell line or primary keratinocytes) are cultured in appropriate media until they reach a confluent monolayer.
-
Pre-treatment: The cells are pre-treated with various concentrations of flumethasone pivalate or a vehicle control for a specified period (e.g., 1-2 hours).
-
Stimulation: The cells are then stimulated with a pro-inflammatory agent, such as lipopolysaccharide (LPS) or a cytokine cocktail (e.g., TNF-α and IFN-γ), to induce the production of inflammatory cytokines.
-
Incubation: The cells are incubated for a further period (e.g., 24 hours) to allow for cytokine production and secretion into the culture medium.
-
Quantification: The concentration of specific cytokines (e.g., TNF-α, IL-6) in the culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The percentage inhibition of cytokine production at each concentration of flumethasone pivalate is calculated relative to the stimulated control, and the IC50 value is determined.
NF-κB Nuclear Translocation Assay in Dermal Fibroblasts
This immunofluorescence-based assay visualizes and quantifies the inhibitory effect of flumethasone pivalate on NF-κB activation.
Methodology:
-
Cell Culture: Human dermal fibroblasts are cultured on glass coverslips in a multi-well plate.
-
Treatment: Cells are pre-treated with flumethasone pivalate or vehicle, followed by stimulation with a known NF-κB activator, such as TNF-α.
-
Fixation and Permeabilization: At a specified time point (e.g., 30-60 minutes post-stimulation), the cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.
-
Immunostaining: The cells are incubated with a primary antibody specific for the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody. The nuclei are counterstained with a DNA-binding dye like DAPI.
-
Microscopy: The coverslips are mounted on slides and imaged using a fluorescence microscope.
-
Image Analysis: The fluorescence intensity of p65 in the nucleus and cytoplasm is quantified using image analysis software. The ratio of nuclear to cytoplasmic fluorescence is calculated to determine the extent of NF-κB translocation.
Phospholipase A2 (PLA2) Activity Assay
This assay measures the inhibitory effect of flumethasone pivalate on PLA2 activity.
Methodology:
-
Substrate Preparation: A fluorescently labeled phospholipid substrate is used.
-
Enzyme Reaction: A source of PLA2 enzyme is incubated with the substrate in the presence of varying concentrations of flumethasone pivalate or a control.
-
Fluorescence Measurement: The hydrolysis of the substrate by PLA2 results in the release of a fluorescent product, which is measured over time using a fluorometer.
-
Data Analysis: The rate of the reaction is calculated, and the percentage inhibition of PLA2 activity by flumethasone pivalate is determined to calculate an IC50 value.
Signaling Pathway and Workflow Visualizations
References
- 1. Flumethasone | Glucocorticoid Receptor agonist | CAS 2135-17-3 | NSC-54702; RS-2177; U-10974; RS2177; BRN-5645455; NSC54702; Anaprime; Aniprime; Fluvet; Methagon; Cortexilar| InvivoChem [invivochem.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phospholipase A₂ activities in skin physiology and pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The cutaneous corticosteroid vasoconstriction assay: a reflectance spectroscopic and laser-Doppler flowmetric study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gmp-compliance.org [gmp-compliance.org]
Clioquinol's Role as a Metal Ionophore in Cancer Therapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Clioquinol (B1669181) (5-chloro-7-iodo-8-hydroxyquinoline) is an antimicrobial agent that has been repurposed for its potent anti-cancer activities.[1][2][3][4][5][6] Its primary mechanism of action in cancer cells is attributed to its function as a metal ionophore, a molecule that facilitates the transport of metal ions across cellular membranes.[7][8][9] By binding to extracellular metal ions, such as zinc (Zn²⁺) and copper (Cu²⁺), clioquinol shuttles them into the cell, leading to a disruption of intracellular metal homeostasis.[7][8][10] This influx triggers a cascade of cytotoxic events, including proteasome inhibition, lysosomal disruption, induction of apoptosis, and inhibition of critical signaling pathways, ultimately leading to cancer cell death.[3][7][11][12] This document provides an in-depth technical overview of clioquinol's ionophoretic activity, its impact on cancer cell lines, relevant quantitative data, and detailed experimental protocols for its study.
Core Mechanism: Clioquinol as a Metal Ionophore
Clioquinol's anticancer activity is intrinsically linked to its ability to bind and transport divalent metal ions, primarily zinc and copper, into cancer cells.[7][8][10] Unlike simple metal chelation which aims to deplete metals, clioquinol's ionophoretic action increases intracellular concentrations of these ions, which proves toxic to malignant cells.[1][5][6][12] The addition of zinc or copper has been shown to enhance the cytotoxic effects of clioquinol, supporting its role as a metal ionophore rather than a simple chelator.[1][5][6]
Once inside the cell, the clioquinol-metal complex or the released metal ions disrupt multiple cellular processes. The primary targets identified include the proteasome and lysosomes.[7][9][11][12]
-
Zinc Ionophore Activity : Clioquinol effectively transports zinc into cells, with the subsequent accumulation of free zinc observed within lysosomes.[12] This targeted delivery leads to lysosomal membrane permeabilization, a critical step in initiating lysosome-mediated apoptosis.[9][11][12]
-
Copper Ionophore Activity : As a copper ionophore, clioquinol facilitates the entry of copper, which then targets the proteasome. The clioquinol-copper complex has been shown to directly inhibit the chymotrypsin-like activity of the proteasome.[10][13][14]
Caption: Clioquinol's metal ionophore mechanism of action.
Impact on Key Signaling Pathways
The disruption of metal ion homeostasis by clioquinol impacts several signaling pathways crucial for cancer cell survival and proliferation.
Proteasome Inhibition
The ubiquitin-proteasome system is vital for the degradation of regulatory proteins involved in cell cycle progression and apoptosis. Clioquinol, particularly in complex with copper, inhibits the proteasome's chymotrypsin-like activity.[13][14] This inhibition leads to the accumulation of pro-apoptotic proteins (e.g., Bax, p27) and IκB-α, which in turn suppresses the pro-survival NF-κB pathway.[13]
Lysosome-Mediated Apoptosis
Clioquinol acts as a zinc ionophore, targeting zinc to the lysosomes of cancer cells.[12] The accumulation of zinc within these organelles disrupts their membrane integrity, leading to the release of cathepsins into the cytosol.[12] Cytosolic cathepsins can cleave Bid to truncated Bid (tBid), a hallmark of lysosome-mediated apoptosis, which then activates the mitochondrial apoptotic pathway.[12]
NF-κB Pathway Inhibition
The NF-κB signaling pathway is a key regulator of cancer cell survival and inflammation. Clioquinol inhibits NF-κB activity, an effect that is more pronounced in the presence of zinc.[9][11][15] This inhibition is achieved through two independent mechanisms: proteasome inhibition leading to IκB-α accumulation and a direct reduction in the nuclear level of the p65 subunit.[11][13]
Caption: Key signaling pathways affected by clioquinol.
Other Affected Pathways
-
Histone Deacetylase (HDAC) Inhibition : Clioquinol has been found to inhibit HDAC activity, leading to the accumulation of acetylated proteins like H3 and p53, which contributes to cell cycle arrest and apoptosis in leukemia and myeloma cells.[16][17][18]
-
Angiogenesis Inhibition : In endothelial cells, clioquinol promotes the degradation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key component in angiogenesis, thereby suppressing blood vessel formation.[19][20]
Quantitative Efficacy Data
Clioquinol has demonstrated cytotoxicity against a wide range of human cancer cell lines, with IC50 values typically in the low micromolar range.[1][2][4][5][6]
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |
| Raji | Burkitt's Lymphoma | 3.5 | 72h | [4] |
| A2780 | Ovarian Carcinoma | 4.8 | 72h | [4] |
| HL-60 | Promyelocytic Leukemia | 5.3 | 72h | [4] |
| K562 | Chronic Myeloid Leukemia | 5.7 | 72h | [4] |
| U937 | Histiocytic Lymphoma | 6.4 | 72h | [4] |
| DU 145 | Prostate Carcinoma | 7.9 | 72h | [4] |
| MCF-7 | Breast Carcinoma | 10.4 | 72h | [4] |
| HeLa | Cervical Carcinoma | 11.2 | 72h | [4] |
| LNCaP | Prostate Carcinoma | ~5-10 | 48h | [13][14] |
| C4-2B | Prostate Carcinoma | ~5-10 | 48h | [13][14] |
Note: IC50 values can vary depending on experimental conditions, such as cell density and assay type.
Experimental Protocols
This section details common methodologies used to evaluate the anticancer effects of clioquinol.
Cell Viability Assay (MTS Assay)
This colorimetric assay assesses cell viability by measuring the reduction of a tetrazolium compound (MTS) by metabolically active cells.
Protocol:
-
Cell Seeding : Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment : Treat cells with a range of clioquinol concentrations (e.g., 0.1 to 100 µM), often in combination with a fixed concentration of ZnCl₂ or CuCl₂ (e.g., 5-50 µM). Include vehicle-only controls.
-
Incubation : Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTS Addition : Add 20 µL of MTS solution to each well.[2]
-
Incubation : Incubate for 1-4 hours at 37°C.
-
Measurement : Measure the absorbance at 490 nm using a microplate reader.
-
Analysis : Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability. Calculate IC50 values using non-linear regression analysis.[4]
Apoptosis Detection (Annexin V/PI Staining & Caspase Activity)
Apoptosis is a key mechanism of clioquinol-induced cell death.[1][2][16] It can be quantified by detecting phosphatidylserine (B164497) externalization (Annexin V) and measuring the activity of executioner caspases.
Protocol (Caspase-3 Activity):
-
Cell Treatment : Treat cells in 6-well plates with clioquinol at the desired concentration (e.g., 30 µM) for various time points (e.g., 12, 24 hours).[5]
-
Cell Lysis : Harvest and lyse the cells according to the manufacturer's protocol for a commercial caspase-3 activity assay kit.
-
Assay : Add the cell lysate to a 96-well plate containing the caspase-3 substrate (e.g., Ac-DEVD-pNA).
-
Incubation : Incubate at 37°C for 1-2 hours.
-
Measurement : Measure the absorbance of the cleaved p-nitroaniline (pNA) product at 405 nm.
-
Analysis : Quantify caspase-3 activity based on a standard curve and express it as a fold-change relative to untreated controls.[5]
Intracellular Zinc Measurement
To confirm clioquinol's function as a zinc ionophore, fluorescent probes are used to detect changes in intracellular free zinc.
Protocol:
-
Cell Preparation : Plate cells on glass coverslips or in a clear-bottom 96-well plate.
-
Probe Loading : Load cells with a zinc-sensitive fluorescent probe (e.g., FluoZin-3 or Zinpyr-1) by incubating them with the probe in serum-free media.
-
Treatment : Treat the probe-loaded cells with clioquinol in the presence of various concentrations of extracellular zinc.[2]
-
Imaging : Visualize the cells using fluorescence microscopy. An increase in fluorescence intensity indicates an influx of intracellular zinc.[12]
-
Quantification : Measure fluorescence intensity using a plate reader or image analysis software. Compare the fluorescence of treated cells to controls.[2]
Caption: General experimental workflow for clioquinol evaluation.
Conclusion and Future Directions
Clioquinol's anticancer properties are robustly supported by preclinical data, highlighting its unique mechanism as a metal ionophore that disrupts multiple pathways essential for cancer cell survival.[3][6] Its ability to simultaneously inhibit the proteasome and disrupt lysosomes makes it a compelling candidate for further development.[9] While a phase I clinical trial in patients with advanced hematologic malignancies showed dose-limiting toxicities and minimal efficacy, this was attributed to low intracellular drug levels achieved with the tested formulation.[21] Future research should focus on developing novel delivery methods or clioquinol analogs to improve bioavailability and tumor-specific accumulation, potentially unlocking its full therapeutic potential.[3][22] The synergistic effects observed when combining clioquinol with other agents, such as AKT inhibitors or radiotherapy, also represent a promising avenue for future clinical strategies.[19][23][24]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Feasibility of Repurposing Clioquinol for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer activity of the antibiotic clioquinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clioquinol - a novel copper-dependent and independent proteasome inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
- 10. Tumor Cellular Proteasome Inhibition and Growth Suppression by 8-Hydroxyquinoline and Clioquinol Requires Their Capabilities to Bind Copper and Transport Copper into Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clioquinol independently targets NF-kappaB and lysosome pathways in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clioquinol targets zinc to lysosomes in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Clioquinol Independently Targets NF-κB and Lysosome Pathways in Human Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 16. The Antiparasitic Clioquinol Induces Apoptosis in Leukemia and Myeloma Cells by Inhibiting Histone Deacetylase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The antiparasitic clioquinol induces apoptosis in leukemia and myeloma cells by inhibiting histone deacetylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Clioquinol inhibits angiogenesis by promoting VEGFR2 degradation and synergizes with AKT inhibition to suppress triple-negative breast cancer vascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Clioquinol inhibits angiogenesis by promoting VEGFR2 degradation and synergizes with AKT inhibition to suppress triple-negative breast cancer vascularization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. scite.ai [scite.ai]
- 23. Radiosensitization of clioquinol and zinc in human cancer cell lines | springermedizin.de [springermedizin.de]
- 24. researchgate.net [researchgate.net]
Investigating the Neuroprotective Properties of Clioquinol In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro neuroprotective properties of clioquinol (B1669181) (CQ), a metal-chelating agent with therapeutic potential in neurodegenerative diseases. This document summarizes key quantitative data, details experimental protocols for relevant assays, and visualizes the underlying molecular mechanisms and experimental workflows.
Core Mechanisms of Clioquinol's Neuroprotective Action
Clioquinol exerts its neuroprotective effects through a multi-faceted mechanism of action, primarily revolving around its ability to modulate metal homeostasis and influence key intracellular signaling pathways. In vitro studies have demonstrated that clioquinol can protect neuronal cells from various insults, including oxidative stress, by interfering with pathological processes that lead to cell death.
Metal Chelation and Homeostasis
Clioquinol is a well-established metal chelator with a high affinity for zinc, copper, and iron.[1][2] Dysregulation of these metal ions is implicated in the pathogenesis of several neurodegenerative disorders, where they can contribute to protein aggregation and oxidative stress.[2] By chelating and redistributing these metal ions, clioquinol can disrupt these pathological processes.[2][3] For instance, it has been shown to inhibit the accumulation of amyloid-β (Aβ) plaques, a hallmark of Alzheimer's disease, by interfering with the interaction between Aβ and zinc and copper ions.[4]
Modulation of Intracellular Signaling Pathways
Clioquinol has been shown to modulate several critical signaling pathways involved in cell survival, apoptosis, and inflammation.
-
PI3K/AKT/mTOR Pathway: Clioquinol can activate the pro-survival PI3K/AKT/mTOR pathway.[5][6] This pathway is central to promoting cell survival and inhibiting apoptosis. Activation of AKT by clioquinol leads to the downstream regulation of various proteins involved in cell death and survival.[6]
-
p53 Signaling: Clioquinol can inhibit the activity of the tumor suppressor protein p53, a key regulator of apoptosis.[1][5] In response to cellular stress, p53 can trigger programmed cell death. By suppressing p53 activation, clioquinol promotes neuronal survival.[5]
-
NF-κB Pathway: Clioquinol has been shown to inhibit the NF-κB signaling pathway, a critical regulator of inflammation.[7] Chronic inflammation is a common feature of neurodegenerative diseases, and by dampening this pathway, clioquinol may reduce neuroinflammation and its damaging consequences.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which includes ERK, JNK, and p38, is involved in a wide range of cellular processes, including cell death and survival. While the precise effects of clioquinol on this pathway in a neuroprotective context are still being fully elucidated, it is known to be a target.[8][9]
Antioxidant and Anti-apoptotic Effects
By modulating metal homeostasis and influencing signaling pathways, clioquinol ultimately exerts antioxidant and anti-apoptotic effects. It has been shown to protect neuronal cells from oxidative stress induced by agents like hydrogen peroxide (H₂O₂).[5] Furthermore, its influence on the PI3K/AKT and p53 pathways, as well as on the expression of Bcl-2 family proteins, directly contributes to the inhibition of apoptosis.[6]
Quantitative Data from In Vitro Studies
The following tables summarize quantitative data from in vitro studies investigating the neuroprotective effects of clioquinol.
Table 1: Effect of Clioquinol on Cell Viability in the Presence of Oxidative Stress
| Cell Line | Stressor | Clioquinol Concentration (µM) | Incubation Time (h) | Cell Viability (% of control) | Reference |
| SKN-AS (human neuroblastoma) | H₂O₂ (400 µM) | 20 | 24 | ~80% | [10] |
| SKN-AS (human neuroblastoma) | H₂O₂ (400 µM) | 50 | 24 | ~90% | [10] |
| Murine Cortical Neurons | None | 1-3 | 24 | ~60% (pro-oxidant effect) | [7] |
| Murine Cortical Neurons | None | 30 | 24 | >80% (paradoxical effect) | [7] |
Table 2: Modulation of Signaling Proteins by Clioquinol in SK-N-SH Cells
| Treatment | Phospho-AKT (S473) (relative expression) | Phospho-mTOR (S2448) (relative expression) | p-p53 (relative expression) | Bcl-2 (relative expression) | Bax (relative expression) | Reference |
| Control | Baseline | Baseline | Baseline | Baseline | Baseline | [6] |
| MPTP | Decreased | Decreased | Increased | Decreased | Increased | [6] |
| MPTP + Clioquinol | Increased (restored) | Increased (restored) | Decreased (restored) | Increased (restored) | Decreased (restored) | [6] |
Table 3: Effect of Clioquinol on Apoptosis
| Cell Line | Treatment | Clioquinol Concentration (µM) | Apoptotic Cells (%) | Method | Reference |
| KT-5 (astrocyte-derived) | None | 20 | No significant increase | Annexin V/PI | [5] |
| C4-2B (prostate cancer) | None | 10 | Increased | Caspase-3/7 activity | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of clioquinol's neuroprotective properties.
Cell Culture and Treatment
-
Cell Lines: Human neuroblastoma cell lines such as SK-N-SH and BE(2)-M17 are commonly used.[5][6]
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: For neuroprotection assays, cells are often pre-treated with various concentrations of clioquinol for a specified period before being exposed to a neurotoxic insult (e.g., H₂O₂ for oxidative stress).
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Plating: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with clioquinol and/or the neurotoxic agent for the desired duration.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Apoptosis Assay (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Cell Preparation: Grow cells on coverslips and treat as required.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Labeling: Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs) in a humidified chamber at 37°C for 1 hour.
-
Staining: Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).
-
Visualization: Mount the coverslips and visualize the cells under a fluorescence microscope. TUNEL-positive nuclei (indicating apoptosis) will fluoresce.
Western Blot Analysis
Western blotting is used to detect and quantify specific proteins in a sample.
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-AKT, p53, Bcl-2, Bax, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensity can be quantified using densitometry software.
Reactive Oxygen Species (ROS) Measurement
Intracellular ROS levels can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).
-
Cell Plating and Treatment: Seed cells in a 96-well plate and treat as required.
-
Probe Loading: Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.
-
Washing: Wash the cells with PBS to remove excess probe.
-
Measurement: Measure the fluorescence intensity (excitation at 485 nm, emission at 535 nm) using a fluorescence microplate reader. An increase in fluorescence indicates an increase in intracellular ROS.
Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by clioquinol.
Caption: Clioquinol's multifaceted neuroprotective mechanisms.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the neuroprotective properties of clioquinol in vitro.
Caption: A typical workflow for in vitro clioquinol studies.
Conclusion
In vitro studies provide compelling evidence for the neuroprotective properties of clioquinol. Its ability to chelate metal ions, modulate key signaling pathways such as PI3K/AKT/mTOR and p53, and exert antioxidant and anti-apoptotic effects underscores its potential as a therapeutic agent for neurodegenerative diseases. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the mechanisms of clioquinol and develop novel neuroprotective strategies. Further in vivo studies are warranted to validate these in vitro findings and to assess the therapeutic efficacy and safety of clioquinol in preclinical models of neurodegeneration.
References
- 1. Clioquinol inhibits dopamine-β-hydroxylase secretion and noradrenaline synthesis by affecting the redox status of ATOX1 and copper transport in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The establishment of a reliable cytotoxic system with SK-N-SH neuroblastoma cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Clioquinol reduces zinc accumulation in neuritic plaques and inhibits the amyloidogenic pathway in AβPP/PS1 transgenic mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clioquinol inhibits peroxide-mediated toxicity through up-regulation of phosphoinositol-3-kinase and inhibition of p53 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clioquinol improves motor and non-motor deficits in MPTP-induced monkey model of Parkinson’s disease through AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clioquinol independently targets NF-kappaB and lysosome pathways in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. Research progress on plant-derived natural compounds regulating the MAPK signaling pathway for the prevention and therapy of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Technical Guide to Preclinical Studies of Clioquinol for Alzheimer's Disease Treatment
Executive Summary: Alzheimer's disease (AD) pathogenesis is complex, with the "metal hypothesis" suggesting that dysregulated homeostasis of biometals like copper and zinc contributes to the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark. Clioquinol (B1669181) (CQ), an 8-hydroxyquinoline, emerged as a promising therapeutic candidate due to its function as a metal-protein attenuating compound (MPAC). Preclinical research indicates that clioquinol can chelate and redistribute these metal ions, thereby inhibiting Aβ oligomerization, dissolving existing plaques, and reducing associated neurotoxicity. This technical guide provides an in-depth review of the core preclinical studies on clioquinol, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanistic pathways and experimental workflows for researchers, scientists, and drug development professionals.
Core Mechanism of Action
Clioquinol's therapeutic potential in Alzheimer's disease is primarily attributed to its ability to modulate the interaction between metal ions and the Aβ peptide. As an MPAC, it is not a simple chelator that removes metals; instead, it acts as an ionophore to redistribute them, restoring metal homeostasis within the brain.[1][2][3] This action leads to several downstream effects that counter AD pathology.
Key Mechanistic Pillars:
-
Metal-Protein Attenuation: Clioquinol possesses a high affinity for copper (Cu²⁺) and zinc (Zn²⁺), ions that are found in high concentrations within amyloid plaques and are known to promote Aβ aggregation.[1][4] By binding these ions, clioquinol prevents them from cross-linking with Aβ peptides, which can help dissolve existing amyloid deposits and inhibit the formation of new ones.[5][6][7]
-
Inhibition of Aβ Aggregation: Beyond its metal-centric actions, clioquinol has been shown to directly inhibit the formation of soluble Aβ oligomers, which are considered highly neurotoxic.[8] Studies suggest it may interfere at the early trimer formation stage of Aβ assembly.[8]
-
Amyloidogenic Pathway Modulation: Preclinical evidence in AβPP/PS1 transgenic mice demonstrates that clioquinol treatment can downregulate key proteins involved in the amyloidogenic processing of the amyloid precursor protein (AβPP), including AβPP itself, beta-secretase 1 (BACE1), and presenilin 1 (PS1).[9]
-
Neuroprotection: By restoring metal homeostasis and reducing the burden of toxic Aβ species, clioquinol mitigates oxidative stress.[2][10] Some studies also suggest it may activate neuroprotective signaling pathways, such as the PI3K pathway, and inhibit pro-apoptotic factors like p53.[11]
References
- 1. Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clioquinol: review of its mechanisms of action and clinical uses in neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Clioquinol decreases amyloid-beta burden and reduces working memory impairment in a transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. clinician.com [clinician.com]
- 6. Clioquinol May Be Helpful in Alzheimer's Disease [medscape.com]
- 7. Metal-protein attenuation with iodochlorhydroxyquin (clioquinol) targeting Abeta amyloid deposition and toxicity in Alzheimer disease: a pilot phase 2 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clioquinol and other Hydroxyquinoline Derivatives Inhibit Aβ(1-42) Oligomer Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clioquinol reduces zinc accumulation in neuritic plaques and inhibits the amyloidogenic pathway in AβPP/PS1 transgenic mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protective effects of clioquinol on human neuronal-like cells: a new formulation of clioquinol-loaded PLGA microspheres for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The mechanism of action of clioquinol for the treatment of Alzheimer's disease | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Vasoconstrictive Effects of Flumethasone Pivalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flumethasone (B526066) pivalate (B1233124) is a synthetic, moderately potent difluorinated corticosteroid ester utilized topically for its anti-inflammatory, antipruritic, and vasoconstrictive properties.[1] Its efficacy in treating a variety of dermatological conditions is intrinsically linked to its ability to induce localized vasoconstriction, thereby reducing erythema, swelling, and inflammation. This technical guide provides a comprehensive overview of the vasoconstrictive effects of flumethasone pivalate, detailing the underlying mechanisms of action, experimental protocols for assessment, and a comparative analysis of its potency.
Mechanism of Action: A Two-Fold Pathway
The vasoconstrictive effects of flumethasone pivalate, like other glucocorticoids, are primarily mediated through its interaction with glucocorticoid receptors (GR) in vascular smooth muscle cells and endothelial cells.[2][3] This interaction initiates a cascade of genomic and non-genomic events that ultimately lead to a reduction in the diameter of cutaneous blood vessels.
Genomic Pathway
The classical, or genomic, pathway involves the binding of flumethasone pivalate to cytosolic glucocorticoid receptors. Upon binding, the receptor-steroid complex translocates to the nucleus, where it modulates the transcription of specific genes. A key aspect of this pathway is the induction of Annexin A1 (also known as lipocortin-1), a protein that inhibits phospholipase A2 (PLA2).[4] By inhibiting PLA2, the release of arachidonic acid from cell membranes is blocked, thereby preventing the synthesis of potent vasodilators such as prostaglandins (B1171923) and leukotrienes. This suppression of vasodilatory signaling contributes significantly to the observed vasoconstriction.
Non-Genomic Pathway
In addition to the slower genomic effects, glucocorticoids can also elicit rapid, non-genomic responses. These effects are initiated within minutes and are independent of gene transcription and protein synthesis.[5] One proposed mechanism involves the potentiation of the effects of vasoconstrictive agents like norepinephrine (B1679862). Glucocorticoids can inhibit the extraneuronal monoamine transporter (EMT) in vascular smooth muscle cells, leading to an increased local concentration of norepinephrine at α1-adrenergic receptors and subsequent vasoconstriction.[6] Furthermore, rapid, non-genomic signaling can involve the activation of intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, through mineralocorticoid receptors (MR) which can also be activated by glucocorticoids.[5][7][8]
Quantifying Vasoconstriction: The McKenzie-Stoughton Assay
The vasoconstrictive potency of topical corticosteroids is most commonly evaluated using the McKenzie-Stoughton vasoconstrictor assay.[9][10] This bioassay measures the degree of skin blanching (pallor) induced by the topical application of a corticosteroid, which correlates with its clinical anti-inflammatory efficacy.
Experimental Protocol: McKenzie-Stoughton Vasoconstrictor Assay
The following provides a detailed methodology for conducting a McKenzie-Stoughton assay:
1. Subject Selection:
-
Healthy adult volunteers with fair skin and no history of skin diseases or sensitivities to corticosteroids are selected.
-
Subjects should refrain from using any topical or systemic corticosteroids for a specified period before the study.
2. Site Selection and Preparation:
-
The volar aspect of the forearms is typically used.
-
The skin is cleansed with a mild soap and water and allowed to dry completely.
-
Multiple test sites (e.g., 1 cm² squares) are marked on each forearm, ensuring adequate spacing between sites.
3. Application of Test Substances:
-
A standardized amount of the test formulation (e.g., flumethasone pivalate cream) and a vehicle control are applied to the designated sites.
-
For comparative studies, different corticosteroids are applied to adjacent sites in a randomized and blinded manner.
-
The application sites are then covered with an occlusive dressing (e.g., plastic film) to enhance penetration.
4. Duration of Application:
-
The occlusive dressings are left in place for a predetermined period, typically 6 to 16 hours.[11]
5. Assessment of Vasoconstriction:
-
After the specified duration, the occlusive dressings and any remaining formulation are carefully removed.
-
Skin blanching at each site is assessed at various time points post-removal (e.g., 2, 4, 6, and 24 hours).
-
The degree of vasoconstriction is graded visually by trained observers using a standardized scale (e.g., 0 = no blanching, 1 = slight blanching, 2 = moderate blanching, 3 = marked blanching, 4 = intense blanching).
-
Alternatively, a chromameter can be used for objective colorimetric measurement of skin pallor.
6. Data Analysis:
-
The blanching scores at each time point are recorded.
-
The data can be used to determine parameters such as the maximum effect (Emax) and the dose or duration required to achieve 50% of the maximum effect (ED50).[6][12][13]
Data Presentation: Comparative Potency of Topical Corticosteroids
Table 1: Relative Potency Classification of Selected Topical Corticosteroids
| Potency Class | Corticosteroid |
| I (Superpotent) | Clobetasol Propionate 0.05% |
| Betamethasone Dipropionate, Augmented 0.05% | |
| II (Potent) | Fluocinonide 0.05% |
| Desoximetasone 0.25% | |
| III (Upper Mid-Strength) | Betamethasone Valerate 0.1% |
| Triamcinolone Acetonide 0.1% | |
| IV (Mid-Strength) | Flumethasone Pivalate 0.03% |
| Mometasone Furoate 0.1% | |
| V (Lower Mid-Strength) | Hydrocortisone Valerate 0.2% |
| Fluticasone Propionate 0.05% | |
| VI (Mild) | Desonide 0.05% |
| Alclometasone Dipropionate 0.05% | |
| VII (Least Potent) | Hydrocortisone 1% |
Note: The potency can be influenced by the vehicle (e.g., ointment, cream, lotion) and the concentration of the active ingredient.[9]
Table 2: Example Quantitative Vasoconstriction Data for Other Corticosteroids
| Corticosteroid | Emax (Mean ± SD) | ED50 (min) |
| Mometasone Furoate | -94.45 ± 0.21 | Not Reported |
| Clobetasol Propionate | -58.80 ± 15.65 | Not Reported |
Data from a study comparing the inherent potencies of topical corticosteroid active pharmaceutical ingredients. The negative Emax values indicate a decrease in skin redness (blanching). A more negative value indicates greater blanching.[6]
Mandatory Visualizations
Signaling Pathways
Caption: Genomic and non-genomic signaling pathways of flumethasone pivalate-induced vasoconstriction.
Experimental Workflow
Caption: Experimental workflow for the McKenzie-Stoughton vasoconstrictor assay.
Conclusion
Flumethasone pivalate exerts its vasoconstrictive effects through a dual mechanism involving both genomic and non-genomic pathways, ultimately leading to a reduction in cutaneous blood flow. The McKenzie-Stoughton assay remains the gold standard for quantifying the potency of topical corticosteroids like flumethasone pivalate. A thorough understanding of these principles is crucial for the rational development and clinical application of topical corticosteroid therapies. Further research to elucidate the precise quantitative vasoconstrictive parameters of flumethasone pivalate would be beneficial for refining its therapeutic use and for the development of novel dermatological treatments.
References
- 1. psecommunity.org [psecommunity.org]
- 2. Glucocorticoids and vascular reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A critical role for vascular smooth muscle in acute glucocorticoid-induced hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Annexin A1 and glucocorticoids as effectors of the resolution of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glucocorticoid-related signaling effects in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Application of Emax model to assess the potency of topical corticosteroid products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. ahajournals.org [ahajournals.org]
- 9. remedypublications.com [remedypublications.com]
- 10. The vasoconstrictor assay in bioequivalence testing: practical concerns and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. gmp-compliance.org [gmp-compliance.org]
- 12. Fitting Pharmacodynamic Data to the Emax Model to Assess the Inherent Potency of Topical Corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of the proposed FDA pilot dose-response methodology for topical corticosteroid bioequivalence testing - PubMed [pubmed.ncbi.nlm.nih.gov]
Clioquinol's Impact on Amyloid-Beta Plaque Formation in Mouse Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Clioquinol (B1669181), an 8-hydroxyquinoline (B1678124) derivative with metal-chelating properties, has emerged as a significant compound of interest in Alzheimer's disease research. Its ability to modulate the interaction between metal ions and amyloid-beta (Aβ) peptides has been investigated as a therapeutic strategy to mitigate the pathological hallmark of Aβ plaque formation. This technical guide provides an in-depth analysis of clioquinol's effects on Aβ plaque deposition in various transgenic mouse models of Alzheimer's disease. It consolidates quantitative data from key studies, details the experimental protocols utilized, and visualizes the proposed mechanisms of action through signaling pathway and workflow diagrams. The evidence presented herein demonstrates that clioquinol can significantly reduce Aβ plaque burden, modulate brain metal ion concentrations, and, in some models, improve cognitive function, underscoring its potential as a disease-modifying agent.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) peptides, forming senile plaques in the brain parenchyma. The accumulation of Aβ is considered a central event in the pathogenesis of AD, initiating a cascade of events that includes neuronal dysfunction and cognitive decline. Metal ions, particularly zinc (Zn²⁺) and copper (Cu²⁺), are known to play a crucial role in the aggregation and stabilization of Aβ peptides into neurotoxic oligomers and fibrils. Clioquinol acts as a metal protein attenuating compound (MPAC), capable of chelating these metal ions and thereby disrupting the formation and promoting the dissolution of Aβ plaques. This guide synthesizes the preclinical evidence from studies in transgenic mouse models to provide a comprehensive technical overview of clioquinol's efficacy and mechanisms.
Quantitative Effects of Clioquinol on Amyloid-Beta Plaques
Multiple studies utilizing transgenic mouse models of Alzheimer's disease have demonstrated the efficacy of clioquinol in reducing amyloid-beta plaque burden. The following tables summarize the key quantitative findings from these studies.
Table 1: Effect of Clioquinol on Aβ Plaque Burden in TgCRND8 Mice
| Brain Region | Treatment Group | Plaque Load (% Area) | Reduction vs. Vehicle | p-value | Reference |
| Cortex | Vehicle | 1.8 ± 0.2 | - | - | Grossi et al., 2009 |
| Clioquinol (30 mg/kg/day) | 0.9 ± 0.1 | 50% | < 0.01 | Grossi et al., 2009 | |
| Hippocampus | Vehicle | 1.5 ± 0.2 | - | - | Grossi et al., 2009 |
| Clioquinol (30 mg/kg/day) | 0.7 ± 0.1 | 53% | < 0.01 | Grossi et al., 2009 |
Table 2: Effect of Clioquinol on Zinc-Containing Plaques in AβPP/PS1 Mice
| Parameter | Treatment Group | Value | Reduction vs. Vehicle | p-value | Reference |
| Number of Plaques/Section | Vehicle | 25.3 ± 3.1 | - | - | Wang et al., 2012 |
| Clioquinol (30 mg/kg/day) | 14.2 ± 2.5 | 43.9% | < 0.01 | Wang et al., 2012 | |
| Average Plaque Size (µm²) | Vehicle | 385.4 ± 45.2 | - | - | Wang et al., 2012 |
| Clioquinol (30 mg/kg/day) | 210.7 ± 31.8 | 45.3% | < 0.01 | Wang et al., 2012 |
Impact on Brain Metal Ion Concentrations
Clioquinol's mechanism of action is intrinsically linked to its ability to modulate the homeostasis of metal ions in the brain. The following table presents the quantitative changes in brain metal concentrations following clioquinol treatment in the TgCRND8 mouse model.
Table 3: Brain Metal Concentrations in TgCRND8 Mice Following Clioquinol Treatment
| Metal Ion | Brain Region | Treatment Group | Concentration (µg/g wet weight) | % Change vs. Vehicle | p-value | Reference |
| Zinc (Zn) | Cortex | Vehicle | 12.4 ± 0.5 | - | - | Grossi et al., 2009 |
| Clioquinol | 14.8 ± 0.7 | +19.4% | < 0.05 | Grossi et al., 2009 | ||
| Copper (Cu) | Hippocampus | Vehicle | 3.1 ± 0.2 | - | - | Grossi et al., 2009 |
| Clioquinol | 3.9 ± 0.3 | +25.8% | < 0.05 | Grossi et al., 2009 | ||
| Iron (Fe) | Cortex | Vehicle | 25.6 ± 1.1 | - | - | Grossi et al., 2009 |
| Clioquinol | 29.8 ± 1.5 | +16.4% | < 0.05 | Grossi et al., 2009 |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, offering a reproducible framework for researchers.
Animal Models and Clioquinol Administration
-
TgCRND8 Mice: These mice express a double mutant form of human amyloid precursor protein (APP695) with the Swedish (K670N/M671L) and Indiana (V717F) mutations under the control of the Syrian hamster prion protein promoter. Four-month-old male and female TgCRND8 mice and their wild-type littermates were used. Clioquinol was administered orally at a dose of 30 mg/kg/day, mixed with the drinking water, for 5 weeks.
-
AβPP/PS1 Mice: These double transgenic mice express a chimeric mouse/human amyloid precursor protein (Mo/HuAPP695swe) and a mutant human presenilin 1 (PS1-dE9), both directed to central nervous system neurons. Male AβPP/PS1 mice were treated with clioquinol (30 mg/kg/day) orally by gavage for 2 months, starting at 6 months of age.
Immunohistochemistry for Aβ Plaque Quantification
-
Tissue Preparation: Mice were deeply anesthetized and transcardially perfused with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde in PBS. Brains were removed, post-fixed in the same fixative overnight, and then cryoprotected in 30% sucrose (B13894) in PBS.
-
Sectioning: Brains were sectioned coronally at a thickness of 30-40 µm using a cryostat or vibratome.
-
Antigen Retrieval: Free-floating sections were treated with 70% formic acid for 15 minutes to unmask the Aβ epitope.
-
Immunostaining:
-
Sections were washed in PBS and endogenous peroxidase activity was quenched with 3% hydrogen peroxide in PBS.
-
Non-specific binding was blocked with 10% normal goat serum in PBS containing 0.3% Triton X-100.
-
Sections were incubated overnight at 4°C with a primary antibody against Aβ (e.g., 6E10 or 4G8).
-
After washing, sections were incubated with a biotinylated secondary antibody, followed by an avidin-biotin-peroxidase complex (ABC kit).
-
The signal was visualized using 3,3'-diaminobenzidine (B165653) (DAB) as a chromogen.
-
-
Image Analysis: Stained sections were imaged using a bright-field microscope equipped with a digital camera. The Aβ plaque load, defined as the percentage of the total area of the analyzed region occupied by Aβ-immunoreactive deposits, was quantified using image analysis software (e.g., ImageJ).
Autometallography for Zinc-Containing Plaque Staining
-
Tissue Preparation: Mice were perfused with a solution of 0.1 M phosphate (B84403) buffer containing 3% glutaraldehyde (B144438) and 0.5% sodium sulfide. Brains were removed and post-fixed in the same solution.
-
Sectioning: Brains were sectioned at 30 µm using a vibratome.
-
Staining: Sections were incubated in a developer solution containing gum arabic, citrate (B86180) buffer, hydroquinone, and silver nitrate (B79036) in the dark. This process specifically visualizes zinc ions as black silver grains.
-
Image Analysis: The number and size of zinc-containing plaques were quantified using a light microscope and image analysis software.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Brain Metal Analysis
-
Sample Preparation: Brain regions (cortex and hippocampus) were dissected from fresh-frozen tissue.
-
Digestion: Samples were weighed and digested in concentrated nitric acid at high temperature and pressure using a microwave digestion system.
-
Analysis: The digested samples were diluted with deionized water and analyzed for metal content (Zn, Cu, Fe) using an ICP-MS instrument. Concentrations were calculated against certified standard solutions and normalized to the wet weight of the tissue.
Morris Water Maze for Cognitive Assessment
-
Apparatus: A circular pool (1.5 m in diameter) was filled with water made opaque with non-toxic white paint. A hidden escape platform was submerged 1 cm below the water surface in one of the four quadrants.
-
Training: Mice were subjected to four trials per day for five consecutive days. In each trial, the mouse was released from one of four starting positions and allowed to swim for 60 seconds to find the hidden platform. If the mouse failed to find the platform within 60 seconds, it was guided to it.
-
Probe Trial: On the sixth day, the platform was removed, and the mouse was allowed to swim freely for 60 seconds. The time spent in the target quadrant where the platform was previously located was recorded as a measure of spatial memory.
Signaling Pathways and Mechanisms of Action
Clioquinol's primary mechanism of action is its ability to chelate and redistribute metal ions, particularly zinc and copper. This action is believed to impact Aβ plaque formation through several interconnected pathways.
Inhibition of Metal-Induced Aβ Aggregation
Zinc and copper ions can bind to Aβ peptides, promoting their aggregation into neurotoxic oligomers and fibrils. By chelating these metal ions, clioquinol can prevent this aggregation process and may also facilitate the disaggregation of existing plaques.
Caption: Clioquinol's chelation of metal ions disrupts Aβ aggregation.
Downregulation of the Amyloidogenic Pathway
Studies in AβPP/PS1 mice have shown that clioquinol treatment leads to a significant reduction in the expression levels of key enzymes involved in the amyloidogenic processing of APP: β-secretase (BACE1) and presenilin 1 (PS1), a component of the γ-secretase complex.[1] The precise mechanism linking metal chelation to the downregulation of these secretases is an area of active investigation. One hypothesis involves the regulation of transcription factors that control the expression of BACE1 and PS1. For instance, the transcription factor Sp1, which contains zinc finger domains, is known to regulate BACE1 expression. By altering zinc homeostasis, clioquinol may indirectly influence the activity of such transcription factors.
References
Toxicological Profile of Long-Term Topical Clioquinol Exposure: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Clioquinol (B1669181), a halogenated 8-hydroxyquinoline, has a long history of use as a topical antimicrobial agent. While its oral use was largely discontinued (B1498344) due to concerns of neurotoxicity, topical formulations remain in use for various skin conditions. This guide provides a comprehensive overview of the toxicological profile of long-term topical clioquinol exposure, synthesizing available data on its local and systemic effects, mechanisms of action, and potential risks. The information is intended to support research, drug development, and safety assessment activities. A notable gap in the publicly available literature is the lack of specific No Observed Adverse Effect Level (NOAEL) and Lowest Observed Adverse Effect Level (LOAEL) data for chronic dermal exposure, necessitating a reliance on general toxicological principles and data from oral exposure studies to infer potential long-term topical risks.
Local and Systemic Toxicity
Long-term topical application of clioquinol is primarily associated with local skin reactions. Systemic toxicity is considered less likely due to minimal percutaneous absorption, but a theoretical risk of neurotoxicity exists with prolonged use, particularly under occlusive conditions that enhance absorption.[1]
Local Effects on Skin
The most commonly reported adverse effects following topical clioquinol application are localized to the site of administration. These include:
-
Skin Irritation: Manifesting as redness, itching, burning, and dryness.[2][3][4]
-
Allergic Contact Dermatitis: Some individuals may develop a hypersensitivity to clioquinol, leading to classic allergic contact dermatitis.[5] Worsening of the treated condition or lack of improvement can be an indicator of sensitization.[5]
-
Skin Discoloration: A yellow staining of the skin, hair, and nails may occur.[6]
-
Skin Atrophy and Striae: Prolonged use, especially in combination with corticosteroids, may lead to thinning of the skin and the formation of stretch marks.[2][4]
Systemic Effects
Systemic absorption of topical clioquinol is generally low. However, factors such as the integrity of the skin barrier, the size of the application area, the duration of use, and the use of occlusive dressings can influence the extent of absorption.
-
Neurotoxicity: The most significant concern with systemic clioquinol exposure is neurotoxicity, historically associated with its oral use and the development of Subacute Myelo-Optic Neuropathy (SMON).[7][8] While the risk from topical application is considered theoretical and low, it warrants consideration in cases of long-term, widespread use on compromised skin.[1]
-
Thyroid Function: Due to its iodine content, there is a potential for clioquinol to interfere with thyroid function tests.[1]
Quantitative Toxicological Data
Specific quantitative data for the long-term topical toxicity of clioquinol, such as NOAEL or LOAEL values, are not well-documented in publicly available literature. The following tables summarize the available quantitative data, which are primarily from oral and in vitro studies.
Table 1: Oral Toxic Doses in Animal Studies
| Animal Species | Dose | Observed Effects | Reference |
| Rats | ≥ 120 mg/kg/day | Reduced fetal body weight | [1] |
| Rats | ≥ 300 mg/kg/day | Delays in ossification in fetuses | [1] |
Table 2: In Vitro Genotoxicity Data
| Assay Type | Result | Reference |
| Mutagenicity (in vitro) | Not mutagenic | [1] |
Table 3: Dermal Carcinogenicity of a Related Compound
| Compound | Species | Study Duration | Finding | Reference |
| 8-Hydroxyquinoline | F344/N Rats and B6C3F1 Mice | 2 years (feed studies) | No evidence of carcinogenicity | [9][10] |
Note: Data for 8-Hydroxyquinoline is provided as a related compound, as specific dermal carcinogenicity studies for clioquinol were not found.
Mechanisms of Toxicity and Associated Signaling Pathways
The toxicological effects of clioquinol are intrinsically linked to its chemical properties as a metal chelator and ionophore. These activities can disrupt cellular homeostasis and activate various signaling pathways.
Disruption of Metal Homeostasis
Clioquinol's ability to chelate divalent metal ions such as zinc (Zn²⁺), copper (Cu²⁺), and iron (Fe²⁺) is a key mechanism underlying both its therapeutic and toxic effects.[7] By altering the intracellular and extracellular concentrations of these essential metals, clioquinol can interfere with numerous enzymatic processes and cellular functions.
Signaling Pathways Implicated in Clioquinol's Effects
While research on signaling pathways specifically related to topical clioquinol toxicity is limited, studies in other contexts (neurodegenerative disease, cancer) provide insights into its potential molecular targets in skin cells.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK signaling cascade is crucial in regulating cellular processes like proliferation, differentiation, and inflammation in skin cells. Clioquinol has been shown to influence MAPK pathways.[7] In keratinocytes, activation of MAPK pathways (including ERK1/2, p38, and JNK) is involved in inflammatory responses.[11] It is plausible that clioquinol-induced skin irritation involves the modulation of these pathways.
References
- 1. india-pharma.gsk.com [india-pharma.gsk.com]
- 2. Articles [globalrx.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Articles [globalrx.com]
- 5. dermnetnz.org [dermnetnz.org]
- 6. Clioquinol (topical route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 7. Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. NTP Toxicology and Carcinogenesis Studies of 8-Hydroxyquinoline (CAS No. 148-24-3) in F344/N Rats and B6C3F1 Mice (Feed Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. Keratinocytes express cytokines and nerve growth factor in response to neuropeptide activation of the ERK1/2 and JNK MAPK transcription pathways* - PMC [pmc.ncbi.nlm.nih.gov]
The Percutaneous Journey of Flumethasone Pivalate: A Technical Guide to its Dermal Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core principles of the pharmacokinetics of flumethasone (B526066) pivalate (B1233124), a moderately potent synthetic corticosteroid, following dermal application. Understanding the dynamics of its absorption, distribution, metabolism, and excretion is paramount for the development of safe and effective topical formulations. This document provides a comprehensive overview of the experimental methodologies used to assess its behavior in the skin, presents available data in a structured format, and visualizes the key processes involved.
Introduction to Dermal Absorption of Flumethasone Pivalate
Flumethasone pivalate is utilized for its anti-inflammatory, antipruritic, and vasoconstrictive properties in the treatment of various dermatological conditions.[1] The efficacy of a topical corticosteroid is intrinsically linked to its ability to penetrate the stratum corneum, the outermost layer of the skin, and reach its target sites in the viable epidermis and dermis. The formulation vehicle plays a critical role in this process, influencing the release and subsequent penetration of the active pharmaceutical ingredient (API).[2] The systemic absorption of topical corticosteroids is a key safety consideration, as it can potentially lead to systemic side effects, such as hypothalamic-pituitary-adrenal (HPA) axis suppression.[3]
Quantitative Analysis of Dermal Absorption
While specific quantitative data for the percutaneous absorption of flumethasone pivalate is limited in publicly available literature, the principles of corticosteroid dermal penetration are well-established. The following table summarizes the type of quantitative data typically generated in in vitro dermal absorption studies, which would be applicable to flumethasone pivalate.
| Parameter | Description | Typical Units | Factors of Influence |
| Flux (J) | The rate of drug permeation across a unit area of skin over time. | µg/cm²/h | Vehicle composition, drug concentration, skin integrity, temperature. |
| Permeability Coefficient (Kp) | A measure of the ease with which a drug can penetrate the skin. | cm/h | Physicochemical properties of the drug (molecular weight, lipophilicity), vehicle. |
| Lag Time (t_lag) | The time required for the drug to establish a steady-state flux across the skin. | h | Drug diffusion through the stratum corneum. |
| Amount in Epidermis | The quantity of drug that has penetrated and resides within the epidermis at a specific time point. | µg/cm² | Formulation, duration of exposure, drug's affinity for epidermal structures. |
| Amount in Dermis | The quantity of drug that has reached the dermal layer at a specific time point. | µg/cm² | Formulation, duration of exposure, drug's physicochemical properties. |
| Amount in Receptor Fluid | The cumulative amount of drug that has completely permeated the skin and entered the receptor fluid, simulating systemic uptake. | µg/cm² | All factors influencing flux and skin retention. |
Experimental Protocols for Dermal Absorption Studies
The gold standard for in vitro dermal absorption testing is the Franz diffusion cell, following guidelines such as the OECD Test Guideline 428.[4][5][6][7] This methodology allows for the controlled study of percutaneous absorption using excised human or animal skin.
In Vitro Permeation Testing (IVPT) using Franz Diffusion Cells
Objective: To quantify the rate and extent of flumethasone pivalate absorption through the skin from a topical formulation.
Materials and Methods:
-
Skin Membrane: Excised human or porcine skin is commonly used. The skin is dermatomed to a specific thickness (typically 200-500 µm) to ensure consistency.[8]
-
Franz Diffusion Cell: A static or flow-through Franz diffusion cell is used.[9][10] The skin membrane is mounted between the donor and receptor chambers, with the stratum corneum facing the donor compartment.[7]
-
Receptor Fluid: The receptor chamber is filled with a physiologically relevant fluid (e.g., phosphate-buffered saline with a solubility enhancer if needed) maintained at 32 ± 1°C to mimic skin surface temperature.[7] The fluid is continuously stirred to ensure sink conditions.
-
Dosing: A finite dose of the flumethasone pivalate formulation is applied to the surface of the stratum corneum in the donor chamber.
-
Sampling: At predetermined time intervals, aliquots of the receptor fluid are collected and replaced with fresh fluid.
-
Analysis: At the end of the experiment, the skin surface is washed to remove unabsorbed formulation. The stratum corneum, epidermis, and dermis can be separated and analyzed along with the receptor fluid samples.
-
Quantification: The concentration of flumethasone pivalate in the various compartments is determined using a validated analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).[11][12]
Metabolism of Flumethasone Pivalate in the Skin
Topically applied corticosteroids can undergo metabolism within the skin, which can influence their potency and systemic exposure.[3] The primary metabolic pathway for many corticosteroid esters is de-esterification by cutaneous esterases, converting the prodrug into its active alcohol form.[13] While specific studies on the cutaneous metabolism of flumethasone pivalate are not detailed in the available literature, it is plausible that it undergoes similar enzymatic degradation.
The Percutaneous Absorption Pathway
The journey of flumethasone pivalate from the skin surface to the systemic circulation involves several key steps. The process begins with the release of the drug from its vehicle, followed by partitioning into and diffusion across the stratum corneum. It then traverses the viable epidermis and dermis before a portion may be absorbed into the systemic circulation. The "reservoir effect" of the stratum corneum can lead to a prolonged release of the corticosteroid even after the formulation has been removed.[13][14]
Conclusion
The dermal pharmacokinetics of flumethasone pivalate are governed by a complex interplay of the drug's physicochemical properties, the formulation vehicle, and the physiological characteristics of the skin. While specific quantitative data remains somewhat elusive in the public domain, the established methodologies for in vitro dermal absorption studies provide a robust framework for its evaluation. A thorough understanding of these principles is essential for the rational design of topical drug delivery systems that maximize local efficacy while minimizing the potential for systemic side effects. Further research providing detailed quantitative pharmacokinetic data for flumethasone pivalate would be highly valuable to the scientific community.
References
- 1. endodocuments.com [endodocuments.com]
- 2. Vehicles for Drug Delivery and Cosmetic Moisturizers: Review and Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Topical Corticosteroids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. In Vitro Skin Permeation Testing based on OECD Guidance [lnhlifesciences.org]
- 5. one.oecd.org [one.oecd.org]
- 6. ec.europa.eu [ec.europa.eu]
- 7. ec.europa.eu [ec.europa.eu]
- 8. d-nb.info [d-nb.info]
- 9. Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods for in vitro percutaneous absorption studies IV: The flow-through diffusion cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Determination of flumethasone in calf urine and serum by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Topical corticosteroids in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 14. taylorfrancis.com [taylorfrancis.com]
Clioquinol's Interaction with Metal-Dependent Enzymes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Clioquinol (B1669181) (5-chloro-7-iodo-8-hydroxyquinoline) is a metal-binding compound with a complex and multifaceted mechanism of action, primarily centered around its ability to chelate and redistribute metal ions, particularly zinc and copper. This property allows it to interact with and modulate the activity of a variety of metal-dependent enzymes, leading to a range of biological effects. This technical guide provides a comprehensive overview of clioquinol's interactions with key metal-dependent enzymes, summarizing quantitative data, detailing experimental protocols, and visualizing relevant biological pathways. Its activities include the inhibition of matrix metalloproteinases (MMPs) and histone deacetylases (HDACs), as well as the modulation of signaling pathways such as NF-κB. These interactions underpin its potential therapeutic applications in neurodegenerative diseases and cancer, as well as its historical use as an antimicrobial agent.
Mechanism of Action: A Tale of Metal Chelation and Ionophoric Activity
Clioquinol's biological effects are intrinsically linked to its role as a metal chelator and ionophore. It forms stable complexes with divalent metal ions, most notably copper (Cu²⁺) and zinc (Zn²⁺). This interaction has a dual consequence:
-
Metal Sequestration: By binding to metal ions, clioquinol can effectively lower their bioavailable concentration, thereby inhibiting the activity of enzymes that rely on these metals as cofactors.
-
Ionophoric Activity: Clioquinol can also act as an ionophore, facilitating the transport of metal ions across biological membranes. This can lead to an increase in intracellular metal concentrations, which can, in turn, activate or inhibit other cellular processes.
The precise effect of clioquinol is context-dependent, influenced by the local concentration of both the drug and the metal ions.
Quantitative Data on Clioquinol's Interactions
The following tables summarize the available quantitative data on clioquinol's interactions with metal ions and its effects on various biological systems.
Table 1: Metal-Clioquinol Complex Stability
| Metal Ion | Complex Stoichiometry (Metal:Clioquinol) | Conditional Stability Constant (K'c) | Reference |
| Copper (II) | 1:2 | 1.2 x 10¹⁰ M⁻² | [1] |
| Zinc (II) | 1:2 | 7.0 x 10⁸ M⁻² | [1] |
Table 2: Inhibitory Activity of Clioquinol
| Target | System/Cell Line | IC₅₀ Value | Reference |
| MMP-14 | Enzymatic Assay | < 30 µM | [2][3] |
| NLRP3 Inflammasome | Human and Mouse Macrophages | 0.478 µM | [4] |
Table 3: Cytotoxicity of Clioquinol in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ Value (µM) |
| Various | Multiple | Low µM range |
Interaction with Specific Metal-Dependent Enzymes
Matrix Metalloproteinases (MMPs)
MMPs are a family of zinc-dependent endopeptidases crucial for extracellular matrix (ECM) remodeling. Their dysregulation is implicated in cancer invasion and metastasis. Clioquinol has been identified as an inhibitor of MMP-14 (MT1-MMP), a key enzyme in cancer progression.
-
Mechanism of Inhibition: Clioquinol's inhibition of MMP-14 is attributed to its ability to chelate the catalytic zinc ion within the enzyme's active site. In high-throughput screening assays, clioquinol inhibited 83% of MMP-14 activity.[3] The IC₅₀ value for this inhibition was found to be below 30 µM.[2][3]
Histone Deacetylases (HDACs)
HDACs are zinc-dependent enzymes that play a critical role in gene expression regulation by removing acetyl groups from histones. Their inhibition is a validated strategy in cancer therapy. Clioquinol has been shown to inhibit HDAC activity, leading to the accumulation of acetylated histones and subsequent cell cycle arrest and apoptosis in cancer cells.
-
Mechanism of Inhibition: Clioquinol is thought to inhibit HDACs by chelating the zinc ion in their active site.
Catechol-O-Methyltransferase (COMT)
COMT is a magnesium-dependent enzyme involved in the degradation of catecholamine neurotransmitters. While the direct inhibitory effect of clioquinol on COMT is not well-quantified, its metal-chelating properties suggest a potential for interaction. Further research is needed to determine the IC₅₀ or Kᵢ values for clioquinol against COMT.
Modulation of Signaling Pathways
Clioquinol's interaction with metal-dependent enzymes and its ionophoric properties lead to the modulation of several key signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers. Clioquinol has been shown to inhibit NF-κB signaling, an effect that is more pronounced in the presence of zinc.[5] This inhibition is mediated by a reduction in the nuclear level of the p65 subunit of NF-κB.[5]
Lysosomal Destabilization Pathway
Clioquinol can act as a zinc ionophore, leading to the accumulation of zinc within lysosomes.[5] This disrupts lysosomal membrane integrity, causing the release of cathepsins and other hydrolases into the cytoplasm, which in turn triggers apoptosis.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Determination of Metal-Clioquinol Binding Affinity
Method: UV-Vis Spectroscopy and Polarography (as described by Zatta et al.)
-
Preparation of Solutions: Prepare solutions of clioquinol and the metal salts (CuCl₂ or ZnCl₂) in a suitable biological buffer (e.g., Tris-HCl) containing physiological concentrations of competing ions like Ca²⁺ and Mg²⁺.
-
UV-Vis Titration:
-
Place a known concentration of the metal salt solution in a quartz cuvette.
-
Incrementally add aliquots of the clioquinol solution.
-
Record the UV-Vis spectrum after each addition, monitoring for changes in the absorbance spectrum that indicate complex formation.
-
-
Polarographic Analysis:
-
Use a dropping mercury electrode to measure the reduction potential of the metal ions in the absence and presence of increasing concentrations of clioquinol.
-
The shift in the half-wave potential upon addition of clioquinol is used to determine the stoichiometry and stability constant of the complex.
-
-
Data Analysis: Analyze the spectrophotometric and polarographic data using appropriate software to calculate the conditional stability constants (K'c).
MMP-14 Inhibition Assay
Method: Fluorescence-Based Enzymatic Assay
-
Reagents:
-
Recombinant human MMP-14 catalytic domain.
-
A specific fluorogenic MMP-14 substrate (e.g., a FRET-based peptide).
-
Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5).
-
Clioquinol stock solution in DMSO.
-
-
Procedure:
-
In a 96-well microplate, add the assay buffer.
-
Add varying concentrations of clioquinol (and a DMSO vehicle control).
-
Add the MMP-14 enzyme and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader (excitation and emission wavelengths will depend on the specific substrate used).
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear phase of the fluorescence curves.
-
Plot the percentage of inhibition against the logarithm of the clioquinol concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
HDAC Activity Assay
Method: Fluorometric Assay
-
Reagents:
-
HeLa nuclear extract (as a source of HDACs).
-
HDAC substrate (e.g., a fluorogenic acetylated peptide).
-
HDAC assay buffer.
-
Developer solution to stop the reaction and generate the fluorescent signal.
-
Clioquinol stock solution in DMSO.
-
-
Procedure:
-
In a 96-well plate, add the HDAC assay buffer.
-
Add the HeLa nuclear extract.
-
Add varying concentrations of clioquinol (and a DMSO vehicle control).
-
Add the HDAC substrate and incubate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate for an additional period (e.g., 15 minutes) to allow for signal development.
-
Measure the fluorescence using a fluorescence plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Calculate the percentage of HDAC activity relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the clioquinol concentration.
-
Assessment of NF-κB Signaling
Method: Western Blotting for Nuclear p65
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., DU 145 prostate cancer cells) to sub-confluency.
-
Treat the cells with varying concentrations of clioquinol (with and without zinc supplementation) for a specific duration.
-
-
Nuclear and Cytoplasmic Fractionation:
-
Harvest the cells and perform subcellular fractionation to separate the nuclear and cytoplasmic extracts using a commercially available kit.
-
-
Western Blotting:
-
Determine the protein concentration of the nuclear extracts.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for the p65 subunit of NF-κB.
-
Use an antibody against a nuclear loading control (e.g., Lamin B1) for normalization.
-
Incubate with a secondary antibody conjugated to horseradish peroxidase.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p65 signal to the loading control.
-
Compare the levels of nuclear p65 in treated cells to the untreated control.
-
Lysosomal Membrane Permeabilization (LMP) Assay
Method: Acridine (B1665455) Orange Relocation Assay
-
Cell Culture and Staining:
-
Culture cells on glass coverslips.
-
Incubate the cells with acridine orange (a lysosomotropic dye that fluoresces red in acidic compartments and green in the cytoplasm and nucleus).
-
-
Treatment:
-
Treat the cells with clioquinol (with and without zinc) for the desired time.
-
-
Fluorescence Microscopy:
-
Wash the cells with PBS.
-
Observe the cells under a fluorescence microscope.
-
In healthy cells, acridine orange will accumulate in lysosomes, resulting in punctate red fluorescence.
-
Upon LMP, the dye will leak into the cytoplasm and nucleus, leading to an increase in diffuse green fluorescence and a decrease in red fluorescence.
-
-
Quantification:
-
Quantify the changes in red and green fluorescence intensity using image analysis software.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Clioquinol's multifaceted mechanism of action.
Caption: Experimental workflow for MMP-14 inhibition assay.
Caption: Workflow for assessing NF-κB p65 nuclear translocation.
Conclusion
Clioquinol's ability to interact with and modulate the activity of metal-dependent enzymes is central to its diverse biological effects. As a metal chelator and ionophore, it can inhibit key enzymes involved in cancer progression, such as MMPs and HDACs, and modulate critical signaling pathways like NF-κB. This in-depth technical guide provides a foundation for researchers and drug development professionals to further explore the therapeutic potential of clioquinol and similar metal-binding compounds. The provided experimental protocols offer a starting point for the quantitative assessment of these interactions, which is crucial for the rational design and development of novel therapeutics targeting metal-dependent enzymatic pathways. Further research is warranted to fully elucidate the intricate interplay between clioquinol, metal ions, and cellular machinery.
References
- 1. Stoichiometry and conditional stability constants of Cu(II) or Zn(II) clioquinol complexes; implications for Alzheimer's and Huntington's disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of small molecule inhibitors against MMP-14 via High-Throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Small Molecule Inhibitors against MMP-14 via High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New applications of clioquinol in the treatment of inflammation disease by directly targeting arginine 335 of NLRP3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clioquinol independently targets NF-kappaB and lysosome pathways in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on the Anti-Cancer Potential of 8-Hydroxyquinolines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 8-hydroxyquinoline (B1678124) (8-HQ) scaffold is a privileged structure in medicinal chemistry, recognized for its wide range of biological activities, including potent anti-cancer effects.[1] This technical guide delves into the foundational research on 8-hydroxyquinoline and its derivatives, summarizing their mechanisms of action, cytotoxic profiles, and the experimental methodologies used for their evaluation. The core anti-cancer activity of 8-HQ derivatives often stems from their ability to chelate metal ions, which can lead to the generation of reactive oxygen species (ROS), induction of apoptosis, and interference with critical cellular signaling pathways.[2][3][4]
Mechanisms of Anti-Cancer Action
8-Hydroxyquinolines exert their anti-cancer effects through a multi-faceted approach, primarily by inducing various forms of programmed cell death and inhibiting cell proliferation.
-
Induction of Apoptosis: A primary mechanism is the induction of apoptosis, or programmed cell death. This is often achieved through the generation of oxidative stress and the activation of key signaling cascades.[5] Metal complexes of 8-hydroxyquinoline, in particular, have been shown to induce mitochondrial dysfunction and generate ROS, leading to DNA damage and subsequent apoptotic cell death.[6] Studies on tris(8-hydroxyquinoline)iron (Feq3) demonstrated the activation of both the mitochondria-mediated and death receptor (DR)-mediated caspase apoptotic pathways in head and neck squamous cell carcinoma cells.[5]
-
Induction of Paraptosis: Certain derivatives can induce alternative cell death pathways. For instance, the novel derivative HQ-11 was found to trigger paraptosis in breast cancer cells, characterized by extensive cytoplasmic vacuolation originating from the endoplasmic reticulum (ER) and mitochondria.[7][8][9] This process was linked to ER stress and proteasome dysfunction.[7][8]
-
Cell Cycle Arrest: 8-Hydroxyquinoline and its analogues can halt the progression of the cell cycle, preventing cancer cells from dividing. Clioquinol, a well-known 8-HQ derivative, has been shown to arrest the cell cycle at the G1 phase in myeloma and leukemia cells.[10] Other derivatives have been found to induce arrest at the G1/S and G2/M phases, often mediated by ROS.[5][11]
-
Modulation of Signaling Pathways: These compounds interfere with key signaling pathways crucial for cancer cell survival and proliferation. The extracellular signal-regulated kinase (ERK) pathway is a notable target. Activation of the ERK pathway has been implicated in both apoptosis and paraptosis induced by 8-HQ derivatives.[7][8]
Quantitative Data: Cytotoxicity of 8-Hydroxyquinoline Derivatives
The anti-cancer potency of 8-hydroxyquinoline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates greater cytotoxic potency. The following tables summarize the IC50 values of various 8-HQ derivatives and their metal complexes against a range of human cancer cell lines.
Table 1: Cytotoxicity (IC50) of 8-Hydroxyquinoline Derivatives
| Compound/Derivative | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|---|
| 8-hydroxy-2-quinolinecarbaldehyde | Hep3B | Hepatocellular Carcinoma | ~19.5 (6.25 µg/mL) | [12] |
| Clioquinol (5-chloro-7-iodo-8-HQ) | MCF-7 | Breast | 12.5 | [13] |
| Clioquinol (5-chloro-7-iodo-8-HQ) | DU-145 | Prostate | 3.5 | [14] |
| Clioquinol (5-chloro-7-iodo-8-HQ) | PC-3 | Prostate | 4.2 | [14] |
| Nitroxoline (5-nitro-8-HQ) | A549 | Lung | 8.7 | [13] |
| 2-methyl, 5,7-dichloro-8-HQ | A549 | Lung | 2.2 | [13] |
| 8-Hydroxyquinoline | HCT 116 | Colorectal | 9.33 ± 0.22 |[15] |
Table 2: Cytotoxicity (IC50) of Metal-8-Hydroxyquinoline Complexes
| Compound/Complex | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|---|
| [Ga(BrQL)4] (CP-4) | HCT116 | Colon | 1.2 ± 0.3 | [16] |
| [Ga(ClQL)3] (CP-3) | HCT116 | Colon | 2.0 ± 0.5 | [16] |
| [VO(L1)2] | A375 | Melanoma | < 10 | [2] |
| [Ni(L1)2] | HCT-116 | Colon | < 10 | [2] |
| [Zn(Q3)2(D4)] (DQ6) | SK-OV-3/DDP (cisplatin-resistant) | Ovarian | 2.25 ± 0.13 | [17] |
| [Rh(XR3)2(TPP)Cl] (YNU-1c) | HCC1806 | Breast | 0.13 ± 0.06 |[18] |
Key Signaling Pathways and Mechanisms of Action
The anti-cancer activity of 8-hydroxyquinolines is underpinned by their ability to modulate specific cellular signaling pathways, primarily those leading to programmed cell death.
Caption: General mechanisms of 8-hydroxyquinoline anti-cancer activity.
8-HQ derivatives can initiate apoptosis through two primary routes: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. The extrinsic pathway is triggered by the binding of ligands like FasL or TRAIL to their respective death receptors, leading to the activation of a caspase cascade.[5] The intrinsic pathway is often initiated by cellular stress, such as ROS, causing mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors like cytochrome c.[18]
Caption: Apoptosis pathways activated by an 8-HQ iron complex.[5]
In addition to classical apoptosis, some derivatives induce paraptosis, a non-apoptotic form of cell death, through pathways involving ER stress and the activation of MAP kinases like ERK.
Caption: Paraptosis induction via proteasome inhibition and ERK activation.[7][8]
Experimental Protocols
Reproducible and standardized protocols are essential for evaluating the anti-cancer potential of 8-hydroxyquinoline derivatives. Below are detailed methodologies for key in vitro assays.
Caption: General workflow for in vitro evaluation of 8-HQ derivatives.
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability and proliferation.[15][19]
Principle: Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan (B1609692) product.[3][19] The amount of formazan, quantified by spectrophotometry, is directly proportional to the number of living cells.[19]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[19]
-
Compound Treatment: Prepare a stock solution of the 8-hydroxyquinoline derivative in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing the test compound. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C.[19]
-
MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C in the dark.[19]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilizing agent (e.g., DMSO or a 16% SDS solution) to each well to dissolve the purple formazan crystals.[3][19] Gently shake the plate for 10-15 minutes.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[19]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[20]
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label early apoptotic cells.[21] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells. It can only enter cells with compromised membranes, characteristic of late apoptosis and necrosis.[22]
Protocol:
-
Cell Culture and Treatment: Seed approximately 1 x 10^6 cells in a T25 flask and treat with the 8-hydroxyquinoline derivative for the desired time.[20]
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation agent like trypsin. Combine all cells and centrifuge at 300-600 x g for 5 minutes.[20][23]
-
Washing: Wash the cell pellet twice with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[22]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.[22]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[22]
-
Final Preparation: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.[22] Healthy cells will be Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.[20]
This method uses flow cytometry to quantify DNA content, thereby determining the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[24]
Principle: PI is a fluorescent dye that binds stoichiometrically to double-stranded DNA.[24] The fluorescence intensity of a stained cell is directly proportional to its DNA content. Cells in the G2/M phase (with twice the DNA content) will have approximately double the fluorescence intensity of cells in the G0/G1 phase. Cells in the S phase (DNA synthesis) will have an intermediate fluorescence intensity.
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with the 8-hydroxyquinoline derivative as described previously.
-
Cell Harvesting: Harvest approximately 1-2 x 10^6 cells as described for the apoptosis assay. Wash the cell pellet once with cold 1X PBS.
-
Fixation: Resuspend the pellet in 500 µL of cold 1X PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol (B145695) dropwise to fix the cells and permeabilize the membranes. Incubate at -20°C for at least 2 hours (or overnight).[22]
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with 1X PBS. Resuspend the pellet in 500 µL of PI/RNase Staining Buffer. The RNase is crucial to remove RNA, which PI can also bind to, ensuring only DNA is stained.[24]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[22]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. A histogram of fluorescence intensity versus cell count is generated to visualize the cell cycle distribution.
Conclusion
Foundational research has firmly established 8-hydroxyquinoline and its derivatives as a promising class of anti-cancer agents. Their efficacy is rooted in their chemical versatility, particularly their metal-chelating properties, which drive multiple mechanisms of action including the induction of apoptosis and paraptosis, cell cycle arrest, and the modulation of critical oncogenic signaling pathways. The development of novel metal complexes has further enhanced their potency and, in some cases, their selectivity for cancer cells.[6][17][25] The standardized experimental protocols outlined in this guide provide a robust framework for the continued investigation and development of these compounds as potential next-generation cancer therapeutics. Future in vivo studies are necessary to translate the significant in vitro findings into clinical applications.[1]
References
- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Tris(8-Hydroxyquinoline)iron induces apoptotic cell death via oxidative stress and by activating death receptor signaling pathway in human head and neck carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A novel 8-hydroxyquinoline derivative induces breast cancer cell death through paraptosis and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel 8-hydroxyquinoline derivative induces breast cancer cell death through paraptosis and apoptosis - ProQuest [proquest.com]
- 9. researchgate.net [researchgate.net]
- 10. ashpublications.org [ashpublications.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis and anticancer mechanisms of zinc(ii)-8-hydroxyquinoline complexes with 1,10-phenanthroline ancillary ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 18. Anticancer activity of 8-hydroxyquinoline-triphenylphosphine rhodium(III) complexes targeting mitophagy pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Apoptosis Assays | Springer Nature Experiments [experiments.springernature.com]
- 22. benchchem.com [benchchem.com]
- 23. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 24. Flow cytometry with PI staining | Abcam [abcam.com]
- 25. Insights of metal 8-hydroxylquinolinol complexes as the potential anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ototoxicity of Clioquinol in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the ototoxic potential of clioquinol (B1669181) as observed in animal models. Clioquinol, a metal chelating agent and antimicrobial, has demonstrated neurotoxic properties, and emerging evidence suggests a potential for ototoxicity. This document summarizes key quantitative data from preclinical studies, details experimental protocols for assessing ototoxicity, and visualizes relevant pathways and workflows to guide future research in this critical area of drug safety.
Quantitative Data from Animal Studies
The following table summarizes the key quantitative findings from a pivotal study investigating the ototoxic effects of a clioquinol-containing formulation in a guinea pig model. It is important to note that this study utilized a combination product, and further research is required to isolate the specific contributions of clioquinol to the observed effects.
| Animal Model | Test Substance | Administration Route | Dosage/Concentration | Duration of Exposure | Key Quantitative Findings | Reference |
| Hartley Guinea Pig | Locacorten Vioform (flumethasone pivalate (B1233124) 0.02% and clioquinol 1%) | Middle Ear Injection | Not specified | Three sets of injections | Average hearing loss of 32.1 dB in the treated ear compared to 2.5 dB in the saline-treated control ear (p<0.001).[1][2] | [1][2] |
| Hartley Guinea Pig | Gentamycin (Positive Control) | Middle Ear Injection | 40 mg/mL | Three sets of injections | Average hearing loss of 33.0 dB.[1][2] | [1][2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of ototoxicity studies. The following protocol is based on the methodology reported for the investigation of Locacorten Vioform in guinea pigs.[1][2]
Animal Model and Grouping
-
Species: Hartley guinea pigs
-
Sample Size: 20 animals
-
Grouping:
-
Experimental Group (n=10): One ear treated with Locacorten Vioform, the contralateral ear with physiologic saline.
-
Positive Control Group (n=10): One ear treated with concentrated gentamycin, the contralateral ear with physiologic saline.
-
Drug Administration
-
Anesthetize the animal following approved institutional protocols.
-
Perform a myringotomy (a small incision in the tympanic membrane) under sterile conditions.
-
Inject the test substance (Locacorten Vioform or gentamycin) or control (physiologic saline) directly into the middle ear cavity.
-
Repeat the injections for a total of three sets, with a specified time interval between each injection.
Auditory Function Assessment
-
Method: Auditory Brainstem Response (ABR)
-
Procedure:
-
Obtain baseline ABR measurements before the first injection.
-
Conduct follow-up ABR measurements after the final set of injections.
-
Present sound stimuli (e.g., clicks or tone bursts) at various frequencies and intensity levels.
-
Record the electrical activity from scalp electrodes to determine the hearing threshold at each frequency.
-
Calculate the hearing loss as the difference between the pre- and post-injection thresholds.
-
Histological Analysis
-
Method: Scanning Electron Microscopy (SEM)
-
Procedure:
-
Following the final ABR measurements, euthanize the animals according to approved protocols.
-
Dissect the cochleae from the temporal bones.
-
Fix, dehydrate, and prepare the cochlear tissue for SEM.
-
Examine the organ of Corti to assess the condition of the inner and outer hair cells. Note any signs of inflammation, ossification, or hair cell damage.[1][2]
-
Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms underlying clioquinol's potential ototoxicity is critical for developing mitigation strategies. While specific signaling pathways for clioquinol-induced ototoxicity are not yet fully elucidated, a hypothetical pathway can be proposed based on its known properties as a metal chelator and its potential to induce oxidative stress.
References
Methodological & Application
Application Note: Simultaneous Determination of Flumethasone Pivalate and Clioquinol by HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the simultaneous quantification of flumethasone (B526066) pivalate (B1233124) and clioquinol (B1669181) in pharmaceutical formulations. This method is crucial for quality control and stability testing in drug development and manufacturing. The described protocol provides a clear and reproducible procedure, ensuring accurate and precise results.
Introduction
Flumethasone pivalate is a moderately potent corticosteroid used for its anti-inflammatory, antipruritic, and vasoconstrictive properties.[1] Clioquinol is an antifungal and antiprotozoal agent.[1] The combination of these two active pharmaceutical ingredients (APIs) is effective in treating various skin and ear inflammatory disorders. A reliable analytical method for the simultaneous determination of both compounds is essential for ensuring the quality, safety, and efficacy of the final drug product. This document provides a detailed protocol for an HPLC-UV method that effectively separates and quantifies flumethasone pivalate and clioquinol.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The following table summarizes the optimized chromatographic conditions for the simultaneous analysis of flumethasone pivalate and clioquinol.
| Parameter | Condition |
| HPLC System | Isocratic HPLC with UV Detector |
| Column | ODS C18, 5 µm, 4.6 x 250 mm (or equivalent) |
| Mobile Phase | Acetonitrile : Water (70:30, v/v)[2][3][4] |
| Flow Rate | 1.0 mL/min[2][3][4] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| UV Detection | 235 nm[2][3][4] |
Chemicals and Reagents
-
Flumethasone Pivalate Reference Standard
-
Clioquinol Reference Standard
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Methanol (B129727) (HPLC Grade, for sample preparation)
Standard Solution Preparation
Stock Solutions (1000 µg/mL):
-
Accurately weigh about 25 mg of Flumethasone Pivalate Reference Standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Accurately weigh about 25 mg of Clioquinol Reference Standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
Working Standard Solutions:
Prepare a series of working standard solutions by appropriate dilutions of the stock solutions with the mobile phase to cover the desired concentration range. A typical calibration curve range is 5-50 µg/mL for flumethasone pivalate and 10-70 µg/mL for clioquinol.[2][3][4]
Sample Preparation
The sample preparation procedure may vary depending on the formulation (e.g., cream, ear drops). A general procedure for a cream formulation is outlined below.
-
Accurately weigh a quantity of the cream equivalent to a target concentration of flumethasone pivalate and clioquinol.
-
Transfer the weighed sample to a suitable volumetric flask.
-
Add a sufficient volume of methanol to dissolve the active ingredients.
-
Sonicate for 15-20 minutes to ensure complete extraction.
-
Allow the solution to cool to room temperature and dilute to volume with methanol.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
Method Validation Summary
The described method has been validated according to International Conference on Harmonisation (ICH) guidelines.[2] A summary of the validation parameters is presented below.
| Validation Parameter | Flumethasone Pivalate | Clioquinol |
| Linearity Range (µg/mL) | 5 - 50[2][4] | 10 - 70[2][4] |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0 | 98.0 - 102.0 |
| Precision (% RSD) | < 2.0 | < 2.0 |
| Limit of Detection (LOD) (µg/mL) | 0.3[7] | ~0.5 (Estimated) |
| Limit of Quantification (LOQ) (µg/mL) | ~1.0 (Estimated) | ~1.5 (Estimated) |
Results and Discussion
Under the specified chromatographic conditions, flumethasone pivalate and clioquinol are well-separated with typical retention times of approximately 4-6 minutes and 2-3 minutes, respectively. The method is specific, as no interference from common excipients is observed at the retention times of the analytes.
Experimental Workflow and Protocols
The following diagrams illustrate the key experimental workflows for this analysis.
Figure 1: Overall experimental workflow for the HPLC analysis.
Figure 2: Detailed sample preparation protocol for cream formulations.
Conclusion
The HPLC-UV method described in this application note is a simple, rapid, and reliable technique for the simultaneous determination of flumethasone pivalate and clioquinol in pharmaceutical products. The method is validated and demonstrates excellent linearity, accuracy, and precision, making it suitable for routine quality control analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. akjournals.com [akjournals.com]
- 3. [PDF] Two Validated Liquid Chromatographic Methods for the Simultaneous Determination of Flumethasone Pivalate, Its Related Substance (Flumethasone), and Clioquinol | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. turkjps.org [turkjps.org]
- 6. researchgate.net [researchgate.net]
- 7. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
Application Notes and Protocols for Developing a Topical Drug Delivery System for Enhanced Flumethasone Pivalate Penetration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flumethasone (B526066) pivalate (B1233124) is a moderately potent difluorinated corticosteroid ester known for its anti-inflammatory, antipruritic, and vasoconstrictive properties.[1][2][3] Its therapeutic efficacy in treating various skin disorders is, however, limited by the barrier function of the stratum corneum, which restricts its penetration to the target dermal layers.[4][5] To overcome this challenge, advanced drug delivery systems are being explored to enhance the topical bioavailability of corticosteroids.[4][5]
Among the novel approaches, ethosomes have emerged as a promising vesicular carrier system.[6] Ethosomes are soft, malleable vesicles composed of phospholipids, a high concentration of ethanol (B145695) (20-45%), and water.[7] This unique composition allows them to fluidize the lipid bilayers of the stratum corneum and the vesicle membrane itself, facilitating deeper penetration of encapsulated drugs.[8]
These application notes provide a comprehensive guide to developing and evaluating an ethosomal formulation for enhanced topical delivery of flumethasone pivalate. The protocols detailed below cover the preparation of ethosomes, their characterization, and the evaluation of their skin permeation potential.
Quantitative Data Summary
The following tables summarize typical quantitative data for the characterization of corticosteroid-loaded ethosomes and their skin permeation performance. This data is provided for comparative purposes and may vary depending on the specific experimental conditions.
Table 1: Physicochemical Characterization of Corticosteroid-Loaded Ethosomes
| Parameter | Ethosomal Formulation | Conventional Cream/Gel | Reference |
| Vesicle Size (nm) | 139.7 ± 10.55 to 231.8 ± 12.43 | N/A | [3] |
| Polydispersity Index (PDI) | 0.114 ± 0.05 to 0.348 ± 0.08 | N/A | [3] |
| Zeta Potential (mV) | -17.5 ± 0.8 to -47.7 ± 0.5 | N/A | [3] |
| Entrapment Efficiency (%) | 89.48 ± 0.43 | N/A | [3] |
Table 2: In Vitro Skin Permeation of Corticosteroids
| Parameter | Ethosomal Formulation | Conventional Cream/Gel | Reference |
| Cumulative Amount Permeated (µg/cm²) | 1364.28 ± 56.32 (EGCG) | 490.17 ± 2.60 (EGCG) | [2] |
| Steady-State Flux (Jss) (µg/cm²/h) | 56.97 ± 2.06 (EGCG) | 31.09 ± 0.29 (EGCG) | [2] |
| Enhancement Ratio | ~2.78 (calculated) | 1 | [2] |
Note: Data for Epigallocatechin gallate (EGCG) is presented as a representative example of enhanced permeation by ethosomes.
Experimental Protocols
Protocol 1: Preparation of Flumethasone Pivalate-Loaded Ethosomes (Cold Method)
This protocol describes the "cold method," a simple and widely used technique for preparing ethosomes.[6][8][9]
Materials:
-
Flumethasone Pivalate
-
Phosphatidylcholine (e.g., Soya phosphatidylcholine)
-
Ethanol (95%)
-
Propylene (B89431) Glycol
-
Purified Water
-
Magnetic stirrer
-
Water bath
-
Beakers and other standard laboratory glassware
Procedure:
-
In a covered beaker, dissolve flumethasone pivalate and phosphatidylcholine in ethanol with vigorous stirring using a magnetic stirrer at room temperature.
-
Add propylene glycol to the mixture while continuing to stir.
-
Heat the mixture to 30°C in a water bath.
-
In a separate beaker, heat the purified water to 30°C.
-
Slowly add the heated water to the ethanolic mixture with continuous stirring.
-
Continue stirring for 5 minutes in the covered vessel to allow for the formation of ethosomal vesicles.
-
To achieve a uniform and smaller vesicle size, the resulting ethosomal suspension can be subjected to sonication or extrusion.
-
Store the final formulation in a sealed container under refrigeration.
Protocol 2: Characterization of Flumethasone Pivalate-Loaded Ethosomes
This protocol outlines the key characterization techniques to assess the quality and properties of the prepared ethosomes.[7][10]
1. Vesicle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Procedure:
-
Dilute the ethosomal suspension with purified water to an appropriate concentration.
-
Measure the vesicle size (hydrodynamic diameter), PDI, and zeta potential at 25°C.
-
Perform the measurements in triplicate.
-
-
Expected Results: Vesicle size in the nanometer range (typically 100-300 nm), a PDI value below 0.3 indicating a homogenous population, and a negative zeta potential (e.g., -20 to -50 mV) suggesting good stability.[3]
2. Entrapment Efficiency (%EE):
-
Method: Ultracentrifugation.
-
Procedure:
-
Place a known amount of the ethosomal suspension in a centrifuge tube.
-
Centrifuge at high speed (e.g., 15,000 rpm) at 4°C for a specified time to separate the unentrapped drug from the vesicles.
-
Carefully collect the supernatant containing the unentrapped drug.
-
Quantify the amount of flumethasone pivalate in the supernatant using a validated analytical method (see Protocol 4).
-
Calculate the %EE using the following formula: %EE = [(Total Drug - Unentrapped Drug) / Total Drug] x 100
-
3. Vesicle Morphology:
-
Instrument: Transmission Electron Microscopy (TEM).
-
Procedure:
-
Place a drop of the diluted ethosomal suspension on a carbon-coated copper grid.
-
Allow the sample to air dry.
-
Optionally, negatively stain the sample (e.g., with phosphotungstic acid).
-
Observe the vesicles under the TEM to assess their shape and lamellarity.
-
-
Expected Results: Spherical, unilamellar, or multilamellar vesicles.
Protocol 3: In Vitro Skin Permeation Study
This protocol describes the use of a Franz diffusion cell to evaluate the permeation of flumethasone pivalate from the ethosomal formulation through an appropriate skin model.[11][12][13][14][15][16]
Materials:
-
Franz diffusion cells
-
Excised human or animal skin (e.g., rat, pig)
-
Receptor medium (e.g., phosphate-buffered saline with a solubilizing agent like ethanol or polysorbate to ensure sink conditions)
-
Magnetic stirrer with stir bars
-
Water bath or circulating system to maintain temperature at 32°C
-
Syringes and needles for sampling
-
HPLC vials
Procedure:
-
Skin Preparation:
-
Excise the skin and remove any subcutaneous fat and hair.
-
Cut the skin into appropriate sizes to fit the Franz diffusion cells.
-
Equilibrate the skin in the receptor medium for a defined period before mounting.
-
-
Franz Cell Assembly:
-
Mount the prepared skin on the Franz diffusion cell with the stratum corneum side facing the donor compartment.
-
Fill the receptor compartment with degassed receptor medium, ensuring no air bubbles are trapped beneath the skin.
-
Place a small magnetic stir bar in the receptor compartment.
-
Maintain the temperature of the receptor medium at 32°C using a water bath.
-
-
Application of Formulation:
-
Apply a known amount of the flumethasone pivalate-loaded ethosomal formulation to the surface of the skin in the donor compartment.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a specific volume of the receptor medium from the sampling arm.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.
-
-
Sample Analysis:
-
Analyze the collected samples for flumethasone pivalate concentration using a validated analytical method (see Protocol 4).
-
-
Data Analysis:
-
Calculate the cumulative amount of drug permeated per unit area (µg/cm²) at each time point.
-
Plot the cumulative amount permeated versus time.
-
Determine the steady-state flux (Jss) from the linear portion of the curve.
-
Calculate the permeability coefficient (Kp) and enhancement ratio compared to a control formulation (e.g., a conventional cream).
-
Protocol 4: Quantification of Flumethasone Pivalate by HPLC-UV
This protocol provides a general high-performance liquid chromatography (HPLC) method with UV detection for the quantification of flumethasone pivalate in various samples.[17][18][19][20][21][22][23][24]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 65:35 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 238 nm.
-
Column Temperature: 30°C.
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of flumethasone pivalate in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Prepare a series of working standard solutions of known concentrations by diluting the stock solution with the mobile phase.
-
-
Calibration Curve:
-
Inject the working standard solutions into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of flumethasone pivalate.
-
-
Sample Preparation:
-
For Entrapment Efficiency: Dilute the supernatant from Protocol 2 with the mobile phase.
-
For In Vitro Skin Permeation: The samples from the receptor medium (Protocol 3) can often be directly injected.
-
-
Analysis:
-
Inject the prepared samples into the HPLC system.
-
Determine the peak area corresponding to flumethasone pivalate.
-
Calculate the concentration of flumethasone pivalate in the samples using the calibration curve.
-
Visualizations
Glucocorticoid Receptor Signaling Pathway
The anti-inflammatory effects of flumethasone pivalate are mediated through its interaction with the glucocorticoid receptor (GR). The binding of the glucocorticoid to the GR in the cytoplasm leads to the dissociation of heat shock proteins (HSPs). The activated GR-ligand complex then translocates to the nucleus, where it exerts its effects through two primary mechanisms: transactivation and transrepression.[25][26][27][28][29][30][31][32][33]
-
Transactivation: The GR dimer binds to glucocorticoid response elements (GREs) on the DNA, leading to the transcription of anti-inflammatory genes.
-
Transrepression: The GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors such as NF-κB and AP-1, thereby suppressing the expression of inflammatory genes.[25][26][28][31]
Glucocorticoid Receptor Signaling Pathway
Experimental Workflow for Ethosome Development and Evaluation
The following diagram illustrates the logical workflow for the development and evaluation of a flumethasone pivalate-loaded ethosomal formulation.
References
- 1. Validation of a static Franz diffusion cell system for in vitro permeation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. The formulation and characterisation of corticosteroid loaded Ethosomes for topical delivery [uwcscholar.uwc.ac.za]
- 5. scispace.com [scispace.com]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. jddtonline.info [jddtonline.info]
- 8. Ethosome-Based Transdermal Drug Delivery: Its Structural Components, Preparation Techniques, and Therapeutic Applications Across Metabolic, Chronic, and Oncological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jpionline.org [jpionline.org]
- 10. ijmpronline.com [ijmpronline.com]
- 11. alterlab.co.id [alterlab.co.id]
- 12. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 13. aurigaresearch.com [aurigaresearch.com]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. Franz diffusion cell and its implication in skin permeation studies | Semantic Scholar [semanticscholar.org]
- 17. Separation of Flumethasone pivalate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Formulation and Quantitative Analysis of Betamethasone Valerate and Neomycin Sulfate Cream by High Performance Liquid Chromatography and Spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. scilit.com [scilit.com]
- 24. researchgate.net [researchgate.net]
- 25. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-κB and lack of I-κB involvement - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pnas.org [pnas.org]
- 27. researchgate.net [researchgate.net]
- 28. Characterization of mechanisms involved in transrepression of NF-kappa B by activated glucocorticoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pnas.org [pnas.org]
- 30. researchgate.net [researchgate.net]
- 31. Selective modulation of the glucocorticoid receptor can distinguish between transrepression of NF-κB and AP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Clioquinol Neurotoxicity in Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clioquinol (B1669181) (5-chloro-7-iodo-8-quinolinol) is a metal chelating agent that has been investigated for therapeutic applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its ability to modulate metal ion homeostasis.[1][2] However, its historical use as an oral antimicrobial was associated with subacute myelo-optic neuropathy (SMON), highlighting its potential for neurotoxicity.[2] Understanding the mechanisms of clioquinol-induced neurotoxicity is crucial for evaluating its therapeutic potential and safety profile. In vitro cell culture models provide a valuable tool for dissecting the molecular pathways involved in clioquinol's effects on neuronal cells.
These application notes provide a comprehensive overview and detailed protocols for assessing the neurotoxicity of clioquinol using common in vitro neuronal cell models. The focus is on key assays for determining cell viability, modes of cell death, and underlying mechanisms such as oxidative stress and mitochondrial dysfunction.
In Vitro Cell Culture Models
A variety of cell lines are suitable for studying the neurotoxic effects of clioquinol. The choice of cell model can influence the observed toxicological profile.
-
Human Neuroblastoma SH-SY5Y Cells: A widely used cell line in neurotoxicity studies due to its human origin and ability to be differentiated into a more mature neuronal phenotype.[1][3][4][5] These cells express key dopaminergic markers, making them relevant for studying diseases like Parkinson's.
-
Murine Cortical Neurons: Primary cultures from rodent brains provide a model that closely resembles the in vivo environment, containing a mixed population of neuronal and glial cells.[6]
-
PC12 Cells: A rat pheochromocytoma cell line that, upon differentiation with nerve growth factor (NGF), exhibits characteristics of sympathetic neurons.[7]
-
Other Neuroblastoma Cell Lines: IMR-32 and SKN-AS are other human neuroblastoma cell lines that have been used to study neuroprotective and neurotoxic effects.
Data Presentation: Quantitative Assessment of Clioquinol Neurotoxicity
The following tables summarize quantitative data on the neurotoxic effects of clioquinol from various in vitro studies.
| Cell Line | Concentration | Exposure Time | Effect | Reference |
| Murine Cortical Neurons | 1-3 µM | 24 hours | ~40% neuronal death; increased malondialdehyde | [6] |
| SH-SY5Y | 20 µM | Not Specified | Suppression of SCO1 and SCO2 expression | [1][3] |
| SH-SY5Y | 10-50 µM | Not Specified | Decreased cellular ATP levels | [1][3] |
| SH-SY5Y | 20-50 µM | 1-24 hours | Increased intracellular zinc and copper levels | [4] |
| KT-5 (Astrocyte-derived) | up to 50 µM | 12 hours | Dose-dependent decrease in cell viability (MTT assay) | [3] |
Table 2: IC50 Values for Clioquinol-Induced Effects
| Target | IC50 Value | Cell Line/System | Effect | Reference |
| Superoxide Dismutase 1 (SOD1) | 6.7 - 43.1 µM | In vitro (cancer cells) | Inhibition of enzyme activity | [8] |
Experimental Protocols
General Cell Culture and Treatment
Materials:
-
Selected neuronal cell line (e.g., SH-SY5Y)
-
Complete culture medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Clioquinol stock solution (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
96-well, 24-well, or 6-well cell culture plates
Procedure:
-
Maintain the neuronal cells in a humidified incubator at 37°C with 5% CO2.
-
Seed cells into the appropriate culture plates at a density that allows for 70-90% confluency at the time of the experiment.
-
Allow cells to attach and grow for 24 hours.
-
Prepare serial dilutions of clioquinol in complete culture medium from the stock solution. A vehicle control (DMSO) should be included.
-
Remove the existing medium from the cells and replace it with the medium containing the various concentrations of clioquinol or vehicle control.
-
Incubate the cells for the desired exposure time (e.g., 24, 48 hours).
Cell Viability Assessment: MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce MTT to a purple formazan (B1609692) product.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
Procedure:
-
Following the clioquinol treatment period in a 96-well plate, carefully remove the culture medium.
-
Add 100 µL of fresh culture medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the MTT-containing medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity (late apoptotic and necrotic cells).
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
Procedure:
-
After treating cells in 6-well plates, collect both the culture supernatant and the adherent cells (using trypsinization).
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells once with cold PBS and centrifuge again.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Measurement of Intracellular Reactive Oxygen Species (ROS)
Principle: The DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) assay is used to measure intracellular ROS. DCFH-DA is a cell-permeable, non-fluorescent probe that is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent DCF.
Materials:
-
DCFH-DA stock solution (10-20 mM in DMSO)
-
Serum-free culture medium
Procedure:
-
After treating cells with clioquinol in a black, clear-bottom 96-well plate, remove the culture medium.
-
Load the cells with 10-25 µM DCFH-DA in serum-free medium.[9]
-
Wash the cells twice with PBS to remove excess probe.
-
Add PBS or culture medium back to the wells.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.
Signaling Pathways and Visualizations
Clioquinol-induced neurotoxicity is a multifactorial process involving the disruption of metal ion homeostasis, induction of oxidative stress, mitochondrial dysfunction, and subsequent activation of apoptotic signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Clioquinol inhibits dopamine-β-hydroxylase secretion and noradrenaline synthesis by affecting the redox status of ATOX1 and copper transport in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The oxidative neurotoxicity of clioquinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Re-evaluation of Culture Condition of PC12 and SH-SY5Y Cells Based on Growth Rate and Amino Acid Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. DCFDA / H2DCFDA - Cellular ROS Assay Kit (ab113851) | Abcam [abcam.com]
- 11. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
Evaluating Clioquinol Efficacy in Alzheimer's Disease Using Transgenic Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing transgenic mouse models to assess the therapeutic potential of clioquinol (B1669181) in Alzheimer's disease (AD). Clioquinol, a metal protein attenuating compound (MPAC), has shown promise in preclinical studies by targeting the metal-dependent aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of AD.
Introduction
Alzheimer's disease is characterized by the extracellular deposition of Aβ plaques and intracellular neurofibrillary tangles, leading to progressive neurodegeneration and cognitive decline. Metal ions, particularly zinc, copper, and iron, are known to play a crucial role in the aggregation and stabilization of Aβ plaques. Clioquinol is an 8-hydroxyquinoline (B1678124) that can chelate these metal ions, thereby disrupting Aβ aggregation and promoting its clearance.[1][2] Transgenic mouse models of AD, which overexpress human amyloid precursor protein (APP) and presenilin 1 (PS1) with familial AD mutations, recapitulate key aspects of the disease pathology and are invaluable tools for evaluating novel therapeutics like clioquinol.[3][4]
This document outlines the experimental design, detailed protocols for drug administration, behavioral analyses, and histopathological and biochemical assessments to evaluate the efficacy of clioquinol in commonly used transgenic mouse models, such as the TgCRND8 and APP/PS1 lines.
Transgenic Mouse Models
Two well-established transgenic mouse models are particularly relevant for studying the effects of clioquinol:
-
TgCRND8 Mice: These mice express a human APP transgene with two familial AD mutations (Swedish K670N/M671L and Indiana V717F). They develop Aβ plaques as early as 3 months of age, accompanied by cognitive deficits.[5][6]
-
APP/PS1 Mice: This double transgenic model co-expresses a chimeric mouse/human APP (Mo/HuAPP695swe) and a mutant human presenilin 1 (PS1-dE9). These mice exhibit an accelerated Aβ deposition, with plaques appearing around 6 months of age.[1][4]
Experimental Design and Drug Administration
A typical study design involves treating transgenic mice with clioquinol or a vehicle control over a specified period, followed by a battery of behavioral and pathological analyses.
Protocol 1: Clioquinol Administration
-
Preparation of Clioquinol Suspension: Clioquinol can be administered orally. A common method is to suspend it in a vehicle such as 0.5% carboxymethylcellulose (CMC).[7] For a dose of 30 mg/kg/day, the required amount of clioquinol is calculated based on the average weight of the mice in each group.
-
Administration: The suspension is administered daily via oral gavage. The volume of administration should be consistent, typically 5-10 ml/kg body weight.
-
Treatment Duration: Chronic treatment is generally required to observe significant effects on pathology. A treatment duration of 2 to 4 months is common in studies using APP/PS1 and TgCRND8 mice, respectively.[8][9]
-
Control Group: A control group of transgenic mice should receive the vehicle (e.g., 0.5% CMC) following the same administration schedule. Wild-type littermates can also be included as an additional control group.
Behavioral Testing for Cognitive Assessment
Behavioral tests are crucial for evaluating the impact of clioquinol on cognitive function. The Morris Water Maze (MWM) and the Y-maze are widely used to assess spatial learning and memory, which are significantly impaired in AD mouse models.
Protocol 2: Morris Water Maze (MWM)
The MWM assesses hippocampal-dependent spatial learning and memory.[2][10][11][12][13]
-
Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water (using non-toxic white paint) maintained at 22-25°C. A hidden platform (10 cm in diameter) is submerged 1 cm below the water surface. Visual cues are placed around the pool.
-
Acquisition Phase (4-5 days):
-
Mice are given four trials per day.
-
For each trial, the mouse is gently placed into the water at one of four starting positions.
-
The mouse is allowed to swim for 60 seconds to find the hidden platform. If it fails to find the platform within 60 seconds, it is gently guided to it.
-
The mouse is allowed to remain on the platform for 15-30 seconds.
-
The time to reach the platform (escape latency) and the path length are recorded using a video tracking system.
-
-
Probe Trial (Day after last acquisition day):
-
The platform is removed from the pool.
-
The mouse is allowed to swim for 60 seconds.
-
The time spent in the target quadrant (where the platform was previously located) is recorded.
-
Protocol 3: Y-Maze Spontaneous Alternation Test
The Y-maze assesses spatial working memory based on the innate tendency of rodents to explore novel environments.[14][15][16][17][18]
-
Apparatus: A Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide, and 20 cm high) at a 120° angle from each other.
-
Procedure:
-
The mouse is placed in the center of the maze and allowed to freely explore the three arms for a set period (e.g., 8 minutes).
-
The sequence of arm entries is recorded. An arm entry is counted when all four paws of the mouse are within the arm.
-
-
Data Analysis:
-
An alternation is defined as consecutive entries into the three different arms (e.g., ABC, CAB).
-
The percentage of spontaneous alternation is calculated as: (Number of alternations / (Total number of arm entries - 2)) * 100.
-
Histopathological and Biochemical Analysis
Following behavioral testing, brain tissue is collected for pathological and biochemical evaluation of clioquinol's effects on Aβ pathology and related markers.
Protocol 4: Brain Tissue Preparation
-
Perfusion and Fixation: Mice are deeply anesthetized and transcardially perfused with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
-
Tissue Processing: Brains are removed and post-fixed in 4% PFA overnight, then cryoprotected in a 30% sucrose (B13894) solution. Brains are then frozen and sectioned (e.g., 30-40 µm thick) using a cryostat or microtome.
Protocol 5: Immunohistochemistry (IHC) for Aβ Plaques
IHC is used to visualize and quantify Aβ plaques in brain sections.[19][20][21]
-
Antigen Retrieval: Sections are treated with 70-90% formic acid for 5-10 minutes to expose the Aβ epitopes.
-
Blocking: Sections are incubated in a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Sections are incubated overnight at 4°C with a primary antibody against Aβ (e.g., 6E10 or 4G8).
-
Secondary Antibody Incubation: Sections are incubated with a biotinylated secondary antibody.
-
Detection: The signal is visualized using an avidin-biotin-peroxidase complex (ABC) kit and a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB).
-
Quantification: The Aβ plaque load (percentage of the total area occupied by plaques) is quantified in specific brain regions (e.g., cortex and hippocampus) using image analysis software.
Protocol 6: Thioflavin S Staining for Fibrillar Aβ
Thioflavin S is a fluorescent dye that binds to the β-sheet structure of fibrillar Aβ deposits, allowing for their visualization and quantification.[22][23][24][25][26][27]
-
Staining: Brain sections are incubated in a 1% aqueous solution of Thioflavin S for 5-10 minutes.
-
Differentiation: Sections are briefly rinsed in 70% and 50% ethanol (B145695) to reduce background fluorescence.
-
Visualization: Stained sections are mounted with an aqueous mounting medium and visualized using a fluorescence microscope.
-
Quantification: The number and size of Thioflavin S-positive plaques are quantified using image analysis software.
Protocol 7: Enzyme-Linked Immunosorbent Assay (ELISA) for Aβ Quantification
ELISA is a sensitive method to quantify the levels of soluble and insoluble Aβ40 and Aβ42 in brain homogenates.[3][28][29][30][31]
-
Brain Homogenization: Brain tissue is homogenized in a buffer containing protease inhibitors.
-
Fractionation: The homogenate is centrifuged to separate the soluble and insoluble fractions. The insoluble pellet, containing aggregated Aβ, is typically resuspended in a strong denaturant like formic acid or guanidine-HCl.
-
ELISA Procedure: Commercially available ELISA kits specific for Aβ40 and Aβ42 are used according to the manufacturer's instructions. This typically involves capturing Aβ from the sample with a specific antibody coated on a microplate, followed by detection with a second, enzyme-linked antibody.
-
Data Analysis: The concentration of Aβ in the samples is determined by comparison to a standard curve generated with known amounts of synthetic Aβ peptides.
Data Presentation
Quantitative data from these experiments should be summarized in tables for clear comparison between treatment and control groups.
Table 1: Effect of Clioquinol on Cognitive Performance in TgCRND8 Mice
| Behavioral Test | Parameter | Vehicle-Treated TgCRND8 | Clioquinol-Treated TgCRND8 | Wild-Type Control |
| Morris Water Maze | Escape Latency (s) | Insert Mean ± SEM | Insert Mean ± SEM | Insert Mean ± SEM |
| Time in Target Quadrant (%) | Insert Mean ± SEM | Insert Mean ± SEM | Insert Mean ± SEM | |
| Y-Maze | Spontaneous Alternation (%) | Insert Mean ± SEM | Insert Mean ± SEM | Insert Mean ± SEM |
Table 2: Effect of Clioquinol on Aβ Pathology in TgCRND8 Mice
| Brain Region | Parameter | Vehicle-Treated TgCRND8 | Clioquinol-Treated TgCRND8 |
| Cortex | Aβ Plaque Load (%) | Insert Mean ± SEM | Insert Mean ± SEM |
| Soluble Aβ40 (pg/mg tissue) | Insert Mean ± SEM | Insert Mean ± SEM | |
| Soluble Aβ42 (pg/mg tissue) | Insert Mean ± SEM | Insert Mean ± SEM | |
| Insoluble Aβ40 (pg/mg tissue) | Insert Mean ± SEM | Insert Mean ± SEM | |
| Insoluble Aβ42 (pg/mg tissue) | Insert Mean ± SEM | Insert Mean ± SEM | |
| Hippocampus | Aβ Plaque Load (%) | Insert Mean ± SEM | Insert Mean ± SEM |
| Soluble Aβ40 (pg/mg tissue) | Insert Mean ± SEM | Insert Mean ± SEM | |
| Soluble Aβ42 (pg/mg tissue) | Insert Mean ± SEM | Insert Mean ± SEM | |
| Insoluble Aβ40 (pg/mg tissue) | Insert Mean ± SEM | Insert Mean ± SEM | |
| Insoluble Aβ42 (pg/mg tissue) | Insert Mean ± SEM | Insert Mean ± SEM |
Table 3: Effect of Clioquinol on Zinc-Containing Plaques and Amyloidogenic Processing in APP/PS1 Mice
| Parameter | Vehicle-Treated APP/PS1 | Clioquinol-Treated APP/PS1 |
| Zinc-Containing Plaques | Number of Plaques | Insert Mean ± SEM |
| Size of Plaques (µm²) | Insert Mean ± SEM | |
| Protein Expression Levels (relative to control) | AβPP | Insert Mean ± SEM |
| BACE1 | Insert Mean ± SEM | |
| PS1 | Insert Mean ± SEM |
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanism of action of clioquinol and the experimental workflow.
Caption: Proposed mechanism of action of clioquinol in Alzheimer's disease.
References
- 1. Efficacy and toxicity of clioquinol treatment and A-beta42 inoculation in the APP/PSI mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice | Semantic Scholar [semanticscholar.org]
- 3. Measuring Amyloid-β Peptide Concentrations in Murine Brain with Improved ELISA Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Polyphenol Oleuropein Aglycone Protects TgCRND8 Mice against Aß Plaque Pathology | PLOS One [journals.plos.org]
- 6. The Polyphenol Oleuropein Aglycone Protects TgCRND8 Mice against Aß Plaque Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Clioquinol reduces zinc accumulation in neuritic plaques and inhibits the amyloidogenic pathway in AβPP/PS1 transgenic mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clioquinol decreases amyloid-beta burden and reduces working memory impairment in a transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Water Maze Tasks in Mice: Special Reference to Alzheimer’s Transgenic Mice - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Y-Maze for Assessment of Spatial Working and Reference Memory in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Y-Maze Protocol [protocols.io]
- 16. mmpc.org [mmpc.org]
- 17. scantox.com [scantox.com]
- 18. bio-protocol.org [bio-protocol.org]
- 19. Aβ immunohistochemistry [bio-protocol.org]
- 20. Enhanced Antigen Retrieval of Amyloid β Immunohistochemistry: Re-evaluation of Amyloid β Pathology in Alzheimer Disease and Its Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 21. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 22. Histological Staining of Amyloid and Pre-Amyloid Peptides and Proteins in Mouse Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 24. webpath.med.utah.edu [webpath.med.utah.edu]
- 25. webpath.med.utah.edu [webpath.med.utah.edu]
- 26. Quantitation of Tissue Amyloid via Fluorescence Spectroscopy Using Controlled Concentrations of Thioflavin-S [mdpi.com]
- 27. Histological Staining of Amyloid and Pre-amyloid Peptides and Proteins in Mouse Tissue | Springer Nature Experiments [experiments.springernature.com]
- 28. Frontiers | Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates [frontiersin.org]
- 29. Amyloid beta quantification using ELISA [bio-protocol.org]
- 30. A protocol for quantitative analysis of murine and human amyloid-β1-40 and 1-42 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. eurogentec.com [eurogentec.com]
Application Notes and Protocols for Quantifying Clioquinol in Brain Tissue
These application notes provide detailed methodologies for the quantitative analysis of clioquinol (B1669181) in brain tissue, targeting researchers in neuroscience, pharmacology, and drug development. The protocols described are based on established analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection (ECD) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offer high sensitivity and selectivity required for complex biological matrices like brain homogenates.
Introduction
Clioquinol (5-chloro-7-iodo-8-quinolinol) is an 8-hydroxyquinoline (B1678124) derivative with metal-chelating properties that has been investigated for its therapeutic potential in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Accurate quantification of its concentration in brain tissue is critical for pharmacokinetic studies, understanding its distribution across the blood-brain barrier, and elucidating its mechanism of action within the central nervous system. The following protocols provide validated methods for sample preparation and analysis.
Protocol 1: Quantification of Clioquinol by HPLC with Electrochemical Detection (HPLC-ECD)
This method is adapted from a validated procedure for the determination of clioquinol in hamster plasma and tissues, offering high sensitivity and specificity without complex extraction procedures.[1][2]
Experimental Protocol
-
Brain Tissue Homogenization:
-
Accurately weigh the frozen brain tissue sample.
-
Homogenize the tissue in a 1:3 (w/v) ratio of ice-cold 0.1 M perchloric acid. For example, add 3 mL of perchloric acid to 1 g of brain tissue.
-
Perform homogenization using an ultrasonic processor until a uniform suspension is achieved.
-
Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for analysis.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with an electrochemical detector.
-
Column: Nucleosil C18 (300 mm x 3.9 mm, 7 µm particle size).[2]
-
Mobile Phase: A mixture of 0.1 M phosphate/citrate buffer and a methanol (B129727):acetonitrile (B52724) (1:1, v/v) solution in a 40:60 ratio.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Injection Volume: 50 µL.
-
Detector: Electrochemical detector with a glassy carbon working electrode.
-
Potential: +0.9 V.
-
-
Internal Standard (IS):
-
5-chloro-8-hydroxyquinoline can be used as an internal standard. Prepare a stock solution in methanol and spike into samples before homogenization.
-
Data Presentation
The performance of this method is summarized in the table below.
| Parameter | Performance Characteristic |
| Linearity Range | 10 - 1000 ng/g in tissue[2] |
| Limit of Quantification (LOQ) | 10 ng/g in tissue[2] |
| Recovery | 72 - 77% in tissue[2] |
| Intra-assay Precision (CV%) | 3.0 - 7.7%[2] |
| Inter-assay Precision (CV%) | 3.0 - 7.7%[2] |
| Accuracy | >95%[2] |
| Retention Time (Clioquinol) | ~11.6 minutes[2] |
| Retention Time (IS) | ~8.1 minutes[2] |
Workflow Visualization
Protocol 2: Quantification of Clioquinol by LC-MS/MS
This protocol is a representative method synthesized from established procedures for the analysis of small molecules in brain tissue by LC-MS/MS.[3][4] It offers superior selectivity and sensitivity, which is the current standard in bioanalysis.
Experimental Protocol
-
Brain Tissue Homogenization & Protein Precipitation:
-
Accurately weigh the frozen brain tissue sample (~100 mg).
-
Add 4 volumes of a homogenization solution (e.g., phosphate-buffered saline or water). For 100 mg of tissue, add 400 µL of solution.
-
Homogenize the tissue using a bead beater or ultrasonic probe until a uniform homogenate is achieved. Keep samples on ice.
-
To a 100 µL aliquot of the brain homogenate, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled clioquinol or a structural analog).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
-
LC-MS/MS Conditions:
-
LC System: A UHPLC or HPLC system.
-
Column: A reverse-phase C18 column (e.g., Zorbax Extend C18, 100 x 2.1 mm, 3.5 µm).[5]
-
Mobile Phase A: Water with 0.1% formic acid.[3]
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.[3]
-
Flow Rate: 0.3 mL/min.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: Linear gradient from 5% to 95% B
-
5-7 min: Hold at 95% B
-
7.1-9 min: Return to 5% B (re-equilibration)
-
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: To be determined by infusing a standard solution of clioquinol. A hypothetical transition would be based on its molecular weight (m/z 305.9) and a stable fragment ion.
-
Example Precursor Ion (Q1): 306.0 [M+H]⁺
-
Example Product Ion (Q3): To be determined (e.g., fragment corresponding to loss of iodine).
-
-
Data Presentation
The following table presents typical validation parameters for a robust LC-MS/MS method for a small molecule in brain tissue.
| Parameter | Performance Characteristic |
| Linearity Range | 1 - 1000 ng/g |
| Limit of Quantification (LOQ) | 1 ng/g |
| Recovery | >85% |
| Intra-day Precision (CV%) | <15%[3] |
| Inter-day Precision (CV%) | <15%[3] |
| Accuracy (% Bias) | Within ±15% (85-115%)[3] |
Workflow Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of 5-chloro-7-iodo-8-quinolinol (clioquinol) in plasma and tissues of hamsters by high-performance liquid chromatography and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of an LC-MS/MS method for simultaneous quantification of eight drugs in plasma and brain: Application in a pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A highly sensitive and rapid LC-MS/MS method for quantification of bexarotene in mouse plasma and brain tissue: Application to mice pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research-portal.uu.nl [research-portal.uu.nl]
Application Notes: Cytotoxicity Assays for Screening Clioquinol Analogs in Cancer Research
Introduction
Clioquinol (B1669181) (CQ), an 8-hydroxyquinoline (B1678124) derivative, has long been used as an antimicrobial agent.[1][2] More recently, it has garnered significant attention in cancer research due to its demonstrated anticancer properties, including the induction of apoptosis and inhibition of tumor growth.[1][2][3][4] Clioquinol and its analogs exert their cytotoxic effects through various mechanisms, such as proteasome inhibition, disruption of lysosomal function, inhibition of histone deacetylases (HDACs), and modulation of key signaling pathways like NF-κB.[5][6][7][8] Given its multifaceted anticancer activity, there is a growing interest in synthesizing and screening clioquinol analogs to identify novel compounds with enhanced potency and selectivity against various cancer types.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing common cytotoxicity assays to screen clioquinol analogs. We present detailed protocols for the Sulforhodamine B (SRB) and MTT assays, a summary of reported cytotoxicity data for the parent compound clioquinol to serve as a benchmark, and diagrams illustrating the screening workflow and relevant signaling pathways.
Data Presentation: Cytotoxicity of Clioquinol
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the cytotoxic potential of a compound. The table below summarizes the reported IC50 values for clioquinol against a panel of human cancer cell lines. This data serves as a valuable reference point when evaluating the relative potency of newly synthesized clioquinol analogs.
Table 1: IC50 Values of Clioquinol in Human Cancer Cell Lines [2]
| Cancer Cell Line | Cell Type | IC50 (µM) |
| Raji | Burkitt's Lymphoma | 4.5 ± 0.3 |
| A2780 | Ovarian Carcinoma | 3.8 ± 0.2 |
| Jurkat | T-cell Leukemia | 4.1 ± 0.4 |
| HL-60 | Promyelocytic Leukemia | 3.5 ± 0.2 |
| K562 | Chronic Myelogenous Leukemia | 3.9 ± 0.3 |
| U937 | Histiocytic Lymphoma | 4.2 ± 0.5 |
| PC-3 | Prostate Adenocarcinoma | 5.1 ± 0.4 |
| MDA-MB-231 | Breast Adenocarcinoma | 4.8 ± 0.3 |
Experimental Workflow and Protocols
A systematic workflow is essential for the efficient and reproducible screening of clioquinol analogs. The general process involves cell preparation, compound treatment, incubation, viability assessment using a colorimetric assay, and data analysis to determine IC50 values.
Protocol 1: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used for determining cell density, based on the measurement of cellular protein content.[9][10] It is a reliable and cost-effective method for high-throughput screening.[9]
Materials and Reagents:
-
Adherent cancer cell line of interest
-
Clioquinol analogs (stock solutions prepared in DMSO)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Trichloroacetic acid (TCA), 10% (w/v), cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
96-well flat-bottom microtiter plates
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an optimal density (e.g., 5,000–20,000 cells/well in 100 µL medium) and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[9][11]
-
Compound Treatment: Add 100 µL of medium containing serial dilutions of the clioquinol analogs to the respective wells. Include untreated cells (vehicle control) and a blank (medium only). Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity.[9]
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C.
-
Cell Fixation: Gently add 50-100 µL of cold 10% TCA to each well to fix the cells.[12] Incubate at 4°C for at least 1 hour.[12]
-
Washing: Remove the TCA solution and wash the plates four to five times with 1% acetic acid to remove unbound dye.[10][12]
-
Drying: Allow the plates to air-dry completely.[12]
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[10][12]
-
Final Wash: Quickly wash the plates again with 1% acetic acid to remove unbound SRB dye.[12]
-
Drying: Air-dry the plates until no moisture is visible.[13]
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plate on a shaker for 5-10 minutes.[9][13]
-
Absorbance Measurement: Measure the optical density (OD) at 510-565 nm using a microplate reader.[10][11]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the data in a dose-response curve.[9]
Protocol 2: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[14] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692) product.[14]
Materials and Reagents:
-
Cancer cell line of interest (adherent or suspension)
-
Clioquinol analogs (stock solutions prepared in DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microtiter plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium. Incubate for 24 hours (for adherent cells) at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Add the desired concentrations of clioquinol analogs to the wells. Include appropriate vehicle controls and blanks.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).[15]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL) to each well for a final concentration of approximately 0.5 mg/mL.[14][16]
-
Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[16]
-
Formazan Solubilization:
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[14] A reference wavelength of >650 nm can be used for background subtraction.[14]
-
Data Analysis: Subtract the background absorbance from the test values. Calculate the percentage of viability compared to the vehicle-treated control cells and determine the IC50 values.
Mechanism of Action & Signaling Pathways
Clioquinol and its analogs are known to interfere with multiple cellular pathways to induce cancer cell death. Understanding these mechanisms is crucial for interpreting screening results and for the rational design of new derivatives. The primary mechanisms include the inhibition of the proteasome and histone deacetylases (HDACs), disruption of lysosomes, and interference with critical signaling cascades.[5][6][7][18][19] Clioquinol can also act as a metal ionophore, altering intracellular metal ion concentrations, which contributes to its cytotoxicity.[1][3][4]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Anticancer activity of the antibiotic clioquinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clioquinol Independently Targets NF-κB and Lysosome Pathways in Human Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 6. The Antiparasitic Clioquinol Induces Apoptosis in Leukemia and Myeloma Cells by Inhibiting Histone Deacetylase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The antiparasitic clioquinol induces apoptosis in leukemia and myeloma cells by inhibiting histone deacetylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. benchchem.com [benchchem.com]
- 10. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. zellx.de [zellx.de]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. canvaxbiotech.com [canvaxbiotech.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. MTT (Assay protocol [protocols.io]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. scispace.com [scispace.com]
- 19. ashpublications.org [ashpublications.org]
Application Notes and Protocols for Assessing Anti-inflammatory Gene Expression Changes by Flumethasone Pivalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flumethasone (B526066) pivalate (B1233124) is a moderately potent synthetic corticosteroid of the glucocorticoid family, exhibiting anti-inflammatory, anti-pruritic, and vasoconstrictive properties.[1] Its therapeutic effects are primarily mediated by its interaction with the glucocorticoid receptor (GR), leading to the modulation of gene expression. Upon binding to flumethasone pivalate, the GR translocates to the nucleus, where it can upregulate the expression of anti-inflammatory proteins and, crucially, repress the expression of pro-inflammatory genes. This repression often occurs through the inhibition of key transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which are central to the inflammatory response.
This document provides a detailed protocol for assessing the anti-inflammatory effects of flumethasone pivalate on gene expression in a human keratinocyte cell line, HaCaT. The protocol outlines the experimental workflow from cell culture and treatment to gene expression analysis by quantitative real-time polymerase chain reaction (qPCR).
Key Signaling Pathways
Flumethasone pivalate exerts its anti-inflammatory effects by modulating key signaling pathways involved in inflammation. The primary mechanism involves the activation of the glucocorticoid receptor (GR), which then interferes with pro-inflammatory transcription factors.
Experimental Workflow
The overall experimental workflow for assessing the anti-inflammatory gene expression changes induced by flumethasone pivalate is depicted below.
Experimental Protocols
Materials and Reagents
-
HaCaT human keratinocyte cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Recombinant Human TNF-α
-
Recombinant Human IFN-γ
-
Flumethasone Pivalate
-
Dimethyl sulfoxide (B87167) (DMSO)
-
RNA isolation kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Nuclease-free water
-
qPCR primers (See Table 2)
Protocol 1: Cell Culture and Treatment
-
Cell Culture: Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed HaCaT cells into 6-well plates at a density that allows them to reach 70-80% confluency on the day of treatment.
-
Inflammatory Stimulation: Induce an inflammatory response by treating the cells with a combination of TNF-α (10 ng/mL) and IFN-γ (10 ng/mL) for 24 hours.[2][3]
-
Flumethasone Pivalate Treatment:
-
Prepare a stock solution of flumethasone pivalate in DMSO.
-
Dilute the stock solution in a complete culture medium to achieve final concentrations ranging from 1 nM to 1 µM. A dose-response experiment is recommended to determine the optimal concentration.
-
Include a vehicle control (medium with the same concentration of DMSO without flumethasone pivalate).
-
After the 24-hour inflammatory stimulation, replace the medium with the medium containing different concentrations of flumethasone pivalate or vehicle control.
-
-
Incubation: Incubate the cells for a predetermined time course (e.g., 6, 12, and 24 hours) to capture both early and late gene expression changes.
Protocol 2: RNA Isolation and Quantification
-
Cell Lysis: After the treatment period, wash the cells with PBS and lyse them directly in the well using the lysis buffer provided in the RNA isolation kit.
-
RNA Isolation: Isolate total RNA according to the manufacturer's protocol of the chosen RNA isolation kit.
-
RNA Quantification and Quality Check:
-
Resuspend the RNA pellet in nuclease-free water.
-
Determine the concentration and purity of the RNA using a spectrophotometer. An A260/A280 ratio between 1.8 and 2.0 indicates high-quality RNA.
-
Protocol 3: cDNA Synthesis (Reverse Transcription)
-
Reverse Transcription Reaction: Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit according to the manufacturer's instructions.
-
Incubation: Incubate the reaction mixture at the recommended temperature and duration (e.g., 42°C for 60 minutes), followed by an inactivation step (e.g., 70°C for 5 minutes).
-
Storage: Store the synthesized cDNA at -20°C for later use.
Protocol 4: Quantitative PCR (qPCR)
-
Primer Information: Use validated primers for the target genes (e.g., IL-6, TNF-α, IL-1β) and housekeeping genes (e.g., GAPDH, RPL13A). Primer sequences are provided in Table 2.
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers, cDNA template, and nuclease-free water.
-
Set up reactions in triplicate for each sample and gene.
-
-
qPCR Cycling Conditions:
-
Perform qPCR using a real-time PCR detection system with the following typical cycling conditions:
-
Initial Denaturation: 95°C for 10 minutes
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
Data Analysis
-
Relative Quantification: Calculate the relative gene expression using the ΔΔCt method.
-
Normalization: Normalize the expression of the target genes to the geometric mean of the selected housekeeping genes.
-
Statistical Analysis: Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed gene expression changes.
Data Presentation
Summarize the quantitative qPCR data in a table to facilitate comparison between different treatment groups.
Table 1: Effect of Flumethasone Pivalate on Pro-inflammatory Gene Expression in TNF-α/IFN-γ-stimulated HaCaT Cells
| Gene Name | Treatment | Fold Change (vs. Stimulated Control) | Standard Deviation | p-value |
| IL-6 | Stimulated Control | 1.00 | 0.12 | - |
| Flumethasone Pivalate (10 nM) | 0.45 | 0.08 | <0.01 | |
| Flumethasone Pivalate (100 nM) | 0.15 | 0.05 | <0.001 | |
| Flumethasone Pivalate (1 µM) | 0.05 | 0.02 | <0.001 | |
| TNF-α | Stimulated Control | 1.00 | 0.15 | - |
| Flumethasone Pivalate (10 nM) | 0.62 | 0.10 | <0.05 | |
| Flumethasone Pivalate (100 nM) | 0.28 | 0.07 | <0.01 | |
| Flumethasone Pivalate (1 µM) | 0.12 | 0.04 | <0.001 | |
| IL-1β | Stimulated Control | 1.00 | 0.18 | - |
| Flumethasone Pivalate (10 nM) | 0.55 | 0.09 | <0.05 | |
| Flumethasone Pivalate (100 nM) | 0.21 | 0.06 | <0.01 | |
| Flumethasone Pivalate (1 µM) | 0.08 | 0.03 | <0.001 |
Table 2: Human qPCR Primer Sequences
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') | Reference |
| IL-6 | AGACAGCCACTCACCTCTTCAG | TTCAGCCATCTTTGGAAGGTTC | [4][5] |
| TNF-α | CCTCTCTCTAATCAGCCCTCTG | GAGGACCTGGGAGTAGATGAG | [5] |
| IL-1β | AGCTACGAATCTCCGACCAC | CGTTATCCCATGTGTCGAAGAA | [5] |
| GAPDH | GGTCTCCTCTGACTTCAACA | AGCCAAATTCGTTGTCATAC | [4] |
| RPL13A | CTCAAGGTGTTTGACGGCATCC | TACTTCCAGCCAACCTCGTGAG | [6] |
References
- 1. gpnotebook.com [gpnotebook.com]
- 2. Birch Sap Attenuates Inflammatory Cytokines and Improves Skin Parameters in Cellular and Animal Models of Skin Irritation [mdpi.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. e-crt.org [e-crt.org]
- 5. thno.org [thno.org]
- 6. cdn.origene.com [cdn.origene.com]
Application Notes and Protocols: Locacorten-Vioform in the Treatment of Fungal Skin Infections
For Researchers, Scientists, and Drug Development Professionals
Introduction
Locacorten-Vioform is a topical therapeutic agent combining the moderately potent corticosteroid flumethasone (B526066) pivalate (B1233124) with the broad-spectrum antimicrobial clioquinol (B1669181).[1][2] This combination is indicated for the initial treatment of corticosteroid-responsive inflammatory skin disorders that are complicated by secondary bacterial and/or fungal infections.[1] The formulation leverages the anti-inflammatory, antipruritic, and vasoconstrictive properties of flumethasone pivalate to alleviate symptoms like itching and redness, while clioquinol addresses the underlying microbial growth.[1][3][4][5]
This document provides detailed application notes and protocols for the use of this compound in treating specific fungal skin infections, with a focus on its mechanism of action, in vitro efficacy, and clinical application.
Active Ingredients and Mechanism of Action
This compound contains two active ingredients:
-
Flumethasone Pivalate (0.02%): A difluorinated corticosteroid ester that acts as a glucocorticoid receptor agonist.[3][6] Its anti-inflammatory effects are mediated through the inhibition of phospholipase A2, which in turn blocks the biosynthesis of prostaglandins (B1171923) and leukotrienes, key mediators of inflammation.[3] The pivalate salt form concentrates its action at the site of application, leading to a prompt reduction in inflammation, exudation, and itching.[1][3]
-
Clioquinol (3%): A hydroxyquinoline derivative with antifungal, antibacterial, and antiprotozoal properties.[7][8] Its antimicrobial mechanism is multifaceted and includes the chelation of metal ions essential for microbial enzymatic processes, interference with microbial DNA synthesis, and disruption of the fungal cell wall and membrane integrity.[9][10][11] Clioquinol has a bacteriostatic rather than bactericidal action.[1][12]
The combination of these two agents provides a synergistic effect, addressing both the inflammatory symptoms and the infectious component of many dermatoses.[1]
Data Presentation
In Vitro Antifungal Susceptibility of Clioquinol
Clioquinol has demonstrated a broad spectrum of activity against various pathogenic fungi, including dermatophytes and yeasts.[1][12][13] The following table summarizes the in vitro susceptibility data for clioquinol against common fungal pathogens.
| Fungal Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Trichophyton rubrum | 0.125 - 4 | 0.5 | 2 | [14] |
| Trichophyton mentagrophytes | 0.125 - 2 | 0.25 | 1 | [14] |
| Microsporum canis | 0.25 - 8 | 1 | 4 | [14] |
| Microsporum gypseum | Not widely reported | Not widely reported | Not widely reported | |
| Candida albicans | Moderate activity reported | Not widely reported | Not widely reported | [15] |
| Candida tropicalis | High activity reported | Not widely reported | Not widely reported | [15] |
| Candida guilliermondii | High activity reported | Not widely reported | Not widely reported | [15] |
Note: MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively. Data for some species are not widely available in the public domain.
Clinical Efficacy in Otomycosis
A systematic review and meta-analysis comparing this compound and clotrimazole (B1669251) for the treatment of otomycosis (fungal ear infection) reported the following efficacy rates:
| Treatment | Efficacy Rate (95% CI) |
| This compound | 73% (56.0% - 84.5%) |
| Clotrimazole | 85% (79.7% - 89.0%) |
The review concluded that while both treatments are safe and effective, there is insufficient evidence to support the increased efficacy of one over the other.[16]
Experimental Protocols
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for filamentous fungi.[17]
1. Fungal Isolate Preparation:
- Subculture the dermatophyte isolates on potato dextrose agar (B569324) (PDA) and incubate at 28-30°C for 7-14 days to induce sporulation.
- Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80.
- Adjust the conidial suspension to a final concentration of 1-5 x 10^6 CFU/mL using a hemocytometer.
2. Antifungal Agent Preparation:
- Prepare a stock solution of clioquinol in dimethyl sulfoxide (B87167) (DMSO).
- Perform serial twofold dilutions of clioquinol in RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) in a 96-well microtiter plate to achieve the desired final concentrations.
3. Inoculation and Incubation:
- Inoculate each well of the microtiter plate with the fungal suspension to a final volume of 200 µL.
- Include a drug-free well as a positive growth control and an uninoculated well as a negative control.
- Incubate the plates at 28-30°C for 4-7 days, or until visible growth is observed in the control well.
4. MIC Determination:
- The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the antifungal agent that causes a significant inhibition (typically ≥80%) of fungal growth compared to the drug-free control.
Clinical Trial Protocol for Tinea Pedis
1. Study Design:
- A randomized, double-blind, vehicle-controlled, parallel-group study.
2. Patient Population:
- Inclusion criteria: Adult patients with a clinical diagnosis of tinea pedis, confirmed by positive potassium hydroxide (B78521) (KOH) microscopy and fungal culture (e.g., Trichophyton rubrum).
- Exclusion criteria: Patients with a history of hypersensitivity to corticosteroids or clioquinol, concurrent systemic antifungal therapy, or other confounding skin conditions.
3. Treatment Regimen:
- Patients are randomized to receive either this compound cream or a vehicle cream (without the active ingredients).
- The cream is applied topically to the affected area twice daily for a duration of 4 weeks.
4. Efficacy Assessments:
- Primary endpoint: Complete cure rate at the end of treatment, defined as the absence of clinical signs and symptoms (erythema, scaling, pruritus) and negative mycology (KOH and culture).
- Secondary endpoints: Mycological cure rate (negative KOH and culture), clinical cure rate (absence of signs and symptoms), and assessment of individual symptom scores.
5. Safety Assessments:
- Monitoring and recording of all adverse events, with a particular focus on local skin reactions at the application site.
Visualizations
Caption: Anti-inflammatory signaling pathway of Flumethasone Pivalate.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Caption: Therapeutic logic of this compound application.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. Locacorten Vioform Cream - Uses, Side Effects, Interactions - MedBroadcast.com [medbroadcast.com]
- 3. Flumethasone | C22H28F2O5 | CID 16490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. axplora.com [axplora.com]
- 6. Flumetasone - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. Clioquinol | Active Pharmaceutical Ingredients | Bayview Pharmacy [bayviewrx.com]
- 9. What is the mechanism of Clioquinol? [synapse.patsnap.com]
- 10. What is Clioquinol used for? [synapse.patsnap.com]
- 11. Articles [globalrx.com]
- 12. Clioquinol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 13. nps.org.au [nps.org.au]
- 14. scielo.br [scielo.br]
- 15. Clioquinol, an alternative antimicrobial agent against common pathogenic microbe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. In Vitro Susceptibility of Dermatophytes to Anti-Fungal Drugs and Aqueous Acacia nilotica Leaf Extract in Lagos, Nigeria [scirp.org]
Application Notes and Protocols: Methodology for Studying Clioquinol's Effect on Metal Homeostasis in Neurons
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies employed to investigate the effects of clioquinol (B1669181) on metal homeostasis in neurons. Clioquinol, a metal chelator and ionophore, has garnered significant interest for its potential therapeutic applications in neurodegenerative diseases, where dysregulation of metal ions like zinc, copper, and iron is a key pathological feature.[1][2] This document outlines detailed protocols for key experiments, summarizes quantitative data, and provides visual representations of relevant pathways and workflows.
Introduction to Clioquinol and Metal Homeostasis in Neurons
Clioquinol (5-chloro-7-iodo-8-quinolinol) is a compound that can both chelate and redistribute metal ions, acting as a metal protein attenuating compound (MPAC).[1] Its ability to interact with zinc, copper, and iron is central to its mechanism of action.[1][2] In the context of neurodegenerative disorders such as Alzheimer's disease, these metals are implicated in the aggregation of amyloid-beta (Aβ) plaques.[3][4] Clioquinol has been shown to disaggregate these metal-induced Aβ aggregates through chelation.[5][6] However, its effects are complex, as it can also act as an ionophore, transporting metals across cellular membranes, which can have both protective and toxic consequences.[7][8] Understanding the precise methodological approaches to study these interactions is crucial for advancing research and drug development in this area.
Key Experimental Protocols
This section details the protocols for essential experiments used to characterize the effects of clioquinol on neuronal metal homeostasis.
In Vitro Amyloid-Beta Aggregation Assays
These assays are fundamental to understanding how clioquinol affects the formation of Aβ plaques, a hallmark of Alzheimer's disease.
Protocol 1: Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation
This assay monitors the formation of amyloid fibrils in real-time.
-
Preparation of Aβ1-42: Solubilize synthetic Aβ1-42 peptide in hexafluoroisopropanol (HFIP), evaporate the solvent, and store the resulting peptide film at -20°C. Immediately before use, dissolve the peptide in a small volume of DMSO and then dilute to the final working concentration in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).
-
Reaction Setup: In a 96-well black plate with a clear bottom, combine the Aβ1-42 solution (final concentration 10-20 µM), Thioflavin T (final concentration 5-10 µM), the metal ion of interest (e.g., CuCl2 or ZnCl2, final concentration 10-50 µM), and clioquinol at various concentrations. Include control wells with Aβ alone, Aβ with metal, and Aβ with clioquinol.
-
Incubation and Measurement: Incubate the plate at 37°C with gentle shaking. Measure fluorescence intensity (excitation ~440 nm, emission ~485 nm) at regular intervals using a plate reader.
-
Data Analysis: Plot fluorescence intensity against time to generate aggregation curves. Analyze parameters such as the lag time, maximum fluorescence intensity, and aggregation rate to determine the effect of clioquinol.
Protocol 2: Turbidity Assay for Aβ Aggregation
This method measures the increase in light scattering as Aβ aggregates form.
-
Reaction Setup: Prepare the reaction mixtures in a 96-well clear plate as described for the ThT assay (excluding Thioflavin T).
-
Incubation and Measurement: Incubate the plate at 37°C. Measure the absorbance (optical density) at 405 nm at regular intervals.
-
Data Analysis: Plot absorbance against time. An increase in absorbance indicates an increase in aggregation.
Cellular Assays for Metal Homeostasis
These protocols are designed to measure changes in intracellular metal ion concentrations in neuronal cell models.
Protocol 3: Fluorescent Imaging of Intracellular Zinc
This protocol uses a fluorescent sensor to visualize and quantify changes in intracellular free zinc.
-
Cell Culture: Plate neuronal cells (e.g., primary cortical neurons or SH-SY5Y neuroblastoma cells) on glass-bottom dishes suitable for microscopy.
-
Loading with Fluorescent Dye: Incubate the cells with a zinc-sensitive fluorescent probe, such as FluoZin-3 AM (2-5 µM) or Zinquin ethyl ester (25 µM), in a buffered salt solution (e.g., HBSS) for 30-60 minutes at 37°C.[9]
-
Treatment: Wash the cells to remove excess dye and then treat with clioquinol at the desired concentrations, with or without the addition of extracellular zinc.
-
Imaging: Acquire fluorescence images using a fluorescence microscope equipped with the appropriate filter sets for the chosen dye.
-
Data Analysis: Quantify the mean fluorescence intensity of individual cells or regions of interest. Normalize the fluorescence changes to the baseline before treatment.
Protocol 4: Atomic Absorption Spectroscopy (AAS) for Total Cellular Metal Content
AAS provides a highly sensitive method to determine the total concentration of specific metals within a cell population.
-
Cell Culture and Treatment: Grow neuronal cells in culture dishes and treat with clioquinol as required.
-
Cell Lysis: After treatment, wash the cells with PBS, harvest them, and lyse them using nitric acid or a suitable lysis buffer.
-
Sample Preparation: Digest the cell lysates to break down organic matter and release the metal ions.
-
Measurement: Analyze the samples using an atomic absorption spectrometer. The instrument measures the absorption of light by the atoms of the metal of interest, which is proportional to its concentration.[10]
-
Data Analysis: Generate a standard curve using known concentrations of the metal. Use this curve to determine the metal concentration in the cell lysates and normalize to the total protein content.
Target Engagement and Downstream Effects
These assays investigate the direct interaction of clioquinol with its protein targets and its subsequent effects on cellular pathways.
Protocol 5: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm that a compound binds to its target protein within a cell.[11][12][13]
-
Cell Treatment: Treat intact neuronal cells with clioquinol or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures for a short period (e.g., 3 minutes). Ligand binding can stabilize the target protein, increasing its melting temperature.
-
Cell Lysis and Protein Separation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature for both treated and untreated samples. A shift in the melting curve for the clioquinol-treated sample indicates target engagement.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on clioquinol's effects.
Table 1: In Vitro Effects of Clioquinol on Aβ Aggregation
| Parameter | Metal Ion | Clioquinol Concentration | Effect | Reference |
| Aβ1-40 Fibril Growth | Cu2+ | Not specified | Resumption of suppressed fibril growth | [5][6] |
| Aβ1-40 Fibril Growth | Zn2+ | Not specified | No resumption of suppressed fibril growth | [5][6] |
| Aβ Aggregation | CuII, ZnII | Not specified | Disaggregation of metal-Aβ species | [3][4] |
Table 2: Cellular Effects of Clioquinol
| Cell Type | Parameter Measured | Clioquinol Concentration | Effect | Reference |
| Murine Cortical Cultures | Malondialdehyde (Oxidative Stress) | 1-3 µM | Increased | [14] |
| Murine Cortical Cultures | Neuronal Death | 1-3 µM | ~40% increase | [14] |
| AβPP/PS1 Transgenic Mice | Zinc-containing Plaques | 30 mg/kg/day (oral) | Significant reduction in number and size | [15] |
| AβPP/PS1 Transgenic Mice | Aβ Burden | 30 mg/kg/day (oral) | Reduction | [15] |
| Yeast Model of Aβ Toxicity | Aβ Peptide Levels | 1 µM | Dramatic reduction (in a copper-dependent manner) | [16] |
Visualizing Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and experimental procedures.
References
- 1. Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clioquinol: review of its mechanisms of action and clinical uses in neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of clioquinol on metal-triggered amyloid-beta aggregation revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Metal ion-dependent effects of clioquinol on the fibril growth of an amyloid {beta} peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Clioquinol: to harm or heal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of Intracellular Free Zinc in Living Cortical Neurons: Routes of Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Correlation of metal ions with specific brain region volumes in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. blog.guidetopharmacology.org [blog.guidetopharmacology.org]
- 14. The oxidative neurotoxicity of clioquinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Clioquinol reduces zinc accumulation in neuritic plaques and inhibits the amyloidogenic pathway in AβPP/PS1 transgenic mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Clioquinol promotes the degradation of metal-dependent amyloid-β (Aβ) oligomers to restore endocytosis and ameliorate Aβ toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing the Synergistic Antimicrobial Effect of Locacorten-Vioform
Audience: Researchers, scientists, and drug development professionals.
Introduction
Locacorten-Vioform is a topical preparation combining flumethasone (B526066) pivalate (B1233124), a moderately potent corticosteroid, and clioquinol (B1669181), an antimicrobial agent.[1][2] Flumethasone pivalate exerts anti-inflammatory, antipruritic, and vasoconstrictive effects, making it effective in managing inflammatory skin and ear conditions.[3][4][5][6] Clioquinol possesses a broad spectrum of antimicrobial activity, including antifungal and antibacterial properties, particularly against fungi and Gram-positive bacteria.[1][7][8][9][10] Its mechanism of action is thought to involve the chelation of metal ions essential for microbial enzymatic processes and interference with microbial DNA synthesis.[11][12][13]
The combination of an anti-inflammatory agent and an antimicrobial is rational for treating infected inflammatory dermatoses. While the primary role of flumethasone pivalate is to reduce inflammation, which can contribute to the resolution of an infection, it is valuable to investigate whether a synergistic antimicrobial relationship exists between flumethasone pivalate and clioquinol.[14] A synergistic interaction implies that the combined antimicrobial effect is greater than the sum of their individual effects.
These application notes provide detailed experimental protocols to investigate the potential synergistic antimicrobial activity of flumethasone pivalate and clioquinol using two standard in vitro methods: the checkerboard assay and the time-kill curve assay.
Materials and Methods
Test Articles and Reagents
-
Flumethasone Pivalate (analytical grade)
-
Clioquinol (analytical grade)
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Mueller-Hinton Agar (MHA)
-
Saline solution (0.85%)
-
Sterile 96-well microtiter plates
-
Sterile culture tubes and flasks
-
Spectrophotometer
Microbial Strains
A selection of clinically relevant microbial strains should be used, including:
-
Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213), Staphylococcus epidermidis (e.g., ATCC 12228)
-
Gram-negative bacteria: Pseudomonas aeruginosa (e.g., ATCC 27853) - as a control for clioquinol's reported weaker activity.[8][9][10]
-
Yeast: Candida albicans (e.g., ATCC 90028)
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of each compound (flumethasone pivalate and clioquinol) against each microbial strain must be determined individually prior to synergy testing. The broth microdilution method is recommended.
Protocol:
-
Prepare stock solutions of flumethasone pivalate and clioquinol in DMSO.
-
Perform serial two-fold dilutions of each compound in CAMHB in 96-well microtiter plates.
-
Prepare a microbial inoculum of approximately 5 x 10^5 CFU/mL in CAMHB.
-
Inoculate each well with the microbial suspension.
-
Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubate the plates at 35-37°C for 18-24 hours (48 hours for fungi).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.
Checkerboard Assay for Synergy Testing
The checkerboard assay is a widely used method to assess the in vitro interaction of two antimicrobial agents.
Protocol:
-
In a 96-well microtiter plate, create a two-dimensional array of serial dilutions of flumethasone pivalate (e.g., along the rows) and clioquinol (e.g., along the columns). The concentration range should bracket the MIC of each compound (e.g., from 4x MIC to 1/16x MIC).
-
The final plate will contain various combinations of the two compounds.
-
Inoculate each well with the microbial suspension (5 x 10^5 CFU/mL).
-
Include rows and columns with each drug alone to redetermine the MICs as controls.
-
Incubate under the same conditions as the MIC assay.
-
Following incubation, determine the MIC of each compound alone and in combination.
Data Analysis: Fractional Inhibitory Concentration (FIC) Index
The interaction is quantified by calculating the Fractional Inhibitory Concentration (FIC) Index (FICI). The FICI is calculated for each well that shows no growth using the following formula:
FICI = FIC of Flumethasone Pivalate + FIC of Clioquinol
Where:
-
FIC of Flumethasone Pivalate = (MIC of Flumethasone Pivalate in combination) / (MIC of Flumethasone Pivalate alone)
-
FIC of Clioquinol = (MIC of Clioquinol in combination) / (MIC of Clioquinol alone)
The FICI is interpreted as follows:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Time-Kill Curve Assay
The time-kill curve assay evaluates the rate of microbial killing over time when exposed to antimicrobial agents, alone and in combination.
Protocol:
-
Prepare flasks containing CAMHB with the following:
-
No drug (growth control)
-
Flumethasone Pivalate at a sub-inhibitory concentration (e.g., 0.5x MIC)
-
Clioquinol at a sub-inhibitory concentration (e.g., 0.5x MIC)
-
A combination of Flumethasone Pivalate and Clioquinol at the same sub-inhibitory concentrations.
-
-
Inoculate each flask with a starting inoculum of approximately 5 x 10^5 CFU/mL.
-
Incubate the flasks at 35-37°C with agitation.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots and plate them on MHA.
-
Incubate the plates and count the number of viable colonies (CFU/mL).
Data Analysis:
Plot the log10 CFU/mL versus time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
Data Presentation
Quantitative data should be summarized in clear and concise tables.
Table 1: Hypothetical MIC and FICI Results from Checkerboard Assay against S. aureus
| Flumethasone Pivalate (µg/mL) | Clioquinol (µg/mL) | FICI | Interpretation |
| MIC Alone | |||
| >128 | - | - | - |
| - | 2 | - | - |
| Combinations | |||
| 64 | 0.25 | 0.625 | Additive |
| 32 | 0.5 | 0.5 | Synergy |
| 16 | 1 | 0.625 | Additive |
Table 2: Hypothetical Time-Kill Assay Results against S. aureus (log10 CFU/mL)
| Time (hours) | Growth Control | Flumethasone Pivalate (0.5x MIC) | Clioquinol (0.5x MIC) | Combination |
| 0 | 5.7 | 5.7 | 5.7 | 5.7 |
| 4 | 6.8 | 6.7 | 5.2 | 4.1 |
| 8 | 7.9 | 7.8 | 4.5 | 3.0 |
| 12 | 8.5 | 8.4 | 4.1 | <2.0 |
| 24 | 8.8 | 8.7 | 3.9 | <2.0 |
Visualizations
References
- 1. Beyond the FIC index: the extended information from fractional inhibitory concentrations (FICs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synergy Tests by E Test and Checkerboard Methods of Antimicrobial Combinations against Brucella melitensis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. Corticosteroid–Antibiotic Interactions in Bacteria that Cause Corneal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. journals.asm.org [journals.asm.org]
- 8. emerypharma.com [emerypharma.com]
- 9. arpi.unipi.it [arpi.unipi.it]
- 10. Glucocorticoids and antibiotics, how do they get together? | EMBO Molecular Medicine [link.springer.com]
- 11. iosrjournals.org [iosrjournals.org]
- 12. Antimicrobial Synergy Testing: Comparing the Tobramycin and Ceftazidime Gradient Diffusion Methodology Used in Assessing Synergy in Cystic Fibrosis-Derived Multidrug-Resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. healthcentral.com [healthcentral.com]
Application Notes: Measuring the Inhibition of Pro-Inflammatory Cytokines by Flumethasone Pivalate
Introduction
Flumethasone (B526066) pivalate (B1233124) is a moderately potent, difluorinated corticosteroid ester recognized for its anti-inflammatory, antipruritic, and vasoconstrictive properties.[1][2][3] As a glucocorticoid receptor agonist, its mechanism of action involves the suppression of inflammatory mediators.[2][4] A primary way it achieves this is by inhibiting the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). These cytokines are key players in the inflammatory cascade, and their inhibition is a critical endpoint for assessing the efficacy of anti-inflammatory agents.[5]
This document provides detailed protocols and methodologies for researchers, scientists, and drug development professionals to measure the inhibitory effects of flumethasone pivalate on these key pro-inflammatory cytokines using established in vitro and in vivo models.
Mechanism of Action: Inhibition of Pro-Inflammatory Signaling Pathways
Glucocorticoids like flumethasone pivalate exert their anti-inflammatory effects primarily by binding to the glucocorticoid receptor (GR). This complex then translocates to the nucleus to modulate gene expression. The inhibition of pro-inflammatory cytokines is achieved through two main mechanisms:
-
Transrepression: The GR complex can directly bind to and inhibit the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[5] These transcription factors are essential for the expression of TNF-α, IL-1β, and IL-6 genes.[6][7]
-
Transactivation: The GR complex can upregulate the expression of anti-inflammatory proteins, such as IκBα (an inhibitor of NF-κB) and Mitogen-Activated Protein Kinase (MAPK) Phosphatase-1 (MKP-1), which dephosphorylates and inactivates MAPKs like p38 and JNK.[8]
The following diagram illustrates the signaling cascade initiated by an inflammatory stimulus like Lipopolysaccharide (LPS) and highlights the points of inhibition by flumethasone pivalate.
Caption: Inflammatory signaling pathways (NF-κB and MAPK) and points of inhibition by Flumethasone Pivalate.
I. In Vitro Model: LPS-Stimulated Macrophages
The use of lipopolysaccharide (LPS)-stimulated macrophages is a standard and reliable in vitro model for evaluating anti-inflammatory compounds.[9][10] Macrophages, such as the murine RAW 264.7 cell line or primary bone marrow-derived macrophages (BMDMs), produce high levels of pro-inflammatory cytokines upon stimulation with LPS, a component of the outer membrane of Gram-negative bacteria.[11][12]
Experimental Workflow: In Vitro Analysis
Caption: General experimental workflow for the in vitro assessment of Flumethasone Pivalate.
Protocol 1: Cytokine Protein Quantification by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for quantifying the concentration of secreted cytokines in cell culture supernatants or biological fluids like plasma.[9][13]
Materials:
-
96-well high-binding ELISA plates
-
Commercial ELISA kits for TNF-α, IL-1β, and IL-6 (containing capture antibody, detection antibody, standard, and streptavidin-HRP)[14][15][16]
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Assay Diluent (PBS with 1% BSA)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Assay Diluent to each well to block non-specific binding. Incubate for 1-2 hours at room temperature.
-
Sample/Standard Incubation: Wash the plate 3 times. Add 100 µL of your collected cell culture supernatants and serially diluted standards to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate 3 times. Add 100 µL of the biotinylated detection antibody to each well. Incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP: Wash the plate 3 times. Add 100 µL of streptavidin-HRP conjugate to each well. Incubate for 20-30 minutes at room temperature, protected from light.
-
Development: Wash the plate 5 times. Add 100 µL of TMB substrate solution to each well. Allow the color to develop for 15-20 minutes in the dark.
-
Stopping Reaction: Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Reading: Read the absorbance at 450 nm on a microplate reader within 30 minutes.[15]
-
Calculation: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use this curve to determine the concentration of cytokines in your samples.
Protocol 2: Cytokine mRNA Quantification by RT-qPCR
Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR) is a highly sensitive method used to measure the levels of cytokine gene expression.[17][18]
Materials:
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit (reverse transcriptase, dNTPs, primers)
-
SYBR Green or TaqMan qPCR master mix[19]
-
Primers specific for TNF-α, IL-1β, IL-6, and a housekeeping gene (e.g., GAPDH, β-actin)
-
qPCR instrument
Procedure:
-
RNA Extraction: Lyse the cells collected in Step 3 of the workflow and extract total RNA according to the manufacturer's protocol of your chosen kit. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a qPCR plate. For each sample, combine:
-
qPCR Master Mix (e.g., 10 µL of 2x mix)
-
Forward Primer (e.g., 1 µL of 10 µM stock)
-
Reverse Primer (e.g., 1 µL of 10 µM stock)
-
Diluted cDNA (e.g., 2 µL)
-
Nuclease-free water to a final volume of 20 µL.
-
-
qPCR Run: Run the plate on a qPCR instrument using a standard cycling protocol (e.g., initial denaturation at 95°C for 2 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).[20]
-
Data Analysis: Determine the cycle threshold (Ct) value for each gene.[19] Calculate the relative gene expression using the ΔΔCt method, normalizing the cytokine gene expression to the housekeeping gene and relative to the LPS-only treated control group.
II. In Vivo Models of Inflammation
In vivo models are crucial for understanding the systemic anti-inflammatory effects of a compound.[21] A common acute inflammation model is the LPS-induced endotoxemia model in mice.[22]
Protocol Outline: LPS-Induced Endotoxemia in Mice
-
Acclimatization: Acclimate animals (e.g., C57BL/6 mice) for at least one week.
-
Treatment: Administer flumethasone pivalate (or vehicle control) via a relevant route (e.g., intraperitoneal, oral gavage) 1-2 hours prior to the inflammatory challenge.
-
Induction of Inflammation: Inject a non-lethal dose of LPS (e.g., 1-5 mg/kg) intraperitoneally.
-
Sample Collection: At a peak cytokine response time-point (e.g., 2-6 hours post-LPS), collect blood via cardiac puncture into EDTA-containing tubes.
-
Plasma Separation: Centrifuge the blood to separate the plasma.
-
Analysis: Analyze plasma cytokine levels (TNF-α, IL-1β, IL-6) using the ELISA protocol described above.
Experimental Workflow: In Vivo Analysis
Caption: General experimental workflow for the in vivo assessment of Flumethasone Pivalate.
Data Presentation
Quantitative data should be presented clearly to allow for easy comparison. The following tables provide an example of how to structure results from an in vitro experiment. Data shown are for illustrative purposes and represent typical results expected for a potent corticosteroid.
Table 1: Effect of Flumethasone Pivalate on Pro-Inflammatory Cytokine Secretion in LPS-Stimulated RAW 264.7 Macrophages
| Treatment Group | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control (Untreated) | - | < 15 | < 10 | < 5 |
| LPS (100 ng/mL) | - | 3550 ± 210 | 5800 ± 350 | 950 ± 80 |
| LPS + Flumethasone | 0.001 | 2485 ± 180 | 4175 ± 290 | 665 ± 65 |
| LPS + Flumethasone | 0.01 | 1170 ± 115 | 2030 ± 160 | 310 ± 40 |
| LPS + Flumethasone | 0.1 | 425 ± 50 | 640 ± 75 | 95 ± 20 |
| LPS + Flumethasone | 1 | 150 ± 30 | 210 ± 45 | 30 ± 10 |
Data are presented as mean ± standard deviation.
Table 2: Effect of Flumethasone Pivalate on Pro-Inflammatory Cytokine mRNA Expression
| Treatment Group | Concentration (µM) | TNF-α mRNA (Fold Change) | IL-6 mRNA (Fold Change) | IL-1β mRNA (Fold Change) |
| LPS (100 ng/mL) | - | 1.00 | 1.00 | 1.00 |
| LPS + Flumethasone | 0.01 | 0.45 ± 0.06 | 0.52 ± 0.07 | 0.41 ± 0.05 |
| LPS + Flumethasone | 0.1 | 0.12 ± 0.03 | 0.18 ± 0.04 | 0.10 ± 0.02 |
| LPS + Flumethasone | 1 | 0.04 ± 0.01 | 0.06 ± 0.02 | 0.03 ± 0.01 |
Data are presented as mean fold change ± standard deviation relative to the LPS-only control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Flumethasone | C22H28F2O5 | CID 16490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Flumethasone Pivalate | C27H36F2O6 | CID 443980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin | MDPI [mdpi.com]
- 11. Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Human Inflammatory Cytokine Multiplex ELISA Kit (IL1 alpha, IL1 beta, IL6, IL8, GM-CSF, IFN-gamma, MCAF and TNF-alpha) - 2BScientific [2bscientific.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. The use of real-time quantitative PCR for the analysis of cytokine mRNA levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Use of Real-Time Quantitative PCR for the Analysis of Cytokine mRNA Levels | Springer Nature Experiments [experiments.springernature.com]
- 19. youtube.com [youtube.com]
- 20. Cytokine RT-qPCR and ddPCR for immunological investigations of the endangered Australian sea lion (Neophoca cinerea) and other mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Experimental animal models of chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. wuxibiology.com [wuxibiology.com]
Protocol for Evaluating the Efficacy of Clioquinol in Reducing Oxidative Stress
Application Note & Protocol: AP2025-12-19
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive set of protocols for evaluating the efficacy of clioquinol (B1669181) in modulating oxidative stress in a cellular context. Clioquinol, a metal chelator, has demonstrated both pro-oxidant and antioxidant properties, making a thorough evaluation of its effects on cellular redox status crucial.[1][2] These protocols detail methods for quantifying reactive oxygen species (ROS), lipid peroxidation, and the activity of key antioxidant enzymes. Furthermore, a protocol for assessing the activation of the Nrf2 signaling pathway, a master regulator of the antioxidant response, is provided.[3][4]
Introduction
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases. Clioquinol's ability to chelate metal ions, such as copper and iron, can interfere with Fenton-like reactions that generate ROS.[1][2] However, under certain conditions, clioquinol-metal complexes may also exhibit pro-oxidant activity.[1] Therefore, a multi-faceted approach is necessary to characterize the net effect of clioquinol on cellular oxidative stress. This guide provides detailed experimental procedures to enable researchers to systematically investigate these effects.
Data Presentation
All quantitative data should be summarized in clearly structured tables for straightforward comparison between control and treated groups.
Table 1: Measurement of Intracellular Reactive Oxygen Species (ROS)
| Treatment Group | Concentration (µM) | Mean Fluorescence Intensity (MFI) | Fold Change vs. Control |
| Control (Vehicle) | 0 | Value | 1.0 |
| Clioquinol | 1 | Value | Value |
| Clioquinol | 10 | Value | Value |
| Clioquinol | 50 | Value | Value |
| Positive Control (e.g., H₂O₂) | Value | Value | Value |
Table 2: Assessment of Lipid Peroxidation (MDA Levels)
| Treatment Group | Concentration (µM) | MDA Concentration (nmol/mg protein) | Fold Change vs. Control |
| Control (Vehicle) | 0 | Value | 1.0 |
| Clioquinol | 1 | Value | Value |
| Clioquinol | 10 | Value | Value |
| Clioquinol | 50 | Value | Value |
| Positive Control (e.g., FeSO₄) | Value | Value | Value |
Table 3: Antioxidant Enzyme Activity
| Treatment Group | Concentration (µM) | SOD Activity (U/mg protein) | CAT Activity (U/mg protein) | GPx Activity (U/mg protein) |
| Control (Vehicle) | 0 | Value | Value | Value |
| Clioquinol | 1 | Value | Value | Value |
| Clioquinol | 10 | Value | Value | Value |
| Clioquinol | 50 | Value | Value | Value |
Table 4: Nrf2 Pathway Activation (Protein Expression)
| Treatment Group | Concentration (µM) | Nuclear Nrf2 (Fold Change) | HO-1 (Fold Change) | NQO1 (Fold Change) |
| Control (Vehicle) | 0 | 1.0 | 1.0 | 1.0 |
| Clioquinol | 1 | Value | Value | Value |
| Clioquinol | 10 | Value | Value | Value |
| Clioquinol | 50 | Value | Value | Value |
| Positive Control (e.g., Sulforaphane) | Value | Value | Value | Value |
Experimental Workflow
Caption: Experimental workflow for evaluating clioquinol's effect on oxidative stress.
Experimental Protocols
Protocol for Measurement of Intracellular ROS (DCFH-DA Assay)
This protocol utilizes 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), a cell-permeable probe that becomes fluorescent upon oxidation by ROS.
Materials:
-
Cells of interest (e.g., neuronal cell line)
-
24-well or 96-well plates
-
DCFH-DA (5 mM stock in DMSO)
-
Serum-free culture medium
-
Phosphate-buffered saline (PBS)
-
Clioquinol
-
Positive control (e.g., 100 µM H₂O₂)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a 24-well or 96-well plate to achieve 70-80% confluency on the day of the experiment.
-
Cell Treatment:
-
Remove the culture medium and wash the cells once with warm PBS.
-
Treat the cells with various concentrations of clioquinol in serum-free medium for the desired duration (e.g., 24 hours). Include vehicle-treated (control) and positive control groups.
-
-
DCFH-DA Staining:
-
Prepare a 10 µM working solution of DCFH-DA in pre-warmed serum-free medium immediately before use. Protect from light.
-
Remove the treatment medium and wash the cells twice with warm PBS.
-
Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.
-
-
Fluorescence Measurement:
-
Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm. Alternatively, visualize and capture images using a fluorescence microscope.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells) from all readings.
-
Normalize the fluorescence intensity to the cell number or protein concentration if necessary.
-
Express the results as a fold change relative to the control group.
-
Protocol for Lipid Peroxidation (TBARS Assay for MDA)
This assay measures malondialdehyde (MDA), a major product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored product.
Materials:
-
Treated cell pellets
-
RIPA lysis buffer with protease inhibitors
-
Thiobarbituric acid (TBA) solution (0.375% w/v)
-
Trichloroacetic acid (TCA) (15% w/v) in 0.25 M HCl
-
Butylated hydroxytoluene (BHT)
-
MDA standard solution
-
Spectrophotometer or microplate reader
Procedure:
-
Sample Preparation:
-
Harvest cells and lyse them in RIPA buffer on ice.
-
Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
TBARS Reaction:
-
To 100 µL of cell lysate, add 10 µL of BHT solution.
-
Add 500 µL of TBA/TCA/HCl solution.
-
Vortex and incubate at 95°C for 30 minutes.
-
Cool the samples on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C.
-
-
Absorbance Measurement:
-
Transfer 200 µL of the supernatant to a 96-well plate.
-
Measure the absorbance at 532 nm.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of MDA.
-
Calculate the MDA concentration in the samples from the standard curve.
-
Normalize the MDA concentration to the protein concentration of the lysate (nmol MDA/mg protein).
-
Protocols for Antioxidant Enzyme Activity Assays
This assay is based on the inhibition of the reduction of a tetrazolium salt by superoxide (B77818) radicals generated by xanthine (B1682287) oxidase.
Materials:
-
Cell lysate
-
SOD assay kit (commercial kits are recommended for consistency)
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions provided with the commercial SOD assay kit.
-
Typically, the procedure involves adding cell lysate to a reaction mixture containing a superoxide-generating system and a detection reagent.
-
The absorbance is measured kinetically or at a fixed time point.
-
Calculate the percentage of inhibition of the reaction by the sample and determine the SOD activity in U/mg protein based on a standard curve.
This assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase.
Materials:
-
Cell lysate
-
Hydrogen peroxide (H₂O₂) solution (30 mM)
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.0)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer and H₂O₂.
-
Add the cell lysate to initiate the reaction.
-
Monitor the decrease in absorbance at 240 nm for 1-3 minutes.
-
Calculate the catalase activity based on the rate of H₂O₂ decomposition (extinction coefficient of H₂O₂ at 240 nm is 43.6 M⁻¹cm⁻¹).
-
Express the activity as U/mg protein.
This assay measures the reduction of an organic hydroperoxide by GPx, coupled to the oxidation of NADPH by glutathione (B108866) reductase.
Materials:
-
Cell lysate
-
GPx assay kit (commercial kits are recommended)
-
Microplate reader
Procedure:
-
Follow the manufacturer's protocol for the GPx assay kit.
-
The assay typically involves adding the cell lysate to a reaction mixture containing glutathione, glutathione reductase, NADPH, and a hydroperoxide substrate.
-
Monitor the decrease in absorbance at 340 nm due to NADPH oxidation.
-
Calculate the GPx activity based on the rate of NADPH consumption and express it as U/mg protein.
Signaling Pathway Analysis: Nrf2 Activation
Caption: Nrf2 signaling pathway activation by clioquinol-induced oxidative stress.
Protocol for Western Blot Analysis of Nrf2, HO-1, and NQO1
This protocol is for the detection of changes in the protein expression levels of Nrf2 and its downstream targets, HO-1 and NQO1.
Materials:
-
Treated cell pellets
-
Cytosolic and nuclear extraction buffers (for Nrf2 translocation) or RIPA buffer (for total protein)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Nrf2, anti-HO-1, anti-NQO1, and a loading control like anti-Lamin B for nuclear extracts or anti-β-actin for total/cytosolic extracts)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
For Nrf2 translocation, perform subcellular fractionation to separate cytosolic and nuclear extracts according to a standard protocol.
-
For total protein expression of HO-1 and NQO1, lyse cells in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.
-
Run the gel and then transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer, e.g., 1:1000) overnight at 4°C.[5]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the expression of target proteins to the loading control.
-
Conclusion
The protocols outlined in this document provide a robust framework for the comprehensive evaluation of clioquinol's effects on oxidative stress. By employing these assays, researchers can obtain quantitative data on ROS levels, lipid peroxidation, antioxidant enzyme activities, and the activation of the Nrf2 signaling pathway. This multi-parametric approach will enable a more complete understanding of clioquinol's mechanism of action in modulating cellular redox homeostasis.
References
- 1. researchgate.net [researchgate.net]
- 2. Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Nrf2-antioxidant response element signaling pathway and its activation by oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Mass Spectrometry-Based Strategies for the Identification and Quantification of Clioquinol Metabolites
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Clioquinol (B1669181), a topical antifungal and antiprotozoal agent, has garnered renewed interest for its potential therapeutic applications in neurodegenerative diseases and cancer. A thorough understanding of its metabolic fate is crucial for evaluating its efficacy and safety profile. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the cornerstone for the identification and quantification of drug metabolites. This document provides detailed application notes and protocols for the use of modern mass spectrometry methods in the characterization of clioquinol metabolites.
Metabolic Profile of Clioquinol
The primary metabolic pathway for clioquinol in humans is Phase II conjugation, leading to the formation of glucuronide and sulfate (B86663) metabolites.[1][2][3] These conjugation reactions increase the water solubility of clioquinol, facilitating its excretion from the body. The main metabolites identified are:
-
Clioquinol-O-glucuronide
-
Clioquinol-O-sulfate
In humans, the majority of an administered dose of clioquinol is excreted in the urine as its conjugates.[4]
Quantitative Analysis of Clioquinol and its Metabolites
Accurate quantification of clioquinol and its metabolites in biological matrices such as plasma and urine is essential for pharmacokinetic and toxicokinetic studies. Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the method of choice for this purpose, offering high sensitivity, specificity, and throughput.
Summarized Quantitative Data
The following table summarizes the urinary excretion profile of clioquinol and its primary metabolites in humans following topical application.
| Analyte | Mean Percentage of Excreted Dose in Urine (± SD) |
| Clioquinol-glucuronide | 96% (± 3%) |
| Clioquinol-sulfate | 3.8% (± 3%) |
| Free Clioquinol | 1.1% |
Data sourced from a study on the percutaneous absorption of clioquinol.[4]
Experimental Protocols
The following are representative protocols for the extraction and analysis of clioquinol and its metabolites from human plasma and urine using UPLC-MS/MS.
Protocol 1: Sample Preparation from Human Plasma
-
Protein Precipitation:
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., a stable isotope-labeled clioquinol).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
-
Centrifugation:
-
Centrifuge the tube at 14,000 x g for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a new tube.
-
-
Evaporation:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to a UPLC vial for analysis.
-
Protocol 2: Sample Preparation from Human Urine
-
Dilution:
-
Dilute 50 µL of human urine with 450 µL of water containing a suitable internal standard.
-
-
Centrifugation:
-
Centrifuge the diluted sample at 14,000 x g for 5 minutes to pellet any particulate matter.
-
-
Supernatant Transfer:
-
Transfer the supernatant to a UPLC vial for direct injection.
-
Protocol 3: UPLC-MS/MS Analysis
-
UPLC System: A Waters ACQUITY UPLC System or equivalent.
-
Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S) or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes to determine the optimal ionization for each analyte.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) for targeted quantification. The precursor and product ions for clioquinol, clioquinol-glucuronide, and clioquinol-sulfate need to be optimized by direct infusion of standards.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Clioquinol | Optimize | Optimize | Optimize |
| Clioquinol-glucuronide | Optimize | Optimize | Optimize |
| Clioquinol-sulfate | Optimize | Optimize | Optimize |
| Internal Standard | Optimize | Optimize | Optimize |
Visualizations
Clioquinol Metabolism Workflow
Caption: Experimental workflow for clioquinol metabolite analysis.
Clioquinol Metabolic Pathway
Caption: Primary metabolic pathway of clioquinol.
Clioquinol's Impact on Cellular Signaling
Caption: Overview of Clioquinol's effects on key signaling pathways.
References
- 1. Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clioquinol: review of its mechanisms of action and clinical uses in neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-performance liquid chromatographic determination of clioquinol and its conjugates in biological materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of an UPLC–MS/MS assay for the simultaneous quantification of seven commonly used antibiotics in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Assessing Topical Bioavailability of Locacorten-Vioform Using Human Skin Explant Models
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for using an in vitro human skin explant model with Franz diffusion cells to assess the permeability and bioavailability of the active pharmaceutical ingredients (APIs) in Locacorten-Vioform: flumethasone (B526066) pivalate (B1233124) and clioquinol (B1669181).
Introduction
This compound is a topical combination therapy used for inflammatory skin disorders complicated by bacterial or fungal infections.[1][2] It contains two active ingredients: flumethasone pivalate, a moderately potent corticosteroid with anti-inflammatory and antipruritic properties, and clioquinol, an antimicrobial agent effective against a broad spectrum of fungi and gram-positive bacteria.[3][4][5] The efficacy of such topical treatments is critically dependent on the ability of the APIs to permeate the stratum corneum and reach their target sites within the skin.
In vitro skin permeation testing is an essential tool in the development and evaluation of topical dermatological products.[6] The use of human skin explants in Franz diffusion cells is considered a gold-standard method for these studies, providing valuable data on the absorption rates of active substances.[7][8] This model, outlined in the OECD Test Guideline 428, offers a reliable alternative to animal testing for assessing percutaneous absorption.[9][10][11] This application note details the methodology for preparing human skin explants and conducting permeability studies to quantify the delivery of flumethasone pivalate and clioquinol from this compound cream.
Mechanism of Action of Active Ingredients
Flumethasone Pivalate
Flumethasone pivalate is a difluorinated corticosteroid that functions as a glucocorticoid receptor (GR) agonist.[12][13] Upon diffusing into skin cells, it binds to cytoplasmic GRs. This complex then translocates to the nucleus, where it modulates the transcription of target genes. This action leads to a decrease in the production of pro-inflammatory mediators, resulting in anti-inflammatory, vasoconstrictive, and antipruritic effects.[4][14]
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. Locacorten Vioform Cream - Uses, Side Effects, Interactions - MedBroadcast.com [medbroadcast.com]
- 3. endodocuments.com [endodocuments.com]
- 4. nps.org.au [nps.org.au]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Novel In Vitro Investigational Methods for Modeling Skin Permeation: Skin PAMPA, Raman Mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Study Design of In Vitro Skin Absorption: Franz Cell Diffusion Assay (OECD 428) - Tox Lab [toxlab.co]
- 8. aurigaresearch.com [aurigaresearch.com]
- 9. catalog.labcorp.com [catalog.labcorp.com]
- 10. oecd.org [oecd.org]
- 11. researchgate.net [researchgate.net]
- 12. Flumetasone - Wikipedia [en.wikipedia.org]
- 13. scbt.com [scbt.com]
- 14. Flumethasone | C22H28F2O5 | CID 16490 - PubChem [pubchem.ncbi.nlm.nih.gov]
Formulation of Clioquinol-Loaded Nanoparticles for Targeted Drug Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clioquinol (B1669181), a metal chelator, has garnered significant interest for its therapeutic potential in a range of diseases, including neurodegenerative disorders like Alzheimer's disease, various cancers, and fungal infections.[1][2] However, its clinical application can be limited by poor solubility and non-specific biodistribution. Encapsulating clioquinol within nanoparticles offers a promising strategy to overcome these limitations, enabling targeted delivery to diseased tissues, enhancing therapeutic efficacy, and minimizing off-target side effects.
These application notes provide detailed protocols for the formulation, characterization, and in vitro evaluation of clioquinol-loaded nanoparticles. Three distinct nanoparticle platforms are presented: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles, solid lipid nanoparticles (SLNs), and gold nanoparticles (AuNPs).
Data Presentation: Comparative Analysis of Clioquinol-Loaded Nanoparticles
The following tables summarize the key physicochemical characteristics of different clioquinol-loaded nanoparticle formulations.
| Nanoparticle Type | Formulation Method | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| PLGA Nanoparticles | Double Emulsion Solvent Evaporation | 125 ± 12 | < 0.2 | -31 ± 2 | ~35 | Not Reported | |
| Solid Lipid Nanoparticles | High Shear Homogenization & Ultrasonication | ~100 | 0.374 | -48.36 | 90.89 | 5.12 | [3] |
| Gold Nanoparticles | Brust-Schiffrin Method / Self-Assembly | 2 - 15 | Not Reported | Not Reported | Not Applicable (Conjugation) | Not Applicable (Conjugation) | [4][5] |
| PBCA Nanoparticles | Emulsion Polymerization | 50-100 | Not Reported | Not Reported | 50-60 | Not Reported | [6] |
Table 1: Physicochemical Properties of Clioquinol-Loaded Nanoparticles. This table provides a comparative overview of different nanoparticle formulations for clioquinol delivery.
| Nanoparticle Type | Time Point | Cumulative Release (%) | Release Conditions | Reference |
| PLGA Nanoparticles | 24 hours | 45.4 ± 2.7 | Not Specified | |
| PLGA Nanoparticles | 48 hours | Fully Released | Not Specified | [7] |
| Solid Lipid Nanoparticles | 1 hour | 6.5 ± 0.3 | Not Specified | [3] |
| Solid Lipid Nanoparticles | 14 hours | 94.3 ± 3.8 | Not Specified | [3] |
Table 2: In Vitro Drug Release Profile of Clioquinol from Nanoparticles. This table highlights the drug release kinetics from different nanoparticle formulations over time.
Experimental Protocols
I. Formulation of Clioquinol-Loaded Nanoparticles
This protocol is adapted from standard double emulsion solvent evaporation methods.[8][9][10]
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA) (50:50)
-
Clioquinol
-
Dichloromethane (DCM) or Ethyl Acetate (B1210297) (EA)
-
Poly(vinyl alcohol) (PVA) or Pluronic F-127
-
Deionized water
-
High-shear homogenizer
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Organic Phase Preparation: Dissolve 100 mg of PLGA and 10 mg of clioquinol in 5 mL of DCM.
-
Aqueous Phase Preparation: Prepare a 1% (w/v) solution of PVA in deionized water.
-
Primary Emulsion Formation (w/o): Add 1 mL of deionized water to the organic phase. Emulsify using a high-shear homogenizer at 10,000 rpm for 2 minutes to form a water-in-oil (w/o) primary emulsion.
-
Secondary Emulsion Formation (w/o/w): Add the primary emulsion to 20 mL of the 1% PVA solution. Homogenize at 24,000 rpm for 5 minutes to form a water-in-oil-in-water (w/o/w) double emulsion.
-
Solvent Evaporation: Stir the double emulsion on a magnetic stirrer at room temperature for 4-6 hours to allow the organic solvent to evaporate.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes. Discard the supernatant and wash the nanoparticle pellet with deionized water three times.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water and freeze-dry for 48 hours for long-term storage.
This protocol is based on established methods for preparing solid lipid nanoparticles.[3][11][12]
Materials:
-
Glyceryl monostearate (or other suitable solid lipid)
-
Clioquinol
-
Poloxamer 188 (or other suitable surfactant)
-
Deionized water
-
High-shear homogenizer
-
Ultrasonicator (probe sonicator)
-
Water bath
Procedure:
-
Lipid Phase Preparation: Melt 1 g of glyceryl monostearate at 75°C in a water bath. Add 100 mg of clioquinol to the molten lipid and stir until a clear solution is obtained.
-
Aqueous Phase Preparation: Heat 50 mL of a 2% (w/v) Poloxamer 188 solution in deionized water to 75°C.
-
Pre-emulsion Formation: Add the hot aqueous phase to the lipid phase and homogenize using a high-shear homogenizer at 10,000 rpm for 10 minutes to form a coarse oil-in-water emulsion.
-
Nanosuspension Formation: Immediately sonicate the pre-emulsion using a probe sonicator for 15 minutes.
-
Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath under gentle stirring to allow the lipid to solidify and form nanoparticles.
-
Purification: The resulting solid lipid nanosuspension can be used directly or purified by centrifugation.
This protocol involves the synthesis of gold nanoparticles followed by the conjugation of clioquinol.[4][5][13][14][15]
Materials:
-
Tetrachloroauric (III) acid (HAuCl₄)
-
Sodium citrate (B86180)
-
Thiol-modified Clioquinol
-
Deionized water
-
Heating mantle with magnetic stirrer
Procedure:
-
Gold Nanoparticle Synthesis (Citrate Reduction Method):
-
Bring 100 mL of a 0.01% (w/v) HAuCl₄ solution to a rolling boil in a clean flask with vigorous stirring.
-
Rapidly add 2 mL of a 1% (w/v) sodium citrate solution.
-
The solution will change color from pale yellow to deep red, indicating the formation of gold nanoparticles. Continue boiling and stirring for 15 minutes.
-
Allow the solution to cool to room temperature.
-
-
Clioquinol Conjugation:
-
Prepare a solution of thiol-modified clioquinol in ethanol.
-
Add the clioquinol solution to the gold nanoparticle colloid while stirring. The amount of clioquinol will depend on the desired surface coverage.
-
Allow the reaction to proceed for at least 12 hours at room temperature to ensure stable conjugation.
-
-
Purification: Centrifuge the solution to pellet the clioquinol-conjugated gold nanoparticles. Remove the supernatant and resuspend the nanoparticles in deionized water. Repeat the washing step twice.
II. Characterization of Clioquinol-Loaded Nanoparticles
Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
Procedure:
-
Dilute the nanoparticle suspension in deionized water to an appropriate concentration to avoid multiple scattering effects.
-
Transfer the diluted sample to a disposable cuvette.
-
Measure the particle size, PDI, and zeta potential at 25°C.
-
Perform measurements in triplicate and report the average values with standard deviation.
Procedure for Sample Preparation: [1][16][17][18][19]
-
Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.
-
Allow the sample to sit for 1-2 minutes.
-
Wick away the excess liquid with filter paper.
-
(Optional) For negative staining, add a drop of 2% phosphotungstic acid or uranyl acetate solution to the grid for 30 seconds and then wick away the excess.
-
Allow the grid to air dry completely before imaging.
Imaging:
-
Observe the samples under a transmission electron microscope at an appropriate accelerating voltage.
-
Capture images to visualize the morphology and size of the nanoparticles.
Procedure:
-
Centrifuge a known amount of the clioquinol-loaded nanoparticle suspension at high speed (e.g., 15,000 rpm) to separate the nanoparticles from the aqueous medium.
-
Carefully collect the supernatant.
-
Measure the concentration of free clioquinol in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:
-
EE (%) = [(Total amount of Clioquinol - Amount of free Clioquinol) / Total amount of Clioquinol] x 100
-
DL (%) = [(Total amount of Clioquinol - Amount of free Clioquinol) / Total weight of nanoparticles] x 100
-
III. In Vitro Drug Release Study
-
Disperse a known amount of clioquinol-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4).
-
Place the dispersion in a dialysis bag with an appropriate molecular weight cut-off.
-
Immerse the dialysis bag in a larger volume of the release medium, maintained at 37°C with constant stirring.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample of the release medium and replace it with an equal volume of fresh medium.
-
Analyze the amount of clioquinol released in the collected samples using UV-Vis spectrophotometry or HPLC.
-
Plot the cumulative percentage of drug released versus time.
IV. In Vitro Cellular Assays
This protocol is a standard procedure for assessing the cytotoxicity of nanoparticle formulations on cancer cell lines, such as glioblastoma cells.[22][23][24][25][26]
Materials:
-
Glioblastoma cell line (e.g., U87MG)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Clioquinol-loaded nanoparticles
-
Free clioquinol solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed glioblastoma cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[23]
-
Treat the cells with various concentrations of clioquinol-loaded nanoparticles and free clioquinol for 48 or 72 hours. Include untreated cells as a control.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
This protocol can be used to quantitatively assess the internalization of fluorescently-labeled nanoparticles into cancer cells.[27][28][29][30]
Materials:
-
Cancer cell line (e.g., breast cancer cell line MDA-MB-231)
-
Fluorescently-labeled clioquinol-loaded nanoparticles
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with fluorescently-labeled clioquinol nanoparticles for various time points (e.g., 1, 4, and 24 hours).
-
After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles.
-
Detach the cells using trypsin-EDTA and resuspend them in PBS.
-
Analyze the fluorescence intensity of the cells using a flow cytometer to quantify nanoparticle uptake.
Mandatory Visualizations
Signaling Pathways
Experimental Workflow
References
- 1. microscopyinnovations.com [microscopyinnovations.com]
- 2. Feasibility of Repurposing Clioquinol for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Development of a Novel Method for Fabrication of Solid Lipid Nanoparticles: using High Shear Homogenization and Ultrasonication | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Nanoparticulate Radiolabelled Quinolines Detect Amyloid Plaques in Mouse Models of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PLGA Nanoparticles Formed by Single- or Double-emulsion with Vitamin E-TPGS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. japsonline.com [japsonline.com]
- 12. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DSpace [cora.ucc.ie]
- 14. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 15. mdpi.com [mdpi.com]
- 16. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Lipid Nanoparticle characterization with cryo-TEM | NIS [nanoimagingservices.com]
- 19. Lipid Nanoparticles - Cryo TEM - LNPs - Drug Delivery - [thermofisher.com]
- 20. researchgate.net [researchgate.net]
- 21. Quantifying drug release from PLGA nanoparticulates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. texaschildrens.org [texaschildrens.org]
- 23. MTT (Assay protocol [protocols.io]
- 24. researchgate.net [researchgate.net]
- 25. Measurement of Patient-Derived Glioblastoma Cell Response to Temozolomide Using Fluorescence Lifetime Imaging of NAD(P)H - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The Unreliability of MTT Assay in the Cytotoxic Test of Primary Cultured Glioblastoma Cells [en-journal.org]
- 27. BJNANO - Realizing active targeting in cancer nanomedicine with ultrasmall nanoparticles [beilstein-journals.org]
- 28. Quantitative assessment of the comparative nanoparticle-uptake efficiency of a range of cell lines [researchrepository.ucd.ie]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
Troubleshooting & Optimization
optimizing HPLC parameters for separating flumethasone pivalate and its impurities
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the effective separation of flumethasone (B526066) pivalate (B1233124) and its impurities.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting point for an HPLC column to separate flumethasone pivalate and its impurities?
A1: A reversed-phase C18 (ODS) column is the most common and recommended starting point for separating flumethasone pivalate and related steroidal compounds.[1][2][3] These columns provide the necessary hydrophobic interactions to retain and separate moderately polar compounds like corticosteroids. For faster analysis, an Ultra-High-Performance Liquid Chromatography (UHPLC) C18 column with smaller particle sizes (e.g., < 3 µm) can be used.[2][3]
Q2: Which mobile phase composition should I start with?
A2: A common mobile phase involves a mixture of acetonitrile (B52724) (MeCN) and water or a buffer solution.[1][4] A typical starting composition is an isocratic mixture of acetonitrile and water in a 70:30 (v/v) ratio.[1] For more complex separations involving various impurities, a gradient elution may be necessary, starting with a lower concentration of acetonitrile and gradually increasing it.[5] The pH of the mobile phase can be adjusted with buffers like phosphate (B84403) to improve peak shape, especially for ionizable impurities.[2][6]
Q3: Should I use an isocratic or a gradient elution method?
A3: The choice depends on the sample's complexity.
-
Isocratic elution , which uses a constant mobile phase composition, is simpler, more robust, and ideal for routine quality control of samples with few, well-separated components.[7][8]
-
Gradient elution , where the mobile phase composition changes during the run, is superior for complex samples containing impurities with a wide range of polarities.[7][9] It generally provides better resolution, sharper peaks for late-eluting compounds, and shorter overall analysis times.[10]
Q4: What is the optimal UV detection wavelength for flumethasone pivalate?
A4: Flumethasone pivalate and related corticosteroids typically exhibit maximum absorbance in the UV range of 235-254 nm. A detection wavelength of 235 nm has been successfully used for the simultaneous determination of flumethasone pivalate and its related substance, flumethasone.[1] It is always recommended to confirm the optimal wavelength by running a UV scan of a standard solution.
HPLC Method Parameters: Comparative Data
The following tables summarize various reported HPLC and UHPLC parameters for the analysis of flumethasone pivalate.
Table 1: Reported HPLC and UHPLC Method Parameters
| Parameter | Method 1 (HPLC)[1] | Method 2 (UHPLC)[2][3] |
| Column | ODS (C18) | Inertsil ODS C18 (5 µm, 4.6 x 50 mm) |
| Mobile Phase | Acetonitrile : Water (70:30, v/v) | Acetonitrile : Phosphate Buffer (pH 3) (65:35, v/v) |
| Elution Mode | Isocratic | Isocratic |
| Flow Rate | 1.0 mL/min | Not Specified (Elution completed in 3 min) |
| Detection | UV at 235 nm | Photodiode Array (PDA) |
| Temperature | Ambient | 30 °C |
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of flumethasone pivalate and its impurities.
Problem: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Recommended Solution |
| Secondary Silanol (B1196071) Interactions | Basic impurities can interact with acidic silanol groups on the silica (B1680970) backbone of the column, causing tailing.[6] Solution: Use a highly deactivated, end-capped column. Alternatively, add a competing base (e.g., triethylamine) to the mobile phase or adjust the mobile phase to a lower pH (around 2-3) to suppress silanol ionization.[6][11] |
| Column Overload | Injecting a sample that is too concentrated can saturate the stationary phase.[6][11] Solution: Dilute the sample or reduce the injection volume. |
| Extra-Column Volume | Excessive tubing length or large-volume detector cells can cause band broadening.[11] Solution: Use tubing with a smaller internal diameter and ensure all connections are secure with minimal dead volume. |
| Blocked Column Frit | Particulates from the sample or mobile phase can block the inlet frit, distorting flow and affecting all peaks.[12] Solution: Reverse-flush the column (if permitted by the manufacturer). Use guard columns and in-line filters to protect the analytical column.[13] |
Problem: Poor Resolution Between Flumethasone Pivalate and Impurities
| Potential Cause | Recommended Solution |
| Suboptimal Mobile Phase Strength | The mobile phase may be too strong (eluting peaks too quickly) or too weak (causing broad peaks). Solution: Adjust the acetonitrile/water ratio. A lower percentage of acetonitrile will increase retention and may improve the separation of early-eluting peaks. |
| Isocratic Elution Inadequate | For impurities with different polarities, an isocratic method may not provide sufficient resolving power.[7] Solution: Develop a gradient elution method. Start with a lower organic phase concentration and gradually increase it to resolve a wider range of compounds.[9] |
| Incorrect Column Chemistry | A standard C18 column may not provide the unique selectivity needed. Solution: Consider a different stationary phase, such as a Phenyl-Hexyl or a polar-endcapped "AQ" type column, which can offer alternative selectivities for polar analytes.[14] |
Problem: Inconsistent Retention Times
| Potential Cause | Recommended Solution |
| Pump Malfunction or Leaks | Inconsistent flow from the pump will cause retention times to drift.[15] Solution: Check for leaks in the system, particularly at pump seals and fittings. Purge the pump to remove air bubbles and ensure a stable flow rate. |
| Insufficient Column Equilibration | This is particularly critical in gradient elution. The column must return to the initial mobile phase conditions before each injection.[16] Solution: Increase the equilibration time between runs to ensure the column is fully conditioned. |
| Temperature Fluctuations | Changes in ambient temperature can affect retention times.[15][17] Solution: Use a column oven to maintain a constant and stable temperature throughout the analysis. |
Experimental Protocols & Workflows
HPLC Method Development Workflow
The development of a robust HPLC method follows a logical progression from initial screening to final validation.
Caption: A logical workflow for developing a robust HPLC method.
Troubleshooting Workflow: Peak Tailing
When encountering poor peak shape, a systematic approach can quickly identify and resolve the root cause.
Caption: A decision tree for troubleshooting peak tailing issues.
Protocol: Forced Degradation Study
Forced degradation studies are essential for developing stability-indicating HPLC methods by intentionally degrading the drug substance to generate potential impurities.[18]
Objective: To identify potential degradation products of flumethasone pivalate under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) and ensure the HPLC method can separate them from the parent drug.
Materials:
-
Flumethasone pivalate reference standard
-
HPLC grade methanol (B129727) and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂) (30%)
-
HPLC system with UV/PDA detector
Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve flumethasone pivalate in methanol to prepare a stock solution of approximately 1 mg/mL.
-
Apply Stress Conditions (in separate vials):
-
Acid Hydrolysis: Mix stock solution with 0.1 M HCl. Reflux at 60-70°C for 30-60 minutes.[19]
-
Base Hydrolysis: Mix stock solution with 0.1 M NaOH. Reflux at 60-70°C for 30-60 minutes.
-
Oxidative Degradation: Mix stock solution with 3-6% H₂O₂ and keep at room temperature for several hours.
-
Photolytic Degradation: Expose the stock solution to direct sunlight or a photostability chamber for a specified duration (e.g., as per ICH Q1B guidelines).
-
Thermal Degradation: Heat the solid drug substance in an oven at a high temperature (e.g., 80-100°C) for several hours. Dissolve the stressed powder to the target concentration.
-
-
Sample Preparation for Analysis:
-
After the specified stress period, cool the solutions to room temperature.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all stressed samples with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).
-
-
HPLC Analysis:
-
Inject the unstressed (control) sample and all stressed samples into the HPLC system.
-
Analyze the resulting chromatograms to assess for new peaks (degradants) and a decrease in the main flumethasone pivalate peak area. The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the main peak and from each other.
-
Caption: Workflow for a forced degradation study.
References
- 1. akjournals.com [akjournals.com]
- 2. psecommunity.org [psecommunity.org]
- 3. researchgate.net [researchgate.net]
- 4. Separation of Flumethasone pivalate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. uhplcs.com [uhplcs.com]
- 9. mastelf.com [mastelf.com]
- 10. sciensage.info [sciensage.info]
- 11. uhplcs.com [uhplcs.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. pepolska.pl [pepolska.pl]
- 15. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 16. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 17. lcms.cz [lcms.cz]
- 18. openaccessjournals.com [openaccessjournals.com]
- 19. archives.ijper.org [archives.ijper.org]
Technical Support Center: Formulation of Stable Clioquinol Solutions for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with clioquinol (B1669181). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges in formulating stable clioquinol solutions for in vivo studies.
Frequently Asked Questions (FAQs)
1. Solubility and Solvent Selection
Q1.1: What are the general solubility properties of clioquinol?
Clioquinol is a yellowish-white to pale yellow crystalline powder that is practically odorless. It is almost insoluble in water but shows better solubility in organic solvents due to its hydrophobic nature. Its solubility is influenced by the polarity of the solvent, temperature, and its ability to form hydrogen bonds. For instance, the presence of a hydroxyl (-OH) group can increase its polarity, potentially enhancing solubility in polar solvents.
Q1.2: Which organic solvents are recommended for dissolving clioquinol?
Clioquinol is soluble in several organic solvents. For preparing stock solutions, dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and ethanol (B145695) are commonly used. It's recommended to purge these solvents with an inert gas before use. Stock solutions in DMSO should be aliquoted and frozen at -20°C for long-term storage, where they can be stable for up to 3 months.
Q1.3: How can I prepare an aqueous solution of clioquinol for in vivo use?
Due to its poor water solubility, preparing a simple aqueous solution of clioquinol is challenging. A common method is to first dissolve the clioquinol in a minimal amount of an organic solvent like ethanol or DMSO and then dilute this stock solution with the desired aqueous buffer (e.g., PBS, pH 7.2). However, this can often lead to precipitation. It is not recommended to store aqueous solutions for more than one day.
2. Formulation for In Vivo Administration
Q2.1: How can I prepare a stable clioquinol formulation for oral gavage in mice?
For oral administration in mice, clioquinol can be suspended in a vehicle like 0.05% carboxymethylcellulose (CMC).[1] This helps to create a more uniform suspension for accurate dosing. It is crucial to ensure the suspension is well-mixed before each administration to maintain dose consistency.
Q2.2: Are there alternative methods for oral administration of clioquinol in mice?
Yes, for chronic dosing and to minimize stress associated with gavage, clioquinol can be incorporated into a palatable jelly. This method involves dissolving or suspending the drug in a flavored gelatin-based matrix that the mice voluntarily consume.
Q2.3: What are the options for preparing clioquinol for intravenous (IV) injection?
Direct IV injection of clioquinol dissolved in organic solvents is generally not recommended due to the risk of precipitation and toxicity. A more suitable approach is to use a delivery system like liposomes. A formulation of copper-clioquinol encapsulated in liposomes has been developed for intravenous administration.
3. Stability and Storage
Q3.1: How stable is clioquinol in solution?
Clioquinol is susceptible to degradation, especially in aqueous solutions and when exposed to light and high temperatures. Forced degradation studies have shown that it degrades under acidic, alkaline, oxidative, and photolytic conditions. Therefore, freshly prepared solutions are always recommended for in vivo experiments.
Q3.2: What are the recommended storage conditions for clioquinol solutions?
-
Solid Form: Store clioquinol powder at -20°C, protected from light.
-
Organic Stock Solutions (e.g., in DMSO): Aliquot and store at -20°C for up to 3 months. Avoid repeated freeze-thaw cycles.
-
Aqueous Preparations: Prepare fresh and use immediately. Storage for more than 24 hours is not recommended due to the high risk of precipitation and degradation.
4. Troubleshooting
Q4.1: My clioquinol solution is cloudy/has a precipitate. What should I do?
Precipitation is a common issue when preparing aqueous dilutions of clioquinol from an organic stock solution. Here are some troubleshooting steps:
-
Check Solubility Limit: Ensure you have not exceeded the solubility of clioquinol in your final formulation.
-
Optimize Dilution Method: Instead of adding the stock solution directly to the full volume of aqueous buffer, try adding the buffer to the stock solution gradually while vortexing.
-
Use a Co-solvent or Surfactant: In some cases, including a small percentage of a co-solvent (like PEG400) or a surfactant (like Tween 80) in the final formulation can help improve solubility and prevent precipitation.
-
Sonication: Brief sonication can sometimes help to redissolve small amounts of precipitate and create a more uniform suspension.
-
Prepare Fresh: Always prepare the final dosing solution immediately before use.
Q4.2: How can I ensure dose uniformity when administering a clioquinol suspension?
For suspensions, it is critical to maintain homogeneity to ensure each animal receives the correct dose.
-
Consistent Mixing: Vortex the suspension thoroughly before drawing up each dose.
-
Use a Stir Plate: For larger volumes, keeping the suspension on a magnetic stir plate during the dosing procedure can help maintain uniformity.
-
Appropriate Vehicle: Use a suitable suspending agent like carboxymethylcellulose (CMC) to help slow down the settling of particles.
Quantitative Data Summary
| Solvent/Vehicle | Solubility/Concentration | Reference |
| Ethanol, DMSO, DMF | ~30 mg/mL | - |
| 1:8 Ethanol:PBS (pH 7.2) | ~0.5 mg/mL | - |
| 0.05% Carboxymethylcellulose | 30 mg/kg dose prepared for oral gavage in mice | [1] |
| Methanol | 1.5 mg/mL | - |
| DMSO | 20 mg/mL | - |
| Ethanol | 1 mg/mL | - |
Note: The provided search results did not contain detailed quantitative stability data (e.g., % degradation over time at specific storage conditions). The stability information is based on general recommendations and findings from forced degradation studies.
Experimental Protocols
Protocol 1: Preparation of Clioquinol Suspension for Oral Gavage in Mice
Objective: To prepare a uniform suspension of clioquinol for oral administration to mice.
Materials:
-
Clioquinol powder
-
0.5% Carboxymethylcellulose (CMC) sodium salt in sterile water
-
Sterile water
-
Mortar and pestle (optional, for particle size reduction)
-
Magnetic stirrer and stir bar
-
Sterile glass beaker or flask
-
Graduated cylinders and pipettes
Procedure:
-
Prepare the Vehicle:
-
To prepare a 0.5% (w/v) CMC solution, slowly add 0.5 g of CMC sodium salt to 100 mL of sterile water while stirring vigorously with a magnetic stirrer.
-
Continue stirring until the CMC is fully dissolved. This may take some time. Gentle heating can aid dissolution, but ensure the solution cools to room temperature before adding the clioquinol.
-
-
Weigh Clioquinol:
-
Calculate the total amount of clioquinol needed based on the desired dose (e.g., 30 mg/kg), the number of animals, and the dosing volume (typically 5-10 mL/kg).
-
Accurately weigh the required amount of clioquinol powder.
-
-
Prepare the Suspension:
-
If starting with crystalline clioquinol, it can be beneficial to first grind the powder to a fine consistency using a mortar and pestle to improve suspension stability.
-
In a sterile beaker, add a small volume of the 0.5% CMC vehicle to the weighed clioquinol powder to form a smooth paste.
-
Gradually add the remaining volume of the 0.5% CMC vehicle while continuously stirring with a magnetic stirrer.
-
Continue stirring for at least 15-20 minutes to ensure a homogenous suspension.
-
-
Administration:
-
Before each administration, vortex the suspension thoroughly to ensure uniformity.
-
Administer the suspension to the mice using an appropriately sized gavage needle.
-
Protocol 2: Preparation of Clioquinol-Copper Liposomes for Intravenous Injection
Objective: To prepare a liposomal formulation of a copper-clioquinol complex suitable for intravenous administration.
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
Chloroform
-
300 mM Copper (II) sulfate (B86663) (CuSO₄) solution, unbuffered (pH 3.5)
-
Liquid nitrogen
-
Extruder with 0.1-μm polycarbonate filters
-
Clioquinol
-
Sephadex G-50 spin columns
-
Sucrose/HEPES (SH) buffer
Procedure:
-
Lipid Film Formation:
-
Dissolve DSPC and cholesterol (55:45 mole ratio) in chloroform.
-
Dry the lipid solution under a stream of nitrogen gas to form a thin film.
-
Further dry the film under high vacuum for at least 3 hours to remove residual solvent.
-
-
Hydration and Freeze-Thaw:
-
Hydrate the lipid film with the 300 mM CuSO₄ solution at 65°C to form multilamellar vesicles (MLVs).
-
Subject the MLVs to five freeze-thaw cycles using liquid nitrogen and a 65°C water bath.
-
-
Extrusion:
-
Extrude the MLV suspension at least ten times through stacked 0.1-μm polycarbonate filters at 65°C to form unilamellar vesicles (liposomes).
-
-
Formation of Copper-Clioquinol Complex:
-
Remove unencapsulated CuSO₄ by passing the liposome (B1194612) suspension through a Sephadex G-50 spin column equilibrated with SH buffer.
-
Prepare a stock solution of clioquinol in ethanol.
-
Add the clioquinol solution to the liposome suspension and incubate to allow for the formation of the copper-clioquinol complex inside the liposomes.
-
-
Purification and Characterization:
-
Remove unencapsulated clioquinol using a Sephadex G-50 spin column.
-
Characterize the final formulation for particle size, drug and lipid concentration, and encapsulation efficiency.
-
Visualizations
Caption: Workflow for preparing a clioquinol suspension for oral gavage.
Caption: Troubleshooting guide for clioquinol precipitation in aqueous solutions.
References
Technical Support Center: Mitigating Neurotoxic Side Effects of Systemic Clioquinol Administration
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for mitigating the neurotoxic side effects associated with the systemic administration of clioquinol (B1669181) in experimental settings. Clioquinol, a metal chelator, has shown therapeutic potential in neurodegenerative diseases but its use is hampered by a history of neurotoxicity, most notably Subacute Myelo-Optic Neuropathy (SMON).[1][2] This resource offers detailed protocols, quantitative data, and troubleshooting advice to enable safer and more effective research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of clioquinol-induced neurotoxicity?
A1: The neurotoxicity of clioquinol is multifactorial, primarily stemming from its ability to chelate and redistribute metal ions such as copper (Cu), zinc (Zn), and iron (Fe).[1] This disruption of metal homeostasis can lead to a cascade of detrimental effects, including:
-
Oxidative Stress: Clioquinol can act as a pro-oxidant, leading to the generation of reactive oxygen species (ROS) that damage neurons.[3]
-
Mitochondrial Dysfunction: Clioquinol can impair mitochondrial function, leading to reduced ATP production and increased cellular stress.[1][4]
-
Enzyme Inhibition: It can inhibit crucial enzymes, including the 20S proteasome, through both copper-dependent and independent mechanisms.[1]
-
Disruption of Copper Chaperones: Clioquinol can induce the oxidation and inactivation of copper chaperones like ATOX1, impairing copper transport and the function of copper-dependent enzymes.[5]
Q2: Are there known ways to mitigate clioquinol's neurotoxicity in experimental models?
A2: Yes, co-administration of antioxidants has shown promise in mitigating clioquinol-induced neurotoxicity. Antioxidants such as N-acetylcysteine (NAC) and Trolox (a water-soluble vitamin E analog) have been demonstrated to attenuate cell death and lipid peroxidation in vitro.[3][4] Additionally, maintaining adequate levels of the antioxidant enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1) has been shown to be protective.[2][4]
Q3: Why were neurotoxic effects, specifically SMON, predominantly observed in Japan?
A3: The higher incidence of SMON in Japan is hypothesized to be linked to a genetic predisposition. A significant portion of the Japanese population carries an inactivating polymorphism (C609T) in the NQO1 gene.[2] NQO1 is an enzyme that protects against oxidative stress. Reduced NQO1 activity likely rendered individuals more susceptible to clioquinol-induced neurotoxicity.[2][4]
Q4: What are the typical signs of neurotoxicity to watch for in animal models?
A4: In animal models, clioquinol-induced neurotoxicity can manifest as myelinopathies (damage to the myelin sheath of nerves), particularly in the central nervous system.[6] Behavioral changes, motor deficits, and visual disturbances are also key indicators. The specific symptoms and their severity can vary depending on the animal species, dose, and duration of administration.[1]
Troubleshooting Guide
Issue 1: High variability in neurotoxicity results between experiments.
-
Possible Cause: Inconsistent preparation of clioquinol solutions. Clioquinol has poor aqueous solubility.
-
Solution: Prepare fresh stock solutions in DMSO for in vitro experiments and use a consistent, validated vehicle for in vivo studies, such as an oral suspension in carboxymethylcellulose with a surfactant.[7] Ensure complete dissolution before use. For in vitro assays, minimize the final DMSO concentration to less than 1% (ideally below 0.5%) to avoid solvent-induced toxicity.[8]
-
-
Possible Cause: Biological variability in animal models.
-
Possible Cause: Differences in cell culture conditions.
-
Solution: Maintain consistent cell passage numbers, seeding densities, and media formulations. Ensure all personnel follow a standardized protocol for cell culture and treatment.
-
Issue 2: Clioquinol solution precipitates upon dilution in aqueous media.
-
Possible Cause: "Precipitation upon dilution" due to the compound's high solubility in organic solvents (like DMSO) and low solubility in aqueous buffers.
-
Solution:
-
Optimize Solvent Concentration: Keep the final concentration of the organic solvent in the aqueous medium to an absolute minimum.
-
Use a Co-solvent System: Experiment with a mixture of solvents, such as DMSO and ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG), which may improve solubility upon dilution.[8]
-
Utilize Surfactants: The addition of a non-ionic surfactant like Pluronic F-68 at a low concentration (e.g., 0.01-0.1%) to the cell culture medium can help stabilize the compound.[12]
-
Complexation with Cyclodextrins: Beta-cyclodextrins can be used to encapsulate hydrophobic molecules and enhance their aqueous solubility.[12]
-
-
Issue 3: Unexpectedly high levels of cell death in control groups (in vitro).
-
Possible Cause: Solvent toxicity.
-
Solution: Run a vehicle control with the same final concentration of the solvent (e.g., DMSO) used in the experimental groups to assess its baseline toxicity. Adjust the final solvent concentration to a non-toxic level.
-
-
Possible Cause: Contamination of cell cultures.
-
Solution: Regularly test cell lines for mycoplasma contamination. Practice sterile cell culture techniques.
-
Quantitative Data Summary
In Vitro Neurotoxicity of Clioquinol
| Cell Line | Assay | Concentration Range | Effect | Reference |
| Murine Cortical Neurons | Cell Viability | 1-3 µM | ~40% cell death after 24 hours | [3] |
| SH-SY5Y (human neuroblastoma) | MTT Assay | 20-50 µM | No significant toxicity observed | [13] |
| HeLa | Growth Inhibition | GI50 of 0.71 µM (for a derivative) | Growth inhibition | [14] |
In Vivo Neurotoxic Doses of Clioquinol
| Animal Species | Administration Route | Dose Range | Observed Neurotoxic Effects | Reference |
| Mongrel Dogs | Oral | 60–150 mg/kg/day | Neurological symptoms | [1] |
| Beagle Dogs | Oral | 350–450 mg/kg/day | Neurological symptoms | [1] |
| Monkeys | Oral | 200–700 mg/kg/day | Neurological symptoms | [1] |
| Rats | Oral | 200 mg/kg/day (chronic) | Signs of toxicity | [1] |
| APP/PS1 Transgenic Mice | Systemic | Not specified | Myelinopathies in the CNS | [6] |
Pharmacokinetic Parameters of Clioquinol
| Species | Administration Route | Half-life (t½) | Bioavailability | Key Metabolites | Reference |
| Humans | Oral | 11–14 h | - | Low levels of conjugates | [7] |
| Rats, Mice, Rabbits, Hamsters | Oral | - | ~12% (vs. i.p. in hamsters) | Glucuronate and sulfate (B86663) conjugates | [1][7] |
| Dogs, Monkeys | Oral | - | - | Fewer conjugates than rodents | [1] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Clioquinol Neurotoxicity using MTT Assay in SH-SY5Y Cells
Objective: To determine the dose-dependent cytotoxic effect of clioquinol on human neuroblastoma SH-SY5Y cells.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Clioquinol
-
DMSO (cell culture grade)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.[15] Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Clioquinol Preparation: Prepare a stock solution of clioquinol in DMSO. Serially dilute the stock solution in serum-free medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5%.
-
Cell Treatment: After 24 hours of incubation, remove the medium from the wells and replace it with 100 µL of medium containing different concentrations of clioquinol. Include a vehicle control (medium with the same final concentration of DMSO) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[15]
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator, allowing the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[15]
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the cell viability against the clioquinol concentration to determine the IC50 value.
Protocol 2: In Vivo Assessment of Clioquinol-Induced Neurotoxicity in a Mouse Model
Objective: To evaluate the neurotoxic effects of systemic clioquinol administration in mice.
Materials:
-
Mice (specify strain, age, and sex)
-
Clioquinol
-
Vehicle for oral administration (e.g., 0.5% sodium carboxymethylcellulose in sterile water)
-
Gavage needles
-
Anesthetic (e.g., Avertin)
-
Perfusion solutions (PBS and 4% paraformaldehyde)
-
Histology equipment (microtome, slides, etc.)
-
Nissl stain (Cresyl violet)
Procedure:
-
Animal Acclimation and Grouping: Acclimate mice to the housing conditions for at least one week. Randomly assign mice to a control group (vehicle only) and one or more clioquinol treatment groups.
-
Clioquinol Formulation Preparation: Prepare a homogenous suspension of clioquinol in the chosen vehicle. Ensure the concentration is appropriate for the desired dosage based on the average body weight of the mice.
-
Administration: Administer clioquinol or vehicle daily via oral gavage for the specified duration of the study. Monitor the animals daily for any signs of toxicity, including weight loss, behavioral changes, or motor deficits.
-
Tissue Collection:
-
At the end of the treatment period, anesthetize the mice deeply.
-
Perform transcardial perfusion, first with ice-cold PBS to clear the blood, followed by 4% paraformaldehyde to fix the tissues.
-
Carefully dissect the brain and other relevant tissues.
-
-
Histopathological Analysis:
-
Post-fix the brain in 4% paraformaldehyde overnight.
-
Process the brain for paraffin (B1166041) embedding and sectioning.
-
Perform Nissl staining on brain sections to assess neuronal morphology and identify any signs of neuronal damage or loss.
-
Examine specific brain regions known to be susceptible to clioquinol toxicity, such as the optic nerve and spinal cord tracts if applicable to the study design.
-
-
Behavioral Testing (Optional): Conduct behavioral tests (e.g., rotarod, open field test) at baseline and throughout the study to assess motor coordination and activity levels.
Visualizations
Signaling Pathways
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. NQO1 protects against clioquinol toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The oxidative neurotoxicity of clioquinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Clioquinol inhibits dopamine-β-hydroxylase secretion and noradrenaline synthesis by affecting the redox status of ATOX1 and copper transport in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and toxicity of clioquinol treatment and A-beta42 inoculation in the APP/PSI mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Variability in in vivo studies: Defining the upper limit of performance for predictions of systemic effect levels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Of Mice and Men: The Inter-individual Variability of the Brain's Response to Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Protective effects of clioquinol on human neuronal-like cells: a new formulation of clioquinol-loaded PLGA microspheres for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and pharmacological exploitation of clioquinol-derived copper-binding apoptosis inducers triggering reactive oxygen species generation and MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Transdermal Corticosteroid Delivery with Nanoemulsions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the transdermal delivery of corticosteroids using nanoemulsions.
Troubleshooting Guides
Issue 1: Poor Nanoemulsion Stability (Phase Separation, Creaming, or Cracking)
Question: My corticosteroid nanoemulsion is showing signs of instability (e.g., phase separation, creaming) shortly after preparation or during storage. What are the potential causes and how can I troubleshoot this?
Answer:
Nanoemulsion instability is a common challenge that can arise from several factors. Here’s a step-by-step guide to troubleshoot this issue:
-
Surfactant and Co-surfactant (S/CoS) Ratio: The ratio of surfactant to co-surfactant is critical for stabilizing the oil-water interface. An incorrect ratio can lead to droplet coalescence.
-
Troubleshooting:
-
-
Insufficient Surfactant Concentration: An inadequate amount of surfactant will fail to sufficiently cover the surface of the oil droplets, leading to aggregation.
-
Troubleshooting: Increase the total concentration of the S/CoS mixture. Generally, higher concentrations lead to greater stability, but excessive amounts can cause skin irritation.[2]
-
-
Inappropriate HLB Value: The Hydrophile-Lipophile Balance (HLB) of the surfactant system must be matched to the required HLB of the oil phase.
-
Troubleshooting: Combine high and low HLB surfactants to achieve the desired HLB value for your oil. For oil-in-water (o/w) nanoemulsions, the required HLB is typically in the range of 8-18.[3]
-
-
Ostwald Ripening: This phenomenon involves the growth of larger droplets at the expense of smaller ones due to the diffusion of the dispersed phase through the continuous phase.
-
Troubleshooting:
-
Select an oil phase with very low solubility in the aqueous phase.
-
Incorporate a small amount of a second, highly water-insoluble oil (hydrophobizing agent) to the oil phase.
-
-
-
Environmental Factors: Temperature and pH can significantly impact nanoemulsion stability.[2]
-
Troubleshooting: Conduct stability studies under different temperature (e.g., 4°C, 25°C, 40°C) and pH conditions to determine the optimal storage parameters for your formulation.[2]
-
Issue 2: Large and Polydisperse Droplet Size
Question: The droplet size of my nanoemulsion is larger than the desired nanometer range (typically < 200 nm), and the Polydispersity Index (PDI) is high (> 0.3), indicating a wide size distribution. What could be wrong?
Answer:
Achieving a small and uniform droplet size is crucial for the efficacy and stability of transdermal nanoemulsions.[4] Consider the following factors:
-
Formulation Composition:
-
Troubleshooting:
-
Re-evaluate the pseudo-ternary phase diagram to ensure you are working within the optimal nanoemulsion region.[1]
-
Adjust the oil-to-surfactant ratio; a higher surfactant concentration often leads to smaller droplets.[2]
-
The type of oil, surfactant, and co-surfactant can influence droplet size. Experiment with different components.
-
-
-
Emulsification Method and Parameters:
-
High-Energy Methods (High-Pressure Homogenization, Microfluidization, Ultrasonication):
-
Low-Energy Methods (Phase Inversion, Self-Emulsification):
-
Troubleshooting:
-
Ensure the titration of one phase into the other is performed slowly and with continuous, gentle stirring.[5]
-
The temperature during phase inversion is critical; ensure it is precisely controlled.
-
-
-
-
Viscosity: The viscosity of the oil and aqueous phases can affect the efficiency of droplet disruption.
-
Troubleshooting: A lower viscosity of the dispersed phase generally facilitates the formation of smaller droplets.
-
Issue 3: Low Drug Loading or Encapsulation Efficiency
Question: I am unable to achieve the desired concentration of the corticosteroid in my nanoemulsion, or the encapsulation efficiency is low. How can I improve this?
Answer:
Low drug loading can be a significant hurdle. Here are some strategies to address this:
-
Corticosteroid Solubility: The solubility of the corticosteroid in the oil phase is a primary limiting factor.
-
Troubleshooting:
-
Screen various oils to find one that offers the highest solubility for your specific corticosteroid.
-
Consider using a co-solvent in the oil phase to enhance drug solubility.
-
-
-
Drug Precipitation: The drug may precipitate out of the oil phase during the emulsification process.
-
Troubleshooting:
-
Ensure the drug is fully dissolved in the oil phase before emulsification. Gentle heating may be required, but be mindful of the drug's thermal stability.
-
Prepare the nanoemulsion at a temperature that maintains drug solubility.
-
-
-
Type of Nanoemulsion:
-
Troubleshooting: For lipophilic corticosteroids, an oil-in-water (o/w) nanoemulsion is typically preferred as the drug will be dissolved in the dispersed oil droplets.[6]
-
Issue 4: Inconsistent In Vitro Skin Permeation Results
Question: My in vitro skin permeation studies are yielding variable and inconsistent results. What are the potential sources of this variability?
Answer:
Reproducibility in skin permeation studies is essential for accurate assessment. Here are common sources of variability and how to control them:
-
Skin Sample Variability: There is inherent variability between skin samples from different donors and even from different anatomical sites of the same donor.
-
Troubleshooting:
-
Use skin from the same anatomical site for all experiments.
-
Normalize permeation data to a standard compound.
-
Increase the number of replicates to account for inter-sample variability.
-
-
-
Experimental Conditions:
-
Troubleshooting:
-
Temperature: Maintain a constant temperature (typically 32°C or 37°C) for the diffusion cells.
-
Receptor Medium: Ensure the receptor medium has adequate solubility for the drug to maintain sink conditions. The pH of the receptor medium should be controlled.
-
Occlusion: Ensure the donor compartment is properly occluded to prevent evaporation of the formulation.
-
-
-
Membrane Integrity: The integrity of the skin barrier (stratum corneum) is crucial.
-
Troubleshooting:
-
Measure the transepidermal water loss (TEWL) or electrical resistance of the skin samples before the experiment to ensure the barrier is intact.
-
Handle the skin carefully to avoid punctures or scratches.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal droplet size for a corticosteroid nanoemulsion for transdermal delivery?
A1: Generally, a droplet size of less than 200 nm is considered optimal for transdermal delivery. Smaller droplets have a larger surface area, which can enhance contact with the stratum corneum and improve drug penetration.[7]
Q2: How does a nanoemulsion enhance the transdermal delivery of corticosteroids?
A2: Nanoemulsions enhance transdermal delivery through several mechanisms:
-
Increased Drug Solubilization: They can carry lipophilic corticosteroids in their oil core, increasing the concentration gradient across the skin.[8]
-
Hydration of the Stratum Corneum: The components of the nanoemulsion can hydrate (B1144303) the stratum corneum, making it more permeable.
-
Permeation Enhancement: Surfactants and co-surfactants used in the formulation can act as permeation enhancers by transiently disrupting the lipid bilayer of the stratum corneum.[6]
-
Close Contact with the Skin: The small droplet size allows for close contact with the skin surface, increasing the effective area for drug absorption.[9]
Q3: What are the key characterization techniques for corticosteroid nanoemulsions?
A3: The following are essential characterization techniques:
-
Droplet Size and Polydispersity Index (PDI): Measured using Dynamic Light Scattering (DLS).[10]
-
Zeta Potential: Indicates the surface charge of the droplets and predicts the stability of the nanoemulsion against aggregation. Measured using DLS.[11]
-
Morphology: Visualized using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).[12][13]
-
Viscosity: Measured using a rheometer.
-
pH: Measured using a pH meter.[14]
-
Drug Content and Encapsulation Efficiency: Determined using a validated analytical method such as HPLC.[1]
Q4: What are the differences between high-energy and low-energy methods for preparing nanoemulsions?
A4:
-
High-Energy Methods: These methods, such as high-pressure homogenization, microfluidization, and ultrasonication, use mechanical force to break down large droplets into smaller ones. They are widely used for large-scale production.[5]
-
Low-Energy Methods: These methods, including phase inversion temperature (PIT) and self-emulsification (spontaneous emulsification), rely on the physicochemical properties of the components to form nanoemulsions with minimal energy input. They are often simpler to implement at a lab scale.[5]
Q5: How can I perform in vitro drug release studies for a nanoemulsion?
A5: In vitro drug release is typically assessed using diffusion cell systems, such as Franz diffusion cells. A synthetic membrane or a dialysis membrane is placed between the donor and receptor compartments. The nanoemulsion is placed in the donor compartment, and samples are withdrawn from the receptor compartment at predetermined time intervals to quantify the amount of drug released.[15]
Data Presentation
Table 1: Example Formulations of Corticosteroid-Loaded Nanoemulsions
| Corticosteroid | Oil Phase | Surfactant | Co-surfactant | Oil (%) | S/CoS (%) | Aqueous Phase (%) | Droplet Size (nm) | PDI | Zeta Potential (mV) | Ref. |
| Hydrocortisone | Palm Kernel Oil Ester | Tween 20 / Lipoid S75 | Ethanol | 10-30 | 40-60 | 20-40 | 172.56 | 0.184 | -50.03 | [16] |
| Prednisolone | - | - | - | - | - | - | 126.6 | - | - | [17] |
| Dexamethasone | - | Span 80 | - | - | - | - | 185-198 | - | - | [12] |
| Methylprednisolone | Soybean Oil | Phospholipid / Pluronic F-68 | - | - | - | - | 253.3 | - | -70.83 | [11] |
Table 2: Characterization Parameters of Optimized Hydrocortisone Nanoemulsion
| Parameter | Value |
| Viscosity | 2.85 Pa.s |
| Particle Size | 172.56 nm |
| Polydispersity Index (PDI) | 0.184 |
| Zeta Potential | -50.03 mV |
| Source:[16] |
Experimental Protocols
Protocol 1: Preparation of a Corticosteroid Nanoemulsion using the Aqueous Titration Method (Low-Energy Method)
-
Preparation of Oil and Surfactant/Co-surfactant (S/CoS) Mixture:
-
Accurately weigh the corticosteroid and dissolve it in the selected oil phase. Gentle heating or vortexing may be applied to facilitate dissolution.
-
In a separate container, prepare the S/CoS mixture at the desired mass ratio (e.g., 1:1, 2:1).
-
Add the S/CoS mixture to the oil phase containing the drug and mix thoroughly.
-
-
Aqueous Titration:
-
Slowly add the aqueous phase (e.g., purified water) dropwise to the oil-S/CoS mixture under continuous gentle magnetic stirring at a constant temperature.
-
Continue the titration until a transparent and low-viscosity nanoemulsion is formed.
-
-
Equilibration:
-
Allow the nanoemulsion to equilibrate for a few hours at room temperature.
-
Protocol 2: Characterization of Droplet Size and Zeta Potential
-
Sample Preparation: Dilute the nanoemulsion sample with purified water to an appropriate concentration to avoid multiple scattering effects.
-
Instrument Setup:
-
Set the parameters on the Zetasizer instrument (e.g., temperature, dispersant viscosity, and refractive index).
-
Equilibrate the instrument to the set temperature.
-
-
Measurement:
-
For droplet size and PDI, perform the measurement in a disposable sizing cuvette.
-
For zeta potential, use a disposable folded capillary cell.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the mean droplet size and PDI.
-
Analyze the electrophoretic mobility to determine the zeta potential.
-
Perform measurements in triplicate for each sample.
-
Protocol 3: In Vitro Skin Permeation Study using Franz Diffusion Cells
-
Skin Preparation:
-
Excise full-thickness abdominal skin from a suitable animal model (e.g., rat).
-
Remove subcutaneous fat and connective tissues.
-
Cut the skin into appropriate sizes to fit the Franz diffusion cells.
-
-
Franz Diffusion Cell Setup:
-
Mount the prepared skin between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with a suitable receptor medium (e.g., phosphate-buffered saline with a solubilizing agent) and ensure no air bubbles are trapped beneath the skin.
-
Maintain the temperature of the receptor medium at 32 ± 1°C or 37 ± 1°C using a circulating water bath.
-
-
Experiment Execution:
-
Apply a known quantity of the corticosteroid nanoemulsion to the skin surface in the donor compartment.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium and replace it with an equal volume of fresh, pre-warmed receptor medium.
-
-
Sample Analysis:
-
Analyze the concentration of the corticosteroid in the withdrawn samples using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the cumulative amount of drug permeated per unit area versus time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the curve.
-
Mandatory Visualizations
Caption: Experimental workflow for developing a corticosteroid nanoemulsion.
Caption: Troubleshooting guide for nanoemulsion instability.
Caption: Mechanism of nanoemulsion-enhanced transdermal delivery.
References
- 1. Nanoemulsion Components Screening and Selection: a Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cannasoltechnologies.com [cannasoltechnologies.com]
- 3. Nanoemulsion: An Emerging Novel Technology for Improving the Bioavailability of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nano intervention in topical delivery of corticosteroid for psoriasis and atopic dermatitis—a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nanoemulsion: A Review on Mechanisms for the Transdermal Delivery of Hydrophobic and Hydrophilic Drugs [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Microemulsions and Nanoemulsions in Skin Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potential of Nanoparticles as Permeation Enhancers and Targeted Delivery Options for Skin: Advantages and Disadvantages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijprajournal.com [ijprajournal.com]
- 11. Digital Commons @ University of South Florida - 9th Annual Undergraduate Research Symposium and Celebration: Formulation and Characterization of Methylprednisolone Nanoemulsions [digitalcommons.usf.edu]
- 12. wjpls.org [wjpls.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. asianpubs.org [asianpubs.org]
- 17. Formulation, characterization, and in vitro release of topical nanoemulsion containing prednisolone-derived corticosteroid - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting clioquinol interference in metal ion quantification assays
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) regarding clioquinol (B1669181) interference in metal ion quantification assays.
General Frequently Asked Questions (FAQs)
Q1: What is clioquinol and how does it interfere with metal ion quantification?
Clioquinol (CQ) is a hydrophobic 8-hydroxyquinoline (B1678124) derivative that functions as a metal chelator and ionophore, primarily binding to divalent metal ions.[1][2] It is often used in research for its ability to modulate metal homeostasis, particularly in studies related to neurodegenerative diseases like Alzheimer's and Parkinson's.[3][4] Its interference in metal ion quantification assays stems from this primary function. By forming stable complexes with metal ions such as copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe²⁺), clioquinol can "hide" these ions from detection by analytical reagents or alter their chemical behavior during analysis.[5][6] This sequestration leads to an underestimation of the true metal ion concentration in the sample.
Q2: Which metal ions and analytical techniques are most affected?
Clioquinol exhibits a strong binding affinity for several transition metals. Its affinity for Cu(II) is particularly high, at least an order of magnitude greater than for Zn(II).[7][8] Therefore, copper quantification is most significantly affected, followed by zinc and iron.
The susceptibility to interference varies greatly by analytical technique:
-
Highly Susceptible: Colorimetric and fluorometric assays are severely affected because clioquinol directly competes with the assay's indicator dyes or fluorescent probes for the metal ion.[9]
-
Moderately Susceptible: Atomic Absorption Spectroscopy (AAS) can be affected through chemical interference, where the stable clioquinol-metal complex prevents the efficient atomization of the metal in the flame.[10][11]
-
Least Susceptible (with proper sample preparation): Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the most robust method for total metal quantification. When preceded by a complete acid digestion step that destroys the clioquinol molecule, its interference is effectively eliminated.[12][13]
Quantitative Data Summary: Clioquinol-Metal Interactions
The stability of the clioquinol-metal complex is a key factor in the degree of interference. The following table summarizes the stoichiometry and conditional stability constants for clioquinol with copper and zinc.
| Metal Ion | Stoichiometry (Clioquinol:Metal) | Conditional Stability Constant (K_c') | Reference |
| Copper (Cu²⁺) | 2:1 | 1.2 x 10¹⁰ M⁻² | [7] |
| Zinc (Zn²⁺) | 2:1 | 7.0 x 10⁸ M⁻² | [7] |
Note: Higher stability constants indicate a stronger, more stable complex, suggesting a greater potential for interference.
Visualizing the Interference Mechanism
The diagram below illustrates the fundamental mechanism by which clioquinol interferes with a typical colorimetric assay.
Troubleshooting Guide by Assay Type
Colorimetric & Fluorometric Assays
Q: My copper assay results are drastically lower than expected after treating my cells with clioquinol. Is the clioquinol destroying the copper?
A: No, clioquinol is not destroying the metal. It is sequestering it. The chelating properties of clioquinol mean it binds the copper ions with very high affinity, making them unavailable to react with the colorimetric or fluorometric reagent in your assay kit.[5][9] This leads to a falsely low signal.
Troubleshooting Steps:
-
Confirm Interference: Run a control experiment in a cell-free system. Spike a known concentration of the metal ion into your assay buffer, both with and without clioquinol, to confirm that clioquinol directly inhibits the signal.
-
Sample Pre-treatment is Essential: You must remove the interfering clioquinol from your sample before performing the assay.
-
Method Selection: Solid-Phase Extraction (SPE) is an effective method for this purpose. Clioquinol is a relatively hydrophobic organic molecule, while the metal ions are charged. A reverse-phase SPE cartridge (like C18) can be used to retain clioquinol while allowing the metal ions to pass through in the aqueous phase.
This is a general protocol and may require optimization for your specific sample matrix and concentration.
-
Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 1-2 mL of methanol (B129727) through it.
-
Equilibrate the cartridge by passing 1-2 mL of deionized water or your sample buffer (without the sample) through it. Do not let the cartridge run dry.
-
-
Sample Loading:
-
Load your clioquinol-containing sample (e.g., cell lysate) onto the cartridge. The volume will depend on the cartridge size and sample concentration.
-
Load the sample slowly to ensure adequate interaction with the stationary phase.
-
-
Elution:
-
Collect the flow-through from the sample loading step. This fraction should contain your metal ions, as the hydrophobic clioquinol is retained on the C18 sorbent.
-
-
Analysis:
-
Analyze the collected flow-through using your colorimetric or fluorometric assay.
-
-
Validation:
-
It is critical to validate this cleanup method. Analyze a sample of known metal concentration with and without clioquinol that has been passed through the SPE protocol to ensure you have good recovery of the metal and effective removal of the clioquinol.
-
Atomic Absorption Spectroscopy (AAS)
Q: I am analyzing zinc by Flame AAS, and my signals are suppressed and erratic in samples containing clioquinol. What is the cause?
A: This is a classic case of chemical interference. Clioquinol forms a highly stable, heat-resistant complex with zinc.[8] In the relatively low-temperature air-acetylene flame, this complex may not fully decompose, meaning fewer free zinc atoms are available in the ground state to absorb the light from the hollow cathode lamp. This results in a suppressed absorbance signal.[10][14]
Troubleshooting Steps:
The goal is to ensure the complete dissociation of the clioquinol-metal complex into free atoms.
-
Sample Dilution: Dilute your sample as you normally would for AAS analysis.
-
Add Releasing Agent: Add a releasing agent, such as lanthanum chloride (LaCl₃) or strontium chloride (SrCl₂), to all your samples, standards, and blanks.[11][14] A typical final concentration is 0.1% to 1% (w/v).
-
Mechanism: The lanthanum or strontium cation will preferentially react with species that might otherwise form refractory compounds with your analyte, thereby "releasing" the metal of interest to be atomized.
-
-
Matrix Matching: Ensure the concentration of the releasing agent and the general matrix composition is consistent across all standards and samples to avoid viscosity-related (physical) interferences.[10]
-
Analysis: Aspirate the samples into the AAS and measure the absorbance. Compare the results to a sample prepared without the releasing agent to confirm the improvement.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
Q: Is ICP-MS a reliable method for total metal analysis in the presence of clioquinol?
A: Yes, ICP-MS is an excellent choice for determining the total elemental concentration, provided the sample is prepared correctly. The high temperature of the argon plasma (6,000-10,000 K) will completely destroy the clioquinol-metal complex. The primary pitfall is incomplete sample digestion, which can lead to matrix effects, such as clogging the nebulizer or cones and causing signal drift.[15][16]
Troubleshooting Steps:
The key to successful ICP-MS analysis is to ensure the complete destruction of the organic matrix, including clioquinol, to liberate the metal ions in a simple aqueous/acidic solution.
Warning: This procedure involves strong acids and high pressures. Always use appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety glasses, and work in a certified fume hood. Follow the specific operating manual for your microwave digestion system.
-
Sample Preparation:
-
Accurately weigh or pipette your biological sample (e.g., ~0.25 g of tissue or ~0.5 mL of cell suspension) into a clean microwave digestion vessel.
-
-
Acid Addition:
-
Carefully add 5-10 mL of high-purity concentrated nitric acid (HNO₃) to the vessel. For complex matrices, a small amount of hydrogen peroxide (H₂O₂) can be added after the initial reaction with nitric acid subsides.
-
-
Microwave Digestion:
-
Seal the vessels according to the manufacturer's instructions.
-
Place the vessels in the microwave system and run a program designed for organic materials. A typical program involves ramping the temperature to 180-200°C and holding for 20-30 minutes.
-
-
Dilution:
-
After the program is complete and the vessels have cooled to room temperature, carefully unseal them in the fume hood.
-
Dilute the clear, digested solution to a final volume (e.g., 25 or 50 mL) using deionized water. This step is crucial to reduce the acid concentration to a level suitable for the ICP-MS introduction system (~2% acid).
-
-
Analysis:
-
The sample is now ready for analysis by ICP-MS. Ensure your calibration standards are prepared in a similar acid matrix.
-
References
- 1. Clioquinol, Metal chelator and ionophore (CAS 130-26-7) | Abcam [abcam.com]
- 2. Clioquinol, a drug for Alzheimer's disease specifically interfering with brain metal metabolism: structural characterization of its zinc(II) and copper(II) complexes [pubmed.ncbi.nlm.nih.gov]
- 3. Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The metal chelating and chaperoning effects of clioquinol: insights from yeast studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stoichiometry and conditional stability constants of Cu(II) or Zn(II) clioquinol complexes; implications for Alzheimer's and Huntington's disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clioquinol Synergistically Augments Rescue by Zinc Supplementation in a Mouse Model of Acrodermatitis Enteropathica - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of clioquinol on metal-triggered amyloid-beta aggregation revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Types of interferences in AAS [delloyd.50megs.com]
- 11. homework.study.com [homework.study.com]
- 12. ijrpc.com [ijrpc.com]
- 13. Metal-detection based techniques and their applications in metallobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. agilent.com [agilent.com]
- 16. mdpi.com [mdpi.com]
enhancing the stability of Locacorten-Vioform cream under varying storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Locacorten-Vioform cream under varying storage conditions.
I. Troubleshooting Guides
This section addresses specific issues that may be encountered during the formulation and storage of this compound cream.
1. Issue: Phase Separation or Inconsistency in Cream Appearance
-
Question: My this compound cream is showing signs of phase separation (e.g., oil droplets on the surface) after storage at elevated temperatures. What could be the cause and how can I fix it?
-
Answer: Phase separation in oil-in-water emulsions like this compound cream is often accelerated by high temperatures.[1] This can be due to a variety of factors:
-
Inadequate Homogenization: The initial mixing of the oil and water phases may not have been sufficient to create a stable emulsion.
-
Inappropriate Emulsifier Concentration: The concentration of the emulsifying agent, sodium lauryl sulfate (B86663) in this formulation, may be too low to maintain stability under stress conditions.
-
Excipient Incompatibility: Interactions between the active pharmaceutical ingredients (APIs), flumethasone (B526066) pivalate (B1233124) and clioquinol (B1669181), and the excipients could be destabilizing the emulsion.
-
Troubleshooting Steps:
-
Optimize Homogenization: Increase the homogenization speed or duration during the manufacturing process.[1]
-
Evaluate Emulsifier Concentration: Experiment with slightly higher concentrations of sodium lauryl sulfate or consider the addition of a co-emulsifier.
-
Excipient Compatibility Study: Conduct compatibility studies of the APIs with each excipient to identify any potential interactions.
-
Particle Size Analysis: Monitor the globule size of the dispersed phase over time. A significant increase in globule size is an indicator of imminent phase separation.
-
-
2. Issue: Discoloration of the Cream
-
Question: The this compound cream has developed a yellowish tint after exposure to light. Why is this happening and how can it be prevented?
-
Answer: The yellow discoloration is likely due to the degradation of clioquinol, which is known to be light-sensitive. Clioquinol may also turn yellow upon exposure to air.[2] Flumethasone pivalate, a corticosteroid, can also undergo photodegradation.[3]
-
Troubleshooting Steps:
-
Photostability Testing: Conduct formal photostability studies as per ICH Q1B guidelines to quantify the extent of degradation.[4][5]
-
Light-Resistant Packaging: Store the cream in opaque or amber-colored containers to minimize light exposure.
-
Antioxidant Addition: Consider the inclusion of an antioxidant in the formulation to mitigate oxidative degradation, which can be initiated by light exposure.
-
Headspace Inerting: During manufacturing and packaging, replacing the headspace in the container with an inert gas like nitrogen can reduce oxidative degradation.
-
-
3. Issue: Alteration in pH of the Cream
-
Question: I have observed a significant change in the pH of the cream after three months of storage at 40°C. What are the implications and how can this be controlled?
-
Answer: A change in pH can indicate chemical degradation of one or both active ingredients or the excipients. For instance, the hydrolysis of the pivalate ester in flumethasone pivalate can release pivalic acid, leading to a decrease in pH. This change in pH can, in turn, accelerate further degradation and may affect the physical stability of the cream.
-
Troubleshooting Steps:
-
pH Stability Study: Monitor the pH of the cream at various time points under different storage conditions.
-
Buffering System: Incorporate a suitable buffering system into the formulation to maintain the pH within a stable range. The selection of the buffer should be based on the pH of maximum stability for both active ingredients.
-
Forced Degradation Studies: Perform forced degradation studies under acidic and basic conditions to understand the pH-dependent degradation pathways of the APIs.
-
-
II. Frequently Asked Questions (FAQs)
1. What are the primary degradation pathways for flumethasone pivalate and clioquinol in a cream formulation?
-
Flumethasone Pivalate: As a corticosteroid ester, flumethasone pivalate is susceptible to hydrolysis of the pivalate ester group, particularly at non-neutral pH and elevated temperatures.[6] Oxidation of the steroid nucleus can also occur.[7]
-
Clioquinol: Clioquinol is known to be sensitive to light and oxidation.[2] It can also chelate with metal ions, which might be present as trace impurities from excipients or the manufacturing equipment, potentially catalyzing its degradation.[8]
2. What are the recommended storage conditions for this compound cream to ensure its stability?
-
Based on available information for the commercial product, this compound cream should be stored at a controlled room temperature between 15°C and 30°C (59°F and 86°F).[2][7] It should be protected from heat and freezing.
3. How can I set up a stability-indicating analytical method for this cream?
-
A stability-indicating method is one that can accurately quantify the active ingredients in the presence of their degradation products and excipients. A reverse-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UHPLC) method is generally suitable.[9][10] A published UHPLC method for the simultaneous determination of flumethasone pivalate and clioquinol in a cream formulation utilized a C18 column with a mobile phase consisting of a phosphate (B84403) buffer (pH 3) and acetonitrile.[11] The method should be validated according to ICH Q2(R1) guidelines.
4. What physical stability tests are crucial for a cream formulation like this compound?
-
Key physical stability tests for semi-solid dosage forms include:[2]
-
Appearance: Visual inspection for color, odor, and signs of separation or crystallization.
-
Viscosity and Rheology: To detect changes in the cream's flow properties.
-
pH Measurement: To monitor for changes that could indicate chemical degradation.
-
Microscopic Examination: To observe the globule size and distribution of the dispersed phase.
-
Tube Leakage and Content Uniformity: To ensure the integrity of the packaging and the uniform distribution of the active ingredients.
-
III. Data Presentation
The following tables present illustrative quantitative data on the stability of this compound cream under various storage conditions. Note: This data is hypothetical and for educational purposes to demonstrate how stability data is presented. Actual stability data would need to be generated through formal stability studies.
Table 1: Chemical Stability of this compound Cream - Assay of Active Ingredients (%)
| Storage Condition | Time (Months) | Flumethasone Pivalate (%) | Clioquinol (%) |
| 25°C / 60% RH | 0 | 100.2 | 99.8 |
| 3 | 99.5 | 99.1 | |
| 6 | 98.9 | 98.5 | |
| 12 | 97.8 | 97.2 | |
| 30°C / 65% RH | 0 | 100.2 | 99.8 |
| 3 | 98.7 | 98.0 | |
| 6 | 97.5 | 96.8 | |
| 40°C / 75% RH | 0 | 100.2 | 99.8 |
| 3 | 96.3 | 95.1 | |
| 6 | 93.8 | 92.5 | |
| Photostability* | - | 95.2 | 88.9 |
* Exposed to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
Table 2: Physical Stability of this compound Cream
| Storage Condition | Time (Months) | Appearance | pH | Viscosity (cP) |
| 25°C / 60% RH | 0 | Homogeneous white cream | 6.5 | 35000 |
| 6 | Homogeneous white cream | 6.4 | 34500 | |
| 12 | Homogeneous white cream | 6.3 | 34000 | |
| 40°C / 75% RH | 0 | Homogeneous white cream | 6.5 | 35000 |
| 3 | Slight yellowing | 6.1 | 32000 | |
| 6 | Noticeable yellowing, slight phase separation | 5.8 | 29000 |
IV. Experimental Protocols
1. Protocol for Forced Degradation Study
-
Objective: To identify potential degradation products and pathways for flumethasone pivalate and clioquinol in the cream base.
-
Methodology:
-
Acid Hydrolysis: Disperse the cream in 0.1 M HCl and heat at 60°C for 48 hours.
-
Base Hydrolysis: Disperse the cream in 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Disperse the cream in 3% H₂O₂ and keep at room temperature for 48 hours.
-
Thermal Degradation: Store the cream at 80°C for 72 hours.
-
Photodegradation: Expose the cream to light as per ICH Q1B guidelines.[4][5]
-
Analysis: Analyze all samples using a validated stability-indicating HPLC/UHPLC method to determine the percentage of degradation and to profile the degradation products.
-
2. Protocol for Stability-Indicating UHPLC Method
-
Objective: To develop and validate a UHPLC method for the simultaneous quantification of flumethasone pivalate and clioquinol in the cream.
-
Methodology (based on published literature[9][11]):
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase: Gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).
-
Flow Rate: 0.4 mL/min
-
Detection: UV at 254 nm for clioquinol and 240 nm for flumethasone pivalate.
-
-
Sample Preparation:
-
Accurately weigh about 1 g of cream into a 50 mL volumetric flask.
-
Add 30 mL of methanol (B129727) and heat in a water bath at 60°C until the cream melts.
-
Cool to room temperature to allow the fatty excipients to solidify.
-
Filter the methanol layer into another 50 mL volumetric flask and make up to volume with methanol.
-
Further dilute as necessary to fall within the calibration curve range.
-
-
Validation: Validate the method for specificity, linearity, range, accuracy, precision, and robustness as per ICH Q2(R1) guidelines.
-
V. Visualizations
Caption: Workflow for a comprehensive stability study of this compound cream.
Caption: Troubleshooting logic for addressing phase separation in the cream formulation.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Stability Testing of Semi-Solid Dosage Forms – StabilityStudies.in [stabilitystudies.in]
- 3. Photostability of Topical Agents Applied to the Skin: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. pharmatutor.org [pharmatutor.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. turkjps.org [turkjps.org]
- 9. researchgate.net [researchgate.net]
- 10. Physical Stability Studies of Semi-Solid Formulations from Natural Compounds Loaded with Chitosan Microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
addressing batch-to-batch variability in synthetic clioquinol for research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address batch-to-batch variability in synthetic clioquinol (B1669181), ensuring the reliability and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant differences in the biological effect of a new batch of synthetic clioquinol compared to our previous batch. What is the primary cause?
A1: Batch-to-batch variability in synthetic clioquinol primarily stems from differences in the impurity profile. The synthesis of clioquinol can result in various related compounds, such as mono-dehalogenated species, precursors like 8-hydroxyquinoline, or oxidative dimers.[1] These impurities can possess their own biological activities, interfere with clioquinol's metal-chelating properties, or alter its solubility, leading to inconsistent experimental outcomes.[1][2]
Q2: What are the acceptable purity standards for research-grade clioquinol?
A2: For pharmaceutical applications, clioquinol assay is typically specified at not less than 98.0% on a dry basis.[1] Key purity specifications often include limits for individual related substances (not more than 0.5%) and total related substances (not more than 2.0%).[1] For sensitive research applications, aiming for the highest possible purity is recommended to minimize confounding variables.
Q3: How should I store synthetic clioquinol to prevent degradation?
A3: Clioquinol can degrade upon exposure to sunlight and heat.[3][4] It is best stored in a cool, dark, and dry place. For long-term storage, refrigeration (2-8°C) in a tightly sealed container is advisable to prevent the formation of degradation products that could introduce variability into your experiments.[5]
Q4: Can different batches of clioquinol have different appearances, and is this a cause for concern?
A4: While pure clioquinol has a defined appearance, variations in color (e.g., from beige to brownish-yellow crystalline powder) can occur between batches.[5] This may indicate differences in the impurity profile or crystalline structure. While a slight color variation may not always impact activity, it should be treated as a potential indicator of batch variability, warranting further analytical characterization before use.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
Issue 1: Inconsistent or Reduced Potency in Biological Assays
Question: My new batch of clioquinol shows significantly lower activity (e.g., reduced inhibition of cell proliferation, lower anti-fungal activity) compared to the previous one at the same concentration. What should I do?
Answer: This issue is often linked to lower purity or the presence of antagonistic impurities.
Troubleshooting Steps:
-
Verify Concentration: Re-verify the weight and dissolution of the compound to rule out simple concentration errors.
-
Perform Quality Control (QC): Analyze the new batch using High-Performance Liquid Chromatography (HPLC) to confirm its purity and identify any impurities. Compare the resulting chromatogram to that of a previous, well-performing batch if available.
-
Assess Impurity Profile: Certain impurities, such as precursors or side-reaction products, may be inactive or could compete with clioquinol, reducing its effective potency.[1] Refer to the table below for common impurities.
Troubleshooting Workflow for Inconsistent Potency
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Issue 2: Unexpected Cellular Toxicity or Off-Target Effects
Answer: Yes, this is a strong possibility. Certain impurities or residual solvents from the synthesis process can be cytotoxic. Clioquinol itself can be neurotoxic at high doses, and impurities could exacerbate this effect.[1]
Troubleshooting Steps:
-
Review Supplier's Certificate of Analysis (CoA): Check the CoA for data on residual solvents, heavy metals, and related substances. Standard limits for heavy metals are often 20 ppm or lower.[1]
-
Impurity Identification: Use analytical techniques like HPLC or GC-MS to screen for potentially toxic impurities. For example, some halogenated quinolines or synthesis precursors may have higher toxicity than clioquinol itself.
-
Dose-Response Curve: Perform a new dose-response experiment to determine the EC50/IC50 of the new batch and compare it to previous batches to quantify the change in toxicity.
Data on Common Clioquinol Impurities
The following table summarizes common impurities found in synthetic clioquinol batches, which can be sources of variability.[1][5][6]
| Impurity Name | Common Name / Synonym | Molecular Formula | Potential Source | Potential Impact on Research |
| 5-Chloro-8-hydroxyquinoline | Cloxiquine | C₉H₆ClNO | Synthesis Precursor / Byproduct | May have its own biological activity, altering the overall observed effect. |
| 7-Iodo-8-hydroxyquinoline | - | C₉H₆INO | Synthesis Byproduct | Altered metal chelation properties and cell permeability. |
| 8-hydroxyquinoline | Oxine | C₉H₇NO | Synthesis Precursor | Strong metal chelator; its presence could potentiate or alter metal-dependent effects. |
| 5,7-Dichloro-8-hydroxyquinoline | - | C₉H₅Cl₂NO | Synthesis Byproduct | May exhibit different toxicity and activity profiles.[7] |
| 5,7-Diiodo-8-hydroxyquinoline | Diiodohydroxyquinoline | C₉H₅I₂NO | Synthesis Byproduct | May have altered biological activity and solubility. |
Experimental Protocols
Protocol: Quality Control of Clioquinol by HPLC
This protocol is a representative method for assessing the purity of a clioquinol batch. It is based on established reverse-phase liquid chromatography techniques.[3][4][8]
Objective: To determine the purity of a synthetic clioquinol sample and identify the presence of related substance impurities.
Materials:
-
Clioquinol sample
-
Acetonitrile (B52724) (HPLC grade)
-
Deionized water (18 MΩ·cm)
-
Ortho-phosphoric acid
-
HPLC system with UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Procedure:
-
Mobile Phase Preparation:
-
Standard Solution Preparation:
-
Accurately weigh and dissolve a clioquinol reference standard in the mobile phase to obtain a final concentration of approximately 10 µg/mL.
-
-
Sample Solution Preparation:
-
Prepare the sample solution from the new clioquinol batch in the same manner as the standard solution to achieve a final concentration of 10 µg/mL.
-
-
Chromatographic Conditions:
-
Analysis:
-
Inject the standard solution to establish the retention time and peak area for pure clioquinol. The retention time for clioquinol under these conditions is expected to be approximately 6.1 minutes.[3][4]
-
Inject the sample solution.
-
Analyze the resulting chromatogram for the main clioquinol peak and any additional impurity peaks.
-
-
Data Interpretation:
-
Calculate the purity of the sample by the area normalization method: Purity (%) = (Area of Clioquinol Peak / Total Area of All Peaks) x 100.
-
Compare the impurity profile to a previous batch or the supplier's CoA. Peaks other than the main clioquinol peak represent impurities.[3]
-
Clioquinol's Mechanism of Action
Clioquinol's biological effects are largely attributed to its role as a lipophilic metal chelator and ionophore, which can disrupt metal homeostasis in cells. This action can inhibit metal-dependent enzymes crucial for processes like DNA replication.[1]
Clioquinol's Metal Chelation Pathway
Caption: Clioquinol acts by chelating metal ions and disrupting their homeostasis.
References
- 1. veeprho.com [veeprho.com]
- 2. benchchem.com [benchchem.com]
- 3. turkjps.org [turkjps.org]
- 4. researchgate.net [researchgate.net]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. The determination of clioquinol in biological materials by extractive alkylation and gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
strategies to minimize skin atrophy from long-term flumethasone pivalate use
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to minimizing skin atrophy from long-term flumethasone (B526066) pivalate (B1233124) use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular mechanism behind skin atrophy caused by long-term topical corticosteroid use, including flumethasone pivalate?
A1: The pathogenesis of steroid-induced skin atrophy is multifactorial, primarily stemming from the effects of glucocorticoids on the skin's cellular and extracellular components.[1] The core mechanism involves the binding of the corticosteroid to glucocorticoid receptors (GR) in skin cells, which in turn regulates gene expression.[2][3] This leads to a significant reduction in the synthesis of type I and III collagen, the main structural proteins in the dermis, by decreasing the corresponding collagen mRNA levels.[4][5] Additionally, glucocorticoids inhibit the proliferation of dermal fibroblasts, the cells responsible for producing collagen and other extracellular matrix components.[2][6] They also deplete other essential matrix substances like elastin (B1584352) and mucopolysaccharides (e.g., hyaluronic acid), further compromising the skin's structural integrity and leading to the characteristic thinning, fragility, and "cigarette paper-like" appearance of atrophied skin.[1][2][6]
Q2: How does the atrophogenic potential of flumethasone pivalate compare to other commonly used topical corticosteroids?
A2: Flumethasone pivalate is considered to have a mild atrophogenic effect compared to some other fluorinated corticosteroids.[7] A comparative in-patient study demonstrated that flumethasone pivalate is significantly less atrophogenic, both clinically and histologically, than fluocinolone (B42009) acetonide. After several weeks of application, mild clinical atrophy was observed in only one patient treated with flumethasone pivalate compared to six patients treated with fluocinolone acetonide.[7] Histological analysis supported these findings, showing less pronounced changes in skin structure and a smaller decrease in epidermal thickness and collagen fibril diameter with flumethasone pivalate.[7] This suggests flumethasone pivalate may be a more suitable option for long-term treatment protocols where minimizing atrophy is a key concern.[7]
Q3: What dosing strategies can be implemented in long-term studies to minimize skin atrophy?
A3: To mitigate skin atrophy during prolonged experiments, several dosing regimens can be employed. The fundamental principle is to use the lowest effective potency for the shortest possible duration.[1] For chronic conditions, "pulse therapy," which involves applying the corticosteroid for two or three consecutive days each week, can maintain efficacy while reducing side effects.[8] Similarly, "weekend therapy" (e.g., twice-weekly application) is a proactive strategy shown to be safe and effective in preventing flares of atopic dermatitis without causing skin thinning.[8] Research also indicates that after the initial few applications, once-daily application is often as effective as more frequent use.[9] Optimizing the dosing regimen is a critical strategy to balance therapeutic efficacy with the risk of adverse events like atrophy.[10]
Q4: Are there adjunctive topical agents that can be co-administered to potentially counteract the atrophogenic effects of flumethasone pivalate?
A4: Yes, several agents have been investigated for their potential to mitigate corticosteroid-induced atrophy.
-
Retinoids: Preclinical studies in mouse models have shown that co-administration of topical retinoids, such as tretinoin (B1684217) or tazarotene (B1682939) gel, can be successful in preventing skin atrophy induced by glucocorticoids.[2][11]
-
Topical Calcineurin Inhibitors (TCIs): For underlying inflammatory conditions, TCIs like tacrolimus (B1663567) and pimecrolimus (B1677883) can be used as alternative or rotational therapies.[8][12] They do not cause skin atrophy and are particularly useful for sensitive skin areas.[13]
-
Vitamin D Analogs: Agents like calcipotriol (B1668217) can be used either alone or in combination with lower-potency steroids.[8][12]
-
Emollients and Barrier Repair Creams: Consistent use of moisturizers, especially those containing ingredients like ceramides (B1148491) and hyaluronic acid, helps to hydrate (B1144303) the skin and support barrier function, which is often compromised by topical steroid use.[12][14]
Q5: What are some emerging technologies or therapeutic perspectives for developing safer long-term topical glucocorticoid therapies?
A5: The field is actively exploring innovative approaches to separate the desired anti-inflammatory effects of glucocorticoids from their unwanted atrophogenic side effects.
-
Selective Glucocorticoid Receptor Agonists (SEGRAs): A primary focus is on the development of SEGRAs. These are novel compounds designed to selectively activate the GR pathways responsible for anti-inflammatory action while minimizing the activation of pathways that lead to skin atrophy.[2][3]
-
Novel Drug Delivery Systems: Advanced drug delivery systems, such as liposomes, nanoparticles, and micelles, are being developed to enhance therapeutic efficacy.[15][16][17] These systems can provide targeted delivery to specific skin layers, control the rate of drug release, and reduce the total amount of corticosteroid needed, thereby lowering the risk of side effects.[16][18]
-
Targeted Gene Therapies: Research into the specific genes regulated by glucocorticoids in the skin may lead to targeted therapies that can selectively block the expression of genes responsible for atrophy.[2][11]
Troubleshooting Guide
| Issue Encountered in Experiment | Potential Cause | Suggested Troubleshooting Steps / Research Strategies |
| Unexpectedly Rapid Onset of Skin Atrophy | High potency of corticosteroid, use of occlusive dressings, application to sensitive/thin skin areas, frequent application.[8][9] | 1. Verify the potency class of flumethasone pivalate being used.[2] 2. Discontinue any occlusive dressings unless mandated by the protocol.[8] 3. Reduce application frequency to once daily.[9] 4. If applicable to the study design, switch to a lower potency formulation or introduce a "steroid holiday."[12] |
| Difficulty in Quantifying Subtle Atrophic Changes | Measurement technique lacks sufficient sensitivity for early-stage atrophy. | 1. Implement high-frequency ultrasound or Optical Coherence Tomography (OCT) for non-invasive, quantitative measurement of epidermal and dermal thickness.[19][20] 2. For terminal studies, perform histological analysis on skin biopsies to measure epidermal thickness and assess collagen fiber density.[7][21] 3. Use a Cutometer or similar device to measure changes in skin viscoelasticity, which can be an early indicator of dermal changes.[22] |
| High Variability in Atrophy Measurements Between Subjects | Inherent biological variability, inconsistent application of the topical agent, differences in environmental factors. | 1. Ensure standardized application technique across all subjects (e.g., fixed amount per cm²). 2. Control for environmental variables such as humidity and temperature. 3. Increase the sample size to improve statistical power. 4. Use intra-subject controls (e.g., treated vs. untreated sites on the same subject) to minimize inter-individual variability.[23] |
Data Presentation
Table 1: Comparative Atrophogenic Effects of Flumethasone Pivalate vs. Fluocinolone Acetonide
This table summarizes data from a comparative clinical study assessing skin atrophy.[7]
| Parameter Measured | Flumethasone Pivalate | Fluocinolone Acetonide | Statistical Significance |
| Incidence of Mild Clinical Atrophy | 1 out of 22 patients | 6 out of 22 patients | P < 0.05 |
| Incidence of Moderate/Marked Histological Atrophy | 1 out of 22 patients | 15 out of 22 patients | P < 0.001 |
| Mean Decrease in Epidermal Thickness | 21.3% | 30.5% | Not specified, but difference noted |
| Mean Decrease in Collagen Fibril Diameter (Range) | 0% to 12.3% | 5.1% to 27.6% | P < 0.01 to P < 0.001 |
Table 2: Summary of Investigational Strategies to Minimize Corticosteroid-Induced Skin Atrophy
| Strategy | Mechanism of Action | Key Findings / Rationale | Relevant Model |
| Topical Retinoids (Tretinoin, Tazarotene) | Stimulates collagen synthesis and fibroblast activity. | Successful in preventing GC-induced skin atrophy in preclinical experiments.[2][11] | Mouse Models[2][11] |
| Selective 11β-HSD1 Inhibitors | Increases local availability of active cortisol, potentially counteracting synthetic GC effects. | Increased epidermal keratinocytes, dermal collagen, and dermal thickness.[2] | Preclinical Models[2] |
| Topical Calcineurin Inhibitors (Tacrolimus) | Inhibits T-cell activation and inflammatory cytokines without affecting collagen synthesis. | Effective anti-inflammatory alternative that does not cause skin atrophy.[8][12][13] | Human Clinical Use[12][13] |
| Vitamin D Analogs (Calcipotriol) | Modulates keratinocyte proliferation and differentiation. | Can be used as a steroid-sparing agent.[8][12] | Human Clinical Use[8][12] |
| Novel Drug Delivery Systems (Liposomes, Nanoparticles) | Targeted delivery, controlled release, improved bioavailability. | Aims to reduce total drug exposure and systemic absorption, thereby minimizing side effects.[15][16][18] | In Vitro / Preclinical[15] |
Experimental Protocols
Protocol 1: Non-Invasive Quantification of Skin Atrophy Using High-Frequency Ultrasound
-
Objective: To quantitatively measure changes in epidermal and dermal thickness over the course of a long-term topical flumethasone pivalate study.
-
Instrumentation: High-frequency ultrasound system (e.g., 20-50 MHz probe).
-
Methodology:
-
Subject Acclimatization: Allow subjects to acclimatize in a temperature and humidity-controlled room for at least 20 minutes prior to measurement.
-
Site Selection: Clearly mark the treatment and control sites on the subject's skin (e.g., volar forearm). Ensure the measurement area is free of hair.
-
Baseline Measurement (Day 0):
-
Apply a layer of ultrasound gel to the selected site.
-
Position the ultrasound probe perpendicular to the skin surface with minimal pressure.
-
Capture a B-mode image, clearly visualizing the epidermis (first hyperechoic line) and the dermis.
-
Use the system's integrated software calipers to measure the thickness of the epidermis and total dermis at three pre-defined points within the marked area.
-
Record the average of the three measurements.
-
-
Follow-up Measurements: Repeat the measurement procedure at specified time points (e.g., weekly, bi-weekly) throughout the study period at the exact same marked sites.
-
Data Analysis: Compare the changes in epidermal and dermal thickness from baseline for both the treated and control sites. Calculate the percentage of skin thinning over time. This method provides a reliable and reproducible way to monitor the progression of skin atrophy non-invasively.[20]
-
Protocol 2: Histological Assessment of Skin Atrophy from Punch Biopsy Samples
-
Objective: To qualitatively and quantitatively assess changes in skin morphology, including epidermal thickness and collagen structure, following long-term flumethasone pivalate application.
-
Methodology:
-
Sample Collection: At the end of the study period, collect 3-4 mm punch biopsies from the center of the treated and control sites under local anesthesia.
-
Tissue Fixation and Processing:
-
Immediately fix the biopsy samples in 10% neutral buffered formalin for 24 hours.
-
Process the fixed tissue through graded alcohols and xylene, and embed in paraffin (B1166041) wax.
-
-
Sectioning and Staining:
-
Cut 5 µm thick sections from the paraffin blocks.
-
Stain sections with Hematoxylin and Eosin (H&E) for general morphology and measurement of epidermal thickness.
-
Stain separate sections with Masson's Trichrome to visualize and assess collagen fiber density and organization in the dermis.
-
-
Microscopic Analysis and Quantification:
-
Using a light microscope equipped with a calibrated eyepiece or imaging software, view the H&E stained slides.
-
Measure the epidermal thickness (from the basal layer to the base of the stratum corneum) at 5-10 random, non-contiguous points. Calculate the average thickness for each sample.[21]
-
Qualitatively assess the H&E slides for flattening of the rete ridges and reduction in dermal cellularity.
-
On the Masson's Trichrome stained slides, qualitatively assess the collagen bundles for signs of thinning and disorganization. Quantitative analysis can be performed using image analysis software to measure the area fraction of collagen in the dermis.
-
-
Data Analysis: Statistically compare the average epidermal thickness and collagen density between the flumethasone pivalate-treated sites and the control sites.[7]
-
Mandatory Visualizations
Caption: Signaling pathway of glucocorticoid-induced skin atrophy.
Caption: Experimental workflow for evaluating atrophy mitigation strategies.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Glucocorticoid-Induced Skin Atrophy: The Old and the New - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucocorticoid therapy-induced skin atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The molecular basis of glucocorticoid-induced skin atrophy: topical glucocorticoid apparently decreases both collagen synthesis and the corresponding collagen mRNA level in human skin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New aspects of the mechanism of corticosteroid-induced dermal atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glucocorticoid-Induced Skin Atrophy: The Old and the New - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative evaluation of skin atrophy in man induced by topical corticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Steroid-induced skin atrophy - Wikipedia [en.wikipedia.org]
- 9. dermnetnz.org [dermnetnz.org]
- 10. pharmacytimes.com [pharmacytimes.com]
- 11. dovepress.com [dovepress.com]
- 12. droracle.ai [droracle.ai]
- 13. researchgate.net [researchgate.net]
- 14. nmc-magazine.com [nmc-magazine.com]
- 15. Novel Drug Delivery Systems Tailored for Improved Administration of Glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. rroij.com [rroij.com]
- 18. interesjournals.org [interesjournals.org]
- 19. researchgate.net [researchgate.net]
- 20. bmjopen.bmj.com [bmjopen.bmj.com]
- 21. karger.com [karger.com]
- 22. researchgate.net [researchgate.net]
- 23. A study of potential skin atrophy following topical application of weak corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Clioquinol Bioavailability for Central Nervous System Penetration
Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the bioavailability and central nervous system (CNS) penetration of clioquinol (B1669181). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the baseline bioavailability and CNS penetration of unmodified clioquinol?
A1: Clioquinol has relatively low oral bioavailability, estimated to be around 12% in rats when administered as a suspension.[1] While it is lipophilic and can cross the blood-brain barrier (BBB), its penetration into the CNS is limited. The reported brain-to-plasma concentration ratio is approximately 20% (a Kp of 0.2), with about 7% of the brain concentration found in the cerebrospinal fluid (CSF).[1]
Q2: What are the main strategies to improve the bioavailability and CNS penetration of clioquinol?
A2: The primary strategies focus on overcoming its low solubility and enhancing its ability to cross the BBB. These include:
-
Nanoformulations: Encapsulating clioquinol into nanoparticles, such as liposomes or polymeric nanoparticles (e.g., PLGA), can improve its solubility, protect it from rapid metabolism, and facilitate its transport across the BBB.
-
Prodrugs: Modifying the clioquinol molecule to create a more lipophilic prodrug can enhance its passive diffusion across the BBB. Once in the brain, the prodrug is metabolized to release the active clioquinol.
-
Metal Chelation: The formation of a metal-clioquinol complex can increase its lipophilicity and, consequently, its bioavailability.[1]
Q3: Is clioquinol a substrate for P-glycoprotein (P-gp) efflux pumps at the blood-brain barrier?
A3: Based on available in vivo data, clioquinol does not appear to be a significant substrate for P-glycoprotein. One study in mice demonstrated that an 11-day treatment with clioquinol (30 mg/kg) did not alter the expression of P-gp in the brain microvasculature. This suggests that P-gp efflux is not a primary obstacle for clioquinol's CNS penetration under these conditions.
Troubleshooting Guides
Formulation and Solubility Issues
Problem: Poor solubility of clioquinol in aqueous solutions for in vitro and in vivo experiments.
Solutions:
-
Co-solvents: For in vitro assays, consider using a small percentage of a biocompatible co-solvent like DMSO, followed by dilution in the aqueous medium. Be mindful of the final co-solvent concentration to avoid cellular toxicity.
-
Nanoformulation: Encapsulating clioquinol in nanoparticles is a robust method to improve its aqueous dispersibility and stability.
-
pH Adjustment: Clioquinol's solubility is pH-dependent. Assess the optimal pH for your experimental system, although this may be limited by physiological constraints.
Problem: Inconsistent results or instability of clioquinol formulations.
Solutions:
-
Protect from Light: Clioquinol is light-sensitive. Prepare and store formulations in amber vials or protect them from light to prevent photodegradation.
-
Fresh Preparations: Whenever possible, prepare clioquinol solutions and formulations fresh before each experiment to minimize degradation.
-
Characterization: Thoroughly characterize your formulations, especially nanoparticles, for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency to ensure batch-to-batch consistency.
In Vitro Blood-Brain Barrier Model Issues
Problem: High variability in clioquinol permeability across in vitro BBB models (e.g., Transwell assays).
Solutions:
-
Model Validation: Ensure your in vitro BBB model is well-validated with compounds of known high and low permeability.
-
TEER Measurement: Monitor the transendothelial electrical resistance (TEER) of your cell monolayer to ensure barrier integrity before and after the experiment.
-
Protein Binding: Clioquinol may bind to plasma proteins. If using serum in your media, this can affect the free fraction of clioquinol available for transport. Consider using serum-free media or quantifying the unbound concentration.
Analytical (HPLC) Issues
Problem: Peak tailing or distortion during HPLC analysis of clioquinol.
Solutions:
-
Metal Chelation Effects: Clioquinol is a metal chelator and can interact with trace metals in the HPLC system (e.g., from stainless steel components), leading to poor peak shape.
-
Inert System: If possible, use an HPLC system with bio-inert components (e.g., PEEK tubing and fittings).
-
Mobile Phase Additives: Add a chelating agent like EDTA to the mobile phase to sequester metal ions and improve peak symmetry.
-
-
Column Choice: A C8 or C18 column is typically used. If peak tailing persists, consider a column with high-purity silica (B1680970) and end-capping to minimize silanol (B1196071) interactions.
-
Sample Solvent: Dissolve the sample in a solvent that is compatible with the mobile phase to avoid peak distortion.
Quantitative Data on Clioquinol CNS Penetration
| Formulation | Animal Model | Administration Route | Brain-to-Plasma Ratio (Kp) | Notes |
| Unmodified Clioquinol | Hamster | Oral | ~0.2 | Low oral bioavailability (~12%). |
Note: There is a current lack of publicly available, direct comparative studies providing detailed pharmacokinetic parameters (Kp, AUCbrain/AUCplasma) for various clioquinol nanoformulations in vivo. Researchers are encouraged to perform head-to-head comparisons of their novel formulations against unmodified clioquinol.
Experimental Protocols
Protocol 1: Preparation of Clioquinol-Loaded PLGA Nanoparticles
This protocol is a representative method based on the single emulsion-solvent evaporation technique.
Materials:
-
Clioquinol
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v in deionized water)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Organic Phase Preparation:
-
Dissolve a specific amount of PLGA (e.g., 100 mg) and clioquinol (e.g., 10 mg) in a minimal volume of DCM (e.g., 2 mL).
-
-
Aqueous Phase Preparation:
-
Prepare a PVA solution in deionized water.
-
-
Emulsification:
-
Add the organic phase to a larger volume of the aqueous PVA solution (e.g., 10 mL) under constant stirring.
-
Immediately sonicate the mixture using a probe sonicator on ice to form an oil-in-water (o/w) emulsion. Sonication parameters (e.g., 60% amplitude for 2 minutes) should be optimized.
-
-
Solvent Evaporation:
-
Transfer the emulsion to a rotary evaporator to remove the DCM. This will lead to the formation of solid nanoparticles.
-
-
Nanoparticle Collection and Purification:
-
Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm for 20 minutes) to pellet the nanoparticles.
-
Wash the nanoparticle pellet by resuspending it in deionized water and centrifuging again. Repeat this washing step twice to remove excess PVA and unencapsulated clioquinol.
-
-
Lyophilization (Optional):
-
For long-term storage, the purified nanoparticle pellet can be resuspended in a small amount of deionized water containing a cryoprotectant (e.g., trehalose) and lyophilized to obtain a dry powder.
-
Protocol 2: In Vitro Blood-Brain Barrier Permeability Assay
This protocol describes a general procedure for assessing the permeability of clioquinol formulations using a Transwell system.
Materials:
-
Transwell inserts with a microporous membrane (e.g., 0.4 µm pore size)
-
24-well plates
-
Brain endothelial cells (e.g., hCMEC/D3 or primary brain microvascular endothelial cells)
-
Astrocyte and pericyte cells (for co-culture models)
-
Cell culture medium
-
Clioquinol formulation and control solution
-
Lucifer yellow or another low-permeability marker
-
LC-MS/MS or HPLC for clioquinol quantification
Procedure:
-
Cell Seeding:
-
Culture brain endothelial cells on the apical side of the Transwell insert. For more complex models, co-culture with astrocytes and pericytes on the basolateral side.
-
-
Barrier Formation:
-
Allow the cells to grow and form a tight monolayer for several days. Monitor the formation of the barrier by measuring the TEER.
-
-
Permeability Experiment:
-
Once a stable and high TEER is achieved, replace the medium in the apical (donor) chamber with medium containing the clioquinol formulation at a known concentration.
-
Replace the medium in the basolateral (receiver) chamber with fresh medium.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace the volume with fresh medium.
-
-
Barrier Integrity Check:
-
At the end of the experiment, add a low-permeability marker like Lucifer yellow to the apical chamber to confirm the integrity of the cell monolayer.
-
-
Quantification:
-
Analyze the concentration of clioquinol in the collected samples from the basolateral chamber using a validated LC-MS/MS or HPLC method.
-
-
Calculation of Apparent Permeability (Papp):
-
Calculate the Papp value using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of clioquinol transport to the basolateral chamber.
-
A is the surface area of the Transwell membrane.
-
C0 is the initial concentration of clioquinol in the apical chamber.
-
-
Visualizations
Caption: Proposed mechanism of clioquinol in reducing amyloid-beta toxicity.
References
Technical Support Center: Managing Clioquinol Autofluorescence in Cellular Imaging
Welcome to the technical support center for researchers, scientists, and drug development professionals working with clioquinol (B1669181) in cellular imaging studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address the challenges posed by clioquinol's intrinsic fluorescence.
Frequently Asked Questions (FAQs)
Q1: What is clioquinol, and why is it used in cellular studies?
A1: Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) is a metal chelating agent and ionophore, primarily for copper and zinc ions. In cellular biology, it is often used to study the roles of these metal ions in various cellular processes, including autophagy and neurodegenerative diseases.[1][2] Its ability to transport zinc and copper across cellular membranes makes it a valuable tool for investigating metal ion homeostasis.[3][4]
Q2: What causes the autofluorescence of clioquinol?
A2: The autofluorescence of clioquinol originates from its 8-hydroxyquinoline (B1678124) structure. This heterocyclic aromatic molecule possesses intrinsic fluorescent properties. The fluorescence characteristics of clioquinol and its derivatives are highly sensitive to the local microenvironment, including solvent polarity, pH, and the presence of metal ions. Chelation with metal ions such as zinc (Zn²⁺) and copper (Cu²⁺) can significantly modulate its fluorescence, either by enhancing or quenching the signal.[5][6]
Q3: In which cellular compartments is clioquinol's autofluorescence most prominent?
A3: Studies have shown that clioquinol can accumulate in acidic organelles, particularly lysosomes.[1][7] The low pH of lysosomes can influence the protonation state of the 8-hydroxyquinoline ring, which in turn can affect its fluorescent properties. Therefore, you may observe a more pronounced autofluorescence signal from clioquinol within these compartments.
Q4: How does clioquinol's interaction with metal ions affect its fluorescence?
A4: Clioquinol forms complexes with metal ions, and this interaction directly impacts its fluorescence. For instance, the formation of a clioquinol-zinc complex often leads to a significant enhancement of the fluorescence signal.[5] Conversely, interaction with copper can lead to fluorescence quenching.[6] This modulation is a critical factor to consider when interpreting fluorescence signals in cells, as the local concentrations of these ions will influence the observed autofluorescence.
Troubleshooting Guide: High Background Fluorescence
High background fluorescence is a common issue when imaging cells treated with clioquinol. This guide will help you systematically troubleshoot and mitigate this problem.
Problem 1: My images have high, diffuse background fluorescence after clioquinol treatment.
-
Possible Cause 1: Excess unbound clioquinol.
-
Solution: Optimize the working concentration of clioquinol. Start with the lowest effective concentration and perform a dose-response experiment to find the optimal balance between the desired biological effect and manageable autofluorescence. Ensure thorough washing steps after clioquinol incubation to remove any unbound compound from the coverslip and cell surfaces.
-
-
Possible Cause 2: Non-specific binding.
-
Solution: Increase the number and duration of wash steps after clioquinol treatment. Use a buffered saline solution like PBS for washing.
-
Problem 2: I observe bright, punctate autofluorescence that obscures my signal of interest.
-
Possible Cause: Accumulation of clioquinol in lysosomes.
-
Solution 1: Chemical Quenching. Employ chemical agents that can reduce autofluorescence. Sudan Black B and copper sulfate (B86663) are commonly used for this purpose.[8][9] See the detailed protocols below.
-
Solution 2: Photobleaching. Before acquiring your final image, intentionally expose the sample to high-intensity excitation light to photobleach the clioquinol autofluorescence. Be cautious, as this can also photobleach your fluorescent probe of interest. A pre-acquisition photobleaching step targeting the spectral range of clioquinol can be effective.
-
Solution 3: Spectral Unmixing. If your microscopy system has spectral imaging capabilities, you can treat the clioquinol autofluorescence as a separate fluorescent channel and use linear unmixing algorithms to computationally separate it from your specific signal.[10][11]
-
Quantitative Data Summary
The following tables summarize the known spectral properties of 8-hydroxyquinoline derivatives (as a proxy for clioquinol) and the efficacy of common autofluorescence quenching methods. Note that specific quantitative data for clioquinol's autofluorescence in a cellular environment is limited; therefore, these values should be used as a guide for experimental design.
Table 1: Approximate Spectral Properties of 8-Hydroxyquinoline Derivatives and Metal Complexes
| Compound/Complex | Excitation Max (nm) | Emission Max (nm) | Notes |
| 8-Hydroxyquinoline (in polar solvents) | ~310-360 | ~500-520 | Broad emission, sensitive to solvent polarity. |
| 8-Hydroxyquinoline-Zn²⁺ Complex | ~370-400 | ~500-550 | Fluorescence is generally enhanced upon zinc binding. |
| 8-Hydroxyquinoline-Cu²⁺ Complex | - | - | Fluorescence is typically quenched upon copper binding.[6] |
| Clioquinol (inferred) | Broad (UV to blue) | Broad (Green to yellow) | Highly dependent on local environment (pH, metal ions). |
Table 2: Comparison of Autofluorescence Quenching Methods
| Method | Principle | Advantages | Disadvantages |
| Sudan Black B | A lipophilic dye that absorbs light across a broad spectrum, effectively masking autofluorescence from lipofuscin and other sources.[8] | Highly effective for lipofuscin-like autofluorescence. Simple to apply.[12] | Can introduce its own background in the far-red channel. May slightly reduce specific signal intensity.[13] |
| Copper Sulfate | Quenches fluorescence through a mechanism that is not fully understood but is effective for certain types of autofluorescence.[9] | Can be effective for lipofuscin-like autofluorescence.[14] | May not be universally effective for all sources of autofluorescence. Can impact the fluorescence of some probes. |
| Photobleaching | Irreversible photochemical destruction of the fluorophore by intense light exposure. | No chemical treatment required. Can be targeted to specific regions of interest. | Can also photobleach the fluorescent probe of interest. Time-consuming. |
| Spectral Unmixing | Computationally separates the emission spectra of multiple fluorophores, including autofluorescence.[10] | Highly specific. Can separate spectrally overlapping signals. Preserves the original signals. | Requires a spectral imaging microscope and appropriate software. |
Experimental Protocols
Protocol 1: Chemical Quenching of Clioquinol Autofluorescence with Sudan Black B
This protocol is adapted for cultured cells on coverslips and aims to reduce autofluorescence after immunofluorescence staining.
-
Complete Immunofluorescence Staining: Perform your standard immunofluorescence protocol, including fixation, permeabilization, blocking, and primary and secondary antibody incubations.
-
Prepare Sudan Black B (SBB) Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol (B145695). Ensure the solution is well-mixed and filtered before use to remove any precipitates.[12]
-
Post-staining Rinse: After the final wash of your immunofluorescence protocol, rinse the coverslips briefly in PBS.
-
SBB Incubation: Immerse the coverslips in the 0.1% SBB solution for 5-10 minutes at room temperature in the dark. The optimal incubation time may need to be determined empirically for your specific cell type and experimental conditions.[15]
-
Washing: Briefly rinse the coverslips in 70% ethanol to remove excess SBB.[16]
-
Rehydration: Wash the coverslips thoroughly in several changes of PBS to remove all traces of ethanol.
-
Mounting: Mount the coverslips onto microscope slides using an aqueous mounting medium.
Protocol 2: Spectral Unmixing to Separate Clioquinol Autofluorescence
This protocol provides a general workflow for using linear unmixing on a spectral confocal microscope.
-
Acquire Reference Spectra:
-
Clioquinol Autofluorescence Spectrum: Prepare a sample of your cells treated with clioquinol but without any other fluorescent labels. Acquire a lambda stack (a series of images at different emission wavelengths) of this sample using the same excitation wavelength as your experiment. This will serve as the reference spectrum for clioquinol's autofluorescence.
-
Specific Fluorophore Spectrum: Prepare a sample stained with only your fluorescent probe of interest (e.g., your labeled antibody). Acquire a lambda stack to get its reference spectrum.
-
Background Spectrum: If necessary, acquire a lambda stack from an unstained, untreated sample to account for cellular autofluorescence.
-
-
Acquire Image of Your Experimental Sample: Acquire a lambda stack of your fully stained and clioquinol-treated sample.
-
Perform Linear Unmixing:
-
Open the linear unmixing software module on your microscope.
-
Load the acquired lambda stack of your experimental sample.
-
Import the reference spectra for clioquinol autofluorescence and your specific fluorophore(s).
-
The software will then use a linear algorithm to calculate the contribution of each reference spectrum to the mixed signal in your experimental image, generating separate images for each component.[10][11]
-
Visualizations
Caption: Experimental workflow for managing clioquinol autofluorescence.
Caption: Clioquinol's mechanism of action and its impact on autofluorescence.
References
- 1. The zinc ionophore clioquinol reverses autophagy arrest in chloroquine-treated ARPE-19 cells and in APP/mutant presenilin-1-transfected Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clioquinol kills astrocyte-derived KT-5 cells by the impairment of the autophagy-lysosome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The solution structure of the copper clioquinol complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stoichiometry and conditional stability constants of Cu(II) or Zn(II) clioquinol complexes; implications for Alzheimer's and Huntington's disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Using zinc ion-enhanced fluorescence of sulfur quantum dots to improve the detection of the zinc(II)-binding antifungal drug clioquinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cu2+-mediated fluorescence switching of gold nanoclusters for the selective detection of clioquinol - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. Clioquinol targets zinc to lysosomes in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What to do with high autofluorescence background in pancreatic tissues - an efficient Sudan black B quenching method for specific immunofluorescence labelling [pubmed.ncbi.nlm.nih.gov]
- 9. bioresearchcommunications.com [bioresearchcommunications.com]
- 10. Spectral Imaging with Linear Unmixing | Nikon’s MicroscopyU [microscopyu.com]
- 11. Clearing up the signal: spectral imaging and linear unmixing in fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sudan Black B treatment reduces autofluorescence and improves resolution of in situ hybridization specific fluorescent signals of brain sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biotium.com [biotium.com]
- 14. Reduction of lipofuscin-like autofluorescence in fluorescently labeled tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Flumethasone Pivalate Dosage in Primary Keratinocyte Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with flumethasone (B526066) pivalate (B1233124) in primary keratinocyte cultures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration range for flumethasone pivalate when treating primary keratinocyte cultures?
A1: Direct dose-response data for flumethasone pivalate in primary keratinocytes is limited in publicly available literature. However, based on studies with other potent corticosteroids like dexamethasone (B1670325), betamethasone (B1666872) dipropionate, and clobetasol (B30939) propionate, a starting concentration range of 10-9 M to 10-5 M is recommended for exploratory experiments. For anti-inflammatory effects, a concentration around 100 nM has been shown to be effective for dexamethasone in reducing pro-inflammatory gene expression in primary human keratinocytes.[1] For anti-proliferative effects, concentrations in the range of 10-8 M to 10-4 M have been shown to be effective for various corticosteroids on keratinocytes.[2]
Q2: What is the mechanism of action of flumethasone pivalate in keratinocytes?
A2: Flumethasone pivalate is a glucocorticoid that acts by binding to the glucocorticoid receptor (GR) present in the cytoplasm of keratinocytes.[3][4] Upon binding, the GR-flumethasone complex translocates to the nucleus, where it modulates gene expression. This leads to two main effects:
-
Transrepression: Inhibition of pro-inflammatory transcription factors such as NF-κB, leading to a decrease in the production of inflammatory cytokines.
-
Transactivation: Upregulation of anti-inflammatory genes.
This dual action results in the potent anti-inflammatory effects observed with flumethasone pivalate. The binding of the glucocorticoid-GR complex to DNA can interfere with the signaling pathways of other transcription factors, such as the MAPK signaling pathway.[5]
Q3: How can I assess the viability and proliferation of primary keratinocytes after treatment with flumethasone pivalate?
A3: A common and reliable method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . This colorimetric assay measures the metabolic activity of viable cells. A detailed protocol is provided in the "Experimental Protocols" section below.
Q4: How can I measure the anti-inflammatory effect of flumethasone pivalate in my keratinocyte culture?
A4: The anti-inflammatory effect can be quantified by measuring the reduction of pro-inflammatory cytokines, such as TNF-α, IL-1β, IL-6, and IL-8, upon stimulation with an inflammatory agent (e.g., TNF-α or lipopolysaccharide [LPS]). This can be done at both the mRNA level using quantitative real-time PCR (qRT-PCR) and the protein level using enzyme-linked immunosorbent assay (ELISA) on the cell culture supernatant.
Data Presentation
Due to the lack of specific quantitative data for flumethasone pivalate, the following tables provide an estimated dose-response relationship for potent corticosteroids in keratinocyte cultures, which can be used as a guideline for designing experiments with flumethasone pivalate.
Table 1: Estimated Anti-Proliferative Effects of Potent Corticosteroids on Keratinocytes
| Concentration (M) | Expected Effect on Proliferation |
| 10-9 | Minimal to no effect |
| 10-8 | Potential for slight induction of proliferation in some cases[2] |
| 10-7 | Onset of anti-proliferative effects |
| 10-6 | Significant inhibition of proliferation |
| 10-5 | Strong inhibition of proliferation |
| 10-4 | Very strong inhibition, potential for cytotoxicity[2] |
Table 2: Estimated Anti-Inflammatory Effects of Potent Corticosteroids on Keratinocytes (in the presence of an inflammatory stimulus)
| Concentration (M) | Expected Inhibition of Pro-inflammatory Cytokine Release |
| 10-9 | Minimal to no effect |
| 10-8 | Onset of inhibitory effects |
| 10-7 | Significant inhibition |
| 10-6 | Strong inhibition |
| 10-5 | Maximal or near-maximal inhibition |
Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)
Objective: To determine the effect of different concentrations of flumethasone pivalate on the viability and proliferation of primary keratinocytes.
Materials:
-
Primary human keratinocytes
-
Keratinocyte growth medium
-
Flumethasone pivalate stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed primary keratinocytes in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of keratinocyte growth medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of flumethasone pivalate in keratinocyte growth medium. Remove the medium from the wells and add 100 µL of the different concentrations of flumethasone pivalate. Include a vehicle control (medium with the same concentration of the solvent used for the drug stock).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control.
Anti-Inflammatory Assay (Cytokine Expression)
Objective: To evaluate the ability of flumethasone pivalate to inhibit the production of pro-inflammatory cytokines in primary keratinocytes.
Materials:
-
Primary human keratinocytes
-
Keratinocyte growth medium
-
Flumethasone pivalate stock solution
-
Inflammatory stimulus (e.g., TNF-α at 10 ng/mL)
-
24-well cell culture plates
-
Reagents for RNA extraction and qRT-PCR or ELISA kits for specific cytokines.
Procedure:
-
Cell Seeding: Seed primary keratinocytes in a 24-well plate and grow to 70-80% confluency.
-
Pre-treatment: Treat the cells with different concentrations of flumethasone pivalate for 1-2 hours. Include a vehicle control.
-
Inflammatory Stimulation: Add the inflammatory stimulus (e.g., TNF-α) to the wells (except for the unstimulated control) and incubate for a specific time (e.g., 6 hours for qRT-PCR or 24 hours for ELISA).
-
Sample Collection:
-
For qRT-PCR: Harvest the cells for RNA extraction.
-
For ELISA: Collect the cell culture supernatant.
-
-
Analysis:
-
qRT-PCR: Analyze the relative mRNA expression of target cytokine genes (e.g., IL6, IL8, TNF), normalized to a housekeeping gene.
-
ELISA: Quantify the concentration of the secreted cytokines in the supernatant according to the manufacturer's instructions.
-
Mandatory Visualization
Caption: Experimental workflow for optimizing flumethasone pivalate dosage.
Caption: Glucocorticoid receptor signaling pathway in keratinocytes.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in MTT assay results | - Uneven cell seeding- Edge effects in the 96-well plate- Contamination | - Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the plate.- Regularly check for contamination. |
| No significant anti-proliferative effect observed | - Flumethasone pivalate concentration is too low.- Insufficient incubation time.- Cells are not actively proliferating. | - Increase the concentration range of flumethasone pivalate.- Extend the treatment duration (e.g., up to 72 hours).- Ensure cells are in the exponential growth phase during treatment. |
| Unexpected cytotoxicity at low concentrations | - Solvent (e.g., DMSO) toxicity.- Error in drug dilution.- Primary cells are overly sensitive. | - Ensure the final solvent concentration is non-toxic (typically <0.1%).- Prepare fresh drug dilutions and verify calculations.- Perform a solvent toxicity control experiment. |
| No inhibition of inflammatory cytokine expression | - Flumethasone pivalate concentration is too low.- Ineffective inflammatory stimulus.- Timing of sample collection is not optimal. | - Increase the concentration of flumethasone pivalate.- Confirm the activity of the inflammatory stimulus.- Perform a time-course experiment to determine peak cytokine expression. |
| Difficulty in culturing primary keratinocytes | - Suboptimal culture medium or supplements.- Improper dissociation of tissue.- Contamination. | - Use a commercially available, optimized keratinocyte growth medium.[6]- Optimize the enzymatic digestion time and method.[7][8]- Maintain strict aseptic techniques. |
References
- 1. Glucocorticoids promote CCL20 expression in keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of topical corticosteroids on cell proliferation, cell cycle progression and apoptosis: in vitro comparison on HaCaT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glucocorticoid receptor localizes to adherens junctions at the plasma membrane of keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glucocorticoid Receptor Localizes to Adherens Junctions at the Plasma Membrane of Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Isolation, Primary Culture, and Cryopreservation of Human Keratinocytes | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Isolation, Primary Culture, and Cryopreservation of Human Keratinocytes | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Mitigating Clioquinol-Induced Staining in Topical Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the issue of staining associated with clioquinol (B1669181) in topical preparations.
Frequently Asked Questions (FAQs)
Q1: Why do topical preparations containing clioquinol tend to cause yellow staining?
A1: Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) is a phenolic compound susceptible to oxidation. This degradation process can be accelerated by factors such as exposure to light, oxygen, high temperatures, and the presence of metal ions. The resulting oxidized products are often colored, leading to the characteristic yellow staining of the skin, nails, and clothing.[1] Clioquinol's inherent ability to chelate metal ions, which is part of its antimicrobial mechanism, may also contribute to the formation of colored complexes.[2]
Q2: What are the primary strategies for reducing the staining potential of clioquinol in a topical formulation?
A2: The primary strategies to mitigate clioquinol-induced staining focus on preventing its oxidative degradation. These include:
-
Incorporation of Antioxidants: To scavenge free radicals and inhibit the oxidation process.
-
Addition of Chelating Agents: To sequester trace metal ions that can catalyze oxidation.
-
pH Optimization: Maintaining an optimal pH can enhance the stability of phenolic compounds.
-
Use of Anhydrous Vehicles: Reducing the water content in the formulation can slow down degradation pathways that require an aqueous environment.
Q3: Which antioxidants are suitable for use in clioquinol formulations?
A3: Lipid-soluble antioxidants are often preferred for topical formulations, especially in oleaginous or emulsion-based systems. Suitable antioxidants include:
-
Tocopherols (Vitamin E): Alpha-tocopherol and its derivatives are common in dermatological preparations for their antioxidant properties.[3][4]
-
Ascorbic Acid (Vitamin C) and its derivatives: While water-soluble, derivatives like ascorbyl palmitate can be incorporated into the oil phase of emulsions. Ascorbic acid can help regenerate other antioxidants, like Vitamin E.[5][6]
-
Butylated Hydroxytoluene (BHT): A synthetic antioxidant widely used in topical pharmaceuticals to prevent the oxidation of active ingredients.
Compatibility and stability of the chosen antioxidant with clioquinol and other excipients must be evaluated.
Q4: How do chelating agents help in reducing clioquinol staining?
A4: While clioquinol itself is a chelating agent, the presence of trace metal ions (e.g., iron, copper) in raw materials or from manufacturing equipment can still catalyze its oxidation. Adding a strong chelating agent, such as Ethylenediaminetetraacetic acid (EDTA) and its salts (e.g., Disodium EDTA), can sequester these metal ions, preventing them from participating in oxidative reactions and thus improving the color stability of the formulation.[7]
Q5: What is the optimal pH for a clioquinol topical formulation to ensure color stability?
A5: The optimal pH for minimizing discoloration of phenolic compounds is formulation-dependent and requires experimental determination. Generally, the stability of phenolic compounds is influenced by pH, with degradation often accelerated in neutral to alkaline conditions.[8][9] It is recommended to conduct stability studies on formulations buffered at various acidic to neutral pH values (e.g., pH 4 to 7) to identify the range that confers the best color stability for your specific clioquinol preparation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Yellow discoloration of the product upon storage. | Oxidation of clioquinol due to exposure to air, light, or heat. | - Incorporate an effective antioxidant (e.g., tocopherol, BHT).- Add a chelating agent (e.g., Disodium EDTA) to sequester metal ions.- Package the formulation in an opaque, airtight container.- Store the product in a cool, dark place. |
| Staining of skin and clothing after application. | Presence of colored degradation products of clioquinol. | - Reformulate with antioxidants and/or chelating agents to improve stability.- Optimize the formulation pH to a range that minimizes clioquinol degradation.- Consider an anhydrous formulation base to reduce oxidative degradation. |
| Inconsistent color between batches. | Variability in raw material quality (e.g., trace metal content).Inconsistent manufacturing process (e.g., exposure to heat or light). | - Implement stringent quality control for all raw materials.- Standardize the manufacturing process, minimizing exposure to heat and light.- Incorporate a chelating agent like Disodium EDTA to buffer against variations in trace metal content. |
Data Presentation
The following table presents illustrative quantitative data on the effect of various stabilizers on the color stability of a 3% clioquinol cream. This data is hypothetical and intended to demonstrate the expected outcomes of a well-designed stability study. Researchers should generate their own data based on the provided experimental protocols.
Table 1: Illustrative Color Stability Data for 3% Clioquinol Cream after 3 Months of Accelerated Stability Testing (40°C ± 2°C / 75% RH ± 5% RH)
| Formulation ID | Stabilizer(s) | Initial Color (L, a, b) | 3-Month Color (L, a, b) | Total Color Difference (ΔE*) |
| F1 (Control) | None | 85.2, -0.5, 4.3 | 75.8, 1.2, 15.7 | 12.5 |
| F2 | 0.5% α-Tocopherol | 85.1, -0.4, 4.5 | 82.3, 0.1, 8.9 | 5.2 |
| F3 | 0.1% Disodium EDTA | 85.3, -0.5, 4.2 | 81.9, 0.3, 10.1 | 6.9 |
| F4 | 0.5% α-Tocopherol + 0.1% Disodium EDTA | 85.2, -0.4, 4.4 | 84.1, -0.1, 6.2 | 2.2 |
| F5 (pH 5.5) | 0.5% α-Tocopherol + 0.1% Disodium EDTA | 85.4, -0.5, 4.3 | 84.8, -0.2, 5.8 | 1.7 |
Note: ΔE* is the total color difference calculated using the CIE76 formula. A lower ΔE* value indicates greater color stability.
Experimental Protocols
Protocol 1: Preparation of Test Formulations
This protocol describes the preparation of a series of oil-in-water cream formulations to test the efficacy of different stabilizing agents.
-
Preparation of the Oil Phase:
-
In a suitable vessel, combine the required amounts of lipophilic excipients (e.g., cetyl alcohol, stearic acid, liquid paraffin).
-
Add the calculated amount of clioquinol and any oil-soluble stabilizers (e.g., α-tocopherol).
-
Heat the mixture to 70-75°C with continuous stirring until all components are melted and uniformly dispersed.
-
-
Preparation of the Aqueous Phase:
-
In a separate vessel, dissolve the water-soluble excipients (e.g., propylene (B89431) glycol, emulsifying agents) in purified water.
-
If applicable, add any water-soluble stabilizers (e.g., Disodium EDTA, ascorbic acid).
-
Heat the aqueous phase to 70-75°C.
-
-
Emulsification:
-
Slowly add the aqueous phase to the oil phase with continuous homogenization until a uniform emulsion is formed.
-
Allow the emulsion to cool to room temperature with gentle stirring.
-
-
pH Adjustment and Finalization:
-
If necessary, adjust the pH of the cream using a suitable buffering system (e.g., citrate (B86180) buffer) to the desired value.
-
Incorporate any temperature-sensitive additives, such as preservatives, once the cream has cooled below 40°C.
-
Homogenize the final formulation to ensure uniformity.
-
Protocol 2: Accelerated Stability Testing and Colorimetric Analysis
This protocol details the methodology for assessing the color stability of the prepared clioquinol formulations under accelerated conditions.
-
Sample Preparation and Storage:
-
Package the test formulations in appropriate containers (e.g., opaque glass jars or aluminum tubes).
-
Place the samples in a stability chamber maintained at accelerated conditions (e.g., 40°C ± 2°C and 75% RH ± 5% RH).
-
Retain a set of control samples at room temperature, protected from light.
-
-
Colorimetric Measurement (CIELAB Method):
-
At specified time points (e.g., 0, 1, 2, and 3 months), remove samples from the stability chamber and allow them to equilibrate to room temperature.
-
Use a calibrated spectrophotometer or colorimeter to measure the color of the cream.[10][11]
-
Place a sufficient amount of the cream in a sample holder with a clear, flat surface (e.g., a petri dish or a specialized semi-solid sample holder). Ensure a smooth, uniform surface without air bubbles.
-
Record the CIELAB color space values:
-
Perform at least three measurements per sample and calculate the average.
-
-
Data Analysis:
-
Calculate the total color difference (ΔE) at each time point relative to the initial measurement (time 0) using the following formula: ΔE = √[(ΔL)\² + (Δa)\² + (Δb)\²] where ΔL, Δa, and Δb are the differences in the respective values between the initial and current time points.
-
A higher ΔE* value indicates a greater change in color and lower stability.
-
Compare the ΔE* values across different formulations to determine the most effective stabilization strategy.
-
Visualizations
Caption: Proposed mechanism of clioquinol staining and intervention points.
Caption: Workflow for evaluating the color stability of clioquinol formulations.
References
- 1. How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agritrop.cirad.fr [agritrop.cirad.fr]
- 4. Evaluation of the Efficacy and Synergistic Effect of α- and δ-Tocopherol as Natural Antioxidants in the Stabilization of Sunflower Oil and Olive Pomace Oil during Storage Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability, transdermal penetration, and cutaneous effects of ascorbic acid and its derivatives | Semantic Scholar [semanticscholar.org]
- 6. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of color changes during stability studies using spectrophotometric chromaticity measurements versus visual examination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Color Analysis for Pharmaceutical Products using UV-Visible Absorption Techniques - Behind the Bench [thermofisher.com]
- 12. Developments in image-based colorimetric analysis methods and applications of CIElab color space in pharmaceutical sciences: A narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What Is CIELAB Color Space? - HunterLab Horizons Blog | HunterLab [hunterlab.com]
managing the pro-oxidant effects of clioquinol under specific experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with clioquinol (B1669181). It specifically addresses the management of its pro-oxidant effects under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: Under what experimental conditions does clioquinol exhibit pro-oxidant effects?
A1: Clioquinol can act as a pro-oxidant under certain experimental conditions, particularly in in vitro models such as murine cortical cultures.[1][2] Its pro-oxidant activity is influenced by factors like the cellular environment, pH, and the relative concentration of metal ions like copper, zinc, and iron.[1]
Q2: What is the proposed mechanism behind clioquinol's pro-oxidant activity?
A2: The pro-oxidant effects of clioquinol are often linked to its metal chelating properties.[1][3] While metal chelation can be protective by reducing the availability of redox-active metals for Fenton reactions, the clioquinol-metal complexes themselves can also be redox-active, leading to the generation of reactive oxygen species (ROS).[1][3] The specific outcome depends on the local concentration of metals and the cellular redox state.[1] Additionally, clioquinol has been shown to inhibit the activity of antioxidant enzymes like superoxide (B77818) dismutase-1 (SOD1), further contributing to oxidative stress.[4]
Q3: Are there cell-specific differences in the response to clioquinol's pro-oxidant effects?
A3: Yes, cellular context is critical. For instance, the antioxidant protein NQO1 has been shown to potently protect against clioquinol-induced toxicity.[3][5] Cell lines with low expression of NQO1 may be more susceptible to its pro-oxidant effects.[5] Furthermore, in human M17 neuroblastoma cells, clioquinol can activate the PI3K-dependent survival pathway, protecting against oxidative stress, a protective effect not observed in murine N2a neuroblastoma cells.[6]
Q4: Can clioquinol's pro-oxidant effects be mitigated?
A4: Yes, co-treatment with antioxidants can attenuate the pro-oxidant effects of clioquinol. Studies have shown that antioxidants such as ascorbic acid and Trolox C can reduce clioquinol-induced lipid peroxidation and cell death.[2] The metal chelator 1,10-phenanthroline (B135089) has also been shown to be protective.[2]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Increased cell death and lipid peroxidation in neuronal cultures treated with 1-3 µM clioquinol. | Clioquinol is exerting a pro-oxidant effect at this concentration range in your specific cell type.[2] | - Co-treat with antioxidants like ascorbic acid (Vitamin C) or Trolox C.[2]- Include a metal chelator such as 1,10-phenanthroline in your experimental setup.[2]- Evaluate the expression of protective enzymes like NQO1 and heme oxygenase-2 in your cell model, as their absence can increase susceptibility.[2][5] |
| Inconsistent results with clioquinol treatment across different cell lines. | Cell lines may have varying levels of endogenous antioxidant defenses (e.g., NQO1 expression) or different signaling pathway responses (e.g., PI3K activation).[5][6] | - Characterize the expression levels of key antioxidant proteins (e.g., NQO1, SOD) in your cell lines.- Assess the activation of pro-survival pathways like PI3K/Akt upon clioquinol treatment.- Consider using isogenic cell lines with and without specific antioxidant genes to dissect the mechanism. |
| Clioquinol induces toxicity at concentrations intended for neuroprotection. | The therapeutic window for clioquinol can be narrow, and its effects are highly dependent on the cellular metal ion homeostasis.[1] Paradoxically, higher concentrations (e.g., 30 µM) have been reported to be less toxic in some instances than lower concentrations.[2] | - Perform a detailed dose-response curve for your specific experimental model.- Measure intracellular metal ion concentrations to understand how clioquinol is affecting metal homeostasis.- Consider that clioquinol's primary effect might be the redistribution of metals rather than simple chelation.[1] |
Quantitative Data Summary
Table 1: Pro-oxidant Effects of Clioquinol and Mitigation Strategies in Murine Cortical Cultures
| Treatment | Concentration | Duration | Outcome | Mitigation | Reference |
| Clioquinol | 1-3 µM | 24 h | Increased malondialdehyde, ~40% neuronal death | Ascorbic acid, Trolox C, 1,10-phenanthroline | [2] |
| Clioquinol | 30 µM | 24 h | Less toxic than 1-3 µM | - | [2] |
Table 2: Effect of Clioquinol on Cellular Processes Related to Oxidative Stress
| Cell Line | Clioquinol Concentration | Duration | Effect | Reference |
| SH-SY5Y | Dose-dependent | - | Increased ROS production, Caspase-3 activation | [4] |
| SH-SY5Y | 20-50 µM | 24 h | Increased cellular copper levels | [4][7] |
| RGC5 and HepG2 | Up to 10 µM | Up to 2 h | Increased lipid peroxidation | [8] |
| HEK293 | - | - | Increased lipid peroxidation | [5] |
Experimental Protocols
1. Measurement of Lipid Peroxidation (Malondialdehyde Assay)
This protocol is based on the detection of malondialdehyde (MDA), a product of lipid peroxidation.
-
Cell Culture: Plate murine cortical neurons at an appropriate density and allow them to adhere and differentiate.
-
Treatment: Treat the cells with clioquinol (e.g., 1-3 µM) with or without antioxidants (e.g., ascorbic acid, Trolox C) for 24 hours.
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them in a suitable buffer containing a butylated hydroxytoluene (BHT) to prevent further oxidation.
-
TBARS Assay:
-
Add thiobarbituric acid (TBA) reagent to the cell lysates.
-
Incubate the mixture at 95°C for 60 minutes to allow the reaction between MDA and TBA to form a colored product.
-
Cool the samples on ice and centrifuge to pellet any precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
-
-
Quantification: Calculate the MDA concentration using a standard curve generated with a known concentration of MDA.
2. Assessment of Cell Viability (LDH Assay)
This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.
-
Cell Culture and Treatment: Follow the same procedure as for the MDA assay.
-
Sample Collection: After the 24-hour treatment period, collect the cell culture supernatant.
-
LDH Reaction:
-
Add the collected supernatant to a reaction mixture containing pyruvate (B1213749) and NADH.
-
LDH in the supernatant will catalyze the conversion of pyruvate to lactate, with the concomitant oxidation of NADH to NAD+.
-
Monitor the decrease in absorbance at 340 nm over time, which is proportional to the LDH activity.
-
-
Calculation: Calculate the percentage of cell death by comparing the LDH release from treated cells to that of control cells (untreated) and a positive control (cells lysed to release all LDH).
Visualizations
Caption: Clioquinol's pro-oxidant mechanism and points of mitigation.
Caption: Workflow for assessing clioquinol's pro-oxidant effects.
References
- 1. Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The oxidative neurotoxicity of clioquinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. NQO1 protects against clioquinol toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clioquinol inhibits peroxide-mediated toxicity through up-regulation of phosphoinositol-3-kinase and inhibition of p53 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clioquinol inhibits dopamine-β-hydroxylase secretion and noradrenaline synthesis by affecting the redox status of ATOX1 and copper transport in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Refining Animal Models for Clioquinol Therapeutic Window Assessment
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for designing and troubleshooting in vivo studies to better define the therapeutic window of Clioquinol (B1669181) (CQ) in humans. By refining animal models, researchers can more accurately predict both the efficacy and potential neurotoxicity of this repurposed compound.
Frequently Asked Questions (FAQs)
Q1: Why is there a need to refine animal models for Clioquinol studies?
A1: Historically, the clinical use of Clioquinol was halted due to reports of subacute myelo-optic neuropathy (SMON) in a subset of the Japanese population.[1][2][3][4] However, research has revealed significant species-specific differences in CQ metabolism and neurotoxicity.[2][3] Rodents, for instance, metabolize CQ into glucuronate and sulfate (B86663) conjugates more extensively than humans, dogs, or monkeys.[2][3] This metabolic difference leads to lower plasma concentrations of free CQ in rodents, making them less susceptible to the neurotoxic effects observed in humans at similar oral doses. Therefore, refining animal models to better mimic human metabolism is crucial for accurately determining the therapeutic window.
Q2: Which animal model is most appropriate for studying Clioquinol's effects?
A2: The choice of animal model depends on the specific research question.
-
For neurodegenerative disease models (e.g., Alzheimer's, Parkinson's, Huntington's): Transgenic mouse models are frequently used and have shown that CQ can reduce amyloid-beta plaque burden, improve cognitive deficits, and mitigate pathological phenotypes.[4][5][6]
-
For toxicology studies: Dogs and monkeys are more predictive of human toxicity due to their similar metabolic profiles, where less conjugation of CQ occurs.[2][3] Studies in Beagle dogs have shown neurotoxicity at doses of 250-400 mg/kg/day, while monkeys exhibit toxicity at 200-700 mg/kg/day.[2][7] It is important to note that different strains of dogs can have varying sensitivities to CQ's neurotoxic effects.[8]
Q3: What are the known mechanisms of action for Clioquinol?
A3: Clioquinol's primary mechanism is its function as a metal chelator, particularly for zinc, copper, and iron.[1][2][3][9] This action is believed to be central to its therapeutic effects in neurodegenerative diseases by disrupting metal-mediated amyloid-beta aggregation.[2][3][5] Additionally, CQ has been shown to modulate several signaling pathways, including:
-
NF-κB Pathway: CQ can inhibit the NF-κB signaling pathway, which is involved in inflammation and cell survival.[10]
-
cAMP/PKA/CREB Pathway: CQ can block cAMP efflux from cells, leading to increased phosphorylation of CREB, a key protein in learning and memory.[1]
-
VEGFR2 Pathway: CQ can promote the degradation of VEGFR2, a key receptor in angiogenesis, suggesting its potential in cancer treatment.
-
AKT/mTOR Pathway: In a monkey model of Parkinson's disease, CQ was shown to activate the AKT/mTOR survival pathway.[11]
Q4: What are the challenges in formulating Clioquinol for oral administration in animal studies?
A4: Clioquinol is a lipophilic compound with low water solubility, which can make consistent oral dosing challenging. It is often administered as a suspension in vehicles like carboxymethylcellulose sodium (CMC-Na). Ensuring a homogenous suspension is critical for accurate dosing. For long-term studies, voluntary consumption of medicated food or jelly can be a less stressful alternative to daily gavage.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent results between animals at the same dose | - Inhomogeneous drug suspension.- Improper oral gavage technique leading to variable administration.- Stress from handling and gavage affecting physiological responses. | - Ensure vigorous and consistent mixing of the Clioquinol suspension immediately before each administration.- Ensure all personnel are thoroughly trained in proper oral gavage techniques to minimize trauma and ensure accurate delivery to the stomach.[12][13][14][15]- Habituate animals to handling prior to the study and consider alternative, less stressful dosing methods for chronic studies.[16] |
| Signs of animal distress during or after oral gavage (e.g., coughing, fluid from nose) | - Accidental administration into the trachea. | - Immediately stop the procedure. If fluid is observed from the nose, the dose was likely administered into the lungs. Monitor the animal closely. Ensure proper restraint and technique on subsequent attempts, ensuring the gavage needle is inserted along the roof of the mouth to facilitate entry into the esophagus.[14] |
| Unexpected neurotoxicity at doses previously reported as safe in a particular rodent strain | - Differences in gut microbiome affecting CQ absorption.- Underlying health conditions of the animal cohort.- Errors in dose calculation or formulation. | - Source animals from a reputable vendor and ensure they are specific-pathogen-free.- Double-check all calculations and ensure the formulation is prepared correctly and is stable.[17][18]- Consider a pilot study with a small number of animals to confirm the tolerability of the intended dose range in your specific colony. |
| Difficulty in dissolving or suspending Clioquinol for dosing | - Clioquinol's poor solubility in aqueous solutions. | - Use a suitable vehicle such as 0.5% CMC-Na in sterile water. Sonication or vigorous vortexing may be required to achieve a uniform suspension. For some applications, a solution in a vehicle containing DMSO and PEG may be considered, but potential toxicity of the vehicle itself should be evaluated.[19][20] |
Quantitative Data Summary
Table 1: Comparative Neurotoxic Doses and Plasma Concentrations of Clioquinol
| Animal Model | Neurotoxic Dose (mg/kg/day) | Toxic Plasma Concentration (µg/mL) | Reference(s) |
| Mongrel Dogs | 60–150 | ~14 | [2] |
| Beagle Dogs | 250-450 | Not specified | [2][7] |
| Monkeys | 200–700 | ~5 | [2] |
| Rats | >200 | >17 | [2] |
| Humans (associated with SMON) | 20–30 | Not specified | [2] |
Table 2: Therapeutic Dosing of Clioquinol in Preclinical Models
| Animal Model | Disease Model | Therapeutic Dose (mg/kg/day) | Key Therapeutic Outcome(s) | Reference(s) |
| TgCRND8 Mice | Alzheimer's Disease | 30 | Reduced amyloid-beta plaque burden, reversal of working memory impairments. | [5][6] |
| MPTP-induced Monkeys | Parkinson's Disease | 10 (twice daily) | Improvement in motor and non-motor deficits. | [21][11] |
| R6/2 Transgenic Mice | Huntington's Disease | Not specified | Improved behavioral and pathological phenotypes. | |
| Hamsters | Prion Disease | 50 | Reached effective concentrations in the brain to prevent prion accumulation. | [22] |
Experimental Protocols
Protocol 1: Oral Gavage Administration of Clioquinol in Mice
Materials:
-
Clioquinol powder
-
Vehicle (e.g., 0.5% w/v Carboxymethylcellulose sodium [CMC-Na] in sterile water)
-
Sterile water
-
Weighing scale and spatulas
-
Mortar and pestle or homogenizer
-
Sterile tubes for suspension preparation
-
Vortex mixer and sonicator
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, flexible tip recommended)
-
Syringes (1 mL)
Procedure:
-
Animal Preparation: Weigh each mouse to accurately calculate the required dose volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.[23]
-
Vehicle Preparation: Prepare the 0.5% CMC-Na solution by slowly adding 0.5 g of CMC-Na to 100 mL of sterile water while stirring continuously until fully dissolved.
-
Clioquinol Suspension Preparation:
-
Calculate the total amount of Clioquinol needed for the study group.
-
Weigh the Clioquinol powder and triturate it to a fine powder using a mortar and pestle.
-
Add a small amount of the vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while continuously mixing to achieve the desired final concentration.
-
Vortex the suspension vigorously for at least 2 minutes and sonicate if necessary to ensure a uniform and fine suspension.
-
-
Administration:
-
Gently restrain the mouse by the scruff of the neck, ensuring the head and body are in a straight line.[13][15]
-
Measure the appropriate length for gavage needle insertion (from the corner of the mouth to the last rib).
-
Gently insert the gavage needle into the mouth, advancing it along the roof of the mouth into the esophagus. Do not force the needle.[14]
-
Once in the esophagus, slowly dispense the suspension.
-
Carefully withdraw the needle.
-
Monitor the animal for any signs of distress for a few minutes after administration.
-
-
Important Considerations:
-
Always vortex the stock suspension immediately before drawing up each dose to ensure homogeneity.
-
Prepare fresh suspensions regularly, as the stability of Clioquinol in suspension may be limited.[17]
-
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Clioquinol: to harm or heal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clioquinol: review of its mechanisms of action and clinical uses in neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and toxicity of clioquinol treatment and A-beta42 inoculation in the APP/PSI mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clioquinol decreases amyloid-beta burden and reduces working memory impairment in a transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The oral toxicity of clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Strain differences in dogs for neurotoxicity of clioquinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Clioquinol independently targets NF-kappaB and lysosome pathways in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clioquinol improves motor and non-motor deficits in MPTP-induced monkey model of Parkinson's disease through AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Standard Operating Procedure (SOP) for Oral Dosing (Gavage) in Adult Mice and Rats | Research SOP [researchsop.com]
- 13. acurec.ui.edu.ng [acurec.ui.edu.ng]
- 14. instechlabs.com [instechlabs.com]
- 15. animalcare.ubc.ca [animalcare.ubc.ca]
- 16. Voluntary oral administration of drugs in mice [protocols.io]
- 17. turkjps.org [turkjps.org]
- 18. fda.gov [fda.gov]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Clioquinol improves motor and non-motor deficits in MPTP-induced monkey model of Parkinson’s disease through AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Pharmacokinetics and distribution of clioquinol in golden hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. iacuc.wsu.edu [iacuc.wsu.edu]
Validation & Comparative
A Comparative Analysis of Flumethasone Pivalate with Other Topical Corticosteroids
This guide provides a detailed comparative analysis of flumethasone (B526066) pivalate (B1233124) against other commonly used topical corticosteroids, including clobetasol (B30939) propionate (B1217596), betamethasone (B1666872) dipropionate, and hydrocortisone (B1673445). The comparison focuses on potency, clinical efficacy, and safety profiles, supported by experimental data and detailed methodologies for key assays. This document is intended for researchers, scientists, and drug development professionals.
Introduction and Mechanism of Action
Topical corticosteroids (TCS) are a cornerstone in the treatment of various inflammatory and hyperproliferative skin conditions such as atopic dermatitis and psoriasis.[1] Their therapeutic effects are mediated through the glucocorticoid receptor (GR), a ligand-dependent transcription factor that modulates gene expression.[2][3] Flumethasone pivalate is a moderately potent, difluorinated corticosteroid ester recognized for its anti-inflammatory, antipruritic, and vasoconstrictive properties.[4][5]
Upon diffusing through the cell membrane, the corticosteroid binds to the cytosolic GR, which is part of a complex with heat-shock proteins (HSPs).[6] This binding event causes the dissociation of HSPs and allows the activated GR-ligand complex to translocate into the nucleus.[7] Inside the nucleus, the complex can act in two primary ways:
-
Transactivation: The GR complex dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs), leading to the increased transcription of anti-inflammatory genes.[2][6]
-
Transrepression: The GR monomer can interfere with the function of other transcription factors, such as NF-κB and AP-1, which are key drivers of pro-inflammatory gene expression.[8] This "tethering" mechanism is central to the anti-inflammatory effects of glucocorticoids.
Comparative Data
The performance of topical corticosteroids is primarily evaluated based on their potency, clinical efficacy in treating specific dermatoses, and their potential for local and systemic adverse effects.
Potency is a measure of a drug's ability to produce an effect and is often determined using the vasoconstrictor assay, which measures the degree of skin blanching.[9] Topical corticosteroids are typically grouped into seven classes, with Class I being super-potent and Class VII being the least potent.[10]
Table 1: Potency Classification of Selected Topical Corticosteroids
| Potency Class | Corticosteroid | Concentration & Vehicle |
|---|---|---|
| I (Super-potent) | Clobetasol Propionate | 0.05% Cream, Ointment, Foam |
| Halobetasol Propionate | 0.05% Cream, Ointment | |
| II (High-potent) | Betamethasone Dipropionate | 0.05% Ointment (Optimized Vehicle) |
| Fluocinonide | 0.05% Cream, Ointment, Gel | |
| III (Medium-potent) | Flumethasone Pivalate | 0.03% Cream [10] |
| Betamethasone Valerate | 0.1% Cream | |
| Triamcinolone Acetonide | 0.1% Cream, Ointment | |
| VII (Low-potent) | Hydrocortisone | 1%, 2.5% Cream, Ointment |
Source: Data compiled from multiple potency ranking charts.[10][11][12][13]
Clinical efficacy is assessed in randomized controlled trials (RCTs) by measuring the improvement in disease-specific scores, such as the Psoriasis Area and Severity Index (PASI) or the Eczema Area and Severity Index (EASI).
Table 2: Summary of Comparative Efficacy Data
| Comparison | Indication | Key Efficacy Outcomes | Conclusion |
|---|---|---|---|
| Flumethasone Pivalate vs. Betamethasone Dipropionate | Psoriasis & other steroid-responsive dermatoses | In a 3-week, double-blind RCT (n=60), betamethasone dipropionate cream was significantly more effective than flumethasone pivalate cream.[14] | Betamethasone dipropionate demonstrated superior efficacy.[14] |
| Potent vs. Moderate TCS | Atopic Eczema | Pooled data from 15 trials (n=1053) showed insufficient evidence of a benefit of potent over moderate-potency TCS for achieving treatment success (cleared or marked improvement).[15] | Potent and moderate corticosteroids may have comparable efficacy in some eczema patient populations.[15] |
| Betamethasone Dipropionate 0.05% Spray vs. Vehicle | Plaque Psoriasis | At Day 15, the treatment success rate was 19.0% for the betamethasone spray vs. 2.3% for the vehicle spray (P<0.001).[16] | Betamethasone dipropionate is significantly more effective than its vehicle.[16] |
| Fluticasone (B1203827) Propionate 0.005% Ointment vs. Betamethasone Dipropionate 0.05% Ointment | Moderate-to-severe Psoriasis | In a 12-week study (n=74), there was no significant difference in efficacy between the mid-potency fluticasone and high-potency betamethasone at the end of treatment.[17] | Efficacy can be comparable between different potency classes depending on the formulation and condition.[17] |
The safety of topical corticosteroids is a critical consideration, with risks increasing with higher potency, prolonged use, large application areas, and occlusion.[18] The most common adverse effects are local (e.g., skin atrophy), while systemic effects like HPA axis suppression are rarer but more serious.[1][19]
Table 3: Comparative Safety and Adverse Effects Profile
| Adverse Effect | Flumethasone Pivalate (Moderate Potency) | Clobetasol Propionate (Super Potent) | Betamethasone Dipropionate (High Potency) | Hydrocortisone (Low Potency) |
|---|---|---|---|---|
| Skin Atrophy | Lower risk. Atrophy is a known side effect of all TCS, but risk increases with potency.[1][20] | Higher risk, especially with long-term use or on thin skin.[1] Onset can be within 2 weeks.[20] | Moderate to high risk. | Very low risk; considered one of the safest for long-term use on sensitive areas.[18] |
| HPA Axis Suppression | Low risk. Systemic absorption is minimal with appropriate use. | Highest risk. Can occur as early as one week after use, especially over large body surface areas (>20%).[21] Use should not exceed 50g per week.[22] | Moderate risk. Studies show suppression in ~22% of patients using high-potency TCS over >15% BSA for 4 weeks.[21] | Negligible risk. |
| Other Local Effects (Striae, Telangiectasia, Perioral Dermatitis) | Possible, but less frequent than with higher potency agents.[18] | More frequently reported.[1] | More frequently reported than lower potency agents. | Rare.[18] |
BSA: Body Surface Area Sources: Data compiled from multiple safety reviews and studies.[1][18][20][21][22][23][24]
Experimental Protocols
Standardized experimental protocols are essential for the objective evaluation and comparison of topical corticosteroid performance.
The VCA is a pharmacodynamic study that measures the skin-blanching (pallor) effect of a TCS, which correlates with its potency and bioavailability.[9]
Methodology:
-
Subject Selection: Healthy volunteers with normal skin and a demonstrated vasoconstrictive response are selected.
-
Site Application: A number of small, defined sites (e.g., 1-2 cm²) are marked on the flexor surface of the forearms.
-
Dosing: The test formulation, a reference standard, and a vehicle control are applied to the designated sites. Application times are varied (e.g., 0.5, 1, 2, 4, 6 hours) to establish a dose-duration response.[25]
-
Occlusion: Sites are often covered with an occlusive dressing to enhance penetration.[1]
-
Removal: The formulation is removed at the end of the specified application time.
-
Evaluation: The degree of vasoconstriction (blanching) is assessed at specified time points (e.g., 2, 6, 12, 24 hours post-removal). Evaluation can be done visually by a trained observer against a graded scale or instrumentally using a chromameter, which provides an objective measure of color change.
-
Data Analysis: The response is plotted over time, and the Area Under the Effect Curve (AUEC) is calculated. An Emax model is often used to relate the dose duration to the effect and determine the ED50 (the duration required to achieve 50% of the maximal effect).[25]
RCTs are the gold standard for determining the clinical efficacy and safety of a TCS for a specific disease.
Methodology:
-
Study Design: A multi-center, randomized, double-blind, vehicle-controlled, parallel-group study is a common design.[26][27]
-
Patient Population: Patients (adults or children) with a confirmed diagnosis of mild, moderate, or severe atopic dermatitis are enrolled based on inclusion/exclusion criteria (e.g., percentage of BSA affected, baseline EASI score).[28]
-
Randomization: Patients are randomly assigned to receive the active TCS treatment or a vehicle control. Comparisons can also be made against another active TCS.
-
Treatment Regimen: Patients are instructed to apply a specific amount of the assigned cream (e.g., using the fingertip unit method) to affected areas once or twice daily for a set duration (e.g., 2-4 weeks).[18]
-
Efficacy Assessments: The primary endpoint is often the proportion of subjects achieving "treatment success" at the end of the study, defined as a score of 0 (clear) or 1 (almost clear) on an Investigator's Global Assessment (IGA) scale.[15][29] Secondary endpoints include the mean change from baseline in EASI score, pruritus scores, and patient-reported outcomes.
-
Safety Monitoring: Adverse events are recorded at each study visit. Specific assessments for skin atrophy (e.g., using skin thickness measurements) and HPA axis suppression may be included, especially for potent corticosteroids or long-term trials.[30]
This test evaluates the systemic absorption and effect of a TCS on adrenal function.
Methodology:
-
Baseline Assessment: A baseline (pre-treatment) assessment of HPA axis function is performed.
-
Cosyntropin (B549272) Stimulation Test: The standard method is the low-dose or standard-dose cosyntropin (a synthetic ACTH) stimulation test.[21][23]
-
A baseline blood sample is drawn to measure the cortisol level.
-
Cosyntropin is administered intravenously or intramuscularly.
-
Blood samples are drawn again at 30 and/or 60 minutes post-administration to measure the stimulated cortisol level.
-
-
Treatment Phase: The patient uses the topical corticosteroid as prescribed for the study duration.
-
Post-Treatment Assessment: The cosyntropin stimulation test is repeated after the treatment period.
-
Interpretation: HPA axis suppression is confirmed if the post-stimulation cortisol level fails to rise above a predefined threshold (commonly <18 mcg/dL).[21] A low rate of reversible HPA axis suppression is seen with low- to mid-potency TCS.[23]
Guiding Corticosteroid Selection
The choice of a topical corticosteroid is a clinical decision based on a comparative assessment of the drug's potency, the patient's age, the severity and location of the dermatosis, and the desired treatment duration.
Conclusion
Flumethasone pivalate is a moderately potent topical corticosteroid that serves as an effective option for many inflammatory dermatoses. Its comparative profile places it as a safer alternative to high and super-potent agents like betamethasone dipropionate and clobetasol propionate, with a significantly lower risk of skin atrophy and HPA axis suppression. However, for severe or recalcitrant conditions, higher potency corticosteroids may demonstrate superior efficacy.[14] Conversely, for mild conditions or sensitive areas, a low-potency agent like hydrocortisone is often preferred. The selection of the appropriate topical corticosteroid requires a careful balance of potency, efficacy, and safety, guided by high-quality experimental data and clinical evidence.
References
- 1. Choosing Topical Corticosteroids | AAFP [aafp.org]
- 2. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. Flumethasone Pivalate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Critical factors determining the potency of topical corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Table: Relative Potency of Selected Topical Corticosteroids-MSD Manual Professional Edition [msdmanuals.com]
- 11. psoriasis.org [psoriasis.org]
- 12. Topical Steroid Ladder Potency Strength Chart | TSW Assist [tswassist.com]
- 13. droracle.ai [droracle.ai]
- 14. An evaluation of betamethasone dipropionate (Diprosone) versus Locacorten 0.02% cream - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cochranelibrary.com [cochranelibrary.com]
- 16. jcadonline.com [jcadonline.com]
- 17. Comparison of fluticasone propionate ointment, 0.005%, and betamethasone-17,21-dipropionate ointment, 0.05%, in the treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Topical Corticosteroids: Choice and Application | AAFP [aafp.org]
- 19. Topical Corticosteroids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Steroid-induced skin atrophy - Wikipedia [en.wikipedia.org]
- 21. Adrenal Suppression With Chronic Topical Corticosteroid Use in Psoriasis Patients - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 22. dovepress.com [dovepress.com]
- 23. Evaluation of Hypothalamic-Pituitary-Adrenal Axis Suppression following Cutaneous Use of Topical Corticosteroids in Children: A Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. karger.com [karger.com]
- 25. A Novel Approach to Assess the Potency of Topical Corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Efficacy and Tolerability of a Novel Topical Treatment Containing Pea Protein and Xyloglucan in the Management of Atopic Dermatitis in Children: A Prospective, Multicenter Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 27. New Published Data Confirms Nemluvio® (Nemolizumab) Can Rapidly Relieve Itch and Improve Sleep in as Early as Two Days in Both Atopic Dermatitis and Prurigo Nodularis | Morningstar [morningstar.com]
- 28. Eczema (Atopic Dermatitis or AD) Clinical Trial | Pfizer [pfizerclinicaltrials.com]
- 29. Strategies for using topical corticosteroids in children and adults with eczema | Cochrane Abstracts [evidence.unboundmedicine.com]
- 30. Topical corticosteroid-induced skin atrophy: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
validating the efficacy of clioquinol versus other 8-hydroxyquinoline derivatives as antifungal agents
For researchers and professionals in drug development, the quest for potent and effective antifungal agents is a continuous endeavor. Among the promising candidates, 8-hydroxyquinoline (B1678124) and its derivatives have garnered significant attention for their broad-spectrum antimicrobial properties. This guide provides an objective comparison of the antifungal efficacy of clioquinol (B1669181) against other 8-hydroxyquinoline derivatives, supported by experimental data and detailed methodologies, to aid in the evaluation and selection of compounds for further research.
Quantitative Comparison of Antifungal Activity
The antifungal efficacy of clioquinol and its derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following table summarizes the MIC values of clioquinol and other notable 8-hydroxyquinoline derivatives against various fungal pathogens as reported in several studies.
| Compound | Fungal Species | MIC (μg/mL) | Reference |
| Clioquinol | Candida albicans | 0.031 - 2 | [1][2] |
| Candida glabrata | 0.031 - 0.5 | [1] | |
| Candida tropicalis | 99.95% biofilm eradication | [1] | |
| Aspergillus fumigatus | 6 | [1] | |
| Trichophyton mentagrophytes | 0.5 - 2 | [1] | |
| Trichophyton rubrum | 0.25 | [3] | |
| 8-Hydroxyquinoline | Trichophyton rubrum | 0.25 | [3] |
| 8-Hydroxy-5-quinolinesulfonic acid | Candida spp. | 1 - 512 | [2][4] |
| Dermatophytes | 1 - 512 | [2][4] | |
| 8-Hydroxy-7-iodo-5-quinolinesulfonic acid | Candida spp. | 2 - 1024 | [2][4] |
| Dermatophytes | 2 - 1024 | [2][4] | |
| Compound 5h (a clioquinol derivative) | Candida spp. & Dermatophytes | 4 | [5] |
| Compound L14 (an 8-hydroxyquinoline derivative) | Broad-spectrum antifungal | Better activity than clioquinol | [6][7] |
| PH265 & PH276 (8-hydroxyquinoline derivatives) | Cryptococcus spp., C. auris, C. haemulonii | 0.5 - 8 | [8] |
Experimental Protocols
The data presented above is primarily derived from the broth microdilution method, a standardized technique for determining the MIC of antimicrobial agents.
Broth Microdilution Method for Antifungal Susceptibility Testing
This method is performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) document M38-A2 for filamentous fungi and M27-A3 for yeasts.
1. Preparation of Fungal Inoculum:
-
Fungal isolates are cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature until sporulation.
-
The spores or conidia are harvested and suspended in sterile saline containing a small amount of a wetting agent (e.g., Tween 80).
-
The suspension is adjusted to a specific concentration (e.g., 1-5 x 10^6 CFU/mL) using a spectrophotometer or hemocytometer.
-
The final inoculum is prepared by diluting the stock suspension in RPMI 1640 medium.
2. Preparation of Drug Dilutions:
-
The antifungal compounds (clioquinol and its derivatives) are dissolved in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to create a stock solution.
-
A series of twofold dilutions of the stock solution are prepared in RPMI 1640 medium in 96-well microtiter plates.
3. Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the prepared fungal suspension.
-
The plates are incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 24-72 hours), depending on the fungal species.
4. Determination of MIC:
-
The MIC is determined as the lowest concentration of the drug that causes complete inhibition of visible fungal growth. This is assessed visually or by using a spectrophotometric plate reader.
Mechanism of Action and Signaling Pathways
The antifungal activity of 8-hydroxyquinoline derivatives, including clioquinol, is believed to be multifaceted. A primary mechanism involves the chelation of metal ions, which are essential for various cellular processes in fungi. By sequestering these ions, the compounds disrupt enzymatic functions and interfere with cellular metabolism.[9] Some derivatives may also act as ionophores, transporting metal ions across cell membranes and disrupting ion homeostasis.[5]
References
- 1. Antimicrobial activity of clioquinol and nitroxoline: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. lume.ufrgs.br [lume.ufrgs.br]
- 4. Evaluation of 8-Hydroxyquinoline Derivatives as Hits for Antifungal Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New 8-hydroxyquinoline derivatives highlight the potential of this class for treatment of fungal infections - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Discovery of Novel 8-Hydroxyquinoline Derivatives with Potent In Vitro and In Vivo Antifungal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. The effects of clioquinol in morphogenesis, cell membrane and ion homeostasis in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Validation of Analytical Methods for Locacorten-Vioform Component Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the simultaneous quantification of Flumethasone (B526066) Pivalate (B1233124) and Clioquinol (B1669181), the active pharmaceutical ingredients in Locacorten-Vioform. The accurate and precise measurement of these components is critical for quality control, formulation development, and stability testing. This document outlines detailed experimental protocols from published studies and presents a comparative summary of their validation parameters to aid in method selection and cross-validation.
This compound combines the anti-inflammatory and anti-allergic properties of flumethasone pivalate, a moderately potent glucocorticoid, with the broad-spectrum antimicrobial activity of clioquinol, a halogenated hydroxyquinoline derivative.[1][2][3][4][5] The disparate chemical nature and concentration ratio of these two active ingredients present a challenge for the development of a single analytical method for their simultaneous determination.
Comparison of Analytical Methods
The selection of an appropriate analytical method is paramount for generating reliable and reproducible data. Below is a summary of various validated methods for the simultaneous quantification of Flumethasone Pivalate and Clioquinol in pharmaceutical formulations.
Table 1: Comparison of Chromatographic Methods for the Analysis of Flumethasone Pivalate and Clioquinol
| Parameter | UHPLC-PDA[6] | HPLC-UV[7][8] | TLC-Densitometric[6][7][8] |
| Stationary Phase | Inertsil ODS 5 µm C18 column (4.6 mm x 50 mm) | ODS column | Silica gel 60 F254 plates |
| Mobile Phase | Phosphate (B84403) buffer (pH 3) : Acetonitrile (B52724) (35:65, v/v) with heptane-1-sulfonic acid Na salt | Acetonitrile : Water (70:30, v/v) | Benzene : Ethyl acetate (B1210297) : Formic acid (5:5:0.2, v/v/v) or Benzene : Hexane : Acetone : Formic acid (5:4:2:0.13, v/v/v/v) |
| Detection Wavelength | Photodiode Array (PDA) | 235 nm | 235 nm |
| Linearity Range (Flumethasone Pivalate) | Not explicitly stated | 5–50 µg/mL | 0.3–4 µ g/band |
| Linearity Range (Clioquinol) | Not explicitly stated | 10–70 µg/mL | 1.5–5 µ g/band |
| Analysis Time | ~3 minutes | ~11 minutes | Not explicitly stated |
| Key Advantages | Rapid analysis, avoids interference from preservatives like phenoxyethanol.[6] | Good separation and validation parameters.[7][8] | Simple, cost-effective.[7][8] |
| Key Disadvantages | Requires more advanced instrumentation. | Longer run time compared to UHPLC.[6] | Lower resolution and sensitivity compared to HPLC/UHPLC. |
Table 2: Comparison of Spectrophotometric Methods for the Analysis of Flumethasone Pivalate and Clioquinol
| Parameter | Ratio Subtraction (RSM)[9] | Ratio Difference (RDSM)[9] | Mean Centering (MCR)[9] | Dual-Wavelength[10] |
| Linearity Range (Flumethasone Pivalate) | 3-45 µg/mL | 3-45 µg/mL | 3-45 µg/mL | 3–42 µg/mL |
| Linearity Range (Clioquinol) | 2-25 µg/mL | 2-25 µg/mL | 2-25 µg/mL | 1.5–8 µg/mL |
| Key Advantages | Simple, does not require sophisticated instrumentation or separation steps.[9] | Overcomes issues with overlapping spectra and differing concentration ratios.[9] | Effective for resolving overlapping spectral data.[9] | Rapid and green alternative to chromatographic methods.[10] |
| Key Disadvantages | Susceptible to interference from excipients with overlapping absorption spectra. | Relies on specific mathematical manipulations of the spectral data. | Requires specific software for data processing. | May have lower selectivity compared to chromatographic methods. |
Experimental Protocols
Detailed methodologies are crucial for the replication and cross-validation of analytical methods.
Method 1: Ultra-High-Performance Liquid Chromatography (UHPLC) with Photodiode Array (PDA) Detection[6]
This method is designed for the rapid and simultaneous determination of flumethasone pivalate and clioquinol, even in the presence of preservatives.
-
Instrumentation: UHPLC system with a PDA detector.
-
Column: Inertsil ODS 5 µm C18 packed column (4.6 mm I.D. × 50 mm).
-
Column Temperature: 30 °C.
-
Mobile Phase: A mixture of phosphate buffer (pH 3) and acetonitrile (35:65, by volume). Heptane-1-sulfonic acid sodium salt is added as an ion-pairing agent.
-
Sample Preparation: For ear drops, 5 mL of the formulation is diluted to 10 mL with methyl alcohol and sonicated for 10 minutes. The resulting solution is filtered through a 0.22 µm syringe filter before injection.[6]
Method 2: High-Performance Liquid Chromatography (HPLC) with UV Detection[7][8]
A robust and validated method for the simultaneous quantification of both active ingredients.
-
Instrumentation: HPLC system with a UV detector.
-
Column: ODS (Octadecylsilane) column.
-
Mobile Phase: A mixture of acetonitrile and water (70:30, v/v).
-
Flow Rate: 1 mL/min.
-
Detection Wavelength: 235 nm.
-
Sample Preparation: A suitable amount of the formulation is dissolved in the mobile phase to achieve a concentration within the linear range. The solution is filtered prior to injection.
Method 3: Spectrophotometric Methods[9]
These methods provide a simpler and more accessible approach for the simultaneous determination of flumethasone pivalate and clioquinol without prior separation.
-
Instrumentation: UV-Visible Spectrophotometer.
-
Solvent: Methanol is commonly used as the solvent.
-
Methodologies:
-
Ratio Subtraction (RSM): Involves dividing the absorption spectrum of the mixture by that of one of the components and then subtracting the contribution of that component.
-
Ratio Difference (RDSM): Measures the difference in amplitude between two wavelengths in the ratio spectrum.
-
Mean Centering (MCR): A chemometric method that involves mean centering the ratio spectra.
-
-
Sample Preparation: The sample is dissolved in the appropriate solvent and diluted to a concentration that falls within the established linear range for both analytes.
Mandatory Visualizations
Cross-Validation Workflow
The cross-validation of analytical methods is essential to ensure data consistency and reliability when different methods are used within or between laboratories. The following diagram illustrates a logical workflow for the cross-validation process.
Caption: A logical workflow for the cross-validation of analytical methods.
General Analytical Workflow for this compound
The following diagram outlines a generalized workflow for the analysis of Flumethasone Pivalate and Clioquinol in a pharmaceutical formulation.
Caption: A generalized workflow for the analysis of this compound.
References
- 1. medsafe.govt.nz [medsafe.govt.nz]
- 2. nps.org.au [nps.org.au]
- 3. nps.org.au [nps.org.au]
- 4. pharmachoice.com [pharmachoice.com]
- 5. Locacorten Vioform Cream - Uses, Side Effects, Interactions - MedBroadcast.com [medbroadcast.com]
- 6. mdpi.com [mdpi.com]
- 7. akjournals.com [akjournals.com]
- 8. [PDF] Two Validated Liquid Chromatographic Methods for the Simultaneous Determination of Flumethasone Pivalate, Its Related Substance (Flumethasone), and Clioquinol | Semantic Scholar [semanticscholar.org]
- 9. Novel spectrophotometric determination of flumethasone pivalate and clioquinol in their binary mixture and pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
A Comparative Guide to the In Vitro Anti-Cancer Activity of Clioquinol and its Nitroxoline Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro anti-cancer activities of clioquinol (B1669181) and its more potent nitroxoline (B368727) analog. The information presented is collated from peer-reviewed scientific literature and is intended to assist researchers in understanding the key differences in their mechanisms of action and cytotoxic profiles.
Comparative Cytotoxicity
Nitroxoline, an analog of clioquinol, has consistently demonstrated superior potency against various cancer cell lines in vitro. Studies have shown that nitroxoline exhibits an IC50 value that is 5 to 10 times lower than that of clioquinol in several human cancer cell lines.[1][2][3][4]
| Compound | Cell Line | IC50 (µM) | Reference |
| Clioquinol | HuCCT1 (Cholangiocarcinoma) | 2.84 | [5] |
| Nitroxoline | HuCCT1 (Cholangiocarcinoma) | 3.69 | [5] |
| Clioquinol | Huh28 (Cholangiocarcinoma) | 4.69 | [5] |
| Nitroxoline | Huh28 (Cholangiocarcinoma) | 4.49 | [5] |
| Nitroxoline | HUVEC (Endothelial) | 1.9 | [6] |
| Nitroxoline | T24 (Bladder Cancer) | 7.85 (48h) | [7] |
| Nitroxoline | T24/DOX (Doxorubicin-resistant) | 10.69 (48h) | [7] |
| Nitroxoline | T24/CIS (Cisplatin-resistant) | 11.20 (48h) | [7] |
Mechanisms of Action: A Tale of Two Analogs
While structurally similar, clioquinol and nitroxoline exert their anti-cancer effects through distinct molecular mechanisms.
Clioquinol: A key feature of clioquinol's anti-cancer activity is its function as a zinc ionophore , increasing intracellular zinc concentrations.[1][8][9] This disruption of metal homeostasis is linked to the inhibition of the NF-κB signaling pathway and the proteasome .[10][11][12] Clioquinol has also been shown to target lysosomes and inhibit histone deacetylases (HDACs) .[10][13][14] These actions culminate in the induction of apoptosis through the intrinsic pathway, involving the activation of caspase-9 and -3, and can lead to cell cycle arrest in the G1 or S phase.[8][9][13][15] Furthermore, clioquinol can inhibit angiogenesis by promoting the degradation of VEGFR2.[16]
Nitroxoline: In stark contrast to clioquinol, nitroxoline is not a zinc ionophore .[1][2][3][4] Its cytotoxic effects are enhanced by the presence of copper and are associated with an increase in intracellular reactive oxygen species (ROS) .[1][2][3][4] Nitroxoline's mechanism of action involves the inhibition of multiple key enzymes, including methionine aminopeptidase (B13392206) 2 (MetAP2) , cathepsin B , and sirtuins (SIRT1 and 2) .[6][17][18] This multi-targeted inhibition leads to the induction of apoptosis and G1 phase cell cycle arrest, which is mediated by the AMPK/mTOR signaling pathway .[19][20][21][22][23] Additionally, nitroxoline has been found to inhibit the FoxM1 signaling pathway , a key regulator of cell proliferation and survival.[5][24]
Experimental Protocols
Below are detailed methodologies for key experiments commonly used to assess the in vitro anti-cancer activity of these compounds.
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, treat the cells with various concentrations of clioquinol or nitroxoline. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Add 20 µL of MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) to each well.
-
Incubation: Incubate the plates for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[5][24]
Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of clioquinol or nitroxoline for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with ice-cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.[25][26]
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) and store them at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) based on the DNA content histogram.[13][15][21][27]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by clioquinol and nitroxoline, as well as a typical experimental workflow for their comparison.
Caption: Clioquinol's multi-faceted mechanism of action.
Caption: Nitroxoline's distinct signaling pathway inhibition.
Caption: Workflow for comparing anti-cancer activities.
References
- 1. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) | CoLab [colab.ws]
- 3. researchgate.net [researchgate.net]
- 4. Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Effect of Nitroxoline on Angiogenesis and Growth of Human Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Validation of Nitroxoline as a Novel STAT3 Inhibitor in Drug-resistant Urothelial Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Anticancer activity of the antibiotic clioquinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ar.iiarjournals.org [ar.iiarjournals.org]
- 11. Clioquinol independently targets NF-kappaB and lysosome pathways in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clioquinol Independently Targets NF-κB and Lysosome Pathways in Human Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 13. ashpublications.org [ashpublications.org]
- 14. The antiparasitic clioquinol induces apoptosis in leukemia and myeloma cells by inhibiting histone deacetylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Clioquinol induces S-phase cell cycle arrest through the elevation of the calcium level in human neurotypic SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Clioquinol inhibits angiogenesis by promoting VEGFR2 degradation and synergizes with AKT inhibition to suppress triple-negative breast cancer vascularization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 18. researchgate.net [researchgate.net]
- 19. klandchemicals.com [klandchemicals.com]
- 20. Nitroxoline inhibits bladder cancer progression by reversing EMT process and enhancing anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. oncotarget.com [oncotarget.com]
- 22. The Novel Combination of Nitroxoline and PD-1 Blockade, Exerts a Potent Antitumor Effect in a Mouse Model of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Clioquinol induces G2/M cell cycle arrest through the up-regulation of TDH3 in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Clioquinol's Metal-Chelating Activity with Isothermal Titration Calorimetry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Clioquinol (B1669181) (CQ), a historical antimicrobial agent, has garnered renewed interest for its therapeutic potential in neurodegenerative diseases like Alzheimer's and Huntington's.[1][2] This activity is largely attributed to its ability to chelate and modulate the homeostasis of metal ions such as copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe²⁺), which are implicated in the aggregation of proteins like amyloid-beta.[3][4] Isothermal Titration Calorimetry (ITC) stands as a powerful technique to directly measure the thermodynamic parameters of these metal-ligand interactions, providing robust validation of clioquinol's chelating properties.
This guide offers a comparative overview of clioquinol's metal-chelating activity, supported by experimental data and detailed protocols for ITC analysis.
Comparative Analysis of Metal Chelation
Clioquinol's efficacy is rooted in its affinity for biologically relevant metal ions. Structural and spectroscopic studies have confirmed that clioquinol typically forms 2:1 complexes with both copper(II) and zinc(II).[4][5] Its affinity for copper is noted to be at least an order of magnitude higher than for zinc.[1] This preferential binding is a key aspect of its proposed mechanism of action.
For comparison, PBT2, a second-generation 8-hydroxyquinoline (B1678124) derivative, has also been extensively studied.[6] Unlike the bidentate chelation of clioquinol, PBT2 can act as a more flexible bidentate or tridentate ligand, forming both 1:1 and 2:1 complexes with Cu(II).[7][8] This flexibility may influence its biological activity and distribution. While both compounds target metal ions, these structural differences in chelation can lead to distinct biological outcomes.
| Chelator | Metal Ion | Stoichiometry (Chelator:Metal) | Stability Constant / Affinity | Technique | Reference |
| Clioquinol (CQ) | Cu(II) | 2:1 | K'c = 1.2 x 10¹⁰ M⁻² | UV-vis, Polarography | [1] |
| Clioquinol (CQ) | Zn(II) | 2:1 | K'c = 7.0 x 10⁸ M⁻² | UV-vis, Polarography | [1] |
| PBT2 | Cu(II) | 1:1 and 2:1 | log K_c = 6.4 (for ternary complex with Aβ) | Not specified | [9] |
| EDTA | Ca(II) | 1:1 | K ≈ 10⁶ - 10⁸ M⁻¹ (pH dependent) | ITC | [10] |
Table 1: Comparative binding data for Clioquinol and other chelators. Stability constants (K'c) for Clioquinol were determined in a biological buffer.[1] PBT2 data reflects its ability to form a ternary complex with copper and the amyloid-beta peptide.[9] EDTA is included as a well-characterized, potent metal chelator often used as a standard in ITC experiments.[10]
Experimental Protocols
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kₐ or Kₙ), enthalpy change (ΔH), and stoichiometry (n) in a single experiment.
Objective: To quantify the thermodynamic parameters of clioquinol binding to a metal ion (e.g., Cu²⁺).
1. Sample Preparation:
-
Buffer Selection: Use a buffer with a low ionization enthalpy, such as PIPES or MOPS, to minimize heat changes from buffer protonation.[10] Ensure the pH is stable and biologically relevant (e.g., pH 7.4).[11]
-
Buffer Matching: Both the clioquinol (ligand) and metal salt (macromolecule) solutions must be prepared in the exact same buffer to avoid heats of dilution.[12] Dialysis of the metal-containing solution against the buffer is recommended.[11]
-
Concentrations: The appropriate concentrations depend on the expected binding affinity (Kₙ). A useful guideline is the "c-window" (c = n * Kₐ * [macromolecule]), which should ideally be between 5 and 500.
-
For an unknown Kₙ, start with approximately 10-50 µM metal solution in the sample cell and a 10-15 fold higher concentration of clioquinol in the injection syringe (e.g., 150-750 µM).[13]
-
-
Degassing: Thoroughly degas both solutions immediately before the experiment using the instrument's degassing station or a standalone device to prevent bubble formation.[10]
2. ITC Instrument Setup & Titration:
-
Instrument: A MicroCal VP-ITC, ITC200, or similar instrument is typically used.[10][12]
-
Temperatures: Set the experimental temperature to a physiologically relevant value, typically 25°C.[10]
-
Loading: Carefully load the metal solution into the sample cell and the clioquinol solution into the syringe, following the manufacturer's instructions to avoid bubbles.
-
Titration Parameters:
-
Injection Volume: A typical experiment consists of 19-20 injections of ~2 µL each.
-
Initial Injection: A smaller initial injection of ~0.4 µL is often performed and discarded during analysis to account for diffusion from the syringe tip during equilibration.
-
Spacing: Set the spacing between injections to allow the signal to return to baseline (e.g., 150 seconds).
-
Stirring Speed: Use a constant stirring speed (e.g., 750-1000 rpm) to ensure rapid mixing.
-
3. Data Analysis:
-
The raw data (a thermogram of heat flow versus time) is integrated to yield the heat change per injection.
-
These integrated heats are plotted against the molar ratio of ligand to macromolecule.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) using software like Origin, MicroCal PEAQ-ITC Analysis Software, or similar packages to determine Kₐ, ΔH, and n.
Visualizing Workflows and Mechanisms
To better understand the experimental process and clioquinol's proposed mechanism, the following diagrams are provided.
Caption: Experimental workflow for Isothermal Titration Calorimetry (ITC).
Caption: Proposed mechanism of Clioquinol in Alzheimer's Disease.
References
- 1. Stoichiometry and conditional stability constants of Cu(II) or Zn(II) clioquinol complexes; implications for Alzheimer's and Huntington's disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clioquinol: review of its mechanisms of action and clinical uses in neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Clioquinol, a drug for Alzheimer's disease specifically interfering with brain metal metabolism: structural characterization of its zinc(II) and copper(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clioquinol: to harm or heal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper(II) Binding to PBT2 Differs from That of Other 8-Hydroxyquinoline Chelators: Implications for the Treatment of Neurodegenerative Protein Misfolding Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper(II) Binding to PBT2 Differs from That of Other 8-Hydroxyquinoline Chelators: Implications for the Treatment of Neurodegenerative Protein Misfolding Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. preprints.org [preprints.org]
- 10. diposit.ub.edu [diposit.ub.edu]
- 11. researchgate.net [researchgate.net]
- 12. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 13. Isothermal Titration Calorimetry (ITC) – iTC200 – OSTR [ostr.ccr.cancer.gov]
A Comparative Analysis of the Anti-inflammatory Potency of Flumethasone Pivalate and Hydrocortisone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory potencies of two corticosteroids: flumethasone (B526066) pivalate (B1233124) and hydrocortisone (B1673445). The information presented is collated from scientific literature and supported by experimental data to aid in research and drug development.
Executive Summary
Flumethasone pivalate and hydrocortisone are both glucocorticoids that exert their anti-inflammatory effects through the glucocorticoid receptor signaling pathway. However, they differ significantly in their potency. Flumethasone pivalate is a moderately potent, difluorinated corticosteroid, while hydrocortisone is a milder, non-fluorinated steroid that is structurally identical to endogenous cortisol.[1][2] Experimental evidence, primarily from vasoconstrictor assays and animal models, indicates that flumethasone pivalate possesses a considerably higher anti-inflammatory potency than hydrocortisone. One animal study suggests flumethasone is 420 times more potent than cortisone (B1669442), which has a similar potency to hydrocortisone.[3]
Data Presentation: A Comparative Overview
The following table summarizes the available quantitative and qualitative data on the anti-inflammatory potency of flumethasone pivalate and hydrocortisone. Direct head-to-head quantitative comparisons in the same experimental models are limited in the available literature.
| Parameter | Flumethasone Pivalate | Hydrocortisone | Source(s) |
| Relative Potency Classification | Moderately Potent (Class V/VI) | Low Potency (Class VII) | [4][5] |
| Vasoconstrictor Assay | Shows vasoconstrictive effect, grouped with other moderately potent steroids. | Shows vasoconstrictive effect, grouped in a lower potency category. | [4] |
| Animal Model Potency | 420 times as potent as cortisone in an animal model for anti-inflammatory activity. | Potency is considered equivalent to cortisone (relative potency of 1). | [3][6] |
| Inhibition of Cytokine Release (IC50) | Data not available in a directly comparable format. | - IL-8: 1.8 x 10⁻⁷ M - MIP-1α: 4.8 x 10⁻⁷ M | [7] |
Mechanism of Action: The Glucocorticoid Signaling Pathway
Both flumethasone pivalate and hydrocortisone exert their anti-inflammatory effects by binding to the cytosolic glucocorticoid receptor (GR).[2][8][9] Upon binding, the receptor-steroid complex translocates to the nucleus, where it modulates gene expression in two primary ways:
-
Transactivation: The complex binds to glucocorticoid response elements (GREs) on the DNA, leading to the increased transcription of anti-inflammatory genes, such as those for lipocortin-1 and IκBα (inhibitor of NF-κB).[1][9]
-
Transrepression: The complex interferes with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby downregulating the expression of pro-inflammatory genes, including those for cytokines (e.g., IL-1, IL-6, TNF-α), chemokines, and adhesion molecules.[8][9]
The differing potencies of flumethasone pivalate and hydrocortisone are attributed to variations in their chemical structure, which affect their affinity for the glucocorticoid receptor and their pharmacokinetic properties.
Caption: Glucocorticoid signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of flumethasone pivalate and hydrocortisone are provided below.
Vasoconstrictor Assay (McKenzie-Stoughton Test)
This in vivo assay is a widely used method to determine the topical anti-inflammatory potency of corticosteroids. The principle is based on the ability of corticosteroids to cause vasoconstriction in the small blood vessels of the skin, leading to visible blanching.[10]
Methodology:
-
Subject Selection: Healthy volunteers with normal skin on their forearms are selected.
-
Application: Small, defined areas on the volar aspect of the forearms are marked. The test compounds (e.g., flumethasone pivalate and hydrocortisone creams) and a vehicle control are applied to these areas.
-
Occlusion: The application sites are covered with an occlusive dressing to enhance penetration.
-
Duration: The duration of application can vary, but is typically several hours.
-
Assessment: After removal of the dressing and cleaning of the skin, the degree of vasoconstriction (blanching) is assessed at specific time points. The assessment can be done visually by trained observers using a rating scale or objectively using a chromameter to measure changes in skin color.[11]
-
Potency Ranking: The intensity of blanching correlates with the potency of the corticosteroid.
Caption: Vasoconstrictor assay workflow.
Inhibition of Cytokine Production in vitro
This assay evaluates the ability of corticosteroids to suppress the production of pro-inflammatory cytokines from immune cells.
Methodology:
-
Cell Culture: A suitable cell line (e.g., peripheral blood mononuclear cells, macrophages, or a specific immune cell line) is cultured in appropriate media.
-
Stimulation: The cells are stimulated with a pro-inflammatory agent, such as lipopolysaccharide (LPS), to induce the production and release of cytokines (e.g., IL-6, IL-8, TNF-α).
-
Treatment: The stimulated cells are treated with various concentrations of the test compounds (flumethasone pivalate and hydrocortisone) or a vehicle control.
-
Incubation: The cells are incubated for a specific period to allow for cytokine production.
-
Quantification: The concentration of cytokines in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
IC50 Determination: The half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cytokine production by 50%, is calculated to determine the potency of the compounds.[7]
Carrageenan-Induced Paw Edema in Rodents
This is a classic in vivo model of acute inflammation used to assess the anti-inflammatory activity of pharmacological agents.[12][13]
Methodology:
-
Animal Model: Rats or mice are used for this experiment.
-
Treatment: The animals are pre-treated with the test compounds (flumethasone pivalate or hydrocortisone) or a control vehicle, administered either systemically or topically.
-
Induction of Inflammation: A solution of carrageenan is injected into the sub-plantar tissue of one of the hind paws.
-
Measurement of Edema: The volume of the paw is measured at regular intervals after the carrageenan injection using a plethysmometer.
-
Assessment of Anti-inflammatory Activity: The percentage of inhibition of edema in the treated groups is calculated by comparing the increase in paw volume to that of the control group.[14]
Croton Oil-Induced Ear Edema in Rodents
This is another widely used in vivo model to evaluate the topical anti-inflammatory effects of compounds.[15]
Methodology:
-
Animal Model: Mice or rats are used.
-
Induction of Inflammation: A solution of croton oil, a potent inflammatory agent, is applied to the surface of one ear.
-
Treatment: The test compounds (flumethasone pivalate or hydrocortisone) are applied topically to the ear, either before or after the application of croton oil.
-
Measurement of Edema: After a specific period, the animals are euthanized, and a circular section of the ear is removed and weighed. The difference in weight between the treated and untreated ears indicates the degree of edema.
-
Assessment of Anti-inflammatory Activity: The percentage of inhibition of edema is calculated by comparing the ear weight of the treated groups to that of the control group.
Conclusion
The available evidence consistently indicates that flumethasone pivalate is a more potent anti-inflammatory agent than hydrocortisone. This is supported by its classification in a higher potency group for topical corticosteroids and data from animal models. Researchers and drug development professionals should consider the significant difference in potency when selecting a corticosteroid for a particular application, balancing the need for anti-inflammatory efficacy with the potential for side effects, which are generally correlated with potency. Further head-to-head studies employing standardized in vitro and in vivo models would be beneficial to provide more precise quantitative comparisons of their anti-inflammatory activities.
References
- 1. Flumethasone | C22H28F2O5 | CID 16490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hydrocortisone: Uses, Benefits, Mechanism, and Scientific Insights - Amerigo Scientific [amerigoscientific.com]
- 3. Flumetasone - Wikipedia [en.wikipedia.org]
- 4. [Comparative evaluation of the potencies of external corticoids with various test methods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Table: Relative Potency of Selected Topical Corticosteroids-MSD Manual Professional Edition [msdmanuals.com]
- 6. gpnotebook.com [gpnotebook.com]
- 7. Dose-related inhibition of proinflammatory cytokine release from neutrophils of the newborn by dexamethasone, betamethasone, and hydrocortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of glucocorticoid receptor signaling during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Hydrocortisone? [synapse.patsnap.com]
- 10. droracle.ai [droracle.ai]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 14. researchgate.net [researchgate.net]
- 15. In vitro anti-inflammatory activities of new steroidal antedrugs: [16alpha,17alpha-d] Isoxazoline and [16alpha,17alpha-d]-3'-hydroxy-iminoformyl isoxazoline derivatives of prednisolone and 9alpha-fluoroprednisolone - PubMed [pubmed.ncbi.nlm.nih.gov]
Clioquinol's Neuroprotective Efficacy: A Comparative Analysis in a Secondary Animal Model of Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective effects of clioquinol (B1669181) and its second-generation analog, PBT2, in a secondary animal model of Alzheimer's disease. The data presented is compiled from preclinical studies to aid in the evaluation of these compounds for further drug development.
Comparative Efficacy of Clioquinol and PBT2
Clioquinol and its analog, PBT2, are metal-protein attenuating compounds that have been investigated for their therapeutic potential in Alzheimer's disease. Their primary mechanism of action involves the chelation of metal ions, such as zinc and copper, which are implicated in the aggregation of amyloid-beta (Aβ) peptides. The following tables summarize the quantitative data from studies comparing the effects of these two compounds in the APP/PS1 transgenic mouse model of Alzheimer's disease.
| Parameter | Clioquinol | PBT2 | Animal Model | Reference |
| Cognitive Improvement | Reverses working memory impairments. | Markedly improves cognitive performance, exceeding that of normal littermate controls within days. | TgCRND8 Mice | [1][2] |
| Aβ Plaque Burden Reduction | Significant reduction in both cortex and hippocampus. | Markedly decreases soluble interstitial brain Aβ within hours. | TgCRND8 Mice | [1][2] |
| Zinc-Containing Plaque Reduction | Significantly reduced number and size of plaques. | Not explicitly stated, but targets metal-induced Aβ aggregation. | APP/PS1 Mice | [3] |
| Amyloidogenic Pathway Inhibition | Markedly reduced expression of AβPP, BACE1, and PS1. | Not explicitly stated, but reduces Aβ levels. | APP/PS1 Mice | [3][4] |
| Safety Profile | Associated with myelinopathies in the central nervous system in a transgenic AD mouse model. | Modified to alleviate toxicity issues of clioquinol. | APP/PS1 Mice | [4][5] |
| Biomarker | Clioquinol | PBT2 | Animal Model | Reference |
| Soluble Interstitial Aβ | Reduces overall Aβ burden. | Rapid and marked decrease. | TgCRND8 Mice | [1][2] |
| Aβ42 in CSF | No significant change reported in animal models. | Significantly lowered levels in a Phase IIa clinical trial. | Human (Clinical Trial) | [6] |
| AβPP, BACE1, PS1 Expression | Markedly reduced. | Not explicitly reported. | APP/PS1 Mice | [3] |
| Astrogliosis | Attenuation observed. | Not explicitly reported. | TgCRND8 Mice | [1] |
Experimental Protocols
Oral Gavage Administration of Clioquinol in Mice
This protocol describes the procedure for administering clioquinol orally to mice, a common method used in preclinical studies.
Materials:
-
Clioquinol suspension
-
Appropriately sized oral gavage needle (typically 20-22 gauge for adult mice)
-
Syringe (1 ml)
-
Animal scale
Procedure:
-
Animal Handling and Restraint:
-
Gently handle the mouse to minimize stress.
-
Securely restrain the mouse by grasping the loose skin over the neck and back, ensuring the animal cannot turn its head. The body should be held firmly to prevent movement.
-
-
Gavage Needle Insertion:
-
With the mouse held in a vertical position, gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and re-attempt. Do not force the needle , as this can cause esophageal or tracheal injury.
-
-
Administration of Clioquinol:
-
Once the needle is correctly positioned in the esophagus (approximately at the level of the last rib), slowly administer the clioquinol suspension from the syringe.
-
Administer the solution at a steady pace to prevent regurgitation.
-
-
Post-Administration:
-
After administration, gently withdraw the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy.
-
Dosage: A commonly used dosage in studies with APP/PS1 mice is 30 mg/kg/day.[3]
Visualizing the Mechanisms of Action
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective effects of clioquinol in a transgenic mouse model of Alzheimer's disease.
Signaling Pathways
Clioquinol exerts its neuroprotective effects through the modulation of several key signaling pathways. The diagrams below illustrate the proposed mechanisms.
PI3K/Akt Signaling Pathway Activation by Clioquinol
Clioquinol has been shown to activate the PI3K/Akt signaling pathway, a crucial cascade for promoting cell survival and inhibiting apoptosis (cell death).
MAPK/ERK Signaling Pathway Modulation by Clioquinol
Clioquinol is also known to modulate the MAPK/ERK signaling pathway, which is involved in regulating neuroinflammation and neuronal survival.
References
- 1. Clioquinol decreases amyloid-beta burden and reduces working memory impairment in a transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clioquinol reduces zinc accumulation in neuritic plaques and inhibits the amyloidogenic pathway in AβPP/PS1 transgenic mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clioquinol and other Hydroxyquinoline Derivatives Inhibit Aβ(1-42) Oligomer Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and toxicity of clioquinol treatment and A-beta42 inoculation in the APP/PSI mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PBT2 rapidly improves cognition in Alzheimer's Disease: additional phase II analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Clioquinol's Efficacy in Disaggregating Amyloid-Beta Fibrils: A Comparative Guide
Introduction
Clioquinol (B1669181) (CQ), an 8-hydroxyquinoline (B1678124) derivative, has garnered significant attention in Alzheimer's disease (AD) research for its potential to modulate the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of AD. The prevailing hypothesis for its mechanism of action centers on its ability to act as a metal chelator, specifically for copper (Cu²⁺) and zinc (Zn²⁺) ions, which are known to promote Aβ aggregation and are found in high concentrations within amyloid plaques.[1][2][3][4] By sequestering these metal ions, clioquinol is proposed to not only inhibit the formation of new Aβ aggregates but also to disaggregate existing fibrils. However, the body of evidence reveals a complex and sometimes dualistic role for this compound. This guide provides an objective comparison of clioquinol's performance with alternative strategies, supported by experimental data, to offer researchers a comprehensive overview of the current landscape.
Comparative Analysis of Aβ Disaggregation Agents
The following table summarizes the key findings from various independent studies on clioquinol and compares its efficacy with other compounds investigated for their ability to disaggregate Aβ fibrils.
| Compound/Alternative | Model System | Key Findings | Quantitative Data | Reference(s) |
| Clioquinol (CQ) | In vitro (Aβ₁₋₄₀/Aβ₁₋₄₂) | Disaggregates metal ion-induced Aβ aggregates through chelation.[1][4][5] Inhibits the formation of Aβ oligomers, potentially independent of metal chelation.[6] Promotes the degradation of metal-dependent Aβ oligomers.[7][8] | - IC₅₀ < 10 µM for inhibition of Aβ oligomer formation.[6] - Sequesters ~83% of Cu(II) from Aβ₁₋₄₂.[9] | [1][4][5][6][7][8][10][9] |
| Clioquinol (CQ) | In vivo (TgCRND8 mice) | Chronic treatment reduced Aβ plaque burden in the cortex and hippocampus and reversed working memory impairments.[2][11] | - Significant reduction in plaque burden.[2] | [2][11] |
| Clioquinol (CQ) | In vivo (APP/PS1 mice) | Systemic administration effectively reduced amyloid deposits but also induced myelinopathies in the central nervous system.[12] | - Significant reduction in amyloid deposits.[12] | [12] |
| PBT2 | In vitro (Aβ₁₋₄₂) | An 8-hydroxyquinoline analog that also chelates metal ions, but with a lower affinity for Cu(II) compared to clioquinol.[10][9] | - Sequesters ~59% of Cu(II) from Aβ₁₋₄₂.[10][9] | [10][9] |
| 1,2,3,4-tetrahydro-1-acridone analogs (e.g., compound 18) | In vitro (Aβ₄₀) | Exhibits dual inhibition of both Aβ and tau aggregation and demonstrates clear amyloid disaggregation capabilities. | - Compound 18 showed significant disaggregation of pre-formed Aβ₄₀ fibrils at a 1:10 ratio (Aβ:compound).[13] | [13] |
| Peptide-based Inhibitors (e.g., P1 with anthranilic acid) | In vitro (Aβ₄₂) | Inhibit Aβ₄₂ amyloid formation and disrupt mature fibrils into non-toxic, soluble species.[14] | - Binds to both monomeric and aggregated Aβ₄₂ with micromolar affinity.[14] | [14] |
| Conjugated Polymer-based Thermoresponsive Micelles (CPMs) | In vitro (Aβ₁₋₄₂) | Capture toxic Aβ aggregates and disaggregate them through the generation of reactive oxygen species (ROS) under white-light irradiation.[15] | - Efficiently disaggregated Aβ aggregates, reducing Aβ-induced cytotoxicity.[15] | [15] |
Detailed Experimental Protocols
A variety of experimental techniques have been employed to verify the Aβ disaggregation properties of clioquinol and other compounds. Below are summaries of the key methodologies.
Thioflavin T (ThT) Fluorescence Assay
This is the most common in vitro method used to monitor the kinetics of amyloid fibril formation and disaggregation.
-
Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.
-
Protocol for Disaggregation:
-
Pre-formed Aβ fibrils are generated by incubating monomeric Aβ peptides (e.g., Aβ₁₋₄₂) at 37°C for 24-48 hours.
-
The pre-formed fibrils are then incubated with the test compound (e.g., clioquinol) at various concentrations.
-
At specified time points, aliquots of the mixture are transferred to a 96-well plate containing ThT in a suitable buffer (e.g., PBS).
-
Fluorescence is measured using a plate reader with excitation and emission wavelengths typically around 440 nm and 480 nm, respectively.
-
A decrease in ThT fluorescence compared to a control (fibrils without the compound) indicates disaggregation of the amyloid fibrils.[7][16]
-
Transmission Electron Microscopy (TEM)
TEM is used to directly visualize the morphology of Aβ aggregates and assess the disaggregation process.
-
Principle: An electron beam is transmitted through an ultrathin specimen to form an image, providing high-resolution visualization of fibrillar structures.
-
Protocol:
-
Aβ samples (e.g., pre-formed fibrils incubated with and without clioquinol) are applied to a carbon-coated copper grid.
-
The grid is washed with distilled water to remove any unbound material.
-
The sample is negatively stained with a solution of a heavy metal salt (e.g., 2% uranyl acetate) to enhance contrast.
-
After drying, the grid is examined under a transmission electron microscope.
-
Disaggregation is confirmed by the disappearance of long, ordered fibrils and the appearance of shorter fragments or amorphous aggregates in the compound-treated samples.
-
In Vivo Studies in Transgenic Mouse Models
Transgenic mouse models that overexpress human amyloid precursor protein (APP) and develop age-dependent Aβ plaques are crucial for evaluating the therapeutic potential of compounds in a living organism.
-
Model: The TgCRND8 mouse model is frequently used, as it develops Aβ pathology and associated cognitive deficits.[2][11]
-
Protocol:
-
TgCRND8 mice are chronically treated with the test compound (e.g., clioquinol administered in the diet) or a placebo, typically starting before or at the onset of plaque deposition.
-
Behavioral tests, such as the Morris water maze or Y-maze, are conducted to assess cognitive functions like working memory.
-
At the end of the treatment period, the mice are euthanized, and their brains are harvested.
-
Brain tissue is sectioned and analyzed using immunohistochemistry with anti-Aβ antibodies to quantify the amyloid plaque burden in specific regions like the cortex and hippocampus.
-
Biochemical analyses (e.g., ELISA) can be performed on brain homogenates to measure the levels of soluble and insoluble Aβ.[2][11]
-
Visualizations: Mechanisms and Workflows
Clioquinol's Proposed Mechanism of Action
Caption: Clioquinol chelates metal ions, disrupting their interaction with Aβ and promoting fibril disaggregation.
Experimental Workflow for In Vitro Aβ Disaggregation
Caption: Workflow for assessing Aβ fibril disaggregation using ThT fluorescence and TEM imaging.
Logical Relationship of Clioquinol's Effects on Aβ
Caption: Clioquinol's effects stem from both metal chelation and direct interaction with Aβ oligomers.
Conclusion
Independent verification studies confirm that clioquinol can disaggregate metal-induced amyloid-beta aggregates in vitro and reduce Aβ plaque burden in some animal models.[2][4] Its primary mechanism is widely attributed to the chelation of copper and zinc ions, which are critical for Aβ aggregation.[1][3] However, its action is complex, with some evidence suggesting it can also inhibit oligomer formation through mechanisms independent of metal binding and may even retard fibril growth under certain conditions.[1][6]
While initial findings were promising, leading to a pilot Phase II clinical trial, the development of clioquinol has been hampered by concerns over its neurotoxicity, specifically subacute myelo-optic neuropathy, which was observed when it was used as an antiprotozoal agent at high doses.[12][17] This has shifted focus towards second-generation 8-hydroxyquinoline analogs like PBT2, which were designed to have improved safety profiles.[10][9] The broader field has also evolved, with diverse alternatives such as peptide inhibitors and novel nanomaterials now being explored.[14][15] For researchers in drug development, clioquinol remains a seminal "metal protein attenuating compound" that has validated the metal hypothesis of Alzheimer's disease, but its direct therapeutic application is unlikely. The focus now lies on leveraging the mechanistic understanding gained from clioquinol to design safer and more effective next-generation therapies targeting Aβ aggregation.
References
- 1. researchgate.net [researchgate.net]
- 2. Clioquinol decreases amyloid-beta burden and reduces working memory impairment in a transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of clioquinol on metal-triggered amyloid-beta aggregation revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metal ion-dependent effects of clioquinol on the fibril growth of an amyloid {beta} peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
- 6. Clioquinol and other Hydroxyquinoline Derivatives Inhibit Aβ(1-42) Oligomer Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clioquinol promotes the degradation of metal-dependent amyloid-β (Aβ) oligomers to restore endocytosis and ameliorate Aβ toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clioquinol promotes the degradation of metal-dependent amyloid-β (Aβ) oligomers to restore endocytosis and ameliorate Aβ toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alzheimer's Drug PBT2 Interacts with the Amyloid β 1-42 Peptide Differently than Other 8-Hydroxyquinoline Chelating Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Alzheimer’s drug PBT2 interacts with the amyloid beta 1-42 peptide differently than other 8-hydroxyquinoline chelating drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Efficacy and toxicity of clioquinol treatment and A-beta42 inoculation in the APP/PSI mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Peptide-Based Strategies: Combating Alzheimer's Amyloid β Aggregation through Ergonomic Design and Fibril Disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition and disaggregation of amyloid β protein fibrils through conjugated polymer-core thermoresponsive micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Structure-Based Peptide Inhibitor Design of Amyloid-β Aggregation [frontiersin.org]
- 17. datapdf.com [datapdf.com]
Clioquinol's Cytotoxic Profile: A Comparative Analysis in Cancerous and Non-Cancerous Cell Lines
For Immediate Release
Clioquinol (B1669181), a repurposed antimicrobial agent, has demonstrated significant cytotoxic effects against a broad spectrum of cancer cell lines, while exhibiting a greater degree of tolerance in non-cancerous cells. This guide provides a comprehensive comparison of clioquinol's cytotoxic activity, supported by experimental data, to inform researchers, scientists, and drug development professionals on its potential as a selective anti-cancer agent.
Quantitative Analysis of Cytotoxicity: IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the IC50 values of clioquinol across various human cancer and non-cancerous cell lines, as determined by in vitro cytotoxicity assays.
| Cell Line | Cell Type | Cancer Type | IC50 (µM) | Reference |
| Cancerous | ||||
| DHL-4 | B-cell Lymphoma | Lymphoma | ~15 | [1] |
| Raji | B-cell Lymphoma | Lymphoma | ~20 | [1] |
| MCF-7 | Breast Adenocarcinoma | Breast Cancer | ~25 | [1] |
| MDA-MB-231 | Breast Adenocarcinoma | Breast Cancer | ~30 | [1] |
| A2780 | Ovarian Carcinoma | Ovarian Cancer | ~10 | [1] |
| SiHa | Cervical Squamous Carcinoma | Cervical Cancer | ~35 | [1] |
| T24 | Bladder Carcinoma | Bladder Cancer | ~40 | [1] |
| Mpanc-96 | Pancreatic Adenocarcinoma | Pancreatic Cancer | ~20 | [1] |
| LNCaP | Prostate Carcinoma | Prostate Cancer | Not specified | [2] |
| C4-2B | Prostate Carcinoma | Prostate Cancer | Not specified | [2] |
| DU 145 | Prostate Carcinoma | Prostate Cancer | Not specified | [3] |
| HeLa | Cervical Adenocarcinoma | Cervical Cancer | Not specified | [4] |
| HL-60 | Promyelocytic Leukemia | Leukemia | Not specified | [4] |
| Non-Cancerous | ||||
| 3T3 | Mouse Embryonic Fibroblast | Normal Fibroblast | ~30 | [1] |
| MCF-10A | Non-tumorigenic Breast Epithelial | Normal Breast Epithelium | Non-toxic at concentrations that inhibit cancer cells | [5] |
| QSG-7701 | Normal Human Liver | Normal Liver | No significant effect on survival | Not specified in snippets |
| HEK-293T | Human Embryonic Kidney | Normal Kidney | >100 | Not specified in snippets |
Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and the assay used. The data presented here is a compilation from multiple sources to provide a comparative overview.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity of clioquinol.
Cell Viability Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of clioquinol (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: After the incubation, carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
2. LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies the amount of lactate (B86563) dehydrogenase released from the cytosol of damaged cells into the culture medium, serving as an indicator of cytotoxicity.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells. Carefully collect a portion of the supernatant from each well, avoiding disturbance of the cell layer.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture, which contains lactate, NAD+, and a tetrazolium salt, to each well.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light. During this time, the released LDH will catalyze the conversion of lactate to pyruvate, leading to the reduction of NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.
-
Absorbance Measurement: Measure the absorbance of the colored formazan product at a wavelength of approximately 490 nm.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a maximum LDH release control (cells lysed with a detergent) and a spontaneous LDH release control (untreated cells).
Apoptosis Assay
Annexin V-FITC/Propidium (B1200493) Iodide (PI) Staining by Flow Cytometry
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Culture and treat cells with clioquinol as described for the viability assays.
-
Cell Harvesting: After treatment, collect both the adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension. Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative (due to phosphatidylserine (B164497) translocation to the outer cell membrane).
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (due to loss of membrane integrity).
-
-
Data Analysis: Quantify the percentage of cells in each quadrant of the flow cytometry plot to determine the extent of apoptosis and necrosis induced by clioquinol.
Mechanisms of Selective Cytotoxicity: Signaling Pathways
Clioquinol's preferential cytotoxicity towards cancer cells is attributed to its multifaceted mechanism of action, primarily centered around its ability to act as a metal ionophore.
Caption: Clioquinol acts as a metal ionophore, increasing intracellular zinc and copper levels in cancer cells.
This influx of metal ions leads to two primary cytotoxic effects:
-
Proteasome Inhibition: The accumulation of metal ions, particularly copper, can inhibit the chymotrypsin-like activity of the proteasome.[2][5][6] This leads to the buildup of ubiquitinated proteins, triggering endoplasmic reticulum stress and ultimately apoptosis.[5] Studies have shown that the proteasome in normal cells is less susceptible to inhibition by clioquinol-copper complexes compared to malignant cells, providing a basis for its selective toxicity.[5]
-
Lysosomal Disruption: Clioquinol can transport zinc into lysosomes, leading to lysosomal membrane permeabilization.[3][7] This disruption causes the release of lysosomal proteases, such as cathepsins, into the cytoplasm, which in turn can activate the apoptotic cascade.[3][7]
Caption: A typical experimental workflow for comparing the cytotoxicity of clioquinol.
Conclusion
The available data strongly suggests that clioquinol exhibits a selective cytotoxic effect against a variety of cancer cell lines while being significantly less toxic to non-cancerous cells. This selectivity appears to be rooted in its ability to disrupt metal homeostasis, leading to proteasome inhibition and lysosomal-mediated cell death, pathways that may be more critical for the survival and proliferation of malignant cells. Further investigation into the precise molecular determinants of this selectivity is warranted to fully realize the therapeutic potential of clioquinol in oncology.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Clioquinol, a therapeutic agent for Alzheimer's disease, has proteasome-inhibitory, androgen receptor-suppressing, apoptosis-inducing, and antitumor activities in human prostate cancer cells and xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clioquinol targets zinc to lysosomes in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Tumor Cellular Proteasome Inhibition and Growth Suppression by 8-Hydroxyquinoline and Clioquinol Requires Their Capabilities to Bind Copper and Transport Copper into Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative Guide to the Validation of a Gene Signature for Flumethasone Pivalate Response in Skin Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Flumethasone (B526066) pivalate (B1233124) is a moderately potent synthetic corticosteroid used topically to treat a variety of inflammatory skin conditions due to its anti-inflammatory, antipruritic, and vasoconstrictive properties[1][2][3]. Like other glucocorticoids, its therapeutic effect is primarily mediated through the glucocorticoid receptor (GR), which modulates the expression of genes involved in inflammation[4][5]. However, clinical response to topical corticosteroids can be highly variable. The development of a predictive gene signature offers a powerful tool to stratify patients, anticipate therapeutic outcomes, and accelerate the development of personalized dermatological therapies.
This guide provides a comparative framework for the validation of a novel gene signature designed to predict the response of human skin cells to flumethasone pivalate. We compare the performance of this signature against established, individual glucocorticoid-responsive biomarkers. The methodologies for the key experiments are detailed to ensure reproducibility and aid in the design of similar validation studies.
Comparative Performance of Predictive Signatures
The efficacy of the novel gene signature was evaluated based on its ability to predict two key therapeutic actions of flumethasone pivalate in primary human epidermal keratinocytes: anti-inflammatory effects and anti-proliferative effects. Performance was compared against well-known individual biomarkers of glucocorticoid response.
Prediction of Anti-Inflammatory Response
The anti-inflammatory response was quantified by measuring the suppression of pro-inflammatory cytokines, such as Interleukin-8 (IL-8), following an inflammatory challenge. The predictive performance of the gene signatures is summarized below.
Table 1: Performance in Predicting Anti-Inflammatory Response (IL-8 Suppression)
| Performance Metric | Novel Gene Signature (Multi-gene panel) | Standard Biomarker (FKBP5 Expression) |
| Sensitivity | 0.94 | 0.78 |
| Specificity | 0.91 | 0.71 |
| Positive Predictive Value | 0.90 | 0.73 |
| Negative Predictive Value | 0.95 | 0.76 |
| Area Under the Curve (AUC) | 0.92 | 0.75 |
Note: Data is hypothetical and for illustrative purposes.
Prediction of Anti-Proliferative Response
The anti-proliferative effect was assessed by measuring the reduction in the proliferation marker Ki-67. The comparative performance of the signatures in predicting this endpoint is detailed below.
Table 2: Performance in Predicting Anti-Proliferative Response (Ki-67 Reduction)
| Performance Metric | Novel Gene Signature (Multi-gene panel) | Standard Biomarker (GILZ - TSC22D3 Expression) |
| Sensitivity | 0.91 | 0.75 |
| Specificity | 0.88 | 0.69 |
| Positive Predictive Value | 0.87 | 0.70 |
| Negative Predictive Value | 0.92 | 0.74 |
| Area Under the Curve (AUC) | 0.90 | 0.72 |
Note: Data is hypothetical and for illustrative purposes.
Experimental Protocols & Methodologies
Detailed protocols are provided for the core experiments required to generate the validation data presented above.
Cell Culture and Treatment
-
Cell Line: Primary Human Epidermal Keratinocytes (HEKa) are cultured in serum-free keratinocyte growth medium.
-
Seeding: Cells are seeded in 6-well plates and grown to approximately 80% confluence.
-
Pre-treatment: For gene signature analysis, cells are treated with 100 nM flumethasone pivalate or vehicle (0.1% DMSO) for 6 hours.
-
Inflammatory Challenge (for IL-8 assay): Following pre-treatment, cells are stimulated with 10 ng/mL Tumor Necrosis Factor-alpha (TNF-α) for 24 hours to induce an inflammatory state.
-
Proliferation Assay: For Ki-67 analysis, cells are treated with flumethasone pivalate or vehicle for 48 hours.
RNA Extraction and Gene Expression Analysis (RT-qPCR)
-
RNA Isolation: Total RNA is extracted from keratinocyte lysates using a silica-based column purification kit. RNA integrity and concentration are assessed via spectrophotometry.
-
cDNA Synthesis: 1 µg of total RNA is reverse transcribed into cDNA using a high-capacity cDNA synthesis kit.
-
Quantitative PCR: RT-qPCR is performed using a validated gene expression assay for the novel signature panel and the standard biomarkers (FKBP5, GILZ). Gene expression is normalized to a stable housekeeping gene (e.g., GAPDH). Relative quantification is calculated using the ΔΔCt method.
Enzyme-Linked Immunosorbent Assay (ELISA) for IL-8
-
Sample Collection: Cell culture supernatants are collected 24 hours after TNF-α stimulation.
-
Assay: The concentration of secreted IL-8 is quantified using a commercial human IL-8 ELISA kit, following the manufacturer's protocol. Absorbance is read at 450 nm.
Immunofluorescence for Ki-67 Proliferation Marker
-
Fixation & Permeabilization: Cells grown on coverslips are fixed with 4% paraformaldehyde and permeabilized with 0.25% Triton X-100.
-
Staining: Cells are incubated with a primary antibody against Ki-67, followed by a fluorescently-labeled secondary antibody. Nuclei are counterstained with DAPI.
-
Imaging & Analysis: Images are captured using a fluorescence microscope. The percentage of Ki-67 positive nuclei is determined by analyzing at least 500 cells per condition using image analysis software.
Visualized Pathways and Workflows
Glucocorticoid Receptor Signaling Pathway
Glucocorticoids like flumethasone pivalate exert their effects by binding to the cytosolic Glucocorticoid Receptor (GR). This complex translocates to the nucleus, where it directly binds to Glucocorticoid Response Elements (GREs) on DNA to activate the transcription of anti-inflammatory genes (e.g., GILZ, FKBP5) or tethers to other transcription factors like NF-κB and AP-1 to repress the expression of pro-inflammatory genes (e.g., IL-8).
Caption: Simplified Glucocorticoid Receptor signaling cascade in a skin cell.
Workflow for Gene Signature Validation
The process of validating the gene signature involves a structured workflow, from initial cell culture to the final correlation of gene expression with functional cellular responses.
References
Comparative Efficacy of Locacorten-Vioform Against Common Bacterial and Fungal Pathogens: A Guide for Researchers
This guide provides a comprehensive comparison of the in-vitro efficacy of Locacorten-Vioform's active antimicrobial agent, clioquinol (B1669181), against common bacterial and fungal pathogens. Its performance is contrasted with other topical antimicrobial agents, supported by experimental data from various studies. Detailed experimental protocols and visualizations of key biological pathways and workflows are included to provide a thorough resource for researchers, scientists, and drug development professionals.
Overview of this compound
This compound is a topical preparation combining the moderately potent corticosteroid, flumethasone (B526066) pivalate (B1233124), with the antimicrobial agent, clioquinol.[1][2] Flumethasone pivalate exerts anti-inflammatory, anti-allergic, vasoconstrictive, and anti-proliferative effects, providing relief from symptoms like itching and inflammation.[1][2][3] Clioquinol is a halogenated hydroxyquinoline derivative with a broad spectrum of antimicrobial activity, primarily acting as a bacteriostatic and fungistatic agent.[3][4][5] It is effective against Gram-positive bacteria, such as Staphylococcus species, and a wide range of fungi, including dermatophytes and yeasts like Candida.[3][6] Its efficacy against Gram-negative bacteria is limited.[3][5]
Comparative In-Vitro Efficacy Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for clioquinol and other topical antimicrobial agents against key bacterial and fungal pathogens, compiled from various in-vitro studies. It is important to note that direct comparisons should be made with caution as the data are derived from different studies that may have employed varied methodologies.
Table 1: Comparative MICs Against Common Bacterial Pathogens (μg/mL)
| Pathogen | Clioquinol | Fusidic Acid | Clotrimazole |
| Staphylococcus aureus (MSSA) | 1 - 16[7] | 0.12 - 0.25[8][9][10] | 1 - 31.25[11][12] |
| Staphylococcus aureus (MRSA) | No specific data found | 0.12 - 0.5[8][13] | 1 - 31.25[11][12][14] |
| Streptococcus pyogenes | No specific data found | 4 - 16[8][15][16][17] | >100[18] |
Table 2: Comparative MICs Against Common Fungal Pathogens (μg/mL)
| Pathogen | Clioquinol | Clotrimazole |
| Candida albicans | 0.031 - 8[7][19] | <0.015 - 8[18][20][21] |
| Trichophyton rubrum | 0.5 - 2[7] | No specific data found |
| Microsporum canis | 0.5 - 2[7] | No specific data found |
Experimental Protocols
The following are detailed methodologies for two common in-vitro antimicrobial susceptibility tests.
Broth Microdilution Method (based on CLSI guidelines)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.
-
Preparation of Antimicrobial Stock Solution: Aseptically prepare a stock solution of the antimicrobial agent in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) at a concentration of 100 times the highest concentration to be tested.
-
Preparation of Microtiter Plates: Dispense 50 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) into each well of a 96-well microtiter plate.
-
Serial Dilutions: Add 50 µL of the antimicrobial stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, discarding the final 50 µL from the last well. This creates a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Add 50 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.
-
Controls: Include a positive control well (broth and inoculum, no antimicrobial) and a negative control well (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at a suitable temperature (e.g., 28-35°C) for 48-72 hours for fungi.
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Agar (B569324) Well Diffusion Method
This method assesses the antimicrobial activity of a substance by measuring the zone of growth inhibition on an agar plate.
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation of Agar Plates: Using a sterile cotton swab, evenly streak the entire surface of a Mueller-Hinton agar plate (for bacteria) or Sabouraud Dextrose agar plate (for fungi) with the prepared inoculum.
-
Creation of Wells: Aseptically punch wells of a defined diameter (e.g., 6-8 mm) into the agar using a sterile cork borer.
-
Application of Antimicrobial Agent: Dispense a fixed volume (e.g., 50-100 µL) of the antimicrobial solution (at a known concentration) into each well.
-
Controls: Use a well with the solvent alone as a negative control and a well with a known effective antimicrobial as a positive control.
-
Pre-diffusion: Allow the plates to stand for a period (e.g., 1-2 hours) at room temperature to permit diffusion of the antimicrobial agent into the agar.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at a suitable temperature for fungi until growth is evident.
-
Measurement of Inhibition Zones: Measure the diameter of the clear zone of no growth around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Signaling Pathways and Experimental Workflows
Mechanism of Action of Clioquinol
Clioquinol's antimicrobial effect is primarily attributed to its ability to chelate metal ions, such as zinc (Zn²⁺) and copper (Cu²⁺), which are essential cofactors for many microbial enzymes. By sequestering these metal ions, clioquinol disrupts critical cellular processes, leading to the inhibition of microbial growth.[4][22][23]
Caption: Clioquinol's metal chelation pathway leading to microbial growth inhibition.
Anti-inflammatory Mechanism of Flumethasone Pivalate
Flumethasone pivalate, as a glucocorticoid, exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR). This complex then translocates to the nucleus and upregulates the expression of anti-inflammatory proteins, notably Annexin (B1180172) A1 (also known as Lipocortin-1). Annexin A1 inhibits phospholipase A2 (PLA2), an enzyme crucial for the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes from arachidonic acid.[1][24][25][26][27][28]
Caption: Glucocorticoid anti-inflammatory signaling via Annexin A1 induction.
Experimental Workflow for Antimicrobial Susceptibility Testing
The following diagram illustrates a generalized workflow for determining the in-vitro efficacy of an antimicrobial agent.
Caption: General workflow for in-vitro antimicrobial susceptibility testing.
References
- 1. Annexin A1 and the Resolution of Inflammation: Modulation of Neutrophil Recruitment, Apoptosis, and Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Annexin-A1: Therapeutic Potential in Microvascular Disease [frontiersin.org]
- 3. Clioquinol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. What is Clioquinol used for? [synapse.patsnap.com]
- 5. [Topical antimicrobial therapy: the efficacy of clioquinol- and tribromphenolbismuth- zinc oxide preparations] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial activity of clioquinol and nitroxoline: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fusidic Acid: A Bacterial Elongation Factor Inhibitor for the Oral Treatment of Acute and Chronic Staphylococcal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activity of Fusidic Acid Tested against Staphylococci Isolated from Patients in U.S. Medical Centers in 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Studies Regarding the Antimicrobial Behavior of Clotrimazole and Limonene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. In Vitro Activity of Fusidic Acid (CEM-102, Sodium Fusidate) against Staphylococcus aureus Isolates from Cystic Fibrosis Patients and Its Effect on the Activities of Tobramycin and Amikacin against Pseudomonas aeruginosa and Burkholderia cepacia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. EP2094264A1 - Clotrimazol for treating staphylococcal infections - Google Patents [patents.google.com]
- 15. woundsinternational.com [woundsinternational.com]
- 16. Fusidic acid in skin and soft tissue infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vitro activity of fusidic acid against streptococci isolated from skin and soft tissue infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Clotrimazole | C22H17ClN2 | CID 2812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. The effects of clioquinol in morphogenesis, cell membrane and ion homeostasis in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Clotrimazole: a review of its antifungal activity and therapeutic efficacy. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 22. WO2009140215A2 - Method for treating drug-resistant bacterial and other infections with clioquinol, phanquinone, and related compounds - Google Patents [patents.google.com]
- 23. Insights into the Antibacterial Mechanism of Action of Chelating Agents by Selective Deprivation of Iron, Manganese, and Zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Anti-inflammatory mechanisms of the annexin A1 protein and its mimetic peptide Ac2-26 in models of ocular inflammation in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Advancements of Annexin A1 in inflammation and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Annexin A1 involved in the regulation of inflammation and cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 27. [Mechanism of action of glucocorticoids: role of lipocortins] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Lipocortin 1: glucocorticoids caught in the act? - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Reproducibility of Clioquinol's Effects on Motor Deficits in Parkinson's Models: A Comparative Guide
A critical evaluation of the neuroprotective agent clioquinol (B1669181) and its alternatives in preclinical models of Parkinson's disease, focusing on the reproducibility of motor function improvement and underlying mechanisms.
This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of clioquinol and alternative therapeutic compounds in animal models of Parkinson's disease (PD). A key focus is the reproducibility of their effects on motor deficits, supported by quantitative data, detailed experimental protocols, and an exploration of the signaling pathways involved.
Executive Summary
Clioquinol (CQ), a metal chelating agent, has demonstrated neuroprotective effects and improvement of motor deficits in primate models of Parkinson's disease. Its mechanism is linked to the modulation of metal homeostasis and the activation of crucial cell survival pathways, such as AKT/mTOR. However, the reproducibility of these effects, particularly in different animal models, remains a subject of investigation. This guide compares the efficacy of clioquinol with other promising neuroprotective agents, including Catalpol, Glucuronomannan Oligosaccharides, Resveratrol, and Nicotinamide, which have been evaluated in the widely used MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model of PD. While direct head-to-head comparative studies are limited, this guide synthesizes available data to offer insights into the relative performance and mechanisms of these compounds.
Comparative Analysis of Therapeutic Agents
The following tables summarize the quantitative data on the effects of clioquinol and its alternatives on motor function in preclinical models of Parkinson's disease. It is important to note that the data for clioquinol is derived from a primate model, while the data for the alternative compounds are from rodent models. This difference in animal models should be considered when interpreting the results.
Table 1: Effect of Clioquinol on Motor Deficits in MPTP-Induced Monkey Model of Parkinson's Disease
| Treatment Group | N | Motor Deficit Score (Kurlan Rating Scale, Mean ± SD) | % Improvement vs. MPTP | Reference |
| Control | 5 | 0.5 ± 0.5 | - | [[“]] |
| MPTP | 5 | 18.2 ± 3.3 | 0% | [[“]] |
| MPTP + Levodopa (Positive Control) | 5 | 8.6 ± 2.1 | 52.7% | [[“]] |
| MPTP + Clioquinol | 5 | 10.4 ± 2.5 | 42.9% | [[“]] |
Table 2: Effect of Alternative Neuroprotective Agents on Motor Deficits in MPTP-Induced Mouse Models of Parkinson's Disease
| Compound | Animal Model | Motor Test | Outcome Measure | % Improvement vs. MPTP | Reference |
| Catalpol | MPTP Mouse | Rotarod Test | Latency to fall (s) | Significant improvement (qualitative) | [2] |
| Open Field Test | Total distance traveled (cm) | ~50% increase | [2] | ||
| Glucuronomannan Oligosaccharides (GM2) | MPTP Mouse | Open Field Test | Total distance traveled (cm) | Significant improvement (qualitative) | [3] |
| Resveratrol | MPTP Mouse | Rotarod Test | Latency to fall (s) | ~60% increase | [4] |
| Nicotinamide | MPTP Mouse | Open Field Test | Total distance covered (units) | ~40% increase | [5] |
| Pole Test | Time to turn (s) | ~30% decrease | [5] | ||
| Wire Hang Test | Latency to fall (s) | ~50% increase | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility.
MPTP-Induced Parkinson's Disease Model
-
Primate Model (Rhesus Monkeys): Chronic and progressive MPTP intoxication is induced via intramuscular and intravenous injections over a period of 22 weeks to create a stable parkinsonian state.[[“]]
-
Rodent Model (C57BL/6 Mice): MPTP is typically administered intraperitoneally at a dose of 30 mg/kg for five consecutive days to induce significant loss of dopaminergic neurons in the substantia nigra.[3][4][5]
Motor Function Assessment
-
Kurlan Rating Scale (Monkeys): This scale is used to assess a range of parkinsonian motor signs, including tremor, bradykinesia, rigidity, and posture. Observations are typically conducted in the home cage to minimize observer influence. The total score reflects the severity of motor impairment.
-
Rotarod Test (Mice): This test assesses motor coordination and balance. Mice are placed on a rotating rod that accelerates, and the latency to fall is recorded.
-
Open Field Test (Mice): This test measures spontaneous locomotor activity and exploratory behavior. The total distance traveled and rearing frequency are common parameters.
-
Pole Test (Mice): This test evaluates bradykinesia. The time taken for a mouse to turn downwards and descend a vertical pole is measured.
-
Cylinder Test (Mice): This test assesses forelimb akinesia and asymmetry. The number of times the mouse rears and touches the cylinder wall with its ipsilateral, contralateral, or both forelimbs is counted.
-
Wire Hang Test (Mice): This test measures muscle strength and endurance. The latency for a mouse to fall from an inverted wire grid is recorded.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of clioquinol and its alternatives are mediated by distinct signaling pathways.
Clioquinol: Metal Chelation and Pro-Survival Signaling
Clioquinol is believed to exert its neuroprotective effects through two primary mechanisms: the chelation of excess metal ions, particularly iron, in the substantia nigra, and the activation of the pro-survival AKT/mTOR signaling pathway.[[“]] This dual action helps to reduce oxidative stress and inhibit apoptotic cell death of dopaminergic neurons.
Clioquinol's dual mechanism of action.
Alternative Agents: Diverse Neuroprotective Pathways
The alternative compounds investigated in this guide employ a variety of mechanisms to protect dopaminergic neurons.
-
Catalpol: Exerts anti-inflammatory effects by inhibiting microglial activation and reduces apoptosis by downregulating the MKK4/JNK/c-Jun signaling pathway.[2][6]
-
Glucuronomannan Oligosaccharides: These compounds appear to protect dopaminergic neurons primarily by down-regulating apoptotic signaling pathways.[7]
-
Resveratrol: This polyphenol activates SIRT1, which promotes the autophagic degradation of α-synuclein and enhances antioxidant defenses.[8][9]
-
Nicotinamide: This form of vitamin B3 is thought to reduce oxidative stress and neuroinflammation through the modulation of Nrf2/HO-1 and TLR4 signaling pathways.[5]
Diverse neuroprotective pathways of alternative agents.
Discussion on Reproducibility and Future Directions
The data presented in this guide highlight the therapeutic potential of clioquinol and several alternative compounds in preclinical models of Parkinson's disease. The study on clioquinol in a primate model provides compelling evidence for its efficacy in a model that more closely resembles human PD. However, the inherent variability and ethical considerations associated with primate research can pose challenges to reproducibility.
The studies on alternative compounds in rodent models, while more readily reproducible, may have limitations in their direct translation to human pathology. The MPTP mouse model, though widely used, does not fully recapitulate all aspects of PD, such as the progressive nature of the disease and the formation of Lewy bodies.
To enhance the assessment of reproducibility, future research should focus on:
-
Head-to-head comparative studies: Directly comparing clioquinol with promising alternatives in the same animal model, under identical experimental conditions.
-
Studies in multiple models: Evaluating the efficacy of these compounds in a wider range of PD models, including genetic and α-synuclein-based models.
-
Standardization of protocols: Promoting the use of standardized and well-validated protocols for both disease induction and behavioral assessment to improve inter-laboratory reproducibility.
-
Long-term studies: Investigating the long-term efficacy and safety of these compounds to better predict their potential for chronic treatment in humans.
By addressing these points, the scientific community can build a more robust and reproducible evidence base to guide the development of novel and effective therapies for Parkinson's disease.
References
- 1. consensus.app [consensus.app]
- 2. Catalpol Exerts a Neuroprotective Effect in the MPTP Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of the Preparation Process of Glucuronomannan Oligosaccharides and Their Effects on the Gut Microbiota in MPTP-Induced PD Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resveratrol attenuates oxidative stress and improves behaviour in 1 -methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) challenged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective Effects of Nicotinamide against MPTP-Induced Parkinson’s Disease in Mice: Impact on Oxidative Stress, Neuroinflammation, Nrf2/HO-1 and TLR4 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalpol protects dopaminergic neurons from LPS-induced neurotoxicity in mesencephalic neuron-glia cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation and Neuroprotective Activity of Glucuronomannan Oligosaccharides in an MPTP-Induced Parkinson’s Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resveratrol alleviates MPTP-induced motor impairments and pathological changes by autophagic degradation of α-synuclein via SIRT1-deacetylated LC3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Resveratrol in Rodent Models of Parkinson’s Disease: A Systematic Review of Experimental Studies [frontiersin.org]
Unveiling the Anticancer Arsenal of Clioquinol: A Deep Dive into its Zinc Ionophore Activity
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of experimental data to validate the critical role of zinc ionophore activity in the anticancer mechanism of clioquinol (B1669181). We will explore its efficacy against various cancer cell lines, delve into the molecular pathways it influences, and compare its performance with other zinc ionophores.
Clioquinol, a compound historically used as an antimicrobial, has emerged as a promising candidate in oncology. Its ability to act as a zinc ionophore—transporting zinc ions across cellular membranes—is increasingly recognized as central to its tumor-fighting capabilities. This guide synthesizes key experimental findings to provide a clear understanding of this mechanism.
Data Presentation: Clioquinol's Efficacy at a Glance
To objectively assess clioquinol's anticancer potential, quantitative data from various studies have been compiled. The following tables summarize its in vitro cytotoxicity and in vivo tumor growth inhibition.
Table 1: In Vitro Cytotoxicity of Clioquinol Against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (μM) | Reference |
| A2780 | Ovarian Cancer | 3.8 | [1] |
| Raji | Burkitt's Lymphoma | 4.2 | [1] |
| Jurkat | T-cell Leukemia | 5.5 | [1] |
| HL-60 | Promyelocytic Leukemia | 6.1 | [1] |
| K562 | Chronic Myelogenous Leukemia | 7.9 | [1] |
| U937 | Histiocytic Lymphoma | 8.5 | [1] |
| MCF-7 | Breast Cancer | 10.2 | [1] |
| PC-3 | Prostate Cancer | 12.7 | [1] |
IC50 values represent the concentration of clioquinol required to inhibit the growth of 50% of the cancer cell population after 72 hours of treatment.
Table 2: In Vivo Tumor Growth Inhibition by Clioquinol in Xenograft Models
| Cancer Cell Line | Tumor Type | Treatment | Tumor Growth Inhibition | Reference |
| C4-2B | Prostate Cancer | 10 mg/kg/day clioquinol | 66% | [2][3] |
| Raji | Burkitt's Lymphoma | 28 mg/kg, 5 days/week | Significant Inhibition | [4][5] |
| A2780 | Ovarian Cancer | 28 mg/kg, 5 days/week | Significant Inhibition | [4][5] |
These data clearly demonstrate clioquinol's potent anticancer effects across a range of cancer types, both in laboratory cell cultures and in animal models.
The Zinc Ionophore Mechanism: A Cascade of Anticancer Events
The central hypothesis for clioquinol's anticancer activity is its function as a zinc ionophore. By increasing the intracellular concentration of zinc, clioquinol triggers a series of events that are detrimental to cancer cells.
Clioquinol's mechanism of action.
One of the key consequences of elevated intracellular zinc is the disruption of lysosomes, the cell's recycling centers. This leads to the release of enzymes that activate caspases, a family of proteins that execute programmed cell death, or apoptosis.
Furthermore, the influx of zinc has been shown to inhibit the NF-κB signaling pathway, which is crucial for the survival and proliferation of many cancer cells. In the context of radiation therapy, clioquinol-mediated zinc influx can also down-regulate the ATM (Ataxia-Telangiectasia Mutated) protein, a key player in DNA damage repair, thereby sensitizing cancer cells to radiation.
Comparison with Other Zinc Ionophores
Clioquinol is not the only compound with zinc ionophore activity. Chloroquine, an antimalarial drug, and pyrithione (B72027) have also been shown to transport zinc into cells and exhibit anticancer effects.
-
Chloroquine: Like clioquinol, chloroquine's anticancer activity is linked to its ability to increase intracellular zinc levels, leading to lysosomal-mediated apoptosis.[6][7][8]
-
Pyrithione: Zinc pyrithione has demonstrated the ability to increase intracellular zinc, target lysosomes, and induce apoptosis in ovarian cancer cells.[9] It has also been shown to inhibit key signaling pathways like PI3K/Akt/mTOR and Wnt/β-catenin in oral cancer cells.[10]
While these compounds share a similar primary mechanism, differences in their chemical structure can affect their potency, specificity, and pharmacokinetic properties. Further research is needed for a direct head-to-head comparison of their anticancer efficacy in various cancer models.
Experimental Protocols
To aid researchers in replicating and building upon these findings, detailed methodologies for key experiments are provided below.
1. Cell Viability Assay (MTS Assay)
This assay is used to determine the cytotoxic effects of clioquinol on cancer cells.
MTS assay workflow.
-
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
The following day, treat the cells with a range of clioquinol concentrations (e.g., 0.1 to 100 µM).
-
Incubate the plates for 72 hours.
-
Add MTS reagent to each well and incubate for 1-4 hours, or until a color change is apparent.
-
Measure the absorbance of each well at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value.
-
2. Apoptosis Assay (Annexin V Staining)
This assay quantifies the number of cells undergoing apoptosis after treatment with clioquinol.
-
Procedure:
-
Culture cancer cells with and without clioquinol for a specified time (e.g., 24-48 hours).
-
Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis.
-
3. Measurement of Intracellular Zinc
This experiment confirms clioquinol's ability to increase intracellular zinc levels.
-
Procedure:
-
Load cancer cells with a zinc-sensitive fluorescent probe (e.g., FluoZin-3 AM or Zinquin).
-
Treat the cells with clioquinol.
-
Measure the change in fluorescence over time using a fluorescence microscope or a plate reader. An increase in fluorescence indicates an increase in intracellular zinc.
-
4. In Vivo Xenograft Tumor Growth Study
This experiment evaluates the in vivo anticancer efficacy of clioquinol.
Xenograft study workflow.
-
Procedure:
-
Inject human cancer cells subcutaneously into the flank of immunocompromised mice.
-
Once tumors reach a palpable size, randomize the mice into control and treatment groups.
-
Administer clioquinol (e.g., via intraperitoneal injection or oral gavage) to the treatment group and a vehicle control to the control group.
-
Measure tumor dimensions with calipers at regular intervals and calculate tumor volume.
-
At the end of the study, sacrifice the mice and excise the tumors for weighing and further analysis.
-
References
- 1. Anticancer activity of the antibiotic clioquinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clioquinol, a therapeutic agent for Alzheimer's disease, has proteasome-inhibitory, androgen receptor-suppressing, apoptosis-inducing, and antitumor activities in human prostate cancer cells and xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Chloroquine Is a Zinc Ionophore - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PrimoVeNde [liuc.primo.exlibrisgroup.com]
- 8. Chloroquine is a zinc ionophore. | Sigma-Aldrich [sigmaaldrich.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Anticancer activity of pyrithione zinc in oral cancer cells identified in small molecule screens and xenograft model: Implications for oral cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Skin Penetration Profiles of Locacorten-Vioform Formulations
For Researchers, Scientists, and Drug Development Professionals
Understanding the Impact of Formulation on Skin Penetration
The formulation vehicle plays a critical role in the penetration of active pharmaceutical ingredients (APIs) into and through the skin. The primary difference between cream and ointment formulations lies in their composition, which in turn influences their physical properties and interaction with the skin barrier.
-
Creams are typically emulsions of oil and water. They are less greasy and more easily spreadable, making them cosmetically more acceptable to many patients. Due to their water content, creams can have a drying effect, which may be beneficial for weeping or oozing skin conditions.[1]
-
Ointments are predominantly oil-based, providing an occlusive and lubricating layer on the skin.[1] This occlusive effect traps moisture, hydrating the stratum corneum and subsequently enhancing the penetration of the API.[2][3] Ointments are generally more potent than the same concentration of a corticosteroid in a cream base due to this enhanced absorption.[2][3]
Based on these principles, it is anticipated that an ointment formulation of Locacorten-Vioform would lead to a greater penetration of both flumethasone (B526066) pivalate (B1233124) and clioquinol (B1669181) compared to a cream formulation.
Predicted Penetration Profiles: A Comparative Overview
The following table summarizes the expected differences in skin penetration profiles between hypothetical cream and ointment formulations of this compound, based on the general properties of these vehicle types.
| Feature | Cream Formulation | Ointment Formulation | Rationale |
| Occlusivity | Low to moderate | High | Ointments form a continuous lipid film on the skin, reducing transepidermal water loss.[1] |
| Skin Hydration | Less hydrating; may have a drying effect | Increases skin hydration | The occlusive nature of ointments traps moisture, swelling the stratum corneum.[2] |
| API Penetration | Lower | Higher | Increased skin hydration and the lipid nature of the vehicle facilitate drug partitioning into the skin.[4][5] |
| Potency | Lower | Higher | Enhanced penetration leads to a greater therapeutic effect for the same concentration of the active ingredient.[2][3] |
| Patient Preference | Generally higher due to better cosmetic feel | Lower due to greasy texture | Creams are less greasy and are absorbed more quickly.[1] |
| Recommended Use | Weeping lesions, intertriginous areas, hairy areas | Dry, scaly, or lichenified dermatoses | The properties of the vehicle are suited to different types of skin conditions.[1][2] |
Experimental Protocol: In Vitro Skin Penetration Study using Franz Diffusion Cells
To quantitatively compare the skin penetration of different this compound formulations, a standardized in vitro study using Franz diffusion cells is recommended. This method is a widely accepted and reproducible technique for assessing the release and permeation of drugs from topical formulations.[6][7]
Objective: To determine and compare the flux and total penetration of flumethasone pivalate and clioquinol from different this compound formulations (e.g., cream vs. ointment) through an appropriate skin model.
Materials:
-
Vertical Franz diffusion cells
-
Excised human or porcine skin (as a membrane)[8]
-
Receptor solution (e.g., phosphate-buffered saline with a suitable solubilizing agent for the poorly soluble active ingredients)[9]
-
This compound formulations to be tested
-
High-performance liquid chromatography (HPLC) system for sample analysis[10]
-
Water bath with circulating system to maintain temperature at 32°C[9]
-
Magnetic stirrers and stir bars
-
Syringes and needles for sampling
Methodology:
-
Skin Preparation: Excised skin is carefully prepared, ensuring the removal of subcutaneous fat and any defects. The skin is then cut into sections large enough to be mounted on the Franz diffusion cells.
-
Franz Cell Assembly: The prepared skin section is mounted between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor compartment. The receptor chamber is filled with degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.[9] The cells are placed in a water bath maintained at 32°C to simulate skin surface temperature.[9]
-
Formulation Application: A precise amount of the test formulation is applied evenly to the surface of the skin in the donor chamber.[9]
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), aliquots of the receptor solution are withdrawn from the sampling port.[11] The withdrawn volume is immediately replaced with fresh, pre-warmed receptor solution to maintain sink conditions.[9]
-
Sample Analysis: The concentration of flumethasone pivalate and clioquinol in the collected samples is quantified using a validated HPLC method.[10]
-
Data Analysis: The cumulative amount of each active ingredient permeated per unit area of the skin is plotted against time. The steady-state flux (Jss) and the lag time (tL) can be determined from the linear portion of the curve.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps involved in a typical in vitro skin penetration study using Franz diffusion cells.
Caption: Workflow for In Vitro Skin Penetration Study.
Signaling Pathway: Corticosteroid Mechanism of Action
Flumethasone pivalate, the corticosteroid component of this compound, exerts its anti-inflammatory effects through a well-established signaling pathway involving the glucocorticoid receptor (GR). The following diagram illustrates this pathway.
Caption: Corticosteroid Anti-inflammatory Signaling Pathway.
References
- 1. Topical Corticosteroids: Choice and Application | AAFP [aafp.org]
- 2. droracle.ai [droracle.ai]
- 3. Topical Corticosteroids: Overview [emedicine.medscape.com]
- 4. In vitro penetration through the skin layers of topically applied glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. aurigaresearch.com [aurigaresearch.com]
- 8. xenometrix.ch [xenometrix.ch]
- 9. alterlab.co.id [alterlab.co.id]
- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 11. Hydrocortisone Diffusion Through Synthetic Membrane, Mouse Skin, and Epiderm™ Cultured Skin - PMC [pmc.ncbi.nlm.nih.gov]
head-to-head comparison of clioquinol and PBT2 in Alzheimer's disease models
A Comparative Guide for Researchers and Drug Development Professionals
Clioquinol (B1669181) (CQ) and its second-generation analog, PBT2, are 8-hydroxyquinoline-based metal-protein attenuating compounds (MPACs) that have been investigated as potential therapeutics for Alzheimer's disease (AD). Their mechanism of action centers on the "metal hypothesis" of AD, which posits that dysregulation of metal ions, particularly zinc and copper, contributes to the aggregation of amyloid-beta (Aβ) peptides and subsequent neurotoxicity. This guide provides a comprehensive head-to-head comparison of clioquinol and PBT2, summarizing their performance in preclinical and clinical models of AD with supporting experimental data.
Mechanism of Action: Metal Ionophores with Distinct Downstream Effects
Both clioquinol and PBT2 function as metal ionophores, meaning they can transport metal ions across cell membranes.[1][2] In the context of AD, they are thought to act by sequestering excess zinc and copper from Aβ plaques, thereby disrupting Aβ aggregation.[1][2] However, their effects extend beyond simple chelation, as they also facilitate the intracellular uptake of these metals, which may help restore normal cellular function.
Clioquinol has been shown to inhibit the amyloidogenic pathway by reducing the expression of key enzymes involved in Aβ production. Specifically, studies in AβPP/PS1 transgenic mice have demonstrated that oral administration of clioquinol leads to a significant reduction in the protein levels of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) and presenilin 1 (PS1), a component of the γ-secretase complex.[3] This suggests that clioquinol can transcriptionally or post-transcriptionally downregulate the machinery responsible for generating Aβ peptides.
PBT2 , on the other hand, appears to exert its neuroprotective effects through a distinct signaling pathway. Research has shown that PBT2 induces the inhibitory phosphorylation of glycogen (B147801) synthase kinase 3 (GSK3) at serine 9.[2] This is achieved through the inhibition of the phosphatase calcineurin.[2] GSK3 is a key enzyme implicated in tau hyperphosphorylation, a hallmark of AD, and its inhibition is considered a promising therapeutic strategy.
In Vitro Performance: Inhibition of Aβ Aggregation
The ability of clioquinol and PBT2 to inhibit the aggregation of Aβ peptides has been assessed in various in vitro assays. A key method for monitoring Aβ fibrillization is the Thioflavin T (ThT) fluorescence assay, which measures the binding of the ThT dye to β-sheet-rich structures like amyloid fibrils.
A direct comparison using a continuous ThT assay demonstrated that both clioquinol and PBT2 effectively inhibit the fibril formation of Aβ1-42 in a concentration-dependent manner, with very similar potencies.[4]
| Compound | IC50 for Aβ1-42 Fibril Inhibition (ThT Assay) | Reference |
| Clioquinol | ~4.7 µM | [4] |
| PBT2 | ~5.1 µM | [4] |
Another study screening a collection of compounds found that several 8-hydroxyquinolines, including clioquinol, inhibited the formation of Aβ oligomers with IC50 values of less than 10 µM.[1] This study also suggested that clioquinol may act at the stage of trimer formation.[1]
Preclinical Efficacy in Alzheimer's Disease Animal Models
Transgenic mouse models that overexpress human amyloid precursor protein (APP) and develop age-dependent Aβ plaques and cognitive deficits are widely used to evaluate potential AD therapeutics.
In a head-to-head comparison in APP/PS1 transgenic mice, oral administration of PBT2 (30 mg/kg/day) for 11 days was found to be more effective than clioquinol at the same dose in augmenting the levels of the presynaptic marker synaptophysin. PBT2 induced a 63% increase in synaptophysin levels, while clioquinol produced a 44% increase.
A study in the TgCRND8 mouse model showed that chronic treatment with clioquinol significantly reduced the Aβ plaque burden in both the cortex and hippocampus and reversed working memory impairments.
Clinical Trial Outcomes
Both clioquinol and PBT2 have been evaluated in Phase II clinical trials for Alzheimer's disease, with mixed results.
Clioquinol: A pilot Phase II trial in patients with moderately severe AD showed that clioquinol treatment was associated with a preservation of cognitive function (as measured by the Alzheimer's Disease Assessment Scale-Cognitive subscale; ADAS-Cog) in the more severely affected subgroup of patients. However, the development of clioquinol was halted due to issues with manufacturing that led to a toxic contaminant.
PBT2: A Phase IIa trial of PBT2 in patients with early AD demonstrated a significant improvement in executive function as measured by the Neuropsychological Test Battery (NTB). The trial also showed a significant reduction in cerebrospinal fluid (CSF) levels of Aβ42. However, a subsequent Phase II imaging trial (the IMAGINE trial) did not meet its primary endpoint of a statistically significant reduction in Aβ plaque burden as measured by PiB-PET imaging.
Experimental Protocols
Thioflavin T (ThT) Assay for Aβ Aggregation
This protocol is used to monitor the kinetics of Aβ fibrillization in the presence and absence of inhibitors.
Materials:
-
Aβ1-42 peptide
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader (Excitation: ~440 nm, Emission: ~485 nm)
Procedure:
-
Preparation of Aβ1-42: Reconstitute lyophilized Aβ1-42 peptide in a suitable solvent (e.g., hexafluoroisopropanol), aliquot, and lyophilize again to ensure a monomeric starting material. Immediately before the assay, dissolve the Aβ1-42 film in DMSO to create a 1 mM stock solution.
-
Preparation of ThT Solution: Prepare a stock solution of ThT in PBS. The final concentration in the assay is typically around 5-10 µM.
-
Preparation of Compounds: Dissolve clioquinol and PBT2 in DMSO to create stock solutions. Prepare serial dilutions to test a range of concentrations.
-
Assay Setup: In a 96-well plate, combine the Aβ1-42 stock solution (final concentration typically 5-10 µM), ThT solution, and the test compound or vehicle (DMSO) in PBS. The final volume per well is typically 200 µL.
-
Incubation and Measurement: Incubate the plate at 37°C. Measure the ThT fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for up to 24-48 hours.
-
Data Analysis: Plot the fluorescence intensity against time. The inhibitory effect of the compounds can be quantified by comparing the lag time, maximum fluorescence, and the slope of the elongation phase of the aggregation curve relative to the vehicle control. The IC50 value can be determined by plotting the percentage of inhibition against the compound concentration.
MTT Assay for Aβ-Induced Toxicity in SH-SY5Y Cells
This cell-based assay is used to assess the neuroprotective effects of compounds against Aβ-induced cytotoxicity.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
Cell culture medium (e.g., DMEM/F12 with FBS and antibiotics)
-
Aβ1-42 peptide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in a humidified incubator at 37°C and 5% CO2. Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Preparation of Aβ Oligomers: Prepare oligomeric Aβ1-42 by incubating a solution of the peptide at 4°C for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of clioquinol or PBT2 for a specified time (e.g., 1-2 hours). Then, add the prepared Aβ1-42 oligomers to the wells (final concentration typically 5-20 µM) and incubate for 24-48 hours.
-
MTT Assay:
-
Remove the treatment medium and add fresh medium containing MTT (final concentration ~0.5 mg/mL).
-
Incubate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at ~570 nm using a microplate reader.
-
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells. The protective effect of the compounds is determined by comparing the viability of cells treated with Aβ alone to those co-treated with Aβ and the compound.
Signaling Pathways and Experimental Workflows
Caption: Clioquinol's Proposed Mechanism of Action.
Caption: PBT2's Proposed Signaling Pathway.
Caption: Thioflavin T Assay Workflow.
Caption: MTT Assay Workflow for Neuroprotection.
Conclusion
Clioquinol and its successor PBT2 represent a promising therapeutic strategy for Alzheimer's disease by targeting the dysregulation of metal ion homeostasis. While both compounds demonstrate efficacy in preclinical models by inhibiting Aβ aggregation and improving cognitive function, they appear to act through distinct downstream signaling pathways. PBT2, with its improved safety profile and demonstrated effects on GSK3 signaling, may offer a more targeted approach. However, the mixed results from clinical trials highlight the challenges in translating preclinical findings to human patients. Further research is needed to fully elucidate their mechanisms of action and to identify patient populations that may benefit most from this therapeutic approach. This comparative guide provides a foundation for researchers to understand the nuances of these two related compounds and to inform the design of future studies in the field of Alzheimer's drug discovery.
References
- 1. Clioquinol and other Hydroxyquinoline Derivatives Inhibit Aβ(1-42) Oligomer Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Alzheimer's therapeutic PBT2 promotes amyloid-β degradation and GSK3 phosphorylation via a metal chaperone activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clioquinol reduces zinc accumulation in neuritic plaques and inhibits the amyloidogenic pathway in AβPP/PS1 transgenic mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stabilization of Nontoxic Aβ-Oligomers: Insights into the Mechanism of Action of Hydroxyquinolines in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Locacorten-Vioform: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of pharmaceutical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe and compliant disposal of Locacorten-Vioform, a topical medication containing flumethasone (B526066) pivalate (B1233124) and clioquinol. Adherence to these protocols is vital to ensure the safety of laboratory personnel and to prevent environmental contamination.
Hazardous Waste Determination: The Critical First Step
Before initiating any disposal procedures, the generator of the waste is responsible for determining if this compound waste is considered hazardous under the Resource Conservation and Recovery Act (RCRA). This determination is crucial as the disposal pathway for RCRA hazardous waste is significantly more stringent than for non-hazardous waste.
As of the latest search, neither this compound nor its active ingredients, flumethasone pivalate and clioquinol, are explicitly listed as P- or U-series hazardous wastes by the Environmental Protection Agency (EPA). However, a definitive hazardous waste determination may also depend on whether the waste exhibits any of the four characteristics of hazardous waste: ignitability, corrosivity, reactivity, or toxicity.
Given the presence of clioquinol, a halogenated hydroxyquinoline, a conservative approach is to manage the waste as a halogenated organic waste . In the absence of a definitive RCRA classification from the manufacturer's safety data sheet (SDS) or analytical testing, it is best practice to consult with your institution's Environmental Health and Safety (EHS) department for guidance on making a final hazardous waste determination.
Procedural Guidance: Step-by-Step Disposal Plan
The following protocols outline the disposal procedures for both non-RCRA and a conservative RCRA-hazardous approach.
Table 1: Summary of Disposal Procedures
| Waste Stream | Non-RCRA Pharmaceutical Waste Disposal | Conservative RCRA Hazardous Waste Disposal (as Halogenated Organic Waste) |
| Unused/Expired this compound | Segregate into a designated, clearly labeled "Non-Hazardous Pharmaceutical Waste" container. | Segregate into a designated, clearly labeled "Hazardous Waste: Halogenated Organic Waste" container. |
| Contaminated Materials (Gloves, Gauze, etc.) | Dispose of in the "Non-Hazardous Pharmaceutical Waste" container. | Dispose of in the "Hazardous Waste: Halogenated Organic Waste" container. |
| Empty Primary Containers (Tubes/Bottles) | Once empty (no free-flowing liquid), can be disposed of in the regular trash. Deface or remove the label. | Triple-rinse with a suitable solvent (e.g., ethanol). Collect the rinsate as "Hazardous Waste: Halogenated Organic Waste." After rinsing, the defaced container may be disposed of in the regular trash. |
Experimental Protocol: Detailed Methodologies
1. Segregation and Collection:
-
Non-RCRA Approach:
-
Designate a specific, leak-proof container for "Non-Hazardous Pharmaceutical Waste." This container should be clearly labeled and kept separate from other waste streams.[1]
-
Place unused or expired this compound and any contaminated materials directly into this container.
-
Ensure the container is kept closed when not in use.
-
-
Conservative RCRA Approach:
-
Designate a specific, leak-proof, and chemically compatible container for "Hazardous Waste: Halogenated Organic Waste."
-
The container must be labeled with the words "Hazardous Waste," the full chemical name of the contents (e.g., "Waste this compound"), and the appropriate hazard characteristics.
-
Place unused or expired this compound and any contaminated materials directly into this container.
-
Never mix halogenated organic waste with other types of waste, such as non-halogenated solvents, acids, or bases.
-
Store the container in a designated satellite accumulation area (SAA) within the laboratory.
-
2. Disposal of Empty Containers:
-
Non-RCRA Approach:
-
Ensure the primary container (tube or bottle) is completely empty, with no free-flowing liquid remaining.
-
Remove or deface the prescription label to protect patient privacy and prevent unauthorized refills.
-
Dispose of the empty container in the regular laboratory trash.
-
-
Conservative RCRA Approach:
-
To render the container "RCRA empty," triple-rinse it with a suitable solvent, such as ethanol.
-
Collect all three rinsate portions and add them to the "Hazardous Waste: Halogenated Organic Waste" container.
-
After triple-rinsing, remove or deface the label on the container.
-
The now "RCRA empty" container can be disposed of in the regular laboratory trash.
-
3. Final Disposal:
-
Non-RCRA Approach:
-
When the "Non-Hazardous Pharmaceutical Waste" container is full, arrange for its collection by your institution's approved waste management vendor for incineration.[1]
-
-
Conservative RCRA Approach:
-
When the "Hazardous Waste: Halogenated Organic Waste" container is full, or has been in the SAA for the maximum allowable time per your institution's policy, contact your EHS department to arrange for its collection by a licensed hazardous waste transporter.
-
Ensure all required waste manifests are completed accurately.
-
Mandatory Visualizations
The following diagrams illustrate the logical workflows for the disposal of this compound under both a non-RCRA and a conservative RCRA hazardous waste management approach.
Caption: Non-RCRA Disposal Workflow for this compound.
Caption: Conservative RCRA Disposal Workflow for this compound.
References
Personal protective equipment for handling Locacorten-vioform
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling and disposal of Locacorten-Vioform in a laboratory setting. Adherence to these procedures is essential to ensure personnel safety and minimize environmental impact. This compound's active ingredients are flumethasone (B526066) pivalate (B1233124), a corticosteroid, and clioquinol, an anti-infective agent.[1][2]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment when handling this compound and its active components.
| PPE Category | Item | Specifications & Best Practices |
| Hand Protection | Nitrile or other chemical-impermeable gloves | Double gloving is recommended. Change gloves immediately if contaminated.[1][2][3][4][5] |
| Eye/Face Protection | Safety glasses with side shields or goggles | Essential to protect eyes from potential splashes.[1][2][3][5][6] |
| Body Protection | Laboratory coat or chemical-resistant apron | A standard lab coat should be worn to protect skin and clothing. An apron provides an additional layer of protection.[6][7] |
| Respiratory Protection | Dust mask or respirator | Recommended when handling the powdered forms of the active ingredients to avoid inhalation.[4][6] |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol is paramount when working with this compound. The following step-by-step guide outlines the essential procedures for safe handling.
Preparation and Weighing:
-
Designated Area: Conduct all handling and preparation of this compound and its components in a designated, well-ventilated area, such as a chemical fume hood.
-
Don PPE: Before handling, put on all required personal protective equipment as detailed in the table above.
-
Weighing: If working with the powdered forms of flumethasone pivalate or clioquinol, handle with care to minimize dust generation. Use a contained weighing system if available.
Solution Preparation:
-
Solvent Addition: Carefully add the desired solvent to the accurately weighed compound in a suitable, sealed container.
-
Mixing: Securely cap the container and mix using a vortexer or by gentle agitation until the solid is completely dissolved.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, and date of preparation.
Storage:
-
Solid Form: Store the solid compounds in tightly sealed containers in a cool, dry, and well-ventilated place, away from incompatible materials.[1]
-
Solutions: Store solutions in clearly labeled, sealed containers. Refer to specific product datasheets for long-term storage temperature recommendations.
Disposal Plan
Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure compliance with regulations.
Waste Segregation:
-
Contaminated PPE: Dispose of all used gloves, lab coats, and other contaminated disposable materials in a designated hazardous waste container.
-
Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate should be collected and treated as hazardous waste. Puncture the container to prevent reuse before disposal in accordance with institutional guidelines.[1]
-
Unused Product: Unused or expired this compound should be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in regular trash.[8][9][10]
Disposal Procedure for Unused Product:
-
Consult Guidelines: Always refer to your institution's specific hazardous waste disposal guidelines.
-
Packaging: Package the waste in a compatible, sealed, and clearly labeled container.
-
Waste Collection: Arrange for collection by your institution's environmental health and safety department or a licensed hazardous waste disposal contractor.
Experimental Workflow and Safety Diagram
The following diagram illustrates the key steps for the safe handling and disposal of this compound in a laboratory setting.
Caption: Workflow for safe handling and disposal of this compound.
Logical Relationship of Safety Precautions
This diagram outlines the logical relationship between the chemical hazards and the required safety precautions.
Caption: Relationship between hazards and safety measures.
References
- 1. echemi.com [echemi.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pccarx.com [pccarx.com]
- 4. capotchem.com [capotchem.com]
- 5. samratpharmachem.com [samratpharmachem.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 2002-29-1 Name: Flumetasone 21-pivalate [xixisys.com]
- 8. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 9. fda.gov [fda.gov]
- 10. drugs.com [drugs.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
